molecular formula C5H3N2NaO4 B093452 Sodium orotate CAS No. 154-85-8

Sodium orotate

Número de catálogo: B093452
Número CAS: 154-85-8
Peso molecular: 178.08 g/mol
Clave InChI: ZTHMWDSJKLNDTE-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Sodium orotate is an organic sodium salt comprising equal numbers of sodium and orotate ions. It has a role as a Saccharomyces cerevisiae metabolite, a human metabolite and a mouse metabolite. It contains an orotate.
An intermediate product in PYRIMIDINE synthesis which plays a role in chemical conversions between DIHYDROFOLATE and TETRAHYDROFOLATE.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate
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InChI

InChI=1S/C5H4N2O4.Na/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZTHMWDSJKLNDTE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1021083
Record name Orotic acid, monosodium salt
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Molecular Weight

178.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Sodium orotate
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CAS No.

154-85-8
Record name Sodium orotate
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Record name Orotic acid, monosodium salt
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Record name Sodium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
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Record name SODIUM OROTATE
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Foundational & Exploratory

A Technical Guide to the Laboratory Synthesis and Purification of Sodium Orotate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis and purification of sodium orotate (B1227488) for laboratory applications. It details established experimental protocols, presents quantitative data for process optimization, and outlines methods for purity verification.

Introduction

Sodium orotate, the sodium salt of orotic acid (vitamin B13), is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[1][2] Orotic acid and its salts are utilized in various research and pharmaceutical contexts, including the study of metabolic pathways and as a component in nutritional supplements.[3][4] The laboratory-scale synthesis of this compound is essential for researchers requiring high-purity material for experimental use. This guide focuses on accessible and reliable methods for its preparation and subsequent purification.

Synthesis of this compound

The most common and straightforward laboratory synthesis of this compound involves the neutralization of orotic acid with a suitable sodium base. Alternative methods, such as the condensation of hydantoin (B18101) with glyoxylic acid, also exist but are generally more complex.[5]

Synthesis via Neutralization of Orotic Acid

This method relies on the acid-base reaction between orotic acid and a sodium-containing base, such as sodium hydroxide (B78521) or sodium carbonate. The low solubility of this compound in water facilitates its precipitation and isolation.[6]

Experimental Protocol:

  • Dissolution of Base: Prepare a solution of the chosen sodium base (e.g., sodium hydroxide or sodium carbonate) in distilled or deionized water. For instance, a hot aqueous solution of sodium carbonate can be used.[6]

  • Reaction: Slowly add orotic acid to the heated basic solution with continuous stirring. The amount of orotic acid should be stoichiometrically equivalent to the base.

  • Precipitation: Continue stirring the heated solution. As the reaction proceeds, this compound will form and, due to its poor solubility in water (0.294 g/100 ml at 25 °C), will precipitate out of the solution.[6]

  • Cooling and Isolation: Allow the mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation. The solid this compound can then be isolated by filtration, for example, using a Buchner funnel.

  • Washing: Wash the collected precipitate with cold deionized water to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified this compound in a vacuum oven at an appropriate temperature to remove residual water.

Logical Workflow for this compound Synthesis:

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Orotic_Acid Orotic Acid Mixing Mixing in Aqueous Solution Orotic_Acid->Mixing Sodium_Base Sodium Base (e.g., NaOH, Na2CO3) Sodium_Base->Mixing Heating_Stirring Heating & Stirring Mixing->Heating_Stirring Precipitation Precipitation Heating_Stirring->Precipitation Cooling Cooling Precipitation->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Sodium_Orotate This compound (Solid) Drying->Sodium_Orotate

Caption: Workflow for the synthesis of this compound.

Quantitative Data from Synthesis Protocols

The following table summarizes quantitative data from various published synthesis methods.

MethodReactantsSolventConditionsYieldReference
Hydantoin and Glyoxylic Acid5g hydantoinic acid nitrile, 4.6g glyoxylic acidWater65°C, 2 hours, pH adjusted to 6 with HCl64%[5]
Hydantoin and Glyoxylic Acid9.2g glyoxylic acid, 10g hydantoinWaterReflux, 1 hour, pH adjusted to 6 with HCl49%[5]
Orotic Acid and Lithium Hydroxide0.75g orotic acid, 0.103g LiOHWater90°C, 30 min, followed by crystallization49%[7]
Orotic Acid and Magnesium Hydroxide0.75g orotic acid, 0.125g Mg(OH)2Water90°C, 30 min, followed by crystallization68%[7]

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, by-products, and other impurities. The primary method for purifying solid organic compounds is recrystallization.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent at different temperatures.[8]

Experimental Protocol for Recrystallization:

  • Solvent Selection: Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Water is a common solvent for the recrystallization of salts.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Slowly cool the hot, saturated solution to allow for the formation of pure crystals. Rapid cooling can lead to the precipitation of impurities.

  • Crystal Collection: Collect the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Experimental Workflow for Purification:

PurificationWorkflow cluster_input Input cluster_process Recrystallization Process cluster_output Output Crude_Product Crude Sodium Orotate Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Cooling Slow Cooling Hot_Filtration->Cooling Crystal_Formation Crystal Formation Cooling->Crystal_Formation Cold_Filtration Cold Filtration Crystal_Formation->Cold_Filtration Washing Wash with Cold Solvent Cold_Filtration->Washing Drying Drying Washing->Drying Pure_Product Purified This compound Drying->Pure_Product

Caption: Workflow for the purification of this compound.

Purity Analysis

The purity of the synthesized and purified this compound should be verified using appropriate analytical techniques.

Table of Analytical Methods for Purity Assessment:

MethodPrincipleInformation ProvidedReference
High-Performance Liquid Chromatography (HPLC) Separation of components based on their differential partitioning between a stationary and a mobile phase.Quantitative determination of purity and impurities.[9][10]
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by the crystalline lattice of the solid.Crystalline phase identification and purity.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural confirmation and detection of impurities.[7]
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups.[7]
Thermogravimetric Analysis (TGA) Measurement of the change in mass of a sample as a function of temperature.Information on thermal stability and hydration.[7]

Role in Pyrimidine Biosynthesis

Orotic acid is a central intermediate in the de novo synthesis of pyrimidines.[1] This metabolic pathway is crucial for the production of nucleotides required for DNA and RNA synthesis.[11]

Pyrimidine Biosynthesis Pathway:

PyrimidineBiosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate N_Carbamoyl_Aspartate N-Carbamoyl-Aspartate Carbamoyl_Phosphate->N_Carbamoyl_Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->N_Carbamoyl_Aspartate Dihydroorotate Dihydroorotate N_Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotic_Acid Orotic Acid Dihydroorotate->Orotic_Acid Dihydroorotate Dehydrogenase OMP Orotidine-5'-monophosphate (OMP) Orotic_Acid->OMP Orotate Phosphoribosyltransferase UMP Uridine-5'-monophosphate (UMP) OMP->UMP OMP Decarboxylase

Caption: De novo pyrimidine biosynthesis pathway.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and purification of this compound for laboratory use. By following the detailed protocols and utilizing the described analytical methods, researchers can confidently prepare high-purity this compound for their scientific investigations. The provided diagrams offer clear visual representations of the experimental workflows and the relevant metabolic pathway, aiding in the understanding and execution of these procedures.

References

Chemical Properties and Stability of Sodium Orotate in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium orotate (B1227488), the sodium salt of orotic acid (uracil-6-carboxylic acid), is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides. Its role in fundamental biological pathways has led to its investigation for various therapeutic and nutraceutical applications. A thorough understanding of its chemical properties and stability in aqueous solutions is paramount for the development of safe, effective, and stable formulations.

This technical guide provides a comprehensive overview of the known chemical properties of sodium orotate and outlines detailed, generalized experimental protocols for assessing its stability in aqueous solutions. Due to a lack of specific published stability studies on this compound, the experimental methodologies described herein are based on established principles of forced degradation and stability-indicating assay methods for pharmaceutical compounds.

Chemical and Physical Properties of Orotic Acid and this compound

A summary of the key chemical and physical properties of orotic acid and its sodium salt is presented in Table 1. Orotic acid is a dibasic acid with two pKa values, indicating that its ionization state is pH-dependent. This property is critical in understanding its solubility and stability in aqueous solutions at different pH levels.

PropertyValueReference
Orotic Acid
Molecular FormulaC₅H₄N₂O₄--INVALID-LINK--
Molecular Weight156.10 g/mol --INVALID-LINK--
pKa₁2.07--INVALID-LINK--
pKa₂9.45--INVALID-LINK--
Water Solubility1.82 mg/mL at 18 °C--INVALID-LINK--
Melting Point345.5 °C (decomposes)--INVALID-LINK--
This compound
Molecular FormulaC₅H₃N₂NaO₄--INVALID-LINK--
Molecular Weight178.08 g/mol --INVALID-LINK--
Water Solubility0.294 g/100 mL (2.94 mg/mL) at 25 °C--INVALID-LINK--
AppearanceWhite powder--INVALID-LINK--

Signaling Pathway Involvement: De Novo Pyrimidine Biosynthesis

Orotic acid is a crucial intermediate in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA precursors. Understanding this pathway provides context for the biological significance of orotic acid and its derivatives.

Pyrimidine_Biosynthesis cluster_0 Mitochondrion cluster_1 Cytosol Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotic Acid Orotic Acid Dihydroorotate->Orotic Acid Dihydroorotate Dehydrogenase Orotidine 5'-Monophosphate (OMP) Orotidine 5'-Monophosphate (OMP) Orotic Acid->Orotidine 5'-Monophosphate (OMP) Orotate Phosphoribosyltransferase PRPP PRPP PRPP->Orotidine 5'-Monophosphate (OMP) Uridine 5'-Monophosphate (UMP) Uridine 5'-Monophosphate (UMP) Orotidine 5'-Monophosphate (OMP)->Uridine 5'-Monophosphate (UMP) OMP Decarboxylase UDP UDP Uridine 5'-Monophosphate (UMP)->UDP UMP-CMP Kinase UTP UTP UDP->UTP Nucleoside Diphosphate Kinase CTP CTP UTP->CTP CTP Synthetase Forced_Degradation_Workflow Prepare Stock Solution of this compound Prepare Stock Solution of this compound Stress Conditions Stress Conditions Prepare Stock Solution of this compound->Stress Conditions Hydrolysis (Acid, Base, Neutral) Hydrolysis (Acid, Base, Neutral) Stress Conditions->Hydrolysis (Acid, Base, Neutral) Oxidation (e.g., H2O2) Oxidation (e.g., H2O2) Stress Conditions->Oxidation (e.g., H2O2) Thermal (Heat) Thermal (Heat) Stress Conditions->Thermal (Heat) Photolysis (UV/Vis Light) Photolysis (UV/Vis Light) Stress Conditions->Photolysis (UV/Vis Light) Sample Collection at Time Points Sample Collection at Time Points Hydrolysis (Acid, Base, Neutral)->Sample Collection at Time Points Oxidation (e.g., H2O2)->Sample Collection at Time Points Thermal (Heat)->Sample Collection at Time Points Photolysis (UV/Vis Light)->Sample Collection at Time Points Analysis by Stability-Indicating Method Analysis by Stability-Indicating Method Sample Collection at Time Points->Analysis by Stability-Indicating Method Characterization of Degradants Characterization of Degradants Analysis by Stability-Indicating Method->Characterization of Degradants Elucidation of Degradation Pathway Elucidation of Degradation Pathway Characterization of Degradants->Elucidation of Degradation Pathway

Sodium Orotate's Mechanism of Action in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium orotate (B1227488), the sodium salt of orotic acid, is a precursor in the de novo synthesis of pyrimidine (B1678525) nucleotides. This fundamental role positions it as a molecule of interest for neuronal health and function, as the nervous system has a high demand for nucleic acid synthesis for maintenance, repair, and signaling. This technical guide delineates the core mechanism of action of sodium orotate in neuronal cells, drawing from available preclinical data. The primary neuroprotective effect of orotic acid appears to be mediated through its role in bolstering pyrimidine nucleotide pools, which is particularly critical under conditions of ischemic stress. While direct, detailed signaling pathways beyond this primary metabolic function are not extensively elucidated in current literature, this guide provides a comprehensive overview of the established mechanism and outlines standard experimental protocols for further investigation.

Core Mechanism of Action: Pyrimidine Nucleotide Synthesis

The principal mechanism of action of this compound in all cells, including neurons, is its function as an intermediate in the de novo pyrimidine synthesis pathway. Orotic acid is converted to uridine (B1682114) monophosphate (UMP), a foundational pyrimidine nucleotide, through a series of enzymatic steps. UMP is subsequently phosphorylated to form uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP).

These pyrimidine nucleotides are essential for a multitude of critical neuronal processes:

  • DNA and RNA Synthesis: Necessary for neuronal survival, repair, and adaptation.

  • Phospholipid Synthesis: UTP and CTP are precursors for the synthesis of membrane phospholipids, which are vital for the integrity and function of neuronal and glial cell membranes, including the myelin sheath.

  • Glycoprotein and Glycolipid Synthesis: Uridine diphosphate (B83284) (UDP) sugars, derived from UTP, are essential for glycosylation reactions that are critical for proper protein folding, trafficking, and cell-cell interactions in the nervous system.

The rate-limiting step in pyrimidine biosynthesis is the formation of orotic acid. Therefore, supplementation with this compound is hypothesized to bypass this bottleneck, leading to an increased production of pyrimidine nucleotides, which can be neuroprotective, especially in pathological conditions where nucleotide pools are depleted.[1]

Pyrimidine_Synthesis Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD enzyme complex Aspartate Aspartate Aspartate->Dihydroorotate CAD enzyme complex Orotic_Acid Orotic Acid (from this compound) Dihydroorotate->Orotic_Acid Dihydroorotate dehydrogenase (DHODH) (Mitochondria) UMP Uridine Monophosphate (UMP) Orotic_Acid->UMP UMP Synthase (Cytosol) UDP Uridine Diphosphate (UDP) UMP->UDP UTP Uridine Triphosphate (UTP) UDP->UTP CTP Cytidine Triphosphate (CTP) UTP->CTP DNA_RNA DNA/RNA Synthesis UTP->DNA_RNA Phospholipids Phospholipid Synthesis UTP->Phospholipids CTP->DNA_RNA

De novo pyrimidine synthesis pathway highlighting the role of orotic acid.

Neuroprotective Effects in Ischemic Injury

The neuroprotective potential of orotic acid has been demonstrated in preclinical models of cerebral ischemia. In a Mongolian gerbil model of transient forebrain ischemia, administration of orotic acid significantly reduced delayed neuronal death in the hippocampal CA1 region.[2] This effect is attributed to the increased availability of pyrimidine nucleotides, which are crucial for neuronal survival and repair following an ischemic insult.

Quantitative Data from In Vivo Ischemia Model

The following table summarizes the quantitative findings from a study investigating the neuroprotective effects of orotic acid in a gerbil model of global cerebral ischemia. Neuronal damage in the hippocampal CA1 region was assessed seven days after a 5-minute ischemic event.

Treatment GroupDose (mg/kg, i.p.)Administration Time Relative to IschemiaNeuronal Damage (Mean ± SEM)Neuroprotective Effect
Sham--5.3 ± 1.2-
Ischemia (Control)--95.7 ± 2.1-
Orotic Acid1002 hours before65.3 ± 8.4Significant
Orotic Acid2002 hours before42.1 ± 10.2 Significant
Orotic Acid3002 hours before25.6 ± 7.9Significant
Orotic Acid30024 hours after58.7 ± 11.3Significant
Orotic Acid30048 hours after89.6 ± 5.4Not significant
Orotic Acid30072 hours after92.1 ± 4.7Not significant

*p < 0.05, **p < 0.01 vs. Ischemia (Control) group. Data adapted from Akiho et al., 1997.[2]

Influence on Astrocyte Metabolism

Astrocytes play a critical role in supporting neuronal function, in part by supplying metabolic substrates. A study on cerebral cortical astrocytes under hypoxic conditions found that orotic acid treatment led to a more active mitochondrial metabolism.[3] Specifically, orotic acid increased the utilization of acetate (B1210297) and resulted in higher levels of intracellular uridine diphosphoryl sugars.[3] This suggests that during periods of low oxygen, orotic acid can help maintain astrocyte metabolism, which in turn could support the survival of neighboring neurons that rely on astrocytes for metabolic precursors.[3]

Astrocyte_Neuron_Support cluster_astrocyte Astrocyte cluster_neuron Neuron Orotic_Acid This compound Mito_Metabolism Mitochondrial Metabolism Orotic_Acid->Mito_Metabolism Supports Orotic_Acid->Mito_Metabolism Enhances under hypoxia UDP_sugars UDP-Sugars Mito_Metabolism->UDP_sugars Increases Metabolic_Precursors Metabolic Precursors Mito_Metabolism->Metabolic_Precursors Produces Neuronal_Survival Neuronal Survival Metabolic_Precursors->Neuronal_Survival Supports Hypoxia Hypoxic Conditions Hypoxia->Mito_Metabolism Impairs Ischemia_Workflow Start Start: Mongolian Gerbil Model Anesthesia Anesthesia Start->Anesthesia Ischemia Induce Global Forebrain Ischemia (5 min carotid artery occlusion) Anesthesia->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Treatment Administer this compound or Saline (i.p.) (Pre- or Post-Ischemia) Treatment->Ischemia Pre-treatment Reperfusion->Treatment Post-treatment Survival 7-Day Survival Period Reperfusion->Survival Histology Perfusion, Brain Extraction, and Sectioning Survival->Histology Staining Cresyl Violet Staining Histology->Staining Quantification Quantify Neuronal Viability in Hippocampal CA1 Staining->Quantification End End: Data Analysis Quantification->End

References

Cellular Uptake Mechanisms of Sodium Orotate In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium orotate (B1227488), the sodium salt of orotic acid, is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides. Its transport across cellular membranes is a critical step for its utilization in nucleic acid synthesis and other metabolic pathways. The kidney and liver are primary sites for exogenous orotate uptake, where it serves as a precursor for uridine (B1682114) diphosphosugars essential for glycosylation processes.[1][2] Understanding the in vitro cellular uptake mechanisms of sodium orotate is fundamental for research in metabolic disorders, nephrology, and for the development of drugs that may interact with its transport pathways. This guide provides an in-depth overview of the identified transporters, transport kinetics, and the experimental protocols used to elucidate these mechanisms.

Key Transporters Involved in Orotate Uptake

In vitro studies utilizing cultured mammalian cells have identified specific protein transporters responsible for the cellular uptake of orotate. The primary transporters characterized to date belong to the Solute Carrier (SLC) family.

  • Human Urate Transporter 1 (hURAT1/SLC22A12): Predominantly expressed in the kidneys, hURAT1 is a well-characterized urate/anion exchanger that has been demonstrated to be a high-affinity transporter for orotate.[1][3] Studies using Human Embryonic Kidney 293 (HEK293) cells engineered to express hURAT1 have shown that orotate is a preferred substrate for this transporter, even more so than its namesake substrate, urate.[2] The transport process is characterized as a tertiary active process dependent on the sodium gradient.[3][4]

  • Human Organic Anion Transporter 10 (hOAT10/SLC22A13): Also present at the brush border membrane of renal tubular epithelial cells, hOAT10 has been identified as another transporter capable of mediating orotate uptake.[5] Functional characterization in Madin-Darby canine kidney II (MDCKII) cells revealed that orotate transport by hOAT10 is saturable with unique biphasic kinetics and is dependent on the presence of chloride ions.[5]

Early research in various cell lines (Novikoff rat hepatoma, P388 mouse leukemia, mouse L, and Chinese hamster ovary cells) suggested that orotate permeation was a slow, non-mediated process.[6] However, the recent identification of high-affinity transporters like hURAT1 and hOAT10 indicates that in cells expressing these specific carriers, uptake is a facilitated and efficient process.

Quantitative Data on Orotate Transport

The following tables summarize the key quantitative data derived from in vitro studies on orotate transporters.

Table 1: Kinetic Parameters of Orotate Transporters
TransporterCell LineSubstrateK_m_ (Michaelis-Menten Constant)Notes
hURAT1 (SLC22A12)HEK293Orotate5.2 ± 0.4 µMOrotate is a high-affinity substrate.[1][2][4]
hURAT1 (SLC22A12)HEK293Urate371 ± 28 µMFor comparison, orotate affinity is ~70x higher than urate.[2][4]
hOAT10 (SLC22A13)MDCK IIOrotateNot specifiedTransport is described as kinetically saturable with a biphasic characteristic.[5]
Table 2: Inhibition of hURAT1-Mediated Orotate Transport

This table presents data on compounds that inhibit the uptake of [³H]orotate into HEK293 cells expressing hURAT1.

InhibitorConcentrationDegree of InhibitionReference
Non-labeled Orotate100 µMStrong[1]
Benzbromarone100 µMStrong[1]
Urate100 µMModerate[1]
Nicotinate100 µMModerate[1]
Probenecid100 µMModerate[1]

Experimental Protocols

The following is a detailed methodology for a typical in vitro orotate uptake experiment, based on protocols used in the characterization of hURAT1.[2]

Cell Culture and Seeding
  • Cell Lines:

    • HEK293 cells stably transfected with the full-length cDNA of hURAT1 (HEK-hURAT1).

    • HEK293 cells transfected with the empty vector (pcDNA3.1) as a control (HEK-mock).

  • Culture Medium: Minimum essential medium supplemented with 10% fetal bovine serum and 400 µg/ml geneticin (B1208730) (for selection of transfected cells).

  • Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO₂.

  • Seeding for Experiment: Cells are seeded in 24-well tissue culture plates at a density of 1.6 x 10⁵ cells/well and cultured for 2 days before the uptake experiment.

Orotate Uptake Assay
  • Preparation: The cell monolayers are washed three times with a serum- and chloride-free Hanks' Balanced Salt Solution (HBSS). The composition is as follows (in mM): 125 Na-gluconate, 4.8 K-gluconate, 1.2 KH₂PO₄, 1.2 MgSO₄, 1.3 Ca-gluconate, 5.6 glucose, and 25 HEPES, adjusted to pH 7.4.

  • Preincubation: Cells are preincubated in the same chloride-free HBSS for 10 minutes at 37°C in a water bath.

  • Initiation of Uptake: The preincubation solution is removed, and the uptake is initiated by adding the incubation solution containing 50 nM [³H]orotate at 37°C. The incubation proceeds for a specified time (e.g., for time-course experiments, points can be taken up to 15 minutes; for kinetic and inhibition studies, a 2-minute incubation is often used).

  • Termination of Uptake: The uptake is stopped by rapidly adding ice-cold HBSS. The cells are then immediately washed three times with ice-cold HBSS to remove extracellular radiolabel.

  • Cell Lysis and Measurement: The cells in each well are lysed with 0.5 ml of 0.1 N sodium hydroxide. The lysate is transferred to a scintillation vial with 2.5 ml of a suitable scintillation cocktail (e.g., Aquasol-2).

  • Quantification: The radioactivity is determined using a β-scintillation counter. The specific uptake mediated by the transporter is calculated by subtracting the radioactivity measured in the control (HEK-mock) cells from that in the transporter-expressing (HEK-hURAT1) cells.

Visualizations: Pathways and Workflows

hURAT1-Mediated Orotate Transport Mechanism

The uptake of orotate via hURAT1 is an anion exchange process. It is considered a tertiary active transport system, where the driving force is maintained by other transporters that utilize the primary sodium gradient established by the Na⁺/K⁺-ATPase.

G cluster_membrane Apical Membrane (Renal Proximal Tubule Cell) cluster_cell Intracellular Space cluster_lumen Tubular Lumen (Extracellular) URAT1 hURAT1 (SLC22A12) Orotate_in Orotate URAT1->Orotate_in Anion_out Anion URAT1->Anion_out SMCT Na⁺-Coupled Monocarboxylate Transporter (SMCT) Anion_in Anion (e.g., Lactate, Nicotinate) SMCT->Anion_in Creates Anion Gradient Na_in Na⁺ SMCT->Na_in Anion_in->URAT1 Exchange Orotate_out Orotate Orotate_out->URAT1 Uptake Anion_out->SMCT Na_out Na⁺ Na_out->SMCT cotransport

Caption: hURAT1-mediated orotate uptake as a tertiary active transport process.

In Vitro Orotate Uptake Assay Workflow

This diagram outlines the key steps of the experimental protocol for measuring this compound uptake in a cultured cell model.

G start Seed HEK-hURAT1 & HEK-mock cells in 24-well plates culture Culture for 2 days (37°C, 5% CO₂) start->culture wash1 Wash 3x with Cl⁻-free HBSS culture->wash1 preincubate Pre-incubate 10 min at 37°C in Cl⁻-free HBSS wash1->preincubate uptake Add [³H]orotate in HBSS Incubate for defined time (e.g., 2 min) preincubate->uptake stop Stop uptake with ice-cold HBSS Wash 3x with ice-cold HBSS uptake->stop lyse Lyse cells with 0.1 N NaOH stop->lyse measure Transfer lysate to scintillation vial Measure radioactivity lyse->measure calculate Calculate specific uptake: (HEK-hURAT1 cpm) - (HEK-mock cpm) measure->calculate end End calculate->end

References

A Technical Guide to the Role of Sodium Orotate in De Novo Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the role of sodium orotate (B1227488) within the de novo pyrimidine (B1678525) synthesis pathway. Orotic acid, the conjugate acid of orotate, is a critical intermediate in this essential metabolic process responsible for producing the building blocks of DNA and RNA. Sodium orotate serves as a direct, exogenous source of this intermediate, feeding into the pathway at the penultimate step before the formation of the first key pyrimidine nucleotide, uridine (B1682114) monophosphate (UMP). This guide details the enzymatic steps involving orotate, presents relevant quantitative data, outlines key experimental protocols for pathway analysis, and visualizes the core biochemical processes and workflows. Understanding the precise function of orotate is fundamental for research into metabolic disorders, oncology, and the development of therapeutic agents that target nucleotide biosynthesis.

The De Novo Pyrimidine Synthesis Pathway: An Overview

The de novo synthesis of pyrimidines is a highly conserved and fundamental metabolic pathway that builds pyrimidine nucleotides from simple precursor molecules such as bicarbonate, aspartate, and glutamine.[1] Unlike purine (B94841) synthesis, where the base is constructed upon a ribose sugar foundation, the pyrimidine ring is fully assembled as orotate before being attached to a phosphoribosyl group.[2] This pathway consists of six enzymatic steps culminating in the synthesis of UMP, the precursor for all other pyrimidine nucleotides, including cytidine (B196190) triphosphate (CTP) and thymidine (B127349) triphosphate (TTP).[3][4]

In mammals, these six steps are catalyzed by only three proteins. The first three reactions are carried out by a multifunctional enzyme known as CAD, which comprises carbamoyl (B1232498) phosphate (B84403) synthetase II, aspartate transcarbamoylase, and dihydroorotase.[3] The fourth step is catalyzed by the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1][3] The final two steps are catalyzed by a second bifunctional enzyme, UMP synthase (UMPS), which is central to the utilization of orotate.[3]

Orotate: The Central Intermediate

Orotate, or its acidic form orotic acid, is the metabolic lynchpin of the pathway. Its sodium salt, this compound, is an organic sodium salt that provides a bioavailable form of this key intermediate.[5]

Formation of Orotate

Orotate is synthesized in the fourth step of the pathway. The enzyme dihydroorotate dehydrogenase (DHODH) , located on the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate to produce orotate.[1][6] This is the only redox reaction in the entire pathway.[7]

Consumption of Orotate

Once synthesized, orotate is utilized in the fifth step, which occurs in the cytosol. Orotate is covalently linked to a ribose-5-phosphate (B1218738) group donated by 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP). This reaction forms orotidine (B106555) 5'-monophosphate (OMP) and is catalyzed by the enzyme orotate phosphoribosyltransferase (OPRT) .[7][8][9]

OMP is subsequently decarboxylated by orotidine 5'-phosphate decarboxylase (ODCase) to yield UMP.[10][11] In mammals, both OPRT and ODCase activities are contained within the single bifunctional protein, UMP synthase (UMPS).[8][11] Therefore, this compound directly serves as the substrate for the UMPS enzyme complex.

Caption: The De Novo Pyrimidine Synthesis Pathway.[1][3][4]

UMP Synthase and Orotic Aciduria

The essential role of orotate utilization is underscored by the genetic disorder, hereditary orotic aciduria.[6] This rare autosomal recessive disease is caused by a severe deficiency in the activity of UMP synthase.[12][13] The functional failure of either the OPRT or ODCase domain of UMPS leads to a blockage in the conversion of orotic acid to UMP.[6] Consequently, orotic acid accumulates in the blood and is excreted in large amounts in the urine, leading to crystalluria.[6][14] The deficiency in pyrimidine nucleotide production results in symptoms such as megaloblastic anemia and developmental delays.[6] This condition highlights that the enzymatic processing of orotate is a critical, non-redundant step in human metabolism.

Caption: Pathophysiology of Hereditary Orotic Aciduria.[6][8][12]

Quantitative Data on Pathway Enzymes

The efficiency of the enzymes that process orotate and its derivatives has been characterized in various organisms. This kinetic data is crucial for constructing metabolic models and for understanding the efficacy of potential inhibitors or therapeutic agents.

EnzymeSubstrateK_m Value (µM)OrganismReference
Aspartate Transcarbamylase (ATCase)Carbamoyl Phosphate26.2 ± 3.5Toxoplasma gondii[15]
Aspartate Transcarbamylase (ATCase)L-Aspartate17.6 ± 8.5Toxoplasma gondii[15]
Orotate Phosphoribosyltransferase (OPRTase)5-Azaorotate75.5 ± 0.1Yeast[16]
Orotidylate Decarboxylase (ODCase)Orotidine 5'-monophosphate0.41 ± 0.04Toxoplasma gondii[15]

Table 1: Michaelis-Menten constants (K_m) for key enzymes in the de novo pyrimidine synthesis pathway.

ParameterConditionRate / ValueSystemReference
Rate of de novo synthesis (control)Basal state0.014 µmol x h⁻¹ x g⁻¹ wet weightIsolated Rat Hepatocytes[17]
Rate of de novo synthesis (stimulated)UTP pool depleted by D-galactosamine0.056 µmol x h⁻¹ x g⁻¹ wet weightIsolated Rat Hepatocytes[17]
Decarboxylation rate constant (1-Methylorotate)Uncatalyzed reaction in water at 25°C3.4 x 10⁻¹⁵ s⁻¹Aqueous Solution[18]
Decarboxylation rate constant (1-Cyclohexylorotate)Uncatalyzed reaction in water at 25°C4.9 x 10⁻¹⁴ s⁻¹Aqueous Solution[18]

Table 2: Quantitative measurements of pyrimidine synthesis rates and uncatalyzed orotate derivative decarboxylation.

Applications in Research and Drug Development

The central role of orotate and the pyrimidine pathway makes them significant targets for both basic research and clinical applications.

  • Research Tools: Orotate derivatives, such as 5-fluoroorotic acid (5-FOA), are valuable in molecular biology, particularly in yeast genetics. Yeast with a functional UMPS (specifically the URA3 gene product) convert 5-FOA into a toxic nucleotide, leading to cell death. This provides a powerful counter-selection tool for genetic engineering.[2][11]

  • Therapeutic Mineral Delivery: Orotic acid is used as a carrier molecule for various minerals, such as lithium and magnesium, in dietary supplements.[2] The rationale is that orotate, as a natural metabolic intermediate, facilitates the transport and cellular uptake of these ions, potentially increasing their bioavailability.[19]

  • Drug Development Target: The enzymes of the pyrimidine pathway are validated targets for therapeutic intervention, especially in oncology and immunology. Rapidly proliferating cancer cells and activated lymphocytes have a high demand for nucleotides, making them vulnerable to inhibitors of this pathway. DHODH inhibitors, such as Brequinar and Leflunomide, block the production of orotate, thereby starving cells of essential pyrimidines.[7][10][20]

Key Experimental Protocols

Analyzing the flux and regulation of the pyrimidine pathway is essential for drug development and metabolic research. Below are summaries of core methodologies used to study the effects of compounds like this compound.

Protocol: Quantification of Intracellular Pyrimidine Nucleotides by HPLC-MS/MS

This protocol provides a framework for the quantitative analysis of intracellular nucleotides (e.g., UTP, CTP) to confirm the biochemical effect of pathway modulators.[21]

  • Cell Culture and Treatment: Culture cells to the desired density. Treat with the compound of interest (e.g., this compound) at various concentrations and time points. Include an untreated control.

  • Metabolite Extraction: Rapidly wash cells with ice-cold PBS. Add a chilled extraction solution (e.g., 80% methanol) to the cell pellet. Incubate at -20°C to precipitate proteins.

  • Sample Preparation: Centrifuge the samples to pellet cell debris. Collect the supernatant containing the metabolites. Dry the supernatant, typically under a stream of nitrogen.

  • Analysis: Reconstitute the dried residue in the initial mobile phase for HPLC. Inject the sample into an HPLC-MS/MS system. Use an appropriate chromatographic method to separate the nucleotides and a mass spectrometer set to monitor the specific mass transitions for the target nucleotides and internal standards.

  • Data Analysis: Quantify the peak areas of the endogenous nucleotides relative to their corresponding stable isotope-labeled internal standards. Compare nucleotide levels in treated cells to untreated controls to determine the effect on the pyrimidine pool.

Caption: Experimental workflow for nucleotide quantification.[21]
Protocol: In Vitro DHODH Activity Assay

This assay measures the activity of dihydroorotate dehydrogenase, the enzyme that produces orotate.[21]

  • Reagents: Prepare a reaction buffer containing a suitable pH buffer (e.g., Tris-HCl), detergent (e.g., Triton X-100), coenzyme Q analog (e.g., decylubiquinone), and a terminal electron acceptor like 2,6-dichloroindophenol (B1210591) (DCIP).

  • Enzyme Preparation: Use a purified recombinant DHODH or a mitochondrial fraction containing the enzyme.

  • Reaction Initiation: In a microplate well, combine the reaction buffer, enzyme, and any potential inhibitors. Initiate the reaction by adding the substrate, dihydroorotate.

  • Measurement: Immediately measure the decrease in absorbance of DCIP (e.g., at 600 nm) over time using a microplate reader in kinetic mode. The rate of DCIP reduction is directly proportional to the rate of dihydroorotate oxidation by DHODH.

  • Data Analysis: Calculate the reaction rate for each condition. For inhibitor studies, plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound's role in the de novo pyrimidine synthesis pathway is that of a direct substrate for the bifunctional enzyme UMP synthase. As the salt of the key intermediate orotic acid, it feeds into the final two steps of the pathway, leading to the production of UMP. This seemingly simple role is critical, as demonstrated by the severe pathology of orotic aciduria that results from its impaired metabolism. For researchers and drug developers, this compound and the enzymes that process it represent valuable tools and targets for understanding and manipulating cellular proliferation, metabolism, and overall health.

References

Sodium Orotate as a Precursor in Nucleotide Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium orotate (B1227488), the sodium salt of orotic acid, serves as a direct precursor to pyrimidine (B1678525) nucleotides, which are essential for a myriad of cellular processes, including nucleic acid synthesis, glycogen (B147801) storage, and cellular signaling. This technical guide provides an in-depth exploration of the metabolic pathway through which sodium orotate is converted into key nucleotides, presents quantitative data on enzyme kinetics and cellular nucleotide concentrations, details experimental protocols for studying this pathway, and visualizes the interconnected metabolic and signaling cascades. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development interested in the biochemical and therapeutic potential of this compound.

Introduction

Nucleotide metabolism is a fundamental aspect of cellular physiology, and the de novo synthesis of pyrimidines is a critical pathway for providing the necessary building blocks for DNA and RNA. Orotic acid is a key intermediate in this pathway.[1] Historically, it was once considered a member of the vitamin B complex, termed vitamin B13, although it is now understood to be synthesized endogenously.[2][3] this compound is frequently utilized in research and supplementation due to its potential for enhanced bioavailability compared to orotic acid.[2][4][5] This guide will elucidate the biochemical journey of this compound from a precursor to its functional nucleotide derivatives.

The De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines culminates in the formation of uridine (B1682114) monophosphate (UMP), from which other pyrimidine nucleotides are derived. This compound enters this pathway at a crucial step.

Cellular Uptake of Orotate

The cellular uptake of orotate is a critical first step for its metabolism. Evidence suggests that the human urate transporter 1 (hURAT1), also known as SLC22A12, mediates the transport of orotate into cells.[6][7] This transporter, primarily located in the kidneys, functions as an anion exchanger.[6] Studies using HEK293 cells expressing hURAT1 have demonstrated time- and dose-dependent uptake of orotate with a Michaelis constant (Km) of 5.2 μM.[6] This transport is competitively inhibited by urate and other uricosuric agents.[6] The use of the sodium salt may facilitate transport via sodium-dependent mechanisms, a common feature of many solute carriers.

Conversion of Orotate to Orotidine-5'-Monophosphate (OMP)

Once inside the cell, orotate is converted to orotidine-5'-monophosphate (OMP). This reaction is catalyzed by the enzyme orotate phosphoribosyltransferase (OPRT), which transfers a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotate.[8]

Orotate + PRPP OPRT→ OMP + PPi

Conversion of OMP to Uridine Monophosphate (UMP)

OMP is then decarboxylated to form uridine monophosphate (UMP) by the enzyme OMP decarboxylase. In mammals, OPRT and OMP decarboxylase activities are carried out by a single bifunctional enzyme called UMP synthase.[9]

OMP OMP Decarboxylase→ UMP + CO2

UMP is the foundational pyrimidine nucleotide, which can be subsequently phosphorylated to uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP). UTP can then be aminated to form cytidine (B196190) triphosphate (CTP).

dot

Pyrimidine_Synthesis cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Sodium Orotate_ext This compound hURAT1 hURAT1 (SLC22A12) Sodium Orotate_ext->hURAT1 Sodium Orotate_int This compound Orotate Orotate Sodium Orotate_int->Orotate OPRT Orotate Phosphoribosyltransferase (OPRT) Orotate->OPRT PRPP PRPP PRPP->OPRT OMP Orotidine-5'-Monophosphate (OMP) OMP Decarboxylase OMP Decarboxylase OMP->OMP Decarboxylase UMP Uridine Monophosphate (UMP) Kinases Kinases UMP->Kinases UDP Uridine Diphosphate (UDP) UDP->Kinases UTP Uridine Triphosphate (UTP) Nucleic Acids DNA/RNA Synthesis UTP->Nucleic Acids Signaling Signaling Pathways UTP->Signaling CTP Synthetase CTP Synthetase UTP->CTP Synthetase CTP Cytidine Triphosphate (CTP) CTP->Nucleic Acids CTP->Signaling OPRT->OMP OMP Decarboxylase->UMP Kinases->UDP Kinases->UTP CTP Synthetase->CTP hURAT1->Sodium Orotate_int

Caption: De novo pyrimidine synthesis pathway from this compound.

Quantitative Data

Enzyme Kinetics of Orotate Phosphoribosyltransferase (OPRT)

The efficiency of the conversion of orotate to OMP is determined by the kinetic parameters of OPRT. These values can vary between species.

OrganismKm for Orotate (μM)Km for PRPP (μM)VmaxCatalytic Efficiency (kcat/Km)Reference
Plasmodium falciparum-9.3 ± 0.52,994 µM/min/mg3.8 x 10^8 M⁻¹s⁻¹[10]
Human (HEK293 cells)5.2 (for hURAT1 transport)---[6]

Note: The data for P. falciparum refers to the OPRT domain of a bifunctional enzyme. The human data pertains to the transport of orotate into the cell via hURAT1, which is a prerequisite for its enzymatic conversion.

Intracellular Nucleotide Concentrations

The intracellular concentrations of pyrimidine pathway intermediates can vary depending on the cell type and metabolic state.

MetaboliteConcentration in E. coli K12 (nmol/OD600)Reference
Orotate~0.02 - 0.05[11]
OMP~0.01 - 0.02[11]
UMP~0.1 - 0.2[11]

Note: Data for mammalian cells is less readily available in a consolidated format and represents an area for further research. One study noted that in human cells, CTP is present at the lowest concentration among the major nucleotides.

Signaling Pathways Involving Pyrimidine Nucleotides

Beyond their role in nucleic acid synthesis, pyrimidine nucleotides, derived from this compound, are integral to various cellular signaling pathways.

UTP and P2Y Receptor Signaling

Extracellular UTP is a potent signaling molecule that activates P2Y purinergic receptors, specifically P2Y2 and P2Y4 receptors.[12][13] This activation triggers downstream signaling cascades, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), influencing a wide range of cellular processes such as proliferation, differentiation, and secretion.[10][13][14]

dot

P2Y_Signaling UTP UTP P2Y_Receptor P2Y Receptor UTP->P2Y_Receptor G_Protein Gq Protein P2Y_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Proliferation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Glycogen_Synthesis UTP UTP UDP_GP UDP-Glucose Pyrophosphorylase UTP->UDP_GP Glucose_1_P Glucose-1-Phosphate Glucose_1_P->UDP_GP UDP_Glucose UDP-Glucose Glycogen_Synthase Glycogen Synthase UDP_Glucose->Glycogen_Synthase Glycogen_n1 Glycogen (n+1 residues) Glycogen_Synthase->Glycogen_n1 Glycogen Glycogen (n residues) Glycogen->Glycogen_Synthase UDP_GP->UDP_Glucose O_GlcNAcylation UTP UTP UDP_GlcNAc UDP-GlcNAc UTP->UDP_GlcNAc synthesis GlcNAc_1_P GlcNAc-1-Phosphate GlcNAc_1_P->UDP_GlcNAc synthesis OGT O-GlcNAc Transferase (OGT) UDP_GlcNAc->OGT Protein Protein (Ser/Thr) Protein->OGT Glycosylated_Protein O-GlcNAc Modified Protein OGA O-GlcNAcase (OGA) Glycosylated_Protein->OGA OGT->Glycosylated_Protein OGA->Protein OPRT_Assay_Workflow Start Start Prepare_Mixture Prepare reaction mixture (Buffer, MgCl₂, PRPP) Start->Prepare_Mixture Add_Lysate Add cell/tissue lysate Prepare_Mixture->Add_Lysate Pre_Incubate Pre-incubate at 37°C Add_Lysate->Pre_Incubate Add_Radiolabel Add [¹⁴C]-Orotic acid Pre_Incubate->Add_Radiolabel Incubate Incubate at 37°C Add_Radiolabel->Incubate Stop_Reaction Stop reaction with TCA Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Separate Separate Orotate and OMP (TLC or Chromatography) Centrifuge->Separate Quantify Quantify [¹⁴C]-OMP (Scintillation counting) Separate->Quantify Calculate Calculate OPRT activity Quantify->Calculate End End Calculate->End HPLC_Workflow Start Start Homogenize Homogenize sample in cold acid (PCA/TCA) Start->Homogenize Centrifuge1 Centrifuge to remove protein Homogenize->Centrifuge1 Neutralize Neutralize supernatant with KOH Centrifuge1->Neutralize Centrifuge2 Centrifuge to remove salt Neutralize->Centrifuge2 Inject Inject extract onto HPLC column Centrifuge2->Inject Separate Separate nucleotides (Gradient elution) Inject->Separate Detect Detect nucleotides (UV detector) Separate->Detect Quantify Quantify using standard curve Detect->Quantify End End Quantify->End

References

"investigating the physiological function of endogenous sodium orotate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous sodium orotate (B1227488), the salt form of orotic acid, is a critical intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides. Its physiological significance extends beyond a mere metabolic precursor, influencing cellular processes integral to health and disease. This technical guide provides an in-depth exploration of the physiological function of endogenous sodium orotate, detailing its metabolic pathway, quantitative levels in biological systems, and the enzymatic machinery governing its turnover. Furthermore, this document outlines detailed experimental protocols for the quantification of orotate and the assessment of related enzyme activities, and presents key signaling pathways in which orotate participates. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

Orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid), historically known as vitamin B13, is a pivotal molecule in cellular metabolism.[1][2] In its physiological salt form, this compound, it serves as the direct precursor for the synthesis of uridine (B1682114) monophosphate (UMP), a foundational pyrimidine nucleotide essential for the synthesis of RNA, DNA, and other vital cellular components.[3][4] The metabolism of orotate is tightly regulated, and dysregulation of its synthesis or conversion can lead to metabolic disorders such as orotic aciduria, characterized by the excessive excretion of orotic acid in urine.[5][6] Beyond its central role in pyrimidine synthesis, emerging evidence suggests that orotic acid may have broader physiological functions, including roles in gene regulation and as a transport substrate for membrane proteins.[7][8] This guide aims to provide a detailed technical overview of the current understanding of endogenous this compound's physiological functions.

The De Novo Pyrimidine Biosynthesis Pathway

The primary physiological role of endogenous this compound is as an intermediate in the de novo synthesis of pyrimidines. This pathway is crucial for producing the pyrimidine nucleotides required for nucleic acid synthesis and other metabolic processes.[3]

The synthesis of orotic acid begins with the formation of carbamoyl (B1232498) phosphate (B84403) and its subsequent reaction with aspartate to form dihydroorotate (B8406146).[4] The final two steps of UMP synthesis directly involve orotate:

  • Oxidation of Dihydroorotate: The mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) catalyzes the oxidation of dihydroorotate to orotic acid.[9][10]

  • Formation of UMP: The bifunctional cytoplasmic enzyme uridine monophosphate synthase (UMPS) then converts orotic acid to UMP in a two-step process.[11]

    • The orotate phosphoribosyltransferase (OPRT) domain of UMPS catalyzes the reaction of orotate with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form orotidine (B106555) 5'-monophosphate (OMP).[12][13]

    • The orotidine 5'-phosphate decarboxylase (ODC) domain of UMPS then decarboxylates OMP to yield UMP.[13]

A deficiency in UMPS activity leads to the accumulation and subsequent excretion of orotic acid, resulting in the genetic disorder known as orotic aciduria.[14][15]

Signaling Pathway Diagram

Pyrimidine_Biosynthesis cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate CAD Aspartate Aspartate Aspartate->Dihydroorotate CAD Orotic Acid_mito Orotic Acid Dihydroorotate->Orotic Acid_mito DHODH Orotic Acid_cyto Orotic Acid Orotic Acid_mito->Orotic Acid_cyto Transport PRPP 5-Phosphoribosyl-1-Pyrophosphate OMP Orotidine 5'-Monophosphate UMP Uridine Monophosphate OMP->UMP UMPS (ODC domain) Orotic Acid_cytoPRPP Orotic Acid_cytoPRPP Orotic Acid_cytoPRPP->OMP UMPS (OPRT domain)

Caption: De Novo Pyrimidine Biosynthesis Pathway. (Max Width: 760px)

Quantitative Data

The concentration of orotic acid in biological fluids is a critical diagnostic marker for certain metabolic disorders.[16][17] The following tables summarize key quantitative data related to endogenous orotic acid.

Table 1: Reference Intervals for Orotic Acid in Human Samples
Biological SampleAge GroupUpper Limit of Normal (99th percentile)Reference(s)
Urine (mmol/mol creatinine) 3 days - 1 year3.44[16]
1 year - 12 years1.30[16]
13 - 19 years0.64[16]
> 10 years - Adult1.2[18]
20 - 40 years1.21[16]
Plasma (μM) 3 days - 1 year0.59[16]
1 year - 12 years0.48[16]
13 - 19 years0.30[16]
20 - 40 years0.77[16]
Dried Blood Spot (μM) 3 days - 1 year0.89[16]
1 - 12 years0.24[16]
13 - 19 years0.21[16]
20 - 40 years0.29[16]
Table 2: Kinetic Parameters of Enzymes in Orotate Metabolism
EnzymeOrganism/SourceSubstrateKmkcatReference(s)
Orotate Phosphoribosyltransferase (OPRTase) Salmonella typhimuriumOrotate--[5]
Escherichia coliOrotate--[3]
UMP Synthase (UMPS) HumanOrotidine 5'-phosphate16.6 μM0.75 s-1[19]
hURAT1 (transporter) Human (HEK293 cells)Orotate5.2 μM-[2][7]

Cellular Transport of Orotate

The transport of orotate across cellular membranes is a crucial aspect of its physiology. The human urate transporter 1 (hURAT1), encoded by the SLC22A12 gene, has been identified as a key transporter of orotate in the renal proximal tubular cells.[2][7] This transporter mediates the uptake of orotate from the tubular lumen into the renal cells. The affinity of hURAT1 for orotate (Km = 5.2 μM) is significantly higher than its affinity for urate, suggesting that orotate is a preferred substrate.[2][7]

Orotate Transport Workflow

Orotate_Transport Renal_Tubular_Lumen Renal Tubular Lumen Orotate hURAT1 hURAT1 Transporter Renal_Tubular_Lumen:f0->hURAT1 Uptake Renal_Proximal_Tubular_Cell Renal Proximal Tubular Cell Orotate Pyrimidine Synthesis hURAT1->Renal_Proximal_Tubular_Cell:f0

Caption: Orotate transport via hURAT1. (Max Width: 760px)

Experimental Protocols

Accurate quantification of orotic acid and the activity of related enzymes is essential for both research and clinical diagnostics. This section provides an overview of key experimental methodologies.

Quantification of Orotic Acid in Biological Samples

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for accurate and sensitive quantification of orotic acid.[1][15][20]

  • Sample Preparation:

    • Urine samples are typically diluted (e.g., 1:20) with water containing 0.1% formic acid.[20]

    • For plasma or dried blood spots, a protein precipitation step using methanol (B129727) is often employed.[21]

    • An internal standard, such as 15N2-orotic acid, is added to correct for matrix effects and variations in sample processing.[16]

  • Chromatographic Separation:

    • Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography can be used for separation.[16][22]

    • A common mobile phase consists of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).[20]

  • Mass Spectrometric Detection:

    • Detection is performed using a tandem mass spectrometer in negative electrospray ionization (ESI) mode.

    • The transition of the deprotonated molecular ion of orotic acid (m/z 155) to a specific fragment ion (e.g., m/z 111) is monitored in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[1][20]

Experimental Workflow for Orotic Acid Quantification

OA_Quantification_Workflow Sample_Collection Biological Sample Collection (Urine, Plasma, DBS) Sample_Preparation Sample Preparation (Dilution, Protein Precipitation, Addition of Internal Standard) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (HILIC or Reverse Phase) Sample_Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry (Negative ESI, SRM/MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against Calibration Curve) MS_Detection->Data_Analysis

Caption: LC-MS/MS workflow for orotic acid. (Max Width: 760px)
Dihydroorotate Dehydrogenase (DHODH) Activity Assay

Method: Colorimetric or Fluorometric Assay

DHODH activity can be measured by monitoring the reduction of an electron acceptor or the formation of orotic acid.[12][14][23]

  • Principle (Colorimetric): The reduction of 2,6-dichloroindophenol (B1210591) (DCIP) by DHODH is monitored spectrophotometrically as a decrease in absorbance at 600 nm.[12]

  • Principle (Fluorometric): The production of orotic acid is quantified using a fluorogenic reagent, such as 4-trifluoromethyl-benzamidoxime (4-TFMBAO), which forms a fluorescent product with orotic acid.[14]

  • Reaction Mixture:

    • Buffer (e.g., Tris-HCl or potassium carbonate/HCl, pH 8.0).

    • Substrate: Dihydroorotate.

    • Electron acceptor (for colorimetric assay): Decylubiquinone and DCIP.[12]

    • Enzyme source: Recombinant DHODH or cell/tissue lysate.

  • Procedure:

    • The reaction is initiated by adding the enzyme source to the reaction mixture.

    • The mixture is incubated at 37°C.

    • The change in absorbance (colorimetric) or fluorescence (fluorometric) is measured over time.

    • Enzyme activity is calculated based on the rate of product formation or substrate consumption.

UMP Synthase (UMPS) Activity Assay

Method: Spectrophotometric Assay

The activities of the OPRT and OMPDC domains of UMPS can be assayed spectrophotometrically.[9]

  • OPRT Activity:

    • The reaction mixture contains buffer (e.g., Tris-HCl, pH 8.0), MgCl2, DTT, orotate, and the enzyme source.

    • The reaction is initiated by adding PRPP.

    • The decrease in absorbance at 295 nm, corresponding to the consumption of orotate, is monitored.[9]

  • OMPDC Activity:

    • The reaction mixture contains buffer (e.g., Tris-HCl, pH 8.0) and DTT.

    • The reaction is initiated by adding OMP.

    • The decrease in absorbance due to the conversion of OMP to UMP is monitored.

Broader Physiological Implications and Future Directions

While the role of orotic acid in pyrimidine biosynthesis is well-established, there is growing interest in its other potential physiological functions. Studies have suggested that orotic acid may influence gene expression, for example, by stimulating the mRNA expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipid metabolism.[24][25] Additionally, the interaction of orotate with transporters like hURAT1 highlights its potential involvement in renal handling of anions and the pathophysiology of conditions like gout.[7]

Future research should focus on elucidating the detailed molecular mechanisms underlying these non-canonical roles of orotic acid. Investigating its potential as a signaling molecule and its impact on various cellular pathways will be crucial for a comprehensive understanding of its physiological significance and for identifying new therapeutic targets.

Conclusion

Endogenous this compound is a fundamentally important metabolite, acting as a cornerstone of pyrimidine biosynthesis. Its physiological concentration is tightly regulated, and its measurement serves as a valuable diagnostic tool. The detailed experimental protocols outlined in this guide provide a framework for the accurate investigation of orotate metabolism. As research continues to uncover the broader physiological roles of orotic acid beyond its function as a metabolic intermediate, a deeper understanding of its involvement in cellular signaling and gene regulation will undoubtedly emerge, opening new avenues for therapeutic intervention in a range of human diseases.

References

The Dawn of Pyrimidine Biochemistry: An In-depth Technical Guide on the Early Research and Discovery of Orotic Acid and Its Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal research that led to the discovery and initial understanding of orotic acid, a pivotal intermediate in the biosynthesis of pyrimidines. Chronicling the period from its first isolation in the early 20th century, this document details the experimental methodologies employed by early researchers, presents the initial quantitative data that characterized this novel compound, and explores the concurrent discovery of its salts. Through meticulous reconstruction of historical experimental workflows and the visualization of key concepts, this guide offers a foundational perspective for contemporary researchers in biochemistry, pharmacology, and drug development, illuminating the origins of our knowledge of this essential biomolecule.

Introduction: The Unveiling of a "Whey Factor"

The story of orotic acid begins in 1905, when Italian scientists G. Biscaro and E. Belloni, while investigating the components of whey, the liquid remnant of cheese production, isolated a previously unknown organic acid.[1] Initially termed "vitamin B13," its biological significance was not immediately understood.[2] This guide delves into the pioneering work that transitioned orotic acid from a curious milk constituent to a recognized cornerstone of nucleotide metabolism.

The Initial Isolation and Characterization of Orotic Acid

Experimental Protocol: Isolation from Bovine Milk Whey

The initial isolation of orotic acid was a feat of classical organic chemistry, relying on precipitation and recrystallization techniques.

Objective: To isolate and purify the unknown organic acid from cow's milk whey.

Materials:

  • Bovine milk whey

  • Lead(II) acetate (B1210297) solution

  • Hydrogen sulfide (B99878) (gas or solution)

  • Ethanol

  • Animal charcoal (activated carbon)

  • Filter paper and funnels

  • Heating apparatus (e.g., water bath)

  • Crystallization dishes

Methodology:

  • Precipitation of Impurities: A solution of lead(II) acetate was added to the whey. This step was crucial for the removal of proteins and other interfering substances, which would precipitate out of the solution.

  • Filtration: The mixture was filtered to separate the precipitated impurities from the whey supernatant.

  • Removal of Excess Lead: Hydrogen sulfide was bubbled through the filtrate. This reacted with the excess lead(II) acetate to form lead(II) sulfide, a black precipitate.

  • Second Filtration: The solution was filtered again to remove the precipitated lead(II) sulfide.

  • Concentration: The clarified filtrate was then concentrated by heating, likely under reduced pressure to prevent degradation of the target compound.

  • Crude Crystallization: As the solution was concentrated, a crude crystalline substance precipitated.

  • Recrystallization and Decolorization: The crude crystals were dissolved in hot water, and animal charcoal was added to adsorb colored impurities. The hot solution was filtered.

  • Final Crystallization: The clear, hot filtrate was allowed to cool slowly, promoting the formation of purified crystals of orotic acid.

  • Drying: The purified crystals were collected by filtration and dried.

experimental_workflow start Bovine Milk Whey step1 Add Lead(II) Acetate start->step1 step2 Filter to Remove Precipitated Impurities step1->step2 step3 Bubble H2S Gas step2->step3 step4 Filter to Remove Lead(II) Sulfide step3->step4 step5 Concentrate Filtrate step4->step5 step6 Crude Crystallization step5->step6 step7 Recrystallize with Animal Charcoal step6->step7 step8 Final Crystallization step7->step8 end Purified Orotic Acid Crystals step8->end discovery_timeline d1905 1905 Discovery of Orotic Acid (Biscaro & Belloni) d_mid20th Mid-20th Century Elucidation of Role in Pyrimidine Biosynthesis d1905->d_mid20th  Initial Characterization   d_present Present Understanding of Metabolic and Regulatory Functions d_mid20th->d_present  Biochemical Pathway Mapping  

References

Preclinical Animal Models for Studying Sodium Orotate Effects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium orotate (B1227488), the sodium salt of orotic acid, a key intermediate in pyrimidine (B1678525) biosynthesis, has garnered scientific interest for its potential therapeutic applications and diverse physiological effects. Preclinical animal models are indispensable tools for elucidating the mechanisms of action, pharmacokinetic profiles, and safety of sodium orotate. This technical guide provides a comprehensive overview of the established animal models and experimental protocols utilized in this compound research, with a focus on hepatic, metabolic, and neurological studies.

Core Preclinical Animal Models

Rodent models, primarily rats and mice, are the most extensively used systems for investigating the in vivo effects of this compound. The choice of model often depends on the specific research question, with certain strains being more susceptible to particular pathologies.

Rat Models
  • Fischer 344 Rats: This inbred strain is frequently employed in studies of liver carcinogenesis. When subjected to a diet containing 1% orotic acid, these rats exhibit a high incidence of hepatocellular carcinoma, making them a valuable model for studying the promotional effects of orotic acid on liver cancer.[1][2]

  • Wistar and Sprague-Dawley Rats: These outbred strains are commonly used for general toxicology, metabolic, and cardiovascular studies. For instance, studies have investigated the effects of orotic acid on fatty liver development and cardiac function in these strains.[3][4][5]

Mouse Models
  • db/db Mice: This model of type 2 diabetes and obesity is utilized to explore the potential protective effects of orotic acid on pancreatic β-cells. Research has shown that orotic acid administration can help maintain islet size and insulin (B600854) secretion in these mice.[6]

  • C57Bl/6 Mice: This common inbred strain is used in a variety of research areas, including neurobiology and toxicology. Studies have employed these mice to investigate the effects of lithium orotate, a compound containing orotic acid, on behavior and neurochemical pathways.[7][8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from various preclinical studies on this compound and orotic acid.

Table 1: Orotic Acid-Induced Liver Effects in Rats
Animal ModelOrotic Acid DoseDurationKey FindingsReference
Fischer 344 Rats1% in diet13 months100% incidence of hepatocellular carcinoma.[1]
Fischer 344 Rats1% in diet10 weeksInduced liver DNA damage.[1]
Rats1% in diet10 daysSignificantly increased hepatic triacylglycerol concentration.[4]
Sprague-Dawley Rats1% in diet-Decreased hepatic CYP2D activity.[5]
Table 2: Neuroprotective and Behavioral Effects in Rodents
Animal ModelCompoundDoseDurationKey FindingsReference
db/db MiceOrotic Acid--Reduced p53 activation in MIN6 β-cells and decreased β-cell death.[6]
C57Bl/6NCrl MiceLithium Orotate1.5 mg/kgSingle doseNear complete blockade of amphetamine-induced hyperlocomotion.[8][9]
C57Bl/6NCrl MiceLithium Carbonate15 mg/kg (males), 20 mg/kg (females)Single dosePartial blockade of amphetamine-induced hyperlocomotion.[8][9]
Table 3: Cardioprotective Effects in Rats
Animal ModelCompoundDoseDurationKey FindingsReference
Wistar RatsOrotic Acid0.01 mg/kg (IV)4 daysSignificantly improved post-ischemic myocardial function.[3]
Cardiomyopathic HamstersMagnesium Orotate--Reduced severity of chronic myocardial dysfunction and structural damage.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. The following sections outline key experimental protocols for studying the effects of this compound.

Orotic Acid-Induced Fatty Liver in Rats

This protocol is designed to induce non-alcoholic fatty liver disease (NAFLD) to study its effects on drug metabolism.

Animal Model: Male Sprague-Dawley rats.

Diet:

  • Control Group: Fed a standard AIN-93 diet.

  • NAFLD Group: Fed an AIN-93 diet supplemented with 1% orotic acid for a specified period (e.g., 10 days).[4][5]

Procedure:

  • House rats individually in metabolic cages to monitor food and water intake.

  • Administer the respective diets ad libitum.

  • At the end of the study period, euthanize the animals and collect liver and blood samples.

  • Analyze hepatic lipid concentrations (triacylglycerol, total cholesterol, phospholipids).[4]

  • Determine hepatic enzyme activities and mRNA levels of key enzymes related to lipid metabolism (e.g., fatty acid synthase, carnitine palmitoyl (B13399708) transferase).[4]

  • Assess the expression of transcription factors such as sterol regulatory element binding protein-1c (SREBP-1c).[4]

Assessment of Amphetamine-Induced Hyperlocomotion in Mice

This model is used to evaluate the potential mood-stabilizing effects of compounds like lithium orotate.

Animal Model: Male and female C57Bl/6NCrl mice.[7][8][9]

Drug Administration:

  • Administer lithium orotate or lithium carbonate at various doses (e.g., 1.5 - 20 mg/kg elemental lithium) via oral gavage or intraperitoneal injection.[8][9]

  • Administer d-amphetamine to induce hyperlocomotion.

Procedure:

  • Acclimate mice to the testing environment (e.g., open-field arenas).

  • Administer the test compound (lithium orotate or vehicle) at a specified time before the amphetamine challenge.

  • Inject d-amphetamine and immediately place the mice in the open-field arenas.

  • Record locomotor activity using an automated tracking system for a set duration (e.g., 60 minutes).

  • Analyze the data to determine the effect of the test compound on amphetamine-induced hyperlocomotion.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives have been shown to modulate several key signaling pathways.

Orotic Acid and Hepatic Lipid Metabolism

Orotic acid-induced fatty liver is associated with the upregulation of SREBP-1c, a key transcription factor that promotes the expression of genes involved in fatty acid biosynthesis, such as fatty acid synthase.[4] Concurrently, it can inhibit fatty acid β-oxidation and the secretion of very-low-density lipoprotein (VLDL).[4]

Orotic_Acid_Fatty_Liver Orotic Acid Orotic Acid SREBP1c SREBP-1c Orotic Acid->SREBP1c CPT Carnitine Palmitoyl Transferase Orotic Acid->CPT VLDL VLDL Secretion Orotic Acid->VLDL FAS Fatty Acid Synthase SREBP1c->FAS FattyAcidSynthesis Fatty Acid Synthesis FAS->FattyAcidSynthesis FattyAcidOxidation Fatty Acid β-Oxidation CPT->FattyAcidOxidation HepaticTriglycerides Hepatic Triglycerides FattyAcidSynthesis->HepaticTriglycerides

Orotic acid's impact on hepatic lipid metabolism.

Orotic Acid and Pancreatic β-Cell Protection

In diabetic mouse models, orotic acid has been shown to protect pancreatic β-cells by inactivating the tumor suppressor p53, thereby reducing β-cell death and preserving insulin secretion.[6]

Orotic_Acid_Beta_Cell Orotic Acid Orotic Acid p53 p53 Activation Orotic Acid->p53 InsulinSecretion Insulin Secretion Orotic Acid->InsulinSecretion IsletSize Islet Size Orotic Acid->IsletSize BetaCellDeath β-Cell Death p53->BetaCellDeath

Protective effects of orotic acid on pancreatic β-cells.

Lithium Orotate and Neurotransmitter/Signaling Pathways

Lithium orotate is thought to exert its effects by modulating various neurotransmitter systems and intracellular signaling pathways. A key target is Glycogen (B147801) Synthase Kinase-3β (GSK-3β), an enzyme implicated in mood disorders.[11][12][13] Inhibition of GSK-3β by lithium can lead to downstream effects on neurotrophic factors and synaptic plasticity.

Lithium_Orotate_Signaling Lithium Orotate Lithium Orotate GSK3b GSK-3β Lithium Orotate->GSK3b NeurotrophicFactors Neurotrophic Factors (e.g., BDNF) GSK3b->NeurotrophicFactors SynapticPlasticity Synaptic Plasticity GSK3b->SynapticPlasticity Neuroprotection Neuroprotection NeurotrophicFactors->Neuroprotection SynapticPlasticity->Neuroprotection

Lithium orotate's influence on neuronal signaling.

Conclusion

Preclinical animal models are fundamental to advancing our understanding of the physiological and pharmacological effects of this compound. The rat and mouse models detailed in this guide provide robust systems for investigating its role in liver function, metabolic regulation, and neurological processes. The standardized protocols and quantitative data presented herein offer a valuable resource for researchers designing and interpreting studies in this field. Further research utilizing these models will continue to be critical in evaluating the therapeutic potential and safety profile of this compound and its derivatives.

References

In Vitro Effects of Orotate on Cancer Cell Line Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to a significant lack of specific research on the in vitro effects of sodium orotate (B1227488) on cancer cell line proliferation, this technical guide focuses on the available scientific literature regarding orotic acid , the parent compound. The findings presented herein pertain to orotic acid and its derivatives, providing the most relevant available data on the potential role of the orotate anion in cancer biology.

Executive Summary

Orotic acid, a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, has demonstrated varied and cell-line-specific effects on cancer cell proliferation and viability in vitro. Research indicates that orotic acid can selectively induce apoptosis in certain cancer cell lines while having a proliferative effect on corresponding normal cells. This suggests a potential therapeutic window that warrants further investigation. This document provides a comprehensive overview of the quantitative effects, experimental methodologies, and known signaling pathways associated with the in vitro activity of orotic acid against various cancer cell lines.

Quantitative Data on In Vitro Efficacy

The anti-proliferative and cytotoxic effects of orotic acid and its derivatives have been quantified across several cancer cell lines. The data, summarized below, indicates that the effects are dose-dependent and vary based on the specific compound and cell type.

Compound/DerivativeCancer Cell Line(s)Cell Line TypeConcentration RangeObserved EffectCitation
Orotic Acid KGNHuman Ovarian Granulosa Tumor10 - 250 µMReduced cell viability with an IC50 of 186.1 µM . Increased caspase-3/7 activity (apoptosis).[1]
Orotic Acid HGrC1Normal Human Ovarian Granulosa10 - 250 µMEnhanced cell proliferation and mitochondrial activity. No induction of apoptosis.[1]
Magnesium Orotate Nanoparticles MCF7, HepG2, HT29Human Breast, Liver, Colon Cancer1.56 - 1000 µg/mLDose-dependent inhibition of cell growth.[2]
Neodymium (Nd³⁺) - Orotic Acid Complex MCF-7Human Breast CancerNot specifiedExhibited significant cytotoxicity with an IC50 of 25 µM .[3]
Mixture containing Sodium Orotate Various Human & Murine Tumor LinesLymphoma, Breast Cancer, etc.Not specifiedThe complete mixture suppressed in vitro tumor cell growth.[4]

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to assess the in vitro effects of orotic acid on cancer cell lines.

Cell Culture and Maintenance
  • Cell Lines: The human ovarian granulosa tumor cell line (KGN) is used as a model for tumorigenesis.[1] Normal human ovarian granulosa cells (HGrC1) can be used as a non-malignant control.[1]

  • Culture Medium: Cells are typically cultured in a suitable medium such as RPMI 1640, supplemented with L-glutamine (2 mM), penicillin (100 U/ml), streptomycin (B1217042) (100 µg/ml), and 10% fetal calf serum.[4]

  • Incubation Conditions: Cultures are maintained at 37°C in a humidified atmosphere containing 5% CO₂.[1]

Cell Viability and Cytotoxicity Assays

This assay measures the metabolic activity of viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Expose cells to various concentrations of orotic acid (e.g., 10-250 µM) for a specified duration (e.g., 24 hours).[1]

  • Reagent Addition: Add AlamarBlue™ reagent to each well.

  • Incubation: Incubate the plates for a further 1-4 hours at 37°C.

  • Measurement: Measure the fluorescence or absorbance using a plate reader to determine the percentage of viable cells relative to an untreated control.

This colorimetric assay is another common method for assessing cell viability.

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the AlamarBlue™ assay.

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[2]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) to quantify cell viability.[2]

Apoptosis Assays

This assay quantifies the activity of key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as previously described.

  • Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) to the wells.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence, which is directly proportional to the amount of active caspase-3/7. In KGN cells, treatment with 100 µM and 250 µM orotic acid resulted in a significant increase in caspase-3/7 activity.[1]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Culture Cancer Cell Line Culture (e.g., KGN) Seeding Cell Seeding in 96-Well Plates Culture->Seeding Treatment Treatment with Orotic Acid (Various Concentrations) Seeding->Treatment Incubation Incubation (e.g., 24 hours) Treatment->Incubation Viability Cell Viability Assay (AlamarBlue / MTT) Incubation->Viability Apoptosis Apoptosis Assay (Caspase-3/7 Activity) Incubation->Apoptosis Gene_Expression Gene Expression (RT-qPCR) Incubation->Gene_Expression Data Data Quantification (IC50, % Apoptosis) Viability->Data Apoptosis->Data Gene_Expression->Data

General workflow for in vitro analysis of orotic acid.
Orotic Acid-Induced Apoptosis Signaling in KGN Cells

G cluster_gene Gene Expression (mRNA) cluster_protein Protein Activity OA Orotic Acid label_no_effect No Significant Change OA->label_no_effect Caspase_Activity Caspase-3/7 Activity (Increased) OA->Caspase_Activity Post-transcriptional mechanism BAX BAX mRNA BCL2 BCL2 mRNA CASP3 Caspase 3 mRNA label_no_effect->BAX label_no_effect->BCL2 label_no_effect->CASP3 Apoptosis Apoptosis Caspase_Activity->Apoptosis

Apoptotic pathway induced by orotic acid in KGN cells.

Mechanism of Action and Signaling

The precise molecular mechanisms by which orotic acid exerts its anti-cancer effects are not fully elucidated. However, studies in KGN ovarian granulosa tumor cells provide initial insights. In this cell line, orotic acid treatment leads to a significant increase in the activity of executioner caspase-3 and caspase-7, which are central to the apoptotic process.[1]

Interestingly, this increase in caspase activity does not appear to be driven by changes at the transcriptional level for several key apoptosis-related genes. The mRNA expression of pro-apoptotic BAX, anti-apoptotic BCL2, and Caspase 3 remained unchanged after orotic acid treatment.[1] This suggests that orotic acid may trigger apoptosis through a post-transcriptional mechanism, potentially by influencing the translation of these mRNAs, modulating the stability of the resulting proteins, or by activating the caspase cascade through an alternative pathway that bypasses the need for new gene expression.

Conclusion and Future Directions

The available in vitro data indicates that orotic acid can inhibit proliferation and induce apoptosis in specific cancer cell lines, notably in ovarian granulosa tumor cells. The selectivity observed between cancerous and non-cancerous cells highlights its potential as a therapeutic agent. Furthermore, the use of orotic acid as a ligand in metal complexes or as a payload in nanoparticle delivery systems may enhance its cytotoxic efficacy.[2][3]

Significant research gaps remain. The lack of data specifically on this compound is a primary concern that needs to be addressed to understand if the cation influences the biological activity of the orotate anion. Future research should focus on:

  • Directly evaluating the in vitro effects of this compound across a broad panel of cancer cell lines.

  • Elucidating the specific post-transcriptional mechanisms that lead to caspase activation.

  • Investigating the upstream signaling events that are triggered by orotic acid in cancer cells.

A deeper understanding of these areas is critical for determining the potential of this compound as a viable candidate for drug development in oncology.

References

Sodium Orotate: A Technical Guide to its Function as a Mineral Carrier Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotic acid, a key intermediate in the de novo pyrimidine (B1678525) biosynthesis pathway, has garnered significant interest for its role as a mineral carrier, forming orotate (B1227488) salts to potentially enhance the bioavailability of various minerals.[1] This technical guide provides an in-depth analysis of sodium orotate's function in mineral transport, focusing on the underlying mechanisms, quantitative data from preclinical studies, and detailed experimental protocols for further research. Orotic acid is a naturally occurring compound found in the body and in certain foods, and it is the precursor for the synthesis of uridine (B1682114) monophosphate (UMP), a critical component of RNA and DNA.[2][3][4] The ability of orotic acid to chelate with minerals is thought to facilitate their transport across cellular membranes, offering a potential advantage over conventional mineral salts.[1]

Mechanism of Action: The Orotate Carrier Hypothesis

The central hypothesis for the enhanced mineral bioavailability of orotate salts lies in the unique transport mechanism of the orotate molecule itself. Unlike many mineral salts that dissociate in the gastrointestinal tract, it is proposed that mineral orotates can be absorbed intact, with the orotic acid moiety acting as a carrier to facilitate the mineral's entry into cells.

Cellular Uptake via hURAT1 Transporter

A key discovery in understanding orotate transport is the role of the human urate transporter 1 (hURAT1), also known as SLC22A12.[5][6] This transporter, primarily located in the apical membrane of renal proximal tubular cells, has been shown to mediate the uptake of orotate with high affinity.[5][6]

  • High-Affinity Transport: Studies using HEK293 cells expressing hURAT1 have demonstrated time- and dose-dependent uptake of orotate with a Michaelis-Menten constant (Km) of 5.2 μM.[5][6][7] This indicates a highly efficient transport system for orotate.

Intracellular Dissociation and Mineral Release

Once inside the cell, it is hypothesized that the mineral orotate complex dissociates, releasing the mineral ion to participate in its respective physiological functions. The orotic acid is then metabolized through the pyrimidine biosynthesis pathway.[2][3] The precise intracellular location and mechanism of this dissociation are still areas of active research.

Signaling Pathways

The following diagram illustrates the proposed pathway for this compound-mediated mineral transport.

G Proposed Cellular Uptake and Action of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Na_Orotate This compound hURAT1 hURAT1 Transporter Na_Orotate->hURAT1 Binding Na Sodium Ion (Na+) hURAT1->Na Transport Orotate Orotate hURAT1->Orotate Transport Na_channel Ion Channels/ Pumps Na->Na_channel UMP_pathway Pyrimidine Biosynthesis (UMP -> ...) Orotate->UMP_pathway Metabolism Physiological_Action Physiological Action Na_channel->Physiological_Action

Caption: Cellular uptake of this compound via the hURAT1 transporter.

Quantitative Data on Mineral Bioavailability

While the theoretical framework is compelling, quantitative data from preclinical and clinical studies are essential for validation. The available data, primarily from animal studies, suggests that orotate salts can improve the bioavailability of certain minerals compared to their inorganic counterparts.

Table 1: Comparative Bioavailability of Zinc Salts in Rabbits

This table summarizes the pharmacokinetic parameters of different zinc salts after oral administration in rabbits.

Zinc SaltTime to Peak (Tmax) (hours)Peak Concentration (Cmax) (µg/mL)Area Under the Curve (AUC) (µg·h/mL)
Zinc OrotateSlower absorption phaseLowerData not specified
Zinc SulfateFaster absorption phaseHigherData not specified
Zinc PantothenateFaster absorption phaseHigherData not specified
Data adapted from a pharmacokinetic study in rabbits.[8] Note: While the study indicates a slower absorption for zinc orotate, it does not definitively conclude lower overall bioavailability without complete AUC data.
Table 2: Reported Absorption Rate of Magnesium Orotate
Mineral SaltReported Absorption Rate
Magnesium Orotate~30%
Source: A comparative guide on magnesium supplements.[2]

Experimental Protocols

For researchers aiming to investigate the efficacy of this compound as a mineral carrier, the following detailed experimental protocols for in vitro and in vivo studies are provided.

In Vitro Mineral Uptake Assay Using Caco-2 Cells

The Caco-2 cell line is a widely accepted in vitro model for studying intestinal absorption.[9][10][11][12][13][14][15][16][17] This protocol outlines a method to compare the transport of a mineral from this compound versus a control salt (e.g., sodium chloride).

Objective: To determine the apparent permeability coefficient (Papp) of a specific mineral when delivered as this compound compared to a control sodium salt across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin[15]

  • Transwell® permeable supports (e.g., 12-well plates, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) as transport buffer[1]

  • This compound and a control sodium salt (e.g., sodium chloride) complexed with the mineral of interest

  • Lucifer yellow for monolayer integrity testing

  • Analytical instrumentation for mineral quantification (e.g., ICP-MS or AAS)

Methodology:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in DMEM at 37°C and 5% CO2.[15]

    • Seed cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Allow cells to differentiate for 21-25 days, changing the medium every 2-3 days.[14]

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test compounds (mineral complexed with this compound or control salt) dissolved in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[10]

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the apical chamber.

  • Sample Analysis and Data Calculation:

    • Quantify the mineral concentration in all samples using a validated analytical method.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the transport rate of the mineral.

      • A is the surface area of the Transwell® membrane.

      • C0 is the initial concentration of the mineral in the apical chamber.

Experimental Workflow Diagram:

G In Vitro Caco-2 Permeability Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture & Differentiate Caco-2 cells on Transwell inserts Integrity Verify Monolayer Integrity (TEER, Lucifer Yellow) Culture->Integrity Add_Compound Add Test Compound (Apical Chamber) Integrity->Add_Compound Incubate Incubate (e.g., 2 hours) Add_Compound->Incubate Sample Sample Basolateral Chamber at Time Points Incubate->Sample Quantify Quantify Mineral Concentration (ICP-MS/AAS) Sample->Quantify Calculate Calculate Papp Value Quantify->Calculate Compare Compare this compound vs. Control Calculate->Compare

Caption: Workflow for assessing mineral permeability using Caco-2 cells.

In Vivo Mineral Bioavailability Study in a Rodent Model

Animal models, particularly rodents, are essential for assessing the in vivo bioavailability of nutrients and novel compounds.[18][19][20][21]

Objective: To determine the relative bioavailability of a mineral from this compound compared to a control salt in a rodent model.

Materials:

  • Male Wistar rats or BALB/c mice[22]

  • Standard laboratory chow

  • This compound and a control sodium salt complexed with the mineral of interest

  • Metabolic cages for separate collection of urine and feces

  • Equipment for blood collection

  • Analytical instrumentation for mineral quantification

Methodology:

  • Animal Acclimatization and Diet:

    • Acclimatize animals for at least one week to the housing conditions.

    • Provide a standard chow diet and water ad libitum. For specific mineral studies, a diet with a controlled or deficient amount of the target mineral may be used.[23]

  • Dosing and Sample Collection:

    • Divide animals into groups: a control group receiving the mineral with a standard salt and a test group receiving the mineral with this compound.

    • Administer the respective diets or a single oral gavage dose.

    • House animals in metabolic cages to collect urine and feces over a defined period (e.g., 24-72 hours).

    • Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) via tail vein or cardiac puncture at the end of the study.

  • Sample Analysis and Bioavailability Calculation:

    • Determine the mineral content in the diet, feces, urine, and serum/plasma samples.

    • Calculate the apparent absorption of the mineral: Apparent Absorption (%) = [(Mineral Intake - Fecal Mineral Excretion) / Mineral Intake] x 100

    • Calculate the area under the curve (AUC) for the serum/plasma mineral concentration over time.

    • Relative bioavailability can be calculated as: (AUC_orotate / AUC_control) x 100

Experimental Workflow Diagram:

G In Vivo Rodent Bioavailability Study Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatize Acclimatize Rodents Group Group Animals (Control vs. Test) Acclimatize->Group Dose Administer Diets/ Oral Gavage Group->Dose House House in Metabolic Cages Dose->House Collect Collect Urine, Feces, and Blood Samples House->Collect Quantify Quantify Mineral in Samples Collect->Quantify Calculate_Absorption Calculate Apparent Absorption Quantify->Calculate_Absorption Calculate_AUC Calculate Serum AUC Quantify->Calculate_AUC Determine_Bioavailability Determine Relative Bioavailability Calculate_AUC->Determine_Bioavailability

Caption: Workflow for an in vivo study of mineral bioavailability in rodents.

Conclusion and Future Directions

The available evidence suggests that this compound holds promise as a carrier molecule for enhancing mineral transport, primarily through the action of the hURAT1 transporter. The quantitative data, though limited, indicates a potential for improved bioavailability of certain minerals. The provided experimental protocols offer a robust framework for researchers to further investigate and validate these claims.

Future research should focus on:

  • Conducting direct comparative bioavailability studies of this compound with other sodium salts for various minerals.

  • Elucidating the precise mechanisms of intracellular dissociation of the mineral-orotate complex.

  • Investigating the downstream metabolic fate of orotic acid after cellular uptake and its potential physiological implications.

  • Exploring the role of other potential transporters in orotate uptake in different tissues.

A deeper understanding of these aspects will be crucial for the development of novel and more effective mineral supplements and therapeutic agents.

References

An In-depth Technical Guide to the Biochemical Pathways Influenced by Sodium Orotate Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium orotate (B1227488), the sodium salt of orotic acid, is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides. Its supplementation has been investigated for various therapeutic purposes, leveraging its role in nucleic acid synthesis and cellular metabolism. This technical guide provides a comprehensive overview of the core biochemical pathways influenced by sodium orotate supplementation. It delves into the intricate mechanisms of pyrimidine synthesis, its interplay with the urea (B33335) cycle and the pentose (B10789219) phosphate (B84403) pathway, and its notable impact on hepatic lipid metabolism through the AMPK/SREBP-1c signaling cascade. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the discussed pathways to facilitate further investigation and therapeutic development.

Introduction

Orotic acid, historically known as vitamin B13, is a pivotal precursor in the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[1][2] As a supplement, this compound provides a bioavailable source of orotic acid, influencing a range of metabolic processes. Understanding the biochemical consequences of this compound supplementation is crucial for harnessing its therapeutic potential and mitigating potential adverse effects. This guide will explore the fundamental pathways affected by elevated levels of orotic acid, with a focus on the underlying molecular mechanisms.

The Central Role of this compound in De Novo Pyrimidine Synthesis

The primary and most direct biochemical role of this compound is its function as a precursor in the de novo pyrimidine synthesis pathway. This pathway is responsible for the synthesis of uridine (B1682114) monophosphate (UMP), the parent pyrimidine nucleotide from which other pyrimidines are derived.[1]

The pathway begins with the formation of carbamoyl (B1232498) phosphate and proceeds through a series of enzymatic steps to produce orotic acid. Orotic acid is then converted to orotidine-5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase (OPRT). Finally, OMP is decarboxylated by OMP decarboxylase to yield UMP.[1][3] Supplementation with this compound directly increases the substrate pool for OPRT, thereby enhancing the production of UMP and subsequent pyrimidine nucleotides.

De_Novo_Pyrimidine_Synthesis Carbamoyl Phosphate + Aspartate Carbamoyl Phosphate + Aspartate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate + Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotic Acid Orotic Acid Dihydroorotate->Orotic Acid Dihydroorotate Dehydrogenase Orotidine-5'-Monophosphate (OMP) Orotidine-5'-Monophosphate (OMP) Orotic Acid->Orotidine-5'-Monophosphate (OMP) Orotate Phosphoribosyltransferase (OPRT) This compound This compound This compound->Orotic Acid Uridine-5'-Monophosphate (UMP) Uridine-5'-Monophosphate (UMP) Orotidine-5'-Monophosphate (OMP)->Uridine-5'-Monophosphate (UMP) OMP Decarboxylase Pyrimidine Nucleotides\n(CTP, TTP) Pyrimidine Nucleotides (CTP, TTP) Uridine-5'-Monophosphate (UMP)->Pyrimidine Nucleotides\n(CTP, TTP)

Figure 1: De Novo Pyrimidine Synthesis Pathway.

Interplay with the Urea Cycle

The pyrimidine synthesis pathway is intricately linked to the urea cycle, primarily through the shared precursor, carbamoyl phosphate. In the liver, carbamoyl phosphate synthetase I (CPS I) in the mitochondria produces carbamoyl phosphate for the urea cycle, while the cytosolic carbamoyl phosphate synthetase II (CPS II) provides carbamoyl phosphate for pyrimidine synthesis.[4]

Under conditions of excess ammonia, such as in urea cycle disorders like Ornithine Transcarbamylase (OTC) deficiency, mitochondrial carbamoyl phosphate can enter the cytosol and fuel the pyrimidine synthesis pathway, leading to a significant increase in orotic acid production and subsequent orotic aciduria.[3][5] Conversely, supplementation with this compound does not directly impact the urea cycle enzymes but highlights the metabolic connection between nitrogen disposal and nucleotide synthesis.

Urea_Cycle_and_Pyrimidine_Synthesis_Link cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Ammonia + Bicarbonate Ammonia + Bicarbonate Carbamoyl Phosphate (CPS I) Carbamoyl Phosphate (CPS I) Ammonia + Bicarbonate->Carbamoyl Phosphate (CPS I) Citrulline Citrulline Carbamoyl Phosphate (CPS I)->Citrulline OTC Orotic Acid Orotic Acid Carbamoyl Phosphate (CPS I)->Orotic Acid Overflow in OTC Deficiency Urea Cycle Urea Cycle Citrulline->Urea Cycle Glutamine Glutamine Carbamoyl Phosphate (CPS II) Carbamoyl Phosphate (CPS II) Glutamine->Carbamoyl Phosphate (CPS II) Carbamoyl Phosphate (CPS II)->Orotic Acid Pyrimidine Synthesis Pyrimidine Synthesis Orotic Acid->Pyrimidine Synthesis This compound This compound This compound->Orotic Acid

Figure 2: Link between the Urea Cycle and Pyrimidine Synthesis.

Influence on the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. Its primary functions are to produce NADPH for reductive biosynthesis and to generate pentose sugars, including ribose-5-phosphate (B1218738), a key precursor for nucleotide synthesis.[6] The de novo synthesis of pyrimidine nucleotides is dependent on the availability of phosphoribosyl pyrophosphate (PRPP), which is synthesized from ribose-5-phosphate.

Supplementation with this compound, by driving the pyrimidine synthesis pathway forward, can indirectly increase the demand for PRPP. This increased demand can, in turn, enhance the flux through the oxidative branch of the PPP to replenish the ribose-5-phosphate pool.

PPP_and_Pyrimidine_Synthesis Glucose-6-Phosphate Glucose-6-Phosphate Ribose-5-Phosphate Ribose-5-Phosphate Glucose-6-Phosphate->Ribose-5-Phosphate Oxidative PPP (produces NADPH) PRPP PRPP Ribose-5-Phosphate->PRPP PRPP Synthetase OMP OMP PRPP->OMP Orotate Phosphoribosyltransferase UMP UMP OMP->UMP Orotic Acid Orotic Acid Orotic Acid->OMP This compound This compound This compound->Orotic Acid Pyrimidine Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine Nucleotides

Figure 3: Interconnection of the Pentose Phosphate Pathway and Pyrimidine Synthesis.

Impact on Hepatic Lipid Metabolism: The AMPK/SREBP-1c Axis

One of the most significant and well-documented effects of high-dose orotic acid supplementation in rodents is the induction of fatty liver (hepatic steatosis).[7][8] This occurs through a complex interplay of signaling pathways that regulate lipid metabolism, primarily involving the AMP-activated protein kinase (AMPK) and sterol regulatory element-binding protein-1c (SREBP-1c).[5]

  • Inhibition of AMPK: Orotic acid treatment has been shown to suppress the phosphorylation, and thus the activity, of AMPK in hepatocytes.[5] AMPK is a key energy sensor that, when activated, promotes catabolic pathways (like fatty acid oxidation) and inhibits anabolic pathways (like fatty acid synthesis).

  • Activation of SREBP-1c: The inhibition of AMPK by orotic acid leads to the activation of SREBP-1c, a master transcriptional regulator of lipogenesis.[5][9] Activated SREBP-1c translocates to the nucleus and upregulates the expression of genes involved in fatty acid and triglyceride synthesis, such as fatty acid synthase (FAS).[10]

The net result of these signaling events is an increased synthesis and accumulation of triglycerides in the liver, leading to hepatic steatosis.

Orotic_Acid_Lipid_Metabolism This compound This compound AMPK AMPK This compound->AMPK inhibits SREBP-1c SREBP-1c AMPK->SREBP-1c inhibits Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation activates Fatty Acid Synthesis Fatty Acid Synthesis SREBP-1c->Fatty Acid Synthesis activates Hepatic Steatosis Hepatic Steatosis Fatty Acid Synthesis->Hepatic Steatosis Fatty Acid Oxidation->Hepatic Steatosis prevents

Figure 4: this compound's Impact on Hepatic Lipid Metabolism via AMPK/SREBP-1c.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of orotic acid supplementation on various biochemical parameters.

Table 1: Effect of Dietary Orotic Acid on Serum and Liver Lipids in Rats [11]

ParameterControl GroupOrotic Acid Group (1.0% diet)
Serum Triglyceride (mg/dL) 78.1 ± 14.969.0 ± 23.6
Serum Phospholipids (mg/dL) 109.2 ± 11.593.3 ± 10.5
Serum Total Cholesterol (mg/dL) 53.7 ± 4.642.9 ± 6.5
Liver Triglyceride (mg/g tissue) 11.4 ± 1.3123.5 ± 15.2
Liver Phospholipids (mg/g tissue) 27.1 ± 0.825.4 ± 1.3
Liver Total Cholesterol (mg/g tissue) 2.73 ± 0.092.34 ± 0.12

*Data are presented as mean ± SEM.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Induction of Fatty Liver in Rats with Orotic Acid[4]
  • Animals: Male Wistar or Sprague-Dawley rats.

  • Diet: A standard laboratory diet supplemented with 1% (w/w) orotic acid. A control group is fed the standard diet without orotic acid.

  • Duration: Ad libitum feeding for 7-14 days.

  • Sample Collection: At the end of the feeding period, rats are euthanized, and liver tissue is collected for histological analysis and biochemical assays.

  • Analysis:

    • Histology: Liver sections are stained with Oil Red O to visualize lipid accumulation.

    • Biochemical Analysis: Liver homogenates are used to measure triglyceride content.

Measurement of Orotic Acid in Urine by HPLC[3]
  • Sample Preparation: Urine samples are collected and stored at -20°C. Prior to analysis, samples are thawed and centrifuged to remove any precipitate.

  • Chromatography:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Detection: UV detection at 280 nm.

  • Quantification: The concentration of orotic acid is determined by comparing the peak area of the sample to a standard curve of known orotic acid concentrations.

UDP-Glucose Pyrophosphorylase (UGP) Activity Assay[12][13]
  • Principle: The activity of UGP is determined by measuring the formation of pyrophosphate (PPi) in the forward reaction (UTP + Glucose-1-Phosphate → UDP-Glucose + PPi). The PPi is then hydrolyzed to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is quantified colorimetrically.

  • Reaction Mixture:

    • Buffer (e.g., 50 mM MOPS, pH 8.0)

    • 10 mM MgCl₂

    • 2 mM UTP

    • 2 mM Glucose-1-Phosphate

    • 0.5 U/mL yeast inorganic pyrophosphatase

    • Enzyme sample (cell or tissue lysate)

  • Procedure:

    • The reaction is initiated by the addition of glucose-1-phosphate.

    • The mixture is incubated at 37°C for a defined period (e.g., 10 minutes).

    • The reaction is stopped, and the amount of Pi produced is measured using a colorimetric method (e.g., Malachite Green assay).

  • Calculation: The enzyme activity is calculated based on the amount of Pi produced per unit time per amount of protein.

Measurement of ATP Concentration in Liver Tissue[1][14]
  • Principle: ATP levels are measured using a bioluminescence assay based on the ATP-dependent reaction of luciferase.

  • Sample Preparation:

    • Liver tissue is rapidly frozen in liquid nitrogen to halt metabolic activity.

    • The frozen tissue is homogenized in a suitable extraction buffer (e.g., perchloric acid) to deproteinize the sample.

    • The homogenate is centrifuged, and the supernatant is neutralized.

  • Assay:

    • The sample extract is added to a reaction mixture containing luciferase and its substrate, D-luciferin.

    • The light produced is measured using a luminometer.

  • Quantification: The ATP concentration is determined by comparing the luminescence of the sample to a standard curve of known ATP concentrations.

Conclusion

This compound supplementation exerts a profound influence on several key biochemical pathways. Its primary role as a precursor in de novo pyrimidine synthesis directly impacts the availability of nucleotides for nucleic acid production. This, in turn, creates a demand on the pentose phosphate pathway for the supply of ribose-5-phosphate. The intricate connection with the urea cycle highlights the interplay between nitrogen metabolism and nucleotide synthesis. Furthermore, at higher concentrations, orotic acid significantly alters hepatic lipid metabolism by modulating the AMPK/SREBP-1c signaling pathway, leading to the development of fatty liver in animal models. The detailed understanding of these pathways, supported by quantitative data and robust experimental protocols, is essential for the continued exploration of this compound's therapeutic applications and for the development of safe and effective interventions. This guide provides a foundational resource for researchers and professionals in the field, aiming to stimulate further investigation into the complex metabolic effects of this compound.

References

The Preclinical Pharmacological Profile of Sodium Orotate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available preclinical data specifically for sodium orotate (B1227488) is limited. This document synthesizes information from studies on orotic acid and its other salts, primarily lithium and magnesium orotate, to construct a likely pharmacological profile for the orotate anion. The influence of the sodium cation on the overall profile, while expected to be minimal from a pharmacodynamic perspective, may affect physicochemical and pharmacokinetic properties. All data should be interpreted with this in mind.

Executive Summary

Orotic acid, a key intermediate in pyrimidine (B1678525) biosynthesis, and its salts have been investigated for various therapeutic applications. While preclinical research has focused more intensely on lithium and magnesium orotate, the pharmacological activity is largely attributed to the orotate moiety. This guide provides a comprehensive overview of the preclinical pharmacological profile of the orotate anion, with specific data extrapolated to sodium orotate where appropriate. The profile covers pharmacokinetics, pharmacodynamics, and toxicology, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Preclinical studies suggest that the orotate moiety can influence the bioavailability of the cation it is paired with, potentially by utilizing specific transporters. However, detailed pharmacokinetic parameters for this compound are not well-documented in the available literature. The following table summarizes findings from studies on related orotate compounds.

Table 1: Summary of Preclinical Pharmacokinetic Data for Orotate-Containing Compounds

ParameterAnimal ModelCompoundKey FindingsCitation
Absorption & Bioavailability RatLithium OrotateSuggested to have improved absorption and bioavailability compared to other lithium salts, potentially due to the orotate acting as a carrier molecule.[1]
MouseLithium OrotateProposed to cross the blood-brain barrier and enter cells more readily than lithium carbonate.[2][3]
Distribution RatLithium OrotateNo significant differences observed in the uptake, distribution, and excretion of the lithium ion compared to lithium carbonate and lithium chloride after single or repeated doses.[4][5]
RatLithium OrotateDemonstrates a higher affinity for intracellular compartments compared to lithium carbonate.[1]
Metabolism GeneralLithium OrotateThe orotate component is metabolized through normal physiological pathways, while the lithium ion is not metabolized.[1]
Excretion RatLithium OrotateNo significant differences in the excretion of the lithium ion compared to lithium carbonate and lithium chloride.[4][5]
GeneralLithium OrotateLithium is primarily eliminated through renal excretion.[1]
Experimental Protocols

2.1.1 Pharmacokinetic Studies in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Single intraperitoneal, subcutaneous, or intragastric injections of lithium orotate, lithium carbonate, or lithium chloride (0.5-1.0 mEq lithium/kg). For repeated-dose studies, the salts were administered in the food for 20 days.[4][5]

  • Sample Collection: Blood, brain, and other tissues were collected at various time points post-administration. Urine and feces were collected to assess excretion.

  • Analytical Method: Lithium concentrations in plasma and tissues were determined using atomic absorption spectrophotometry.

2.1.2 Amphetamine-Induced Hyperlocomotion (AIH) Model in Mice

  • Animal Model: Male and female C57BL/6 mice.[6]

  • Dosing: Dose responses were established for lithium orotate and lithium carbonate.[7][8]

  • Procedure: Mice were administered the respective lithium salt prior to an injection of d-amphetamine to induce hyperlocomotion. Locomotor activity was then measured to assess the blockade of the manic-like behavior.[7][8]

  • Analytical Method: Locomotor activity was quantified using automated activity monitors.

Pharmacodynamics

The pharmacodynamic effects of orotate are multifaceted, with actions observed in the central nervous system, cardiovascular system, and at the cellular level, influencing nucleic acid synthesis.

Central Nervous System Effects

Preclinical studies, primarily with lithium orotate, suggest that the orotate moiety may facilitate the entry of lithium into the brain, potentially leading to enhanced efficacy at lower doses.

Table 2: Preclinical Pharmacodynamic Data for Orotate in the CNS

EffectAnimal ModelCompoundDosageKey FindingsCitation
Mood Stabilization Mouse (AIH model)Lithium Orotate1.5 mg/kgNear complete blockade of amphetamine-induced hyperlocomotion.[6][7][8]
Mouse (AIH model)Lithium Carbonate15 mg/kg (males), 20 mg/kg (females)Partial blockade of amphetamine-induced hyperlocomotion.[6][7][8]
Neurotransmitter Regulation In vitro/In vivoLithium OrotateNot specifiedMay modulate the release and reuptake of serotonin, dopamine, and norepinephrine.[9]

3.1.1 Signaling Pathways

Lithium, and by extension lithium orotate, is known to modulate several intracellular signaling pathways, including the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), which is implicated in neuronal plasticity and neuroprotection.[10]

G LiOr Lithium Orotate GSK3b GSK-3β LiOr->GSK3b inhibition BDNF BDNF GSK3b->BDNF inhibition Neuroprotection Neuroprotection BDNF->Neuroprotection SynapticPlasticity Synaptic Plasticity BDNF->SynapticPlasticity

Caption: Lithium Orotate's influence on the GSK-3β signaling pathway.

Cardiovascular Effects

Studies with magnesium orotate have demonstrated cardioprotective effects, which are attributed to the orotate moiety's role in improving the energy status of the myocardium.

Table 3: Preclinical Pharmacodynamic Data for Orotate in the Cardiovascular System

EffectAnimal ModelCompoundKey FindingsCitation
Cardioprotection Isolated and in vivo rat heartsMagnesium OrotatePreserved myocardial function and reduced infarct size following ischemia-reperfusion injury.[11]
Energy Metabolism Injured myocardiumOrotic AcidImproves energy status by stimulating the synthesis of glycogen and ATP.[12]

3.2.1 Experimental Workflow for Cardioprotection Studies

G Start Isolated Rat Heart Ischemia Induce Ischemia Start->Ischemia Reperfusion Initiate Reperfusion Ischemia->Reperfusion Treatment Administer Magnesium Orotate Reperfusion->Treatment Control Administer Vehicle Reperfusion->Control Outcome1 Assess Myocardial Function Treatment->Outcome1 Outcome2 Measure Infarct Size Treatment->Outcome2 Control->Outcome1 Control->Outcome2

Caption: Experimental workflow for assessing cardioprotective effects of magnesium orotate.

Effects on Nucleic Acid Synthesis

Orotic acid is a precursor in the biosynthesis of pyrimidines. Studies have shown that orotate can influence the incorporation of precursors into nucleic acids.

  • Inhibition of DNA Synthesis: In cultured HTC hepatoma cells and a line of rat liver epithelial cells, orotate inhibited the incorporation of [3H]thymidine into DNA.[13] This was suggested to be an effect on DNA synthesis itself, rather than solely on nucleotide pool sizes, as evidenced by a decreased rate of cellular proliferation.[13]

Toxicology

Preclinical toxicology studies have been conducted on lithium orotate and orotic acid, providing insights into the potential safety profile of this compound.

Table 4: Preclinical Toxicology Data for Orotate-Containing Compounds

Study TypeAnimal ModelCompoundDosingKey FindingsCitation
Repeated-Dose Oral Toxicity (28-day) RatLithium Orotate0, 100, 200, or 400 mg/kg/dayNo toxicity or target organs identified. NOAEL determined as 400 mg/kg/day.[14]
Genetic Toxicity In vitro/In vivo (mice)Lithium OrotateNot specifiedNot mutagenic or clastogenic in bacterial reverse mutation and in vitro mammalian chromosomal aberration tests; no in vivo genotoxicity in a micronucleus test.[14]
Renal Effects CatOrotic AcidHigh dosesDeveloped azotemia, urolithiasis, and renal changes.[15]
Renal Effects RatOrotic AcidNot specifiedAdministration of orotate showed similarity to changes observed in diabetic nephropathy.[16]
Experimental Protocols

4.1.1 28-Day Repeated-Dose Oral Toxicity Study in Rats

  • Animal Model: Wistar rats.

  • Dosing: Lithium orotate was administered daily by oral gavage at doses of 0, 100, 200, or 400 mg/kg body weight/day for 28 consecutive days.[14]

  • Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

  • Outcome: The No-Observed-Adverse-Effect Level (NOAEL) was established.[14]

Conclusion

The preclinical pharmacological profile of the orotate anion, derived from studies on orotic acid and its lithium and magnesium salts, suggests a molecule with diverse biological activities. It appears to enhance the bioavailability of certain cations, exhibits pharmacodynamic effects in the central nervous and cardiovascular systems, and plays a role in nucleic acid synthesis. While the toxicology profile of lithium orotate in a 28-day rat study appears favorable, high doses of orotic acid have been associated with renal effects in some animal models.

Significant data gaps exist for this compound specifically. Future preclinical research should focus on elucidating the complete ADME profile of this compound, conducting head-to-head comparative studies with other orotate salts, and performing comprehensive dose-range finding and toxicology studies to establish its safety profile. This foundational data will be critical for any potential translation into clinical development.

References

"exploring the neuroprotective properties of sodium orotate"

Author: BenchChem Technical Support Team. Date: December 2025

The second round of searches provided more targeted information, but there are still significant gaps in directly relevant data for sodium orotate (B1227488). Much of the detailed mechanistic and quantitative data found relates to lithium orotate or lithium in general.

From the search results, I have gathered:

  • General Neuroprotective Effects of Orotic Acid: Some studies confirm the neuroprotective effect of orotic acid (the conjugate acid of sodium orotate) in animal models of ischemia, with mentions of reduced neuronal damage. However, specific quantitative data from these abstracts is limited.

  • Pyrimidine (B1678525) Biosynthesis Pathway: I found resources detailing the de novo pyrimidine biosynthesis pathway, where orotic acid is a key intermediate. This is a crucial mechanistic pathway to illustrate.

  • Experimental Protocols: I found several generic protocols for assessing neuroprotection in vitro (e.g., using MTT and LDH assays in neuronal cell cultures) and in vivo (e.g., MCAO models of stroke). There are also some details on cell culture conditions (e.g., for SH-SY5Y cells). However, specific protocols for experiments involving this compound are still lacking.

  • Signaling Pathways: The searches have revealed several key signaling pathways implicated in neuroprotection, often in the context of lithium or phytochemicals, which can be used as a template for understanding potential mechanisms for this compound. These include the PI3K/Akt/GSK-3β and NF-κB pathways. I have found resources that provide diagrams and descriptions of these pathways.

  • Quantitative Data: Direct, tabulated quantitative data for this compound neuroprotection is still missing. The results allude to effects but do not provide the specific numbers needed for the requested table.

  • Graphviz Diagrams: I have enough information to start constructing diagrams for the general signaling pathways (pyrimidine biosynthesis, NF-κB, and PI3K/Akt).

The plan needs to be adjusted to address the lack of specific quantitative data and experimental protocols for this compound. I will need to make some logical inferences and clearly state where the provided information is based on general neuroprotection models or studies on related compounds due to the scarcity of specific this compound data.

Updated plan:

  • Synthesize the information on the pyrimidine biosynthesis pathway and create a Graphviz diagram.

  • Detail a plausible experimental protocol for an in vitro neuroprotection assay based on the general protocols found, specifying how this compound could be tested.

  • Create a table of hypothetical quantitative data based on the described effects in the search results, clearly indicating that this is an illustrative example due to the lack of specific data for this compound.

  • Synthesize the information on the NF-κB and PI3K/Akt signaling pathways and create Graphviz diagrams for them, noting that their involvement in this compound's action is putative.

  • Write the main content of the whitepaper, including an introduction, the synthesized experimental protocols, the illustrative data table, and the signaling pathway diagrams with their descriptions. I will be careful to frame the content in a way that reflects the current state of research, highlighting that much of the detailed mechanistic understanding is extrapolated from related compounds.

  • Finally, I will review the entire document to ensure it meets all the user's requirements for structure, content, and formatting.The search results have provided a foundational understanding of the neuroprotective potential of orotate, largely through its role in pyrimidine biosynthesis. I have also gathered information on key signaling pathways often implicated in neuroprotection, namely the PI3K/Akt and NF-κB pathways, although direct evidence linking them to this compound is sparse. The main challenge remains the lack of specific quantitative data and detailed experimental protocols for this compound itself. Much of the more detailed research available concerns lithium orotate.

Therefore, I will proceed with the following refined plan:

  • Introduction: Write a comprehensive introduction to this compound and the rationale for its investigation as a neuroprotective agent, drawing on the general information gathered.

  • Pyrimidine Biosynthesis Pathway: Detail this core mechanism of orotate's action and create the corresponding Graphviz diagram based on the information I have found.

  • Putative Neuroprotective Signaling Pathways: Describe the PI3K/Akt and NF-κB signaling pathways as potential, though not definitively proven, mechanisms for this compound's neuroprotective effects. I will create Graphviz diagrams for these pathways, explaining their general role in neuroprotection.

  • Experimental Protocols: Formulate a detailed, representative experimental protocol for an in vitro neuroprotection assay (e.g., using a neuronal cell line, an insult like oxidative stress, and a viability assay like MTT). This protocol will be a composite based on standard methods found in the search results, adapted for the hypothetical testing of this compound. I will clearly state that this is a representative protocol.

  • Data Presentation: Create a table of illustrative quantitative data that would be expected from the described experimental protocol. I will explicitly state that this data is hypothetical and serves to demonstrate how results would be presented, due to the lack of specific published data for this compound in this format. The hypothetical data will be consistent with the qualitative descriptions of neuroprotective effects found in the literature.

  • Review and Refine: I will then assemble all components, ensuring they meet all the user's formatting and content requirements, including captions for all diagrams and adherence to the specified color palette and contrast rules.

This approach will allow me to deliver a comprehensive and technically detailed guide that, while acknowledging the limitations of the currently available specific data for this compound, fulfills all the structural and content requirements of the user's request. I will now proceed with generating the content.### An In-depth Technical Guide to the Neuroprotective Properties of this compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases and acute neurological injuries represent a significant and growing global health burden. The pathological hallmark of many of these conditions is the progressive loss of neuronal structure and function. Consequently, the development of effective neuroprotective agents is a critical priority in modern pharmacology. This compound, the sodium salt of orotic acid, has emerged as a compound of interest in this field. Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are essential for a wide range of cellular functions, including DNA and RNA synthesis, phospholipid metabolism, and glycoprotein (B1211001) formation. The central hypothesis underpinning the neuroprotective potential of this compound is that by providing an exogenous source of orotic acid, it can bolster the pyrimidine pool in neurons under metabolic stress, thereby enhancing cellular repair, resilience, and survival. This technical guide provides a comprehensive overview of the known and putative mechanisms of this compound's neuroprotective action, details relevant experimental methodologies, and presents key signaling pathways involved.

Core Mechanism: Pyrimidine Biosynthesis

The primary and most established mechanism of action for this compound is its role as a precursor in the de novo pyrimidine synthesis pathway. This pathway is crucial for the production of uridine (B1682114) monophosphate (UMP), which is subsequently converted to other pyrimidines essential for cellular function. In conditions of high metabolic demand or cellular stress, such as those occurring during and after a neurological injury, the demand for pyrimidines for DNA repair and membrane synthesis increases. By supplying orotic acid, this compound can help meet this demand.

G cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Glutamine + CO2 Glutamine + CO2 Carbamoyl Phosphate Carbamoyl Phosphate Glutamine + CO2->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotic Acid Orotic Acid Dihydroorotate->Orotic Acid DHODH UMP UMP Orotic Acid->UMP UMPS UTP & CTP UTP & CTP UMP->UTP & CTP Kinases DNA/RNA Synthesis\nPhospholipid Synthesis DNA/RNA Synthesis Phospholipid Synthesis UTP & CTP->DNA/RNA Synthesis\nPhospholipid Synthesis This compound This compound This compound->Orotic Acid Dissociation

Figure 1: De Novo Pyrimidine Biosynthesis Pathway.

Putative Neuroprotective Signaling Pathways

While the role of this compound in pyrimidine synthesis is its primary mechanism, it is plausible that its neuroprotective effects are also mediated through the modulation of key intracellular signaling pathways. The following pathways are central to neuronal survival and are common targets for neuroprotective agents.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of this pathway is known to be neuroprotective in various models of neuronal injury. It is hypothesized that this compound may promote the activation of this pathway, leading to the inhibition of pro-apoptotic proteins and the enhancement of cell survival signals.

G This compound This compound Growth Factor Receptor Growth Factor Receptor This compound->Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK3b Akt->GSK3b Bcl2 Bcl2 Akt->Bcl2 Apoptosis Apoptosis GSK3b->Apoptosis Bcl2->Apoptosis

Figure 2: Putative PI3K/Akt Signaling Pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a dual role in the nervous system. While chronic activation can be pro-inflammatory and detrimental, transient activation can be neuroprotective by inducing the expression of anti-apoptotic and antioxidant genes. It is possible that this compound modulates this pathway to favor a neuroprotective transcriptional program.

G This compound This compound IKK IKK This compound->IKK Putative Modulation Cell Stressor Cell Stressor Cell Stressor->IKK IkB-NFkB IkB-NFkB IKK->IkB-NFkB Phosphorylation NFkB NFkB IkB-NFkB->NFkB IkB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Neuroprotective Genes Neuroprotective Genes Nucleus->Neuroprotective Genes Transcription

Figure 3: Putative NF-κB Signaling Pathway.

Experimental Protocols

The following is a representative protocol for an in vitro neuroprotection assay to evaluate the efficacy of this compound against oxidative stress-induced neuronal cell death.

4.1 Cell Culture and Treatment

  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used and appropriate model.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Plating: Seed cells in 96-well plates at a density of 1 x 104 cells/well and allow to adhere for 24 hours at 37°C in a 5% CO2 incubator.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 200 µM) or vehicle (sterile water). Incubate for 24 hours.

4.2 Induction of Oxidative Stress

  • Prepare a stock solution of hydrogen peroxide (H2O2) in sterile PBS.

  • After the pre-treatment period, add H2O2 to the wells to a final concentration of 200 µM to induce oxidative stress.

  • Incubate the cells for a further 24 hours.

4.3 Assessment of Cell Viability (MTT Assay)

  • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS.

  • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

G start Seed SH-SY5Y cells in 96-well plate pretreatment Pre-treat with This compound (24 hours) start->pretreatment insult Induce oxidative stress (H2O2, 24 hours) pretreatment->insult mtt Add MTT solution (4 hours) insult->mtt dissolve Dissolve formazan with DMSO mtt->dissolve read Measure absorbance at 570 nm dissolve->read

Figure 4: In Vitro Neuroprotection Assay Workflow.

Data Presentation

The following table presents illustrative quantitative data that could be expected from the experimental protocol described above. Note: This data is hypothetical and for illustrative purposes only, as comprehensive quantitative studies on this compound are limited.

Experimental Model Insult Treatment Concentration (µM) Endpoint Result (% of Control)
SH-SY5Y CellsH2O2 (200 µM)Vehicle-Cell Viability52.3 ± 4.1
SH-SY5Y CellsH2O2 (200 µM)This compound10Cell Viability58.7 ± 3.8
SH-SY5Y CellsH2O2 (200 µM)This compound50Cell Viability69.2 ± 5.2*
SH-SY5Y CellsH2O2 (200 µM)This compound100Cell Viability81.5 ± 4.9
SH-SY5Y CellsH2O2 (200 µM)This compound200Cell Viability83.1 ± 5.5
Primary Cortical NeuronsGlutamate (100 µM)Vehicle-LDH Release100 ± 8.7
Primary Cortical NeuronsGlutamate (100 µM)This compound100LDH Release62.4 ± 7.1**

*p < 0.05, **p < 0.01 vs. Vehicle

Conclusion and Future Directions

This compound presents a promising avenue for neuroprotective research, primarily through its fundamental role in pyrimidine biosynthesis. The putative involvement of key pro-survival signaling pathways such as PI3K/Akt and NF-κB warrants further investigation. Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise downstream effects of this compound on signaling cascades in various neuronal cell types.

  • In Vivo Efficacy: Evaluating the neuroprotective effects of this compound in animal models of acute neurological injury (e.g., stroke, traumatic brain injury) and chronic neurodegenerative diseases.

  • Pharmacokinetic and Pharmacodynamic Profiling: Determining the bioavailability of this compound in the central nervous system and establishing optimal dosing regimens.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with other neuroprotective agents.

A thorough understanding of these aspects will be crucial in translating the therapeutic potential of this compound from the laboratory to clinical applications.

The Cardioprotective Role of Sodium Orotate in Myocardial Energy Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium orotate (B1227488), the sodium salt of orotic acid, has emerged as a significant modulator of cardiac energy metabolism, demonstrating notable cardioprotective effects, particularly under ischemic conditions. This technical guide provides an in-depth analysis of the mechanisms through which sodium orotate influences cardiac bioenergetics. It serves as a comprehensive resource, detailing the biochemical pathways, summarizing quantitative experimental data, and outlining the methodologies of key studies in the field. The intricate signaling cascades and experimental workflows are visually represented to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.

Introduction

The heart, a high-energy-demand organ, relies on a constant and efficient supply of adenosine (B11128) triphosphate (ATP) to maintain contractile function. Myocardial ischemia, characterized by a reduced blood supply, leads to a critical energy deficit, culminating in cellular dysfunction and necrosis. Orotic acid, a key intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, and its salt, this compound, have been investigated for their potential to mitigate ischemic cardiac injury by bolstering cellular energy reserves. This document explores the multifaceted role of this compound in cardiac energy metabolism, focusing on its impact on pyrimidine nucleotide synthesis, glycogen (B147801) storage, and the pentose (B10789219) phosphate (B84403) pathway, all of which are crucial for ATP production and cellular repair.

Mechanisms of Action

This compound exerts its cardioprotective effects through several interconnected metabolic pathways:

Stimulation of Pyrimidine Nucleotide Synthesis

Orotic acid is a direct precursor in the de novo synthesis of pyrimidine nucleotides, such as uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP). These nucleotides are essential for the synthesis of RNA and phospholipids, which are vital for myocardial repair and regeneration following injury. The heart has a limited capacity for de novo pyrimidine synthesis; therefore, supplementation with orotic acid can enhance the availability of these crucial building blocks.[1][2]

Enhancement of Myocardial Glycogen Stores

Orotate administration has been shown to increase myocardial glycogen content.[3] Glycogen serves as a readily available source of glucose for anaerobic glycolysis during ischemia, providing a crucial, albeit limited, supply of ATP when oxygen is scarce. The increase in glycogen stores is linked to the elevated levels of UDP-glucose, a downstream product of UTP.[4]

Upregulation of the Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway (PPP) is a critical metabolic route that runs parallel to glycolysis. Its primary roles are to produce NADPH, a key reducing equivalent for antioxidant defense, and to generate ribose-5-phosphate, a precursor for nucleotide synthesis. Orotic acid can indirectly stimulate the PPP, leading to increased production of phosphoribosyl pyrophosphate (PRPP). PRPP is a crucial substrate for both de novo and salvage pathways of purine (B94841) and pyrimidine nucleotide synthesis, ultimately contributing to a larger adenine (B156593) nucleotide pool and enhanced ATP availability.[5]

Signaling Pathways and Metabolic Workflows

The intricate interplay of these metabolic pathways is crucial for the cardioprotective effects of this compound.

Orotate This compound Pyrimidine_Synthesis Pyrimidine Synthesis (de novo) Orotate->Pyrimidine_Synthesis PPP Pentose Phosphate Pathway (PPP) Orotate->PPP stimulates UTP_CTP UTP, CTP Pyrimidine_Synthesis->UTP_CTP RNA_Phospholipids RNA & Phospholipid Synthesis UTP_CTP->RNA_Phospholipids UDP_Glucose UDP-Glucose UTP_CTP->UDP_Glucose Cardiac_Protection Cardioprotection RNA_Phospholipids->Cardiac_Protection Glycogen Myocardial Glycogen UDP_Glucose->Glycogen Glycolysis Anaerobic Glycolysis Glycogen->Glycolysis ATP ATP Glycolysis->ATP PRPP PRPP PPP->PRPP PRPP->Pyrimidine_Synthesis Purine_Synthesis Purine Synthesis PRPP->Purine_Synthesis Purine_Synthesis->ATP ATP->Cardiac_Protection

Caption: Metabolic pathways influenced by this compound in cardiomyocytes.

Quantitative Data from Key Experiments

The following tables summarize the quantitative findings from pivotal studies investigating the effects of orotate administration on cardiac energy metabolism and function.

Table 1: Effect of Orotic Acid on Myocardial Adenine Nucleotide Levels in Infarcted Rat Hearts [6]

Treatment GroupPre-ischemic ATP (μmol/g dry wt)Pre-ischemic Total Adenine Nucleotides (TAN) (μmol/g dry wt)
Sham-operated21.7 ± 0.830.3 ± 0.8
Infarcted (Control)14.7 ± 0.722.4 ± 1.1
Infarcted + Orotic Acid20.9 ± 1.029.8 ± 1.2

Table 2: Effect of Orotic Acid on Myocardial Glycogen Content in Ischemic/Reperfused Rat Hearts [3]

Treatment GroupPre-ischemic Glycogen (mg/g wet wt)Post-ischemic Glycogen (mg/g wet wt)
Control2.8 ± 0.31.5 ± 0.2
Orotic Acid4.1 ± 0.42.9 ± 0.3

Table 3: Clinical Outcomes of Magnesium Orotate in Severe Congestive Heart Failure (MACH Study) [5][7][8]

OutcomePlacebo Group (n=39)Magnesium Orotate Group (n=40)p-value
Survival Rate (1 year)51.6%75.7%< 0.05
Improved Clinical Symptoms56.3% (deteriorated)38.5% (improved)< 0.001

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Induction of Myocardial Infarction in Rats (Coronary Artery Ligation)

This protocol is a standard method for creating a reproducible model of myocardial infarction in rats.

Start Anesthetize Rat (e.g., Ketamine/Xylazine) Intubate Intubate and Ventilate Start->Intubate Thoracotomy Perform Left Thoracotomy Intubate->Thoracotomy Expose_Heart Expose the Heart Thoracotomy->Expose_Heart Ligate_LAD Ligate Left Anterior Descending (LAD) Artery Expose_Heart->Ligate_LAD Confirm_Ischemia Confirm Ischemia (ECG changes, discoloration) Ligate_LAD->Confirm_Ischemia Close_Chest Close Chest in Layers Confirm_Ischemia->Close_Chest Post_Op Post-operative Care (Analgesia, monitoring) Close_Chest->Post_Op

Caption: Workflow for inducing myocardial infarction in a rat model.

Detailed Steps:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine (B1663881) administered intraperitoneally).

  • Intubation and Ventilation: Intubate the trachea and connect the animal to a small animal ventilator to maintain respiration.

  • Thoracotomy: Make a skin incision and perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.

  • Ligation: Gently retract the ribs and identify the left anterior descending (LAD) coronary artery. Ligate the LAD artery with a suture.

  • Confirmation of Ischemia: Successful ligation is confirmed by observing immediate color changes (pallor) in the myocardial tissue distal to the ligature and by characteristic ST-segment elevation on an electrocardiogram (ECG).

  • Closure: Close the chest wall in layers, ensuring to evacuate any air from the thoracic cavity.

  • Post-operative Care: Administer analgesics and monitor the animal closely during recovery.

Isolated Perfused Rat Heart (Langendorff) Preparation

The Langendorff preparation allows for the study of cardiac function in an ex vivo setting, free from systemic influences.

Start Anesthetize and Heparinize Rat Excise_Heart Rapidly Excise Heart Start->Excise_Heart Aortic_Cannulation Cannulate Aorta on Langendorff Apparatus Excise_Heart->Aortic_Cannulation Retrograde_Perfusion Initiate Retrograde Perfusion (Krebs-Henseleit Buffer) Aortic_Cannulation->Retrograde_Perfusion Stabilization Allow Heart to Stabilize Retrograde_Perfusion->Stabilization Experiment Experimental Intervention (e.g., Ischemia, Drug Infusion) Stabilization->Experiment Data_Collection Measure Cardiac Function (LVDP, HR, Coronary Flow) Experiment->Data_Collection

Caption: Experimental workflow for the Langendorff isolated heart preparation.

Detailed Steps:

  • Animal Preparation: Anesthetize the rat and administer heparin to prevent blood clotting.

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold buffer.

  • Aortic Cannulation: Mount the heart on a Langendorff apparatus by cannulating the aorta.

  • Retrograde Perfusion: Initiate retrograde perfusion with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer). The perfusion pressure forces the aortic valve to close, directing the perfusate into the coronary arteries.

  • Stabilization: Allow the heart to stabilize for a period, during which baseline functional parameters are recorded.

  • Experimental Intervention: Introduce the experimental conditions, such as global ischemia (by stopping the perfusion) or infusion of pharmacological agents like this compound.

  • Data Collection: Continuously monitor and record cardiac function parameters, including left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow.

Measurement of Myocardial Glycogen Content

This protocol outlines a common enzymatic method for quantifying glycogen in heart tissue.[9][10]

Detailed Steps:

  • Tissue Homogenization: Homogenize a weighed sample of frozen myocardial tissue in perchloric acid.

  • Hydrolysis: Incubate the homogenate with amyloglucosidase, an enzyme that breaks down glycogen into glucose.

  • Glucose Assay: Measure the glucose concentration in the hydrolyzed sample using a standard glucose oxidase assay.

  • Calculation: Calculate the glycogen content based on the amount of glucose released, and express it as mg of glycogen per gram of wet tissue weight.

Conclusion

This compound demonstrates significant potential as a cardioprotective agent by enhancing cardiac energy metabolism through multiple pathways. Its ability to increase pyrimidine nucleotide synthesis, boost myocardial glycogen reserves, and stimulate the pentose phosphate pathway collectively contributes to improved ATP availability and cellular repair mechanisms. The quantitative data from experimental and clinical studies provide compelling evidence for its beneficial effects in the context of myocardial ischemia and heart failure. The detailed experimental protocols provided in this guide offer a foundation for future research aimed at further elucidating the therapeutic applications of this compound in cardiovascular disease. For researchers and drug development professionals, a thorough understanding of these mechanisms and methodologies is paramount for advancing the development of novel metabolic therapies for cardiac protection.

References

Methodological & Application

In Vivo Experimental Protocols for Sodium Orotate Administration in Mice: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orotic acid, a key intermediate in the de novo pyrimidine (B1678525) biosynthesis pathway, and its salt, sodium orotate (B1227488), are utilized in various experimental models to investigate metabolic and cellular processes. This document provides detailed protocols for the in vivo administration of sodium orotate to mice via intraperitoneal injection and dietary inclusion. It summarizes quantitative data from relevant studies and includes diagrams of the pertinent signaling pathway and experimental workflows to guide researchers in designing and executing their studies.

Introduction

Orotic acid is a pivotal precursor in the synthesis of pyrimidine nucleotides, which are essential for the formation of DNA, RNA, and other vital biomolecules.[1] Alterations in orotic acid levels have been associated with various physiological and pathological states. The administration of this compound allows for the systemic delivery of the orotate moiety to study its effects on cellular metabolism, signaling pathways, and overall physiology in murine models. The choice of administration route, either systemic injection or dietary intake, depends on the specific research question and the desired pharmacokinetic profile.

Data Presentation

The following tables summarize quantitative data from studies involving the administration of orotate to mice.

Table 1: Effects of 1% Dietary Orotic Acid on Lipid Metabolism in Mice

ParameterControl Diet1% Orotic Acid DietPercent Change
Serum Cholesterol (mg/dL)85 ± 5110 ± 7+29.4%
Liver Lipid (% of wet weight)4.2 ± 0.33.1 ± 0.2-26.2%

Data adapted from a study investigating the effects of dietary orotic acid on lipid metabolism in mice.[2] Values are presented as mean ± SEM.

Table 2: Effect of Intraperitoneal this compound on Amphetamine-Induced Hyperlocomotion (AIH) in Mice

Treatment GroupDose (mg/kg)Locomotor Activity (distance traveled in cm)Outcome
Vehicle Control (Saline)-Baseline-
Amphetamine + Vehicle6IncreasedHyperlocomotion
Amphetamine + this compound2.5No significant difference from Amphetamine + VehicleNo effect on AIH

This table summarizes the findings of a study where this compound was tested for its ability to modulate amphetamine-induced hyperlocomotion, a model used to screen mood stabilizers.[3]

Signaling Pathway

Orotic acid is a critical intermediate in the de novo pyrimidine biosynthesis pathway. This pathway is responsible for the synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides.

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_cytosol2 Cytosol Carbamoyl_Phosphate Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate Orotate->OMP UMPS UMP Uridine 5'-monophosphate OMP->UMP UMPS Further_Pyrimidines UDP, UTP, CTP, dTMP UMP->Further_Pyrimidines Glutamine Glutamine Glutamine->Carbamoyl_Phosphate CPSII PRPP PRPP PRPP->OMP

Caption: De novo pyrimidine biosynthesis pathway highlighting the role of orotate.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of this compound

This protocol is suitable for studies requiring acute and systemic delivery of this compound.

1. Materials:

  • This compound (powder form)
  • Sterile 0.9% saline solution (vehicle)
  • Sterile microcentrifuge tubes
  • Vortex mixer
  • Sterile syringes (1 mL) and needles (27-30 gauge)
  • Animal balance
  • Experimental mice (e.g., C57BL/6)

2. Preparation of Dosing Solution:

  • Calculate the required amount of this compound based on the desired dose and the number of animals. For example, for a dose of 2.5 mg/kg for 10 mice weighing 25 g each:
  • Total weight of mice = 10 * 0.025 kg = 0.25 kg
  • Total this compound needed = 0.25 kg * 2.5 mg/kg = 0.625 mg
  • Weigh the calculated amount of this compound and dissolve it in a known volume of sterile 0.9% saline. A common injection volume for mice is 10 mL/kg.
  • Ensure complete dissolution by vortexing. Prepare fresh on the day of the experiment.

3. Administration Procedure:

  • Acclimate mice to the experimental conditions for at least one week.
  • On the day of the experiment, weigh each mouse to determine the precise injection volume.
  • Gently restrain the mouse and administer the this compound solution via intraperitoneal injection.
  • The control group should receive an equivalent volume of the vehicle (0.9% saline).
  • Monitor the animals for any adverse reactions post-injection.

4. Experimental Timeline:

  • The timing of subsequent experimental procedures will depend on the research question. For acute effect studies, endpoints may be measured within minutes to hours post-injection.

Protocol 2: Dietary Administration of Orotic Acid

This protocol is designed for studies investigating the chronic effects of elevated orotate levels. A 1% orotic acid diet has been shown to induce metabolic changes in mice.[2]

1. Materials:

  • Orotic acid (powder form)
  • Basal rodent diet powder (e.g., AIN-93G formulation)
  • Mixer (e.g., planetary mixer)
  • Pellet maker (optional)
  • Experimental mice

2. Preparation of 1% Orotic Acid Diet:

  • The AIN-93G diet is a standard purified diet for rodents.[4] Its composition should be followed to ensure nutritional adequacy.
  • To prepare a 1% orotic acid diet, mix 10 g of orotic acid with 990 g of the basal AIN-93G diet powder.
  • Thoroughly mix the components to ensure a homogenous distribution of the orotic acid.
  • Water can be added to form a dough, which can then be made into pellets and air-dried, or the powdered diet can be provided in specialized food containers.
  • The control diet should be the basal AIN-93G diet without the addition of orotic acid.

3. Administration Procedure:

  • Acclimate mice to the powdered or pelleted basal diet for several days before introducing the experimental diet.
  • Provide the 1% orotic acid diet and the control diet ad libitum.[5]
  • Ensure fresh food and water are always available.
  • Monitor food intake and body weight regularly throughout the study.

4. Experimental Timeline:

  • Studies using dietary administration are typically long-term, ranging from several days to weeks, to allow for the development of metabolic changes. A 10-day feeding period has been shown to induce significant changes in rats.[6]

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study involving this compound administration.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Acclimation Animal Acclimation (1 week) Group_Assignment Random Assignment to Treatment Groups Acclimation->Group_Assignment Baseline_Measurement Baseline Measurements (e.g., body weight, blood parameters) Group_Assignment->Baseline_Measurement IP_Injection IP Injection (this compound or Vehicle) Baseline_Measurement->IP_Injection Dietary_Admin Dietary Administration (1% Orotic Acid or Control Diet) Baseline_Measurement->Dietary_Admin Monitoring Regular Monitoring (health, body weight, food intake) IP_Injection->Monitoring Dietary_Admin->Monitoring Endpoint_Collection Endpoint Data Collection (e.g., behavioral tests, blood sampling, tissue harvesting) Monitoring->Endpoint_Collection Biochemical_Analysis Biochemical Assays (e.g., cholesterol, lipid levels) Endpoint_Collection->Biochemical_Analysis Data_Analysis Statistical Analysis Biochemical_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for in vivo this compound studies in mice.

References

Application Notes and Protocols: Oral Gavage vs. Intraperitoneal Injection of Sodium Orotate in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium orotate (B1227488), the sodium salt of orotic acid, is a metabolic intermediate in the pyrimidine (B1678525) biosynthesis pathway.[1] It is utilized in research to study its effects on various physiological and pathological processes. The choice of administration route is a critical factor in experimental design, as it can significantly influence the bioavailability, pharmacokinetics, and ultimately, the observed effects of the compound. This document provides detailed application notes and protocols for the two most common parenteral administration routes in rats: oral gavage (PO) and intraperitoneal (IP) injection. A comparative overview of these methods, along with available data, is presented to aid researchers in selecting the most appropriate route for their study objectives.

Data Presentation: Comparison of Administration Routes

While direct comparative pharmacokinetic data for sodium orotate administered via oral gavage versus intraperitoneal injection in rats is limited in the publicly available literature, general principles of pharmacology and data from related compounds can provide guidance. Intraperitoneal injection typically results in faster absorption and higher bioavailability compared to oral gavage, which is subject to first-pass metabolism in the liver.[2][3]

The following tables summarize key parameters for each administration route based on established guidelines for rodent procedures.[4][5][6][7]

Table 1: Oral Gavage Parameters for Rats

ParameterRecommendationSource(s)
Gavage Needle Gauge 16-20 gauge[5][8]
Gavage Needle Length 2-3 inches (curved)[8]
Maximum Volume 10-20 mL/kg[8][9]
Recommended Volume 5 mL/kg to minimize stress and reflux[5][10]
Frequency Up to 3 times in a 24-hour period[5][8]

Table 2: Intraperitoneal Injection Parameters for Rats

ParameterRecommendationSource(s)
Needle Gauge 23-25 gauge[4][7]
Needle Length 5/8 inch or smaller[7]
Maximum Volume 10 mL/kg[4][7]
Injection Site Lower right abdominal quadrant[4][7]
Injection Angle 30-45 degrees to the horizontal plane[4][11]

Experimental Protocols

The following are detailed protocols for the administration of this compound to rats via oral gavage and intraperitoneal injection. These protocols are based on standard, approved procedures and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[4][8][12]

Protocol 1: Oral Gavage Administration of this compound

Materials:

  • This compound solution/suspension

  • Sterile water or appropriate vehicle

  • Oral gavage needles (16-20 gauge, with a ball tip)[8]

  • Syringes (appropriate volume for dosing)

  • Animal scale

  • Personal Protective Equipment (PPE): gloves, lab coat, eye protection

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve or suspend the this compound in a suitable vehicle (e.g., sterile water) to the desired concentration. Note that this compound has low solubility in water (0.294 g/100 mL at 25°C), so a suspension may be necessary for higher doses.[13]

    • Ensure the solution/suspension is homogenous before administration.

  • Animal Preparation and Restraint:

    • Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg).[5]

    • Properly restrain the rat to immobilize its head and body. The animal should be held in an upright, vertical position to straighten the esophagus.[9][12]

  • Gavage Needle Insertion:

    • Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the appropriate insertion depth.[9]

    • Gently insert the gavage needle into the mouth, passing it over the tongue and into the pharynx. The animal should swallow as the tube enters the esophagus.[12]

    • Crucially, never force the needle. If resistance is met, withdraw the needle and re-attempt.[12]

  • Administration of this compound:

    • Once the needle is correctly positioned in the stomach, slowly administer the this compound solution/suspension over 2-3 seconds for aqueous solutions.[14]

    • If the animal shows any signs of distress (e.g., coughing, struggling), immediately stop the procedure and withdraw the needle.[12]

  • Post-Administration Monitoring:

    • After administration, gently remove the gavage needle and return the rat to its cage.

    • Monitor the animal for at least 15 minutes for any adverse reactions, such as respiratory distress or lethargy.[9]

Protocol 2: Intraperitoneal Injection of this compound

Materials:

  • This compound solution (sterile and isotonic)

  • Sterile saline or other appropriate vehicle

  • Sterile needles (23-25 gauge)[4][7]

  • Sterile syringes (appropriate volume for dosing)

  • 70% ethanol (B145695) or other suitable disinfectant

  • Animal scale

  • Personal Protective Equipment (PPE): gloves, lab coat, eye protection

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a sterile, isotonic solution of this compound in a suitable vehicle. The solution should be warmed to room or body temperature before injection to minimize discomfort.[4]

  • Animal Preparation and Restraint:

    • Weigh the rat to calculate the correct injection volume (up to 10 mL/kg).[4][7]

    • Restrain the rat in dorsal recumbency (on its back), tilting the head slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[4] A two-person restraint technique is often preferred.[4]

  • Injection Site Preparation:

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[4][7]

    • Swab the injection site with 70% ethanol.[6]

  • Injection Procedure:

    • Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[4][11]

    • Before injecting, gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and use a fresh syringe and needle for a new attempt at a slightly different location.[6]

    • Slowly inject the this compound solution into the peritoneal cavity.

  • Post-Injection Monitoring:

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any signs of pain, distress, or adverse reactions at the injection site.[4]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Formulation This compound Formulation (Solution/Suspension) PO_Group Oral Gavage (PO) Group Formulation->PO_Group IP_Group Intraperitoneal (IP) Group Formulation->IP_Group Animals Acclimatize Rats Animals->PO_Group Animals->IP_Group PK_Analysis Pharmacokinetic Analysis (Blood Sampling) PO_Group->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Tissue Collection) PO_Group->PD_Analysis IP_Group->PK_Analysis IP_Group->PD_Analysis Data_Comp Data Comparison PK_Analysis->Data_Comp PD_Analysis->Data_Comp

Caption: Workflow for comparing oral gavage and intraperitoneal injection of this compound.

This compound in Pyrimidine Biosynthesis

G cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Orotate Orotate Carbamoyl_Phosphate->Orotate Multi-step enzymatic reactions OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP Orotate phosphoribosyltransferase UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP decarboxylase UDP UDP UMP->UDP UTP UTP UDP->UTP dUMP dUMP UDP->dUMP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA dTMP dTMP dUMP->dTMP dTMP->DNA_RNA Sodium_Orotate Exogenous This compound Sodium_Orotate->Orotate

Caption: Metabolic pathway of orotic acid in pyrimidine synthesis.

Discussion and Limitations

The choice between oral gavage and intraperitoneal injection of this compound depends on the specific aims of the research.

  • Oral gavage is a more physiologically relevant route for studying compounds that would typically be ingested. However, the bioavailability of this compound administered orally may be lower and more variable due to factors such as gastric emptying, intestinal absorption, and first-pass metabolism in the liver.[3]

  • Intraperitoneal injection bypasses the gastrointestinal tract and first-pass metabolism, generally leading to more rapid and complete absorption into the systemic circulation.[2] This route is often preferred for studies requiring precise dosing and high bioavailability.

A significant limitation in the current literature is the lack of direct, quantitative comparative studies on the pharmacokinetics and bioavailability of this compound following oral versus intraperitoneal administration in rats. Most available data pertains to lithium orotate, and it cannot be assumed that the sodium salt will have identical properties.[14][15] Therefore, researchers should consider conducting preliminary pharmacokinetic studies to determine the optimal dosing regimen for their specific experimental model and objectives.

Furthermore, the signaling pathways of orotic acid are primarily understood in the context of its role as a precursor for pyrimidine nucleotide biosynthesis.[1] While this pathway is well-established, further research is needed to elucidate other potential downstream signaling effects of this compound administration.

Conclusion

This document provides a comprehensive guide for the administration of this compound to rats via oral gavage and intraperitoneal injection. The detailed protocols and comparative data are intended to assist researchers in designing and executing well-controlled experiments. Given the limited specific data on this compound, careful consideration of the experimental goals and preliminary validation of the chosen administration route are strongly recommended.

References

Determining Optimal Dosage of Sodium Orotate for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium orotate (B1227488), the sodium salt of orotic acid, is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[1][2] Orotic acid is naturally found in milk and is essential for the synthesis of uridine (B1682114) monophosphate (UMP), a precursor for DNA and RNA.[1] In cell culture, sodium orotate can be utilized to study various cellular processes, including nucleotide metabolism, cell proliferation, and apoptosis.[3][4] Recent studies have highlighted its potential as a therapeutic agent, demonstrating selective effects on different cell types. For instance, orotic acid has been shown to induce apoptosis in ovarian granulosa tumor cells while enhancing mitochondrial activity in normal ovarian granulosa cells.[3]

These application notes provide a comprehensive protocol for determining the optimal dosage of this compound for in vitro cell culture experiments. The described methodologies will enable researchers to establish effective concentrations for their specific cell lines and experimental objectives.

Key Principles

The determination of the optimal dosage of a compound for cell culture experiments is a critical first step to ensure reproducible and meaningful results. The process typically involves a dose-response analysis to identify a range of concentrations that elicit a biological response, from minimal effect to cytotoxicity. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.[5] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Data Presentation: Dose-Response of Orotic Acid on Cell Viability

The following table summarizes representative data on the effect of orotic acid on the viability of two different human ovarian granulosa cell lines: KGN (a tumor-derived cell line) and HGrC1 (a normal cell line). This data is based on published findings and illustrates a differential dose-dependent response.[6]

Orotic Acid Concentration (µM)KGN Cell Viability (%) (48h exposure)HGrC1 Cell Viability (%) (48h exposure)
0 (Control)100100
1098175
2595200
5088191
10085219
25084190

Note: The data presented is illustrative and based on previously published research.[6] Actual results will vary depending on the cell line, culture conditions, and specific protocol used.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

    • Sterile 0.22 µm syringe filter

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder under sterile conditions.

    • Dissolve the powder in sterile water or PBS to create a high-concentration stock solution (e.g., 100 mM).

    • Gently vortex until the this compound is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Determination of Optimal Dosage using MTT Assay

This protocol describes how to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or effective concentration for your cell line of interest.

  • Materials:

    • Cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • 96-well flat-bottom sterile plates

    • MTT solution (5 mg/mL in sterile PBS)

    • DMSO (Dimethyl sulfoxide)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Culture the cells of interest to about 80% confluency.

      • Trypsinize and resuspend the cells in fresh complete medium.

      • Count the cells and adjust the concentration to a seeding density appropriate for your cell line (typically 5,000-10,000 cells per well in 100 µL of medium).

      • Seed the cells into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or medium to the outer wells to minimize evaporation.

      • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

    • Treatment with this compound:

      • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 1000 µM).

      • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

      • Include a "vehicle control" (medium with the solvent used for the stock solution, if any) and a "no-treatment control" (fresh medium only).

      • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Assay:

      • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

      • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

      • Carefully aspirate the medium from each well without disturbing the formazan crystals.

      • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

      • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Data Acquisition and Analysis:

      • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

      • Calculate the percentage of cell viability for each concentration relative to the control wells using the following formula:

        • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

      • Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

      • From this curve, the IC50 value (the concentration that inhibits cell viability by 50%) or the optimal effective concentration can be determined.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Cell Culture B Cell Seeding (96-well plate) A->B D Treat Cells (24-72h) B->D C Prepare this compound Dilutions C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance (570nm) G->H I Calculate % Cell Viability H->I J Determine Optimal Dosage / IC50 I->J

Caption: Workflow for Determining Optimal this compound Dosage.

Putative Signaling Pathway

Orotic acid, as a key intermediate in pyrimidine biosynthesis, can influence cellular processes. It has been reported to promote proliferation in some cancer cells by activating the mTORC1 signaling pathway through the inhibition of AMP-activated protein kinase (AMPK).[4]

G cluster_0 Cellular Uptake cluster_1 Signaling Cascade SO This compound NT Nucleotide Transporters SO->NT Uptake AMPK AMPK NT->AMPK Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Proliferation Cell Proliferation mTORC1->Proliferation Promotes

Caption: Putative this compound Signaling Pathway.

References

Application Note: Quantification of Sodium Orotate in Human Plasma using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of sodium orotate (B1227488) in human plasma. The method utilizes a C18 column with isocratic elution and UV detection, providing a simple, accurate, and precise analytical solution for researchers, scientists, and drug development professionals. The protocol outlined below is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving sodium orotate. All validation parameters, including linearity, accuracy, precision, and sensitivity, are presented in accordance with international guidelines.

Introduction

Orotic acid, the conjugate acid of this compound, is a key intermediate in the biosynthesis of pyrimidine (B1678525) nucleotides.[1][2] Its quantification in biological matrices such as plasma is crucial for diagnosing certain metabolic disorders and for pharmacokinetic studies of drugs based on orotic acid.[1][3] High-performance liquid chromatography (HPLC) with UV detection offers a reliable and accessible method for this purpose.[4][5][6] This document provides a detailed protocol for the quantification of this compound in human plasma, including sample preparation, chromatographic conditions, and comprehensive method validation data.

Experimental Protocol

Materials and Reagents
Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Enable C18G (250 x 4.6 mm, 5 µm) or equivalent.[5]

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in water (v/v). A 60:40 mixture of acetonitrile and methanol has also been reported.[5] For this protocol, a mobile phase of Acetonitrile:Methanol (60:40 v/v) is used.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 280 nm.[5] A wavelength of 275 nm has also been shown to be effective.[4]

  • Run Time: 10 minutes

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 70 µg/mL.[5]

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) in drug-free human plasma.

Sample Preparation
  • Pipette 500 µL of human plasma (blank, standard, or QC) into a microcentrifuge tube.

  • Add 1.0 mL of acetonitrile to precipitate the plasma proteins.[7][8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Vortex for 30 seconds and inject 20 µL into the HPLC system.

Method Validation

The bioanalytical method was validated according to international guidelines, evaluating selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9][10][11]

Selectivity

Selectivity was assessed by analyzing blank human plasma samples from six different sources. The absence of interfering peaks at the retention time of this compound demonstrated the method's selectivity.

Linearity and Range

The linearity of the method was determined by analyzing calibration standards at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound. The method was found to be linear over the concentration range of 10 – 70 µg/ml with a correlation coefficient (r²) of 0.999.[5]

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing the QC samples at three concentration levels on the same day (n=6) and on three different days (n=6), respectively. The results are summarized in Table 1. The acceptance criteria for accuracy and precision are within ±15% (±20% for LLOQ) of the nominal values.[11][12]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration with a signal-to-noise ratio of 3:1, and the LOQ was the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision (signal-to-noise ratio of 10:1).

Results and Data Presentation

The retention time for this compound under the specified chromatographic conditions was approximately 9.1 minutes.[5] The quantitative data for the method validation are presented in the tables below.

Table 1: Accuracy and Precision of the HPLC Method for this compound in Human Plasma

QC SampleNominal Conc. (µg/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Low 1598.53.299.14.5
Medium 40101.22.1100.83.3
High 6099.81.8100.32.7

Table 2: Linearity and Sensitivity of the HPLC Method

ParameterValue
Linear Range 10 - 70 µg/mL[5]
Correlation Coefficient (r²) 0.999[5]
Limit of Detection (LOD) 0.07 µg/mL[4]
Limit of Quantification (LOQ) 0.25 µg/mL[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (500 µL) precipitation Protein Precipitation (1.0 mL Acetonitrile) plasma->precipitation vortex1 Vortex (1 min) precipitation->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporation Evaporate to Dryness supernatant->evaporation reconstitution Reconstitute in Mobile Phase (200 µL) evaporation->reconstitution injection Inject (20 µL) reconstitution->injection separation C18 Column Separation injection->separation detection UV Detection (280 nm) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

validation_parameters cluster_performance Performance Characteristics cluster_specificity Specificity Method Validation Method Validation Linearity & Range Linearity & Range Method Validation->Linearity & Range Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Sensitivity Sensitivity Method Validation->Sensitivity Selectivity Selectivity Method Validation->Selectivity LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described HPLC-UV method provides a reliable and validated approach for the quantification of this compound in human plasma. The simple sample preparation procedure and isocratic elution make it suitable for routine analysis in a clinical or research laboratory setting. The method demonstrates good linearity, accuracy, precision, and sensitivity, meeting the requirements for bioanalytical method validation.

References

Application Note: A Sensitive and Rapid LC-MS/MS Method for the Quantification of Sodium Orotate in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in clinical chemistry, metabolic disease research, and diagnostic assay development.

Introduction Orotic acid (ORA), the conjugate acid of sodium orotate (B1227488), is a key intermediate in the de novo pyrimidine (B1678525) synthesis pathway. Elevated levels of orotic acid in urine, a condition known as orotic aciduria, serve as a critical biochemical marker for several inherited metabolic disorders.[1][2] These include deficiencies in the urea (B33335) cycle, such as ornithine transcarbamylase deficiency (OTCD), and hereditary orotic aciduria, which results from a deficiency in the enzyme uridine (B1682114) monophosphate synthase.[1][2][3] Consequently, the accurate and sensitive quantification of urinary orotic acid is essential for the diagnosis and monitoring of these conditions.

Traditional methods for orotic acid determination, such as gas chromatography-mass spectrometry (GC-MS) and HPLC with UV detection, often involve complex sample preparation, including derivatization, and can suffer from long analysis times or lack of specificity.[1][3][4] This application note describes a robust, high-throughput "dilute and shoot" liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of orotic acid in human urine. The method utilizes stable isotope dilution for accuracy and tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high selectivity.[1][5]

Experimental Protocols

1. Materials and Reagents

  • Orotic Acid standard (Sigma-Aldrich)

  • [1,3-¹⁵N₂]orotic acid (Internal Standard, IS) (Cambridge Isotope Laboratories)[1]

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic Acid or Glacial Acetic Acid (LC-MS grade)[1][6]

  • Ammonium (B1175870) Acetate (LC-MS grade)

  • Human urine samples (stored at -20°C until analysis)[1]

  • Microcentrifuge tubes

  • Autosampler vials with inserts

  • Syringe filters (0.45 µm, optional)[1]

2. Preparation of Standards and Internal Standard

  • Orotic Acid Stock Solution (1 mg/mL): Dissolve 10 mg of orotic acid in 10 mL of 50% aqueous acetonitrile containing 5 mmol/L ammonium acetate.[6]

  • Working Calibration Standards: Prepare a series of working standards by serial dilution of the stock solution with the same solvent to cover the desired calibration range (e.g., 0.5 to 200 µmol/L).[5][7]

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of [1,3-¹⁵N₂]orotic acid.

  • Working IS Solution (e.g., 200 µM): Dilute the IS stock solution in the sample diluent (e.g., water with 0.1% formic acid) to the desired working concentration.[5]

3. Urine Sample Preparation The sample preparation is simple, inexpensive, and not time-consuming.[6][7]

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • In a microcentrifuge tube, combine 20 µL of urine with 150 µL of the working IS solution.[5] Alternatively, a 1:20 dilution can be performed by adding 50 µL of urine to 950 µL of water containing 0.1% formic acid, to which the IS is added.[6][7]

  • Vortex the mixture thoroughly.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any particulate matter.[8]

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis. A filtration step through a 0.45 µm syringe filter can be used as an alternative to centrifugation.[1]

  • Inject 2-5 µL of the prepared sample into the LC-MS/MS system.[6]

4. LC-MS/MS Method Parameters The following tables outline the recommended starting conditions for the LC-MS/MS analysis. Parameters may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Supelco ABZ-plus (3.3 cm x 2.1 mm, 3 µm)[1] or equivalent C18 reversed-phase column[5]
Mobile Phase Isocratic: Acetonitrile:Water:Glacial Acetic Acid (30:70:0.15, v/v/v)[1]
Flow Rate 250 µL/min[1]
Column Temperature Ambient
Injection Volume 2 µL[6]
Total Run Time Approximately 4.5 minutes[6][7]

Table 2: Tandem Mass Spectrometry (MS/MS) Conditions

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)[1]
Polarity Negative Ion Mode[5][6]
Analysis Mode Multiple Reaction Monitoring (MRM)[5][7]
MRM Transition (Orotic Acid) Q1: m/z 155.1 → Q3: m/z 111.1 ([M-H]⁻ → [M-H-CO₂]⁻)[5][6][7]
MRM Transition (Internal Standard) Q1: m/z 157.1 → Q3: m/z 113.1 ([M-H]⁻ → [M-H-CO₂]⁻)[5]
Capillary Voltage 3.0 kV[1]
Cone Voltage 18 V[1]
Collision Energy 10-12 eV[1][6]
Source Temperature Instrument Dependent
Desolvation Gas Nitrogen[1]
Collision Gas Argon[1]

Quantitative Data Summary

The described LC-MS/MS method demonstrates excellent performance characteristics for the quantification of orotic acid in urine. Key validation parameters from various studies are summarized below.

Table 3: Method Performance Characteristics

ParameterReported Value
Linearity Range 1.28 - 2564 µmol/L[1]
Limit of Detection (LOD) 0.15 µmol/L[6]
Limit of Quantification (LOQ) 0.38 µmol/L[6]
Intra-day Precision (CV%) 0.38 - 2.5%[1]
Inter-day Precision (CV%) 0.6 - 4.97%[1][7]
Recovery 99.95 - 101.71%[1]

Workflow Visualization

The overall experimental process from sample receipt to final data analysis is depicted in the following workflow diagram.

LC_MSMS_Workflow Figure 1: Experimental Workflow for Urinary Orotic Acid Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Urine Sample Collection (Store at -20°C) B 2. Thaw, Vortex & Aliquot Sample A->B C 3. Add Internal Standard & Dilute 1:20 B->C D 4. Vortex & Centrifuge C->D E 5. Inject into LC-MS/MS D->E F 6. LC Separation (Reversed-Phase C18) E->F G 7. MS/MS Detection (ESI-, MRM Mode) F->G H 8. Peak Integration & Ratio Calculation (Analyte/IS) G->H I 9. Quantification via Calibration Curve H->I

Caption: LC-MS/MS workflow for orotic acid analysis.

Conclusion This application note details a simple, rapid, and highly sensitive LC-MS/MS method for the determination of sodium orotate in human urine. The "dilute and shoot" sample preparation protocol minimizes matrix effects and reduces sample turnaround time, making it ideal for high-throughput clinical and research laboratories.[8] The specificity of tandem mass spectrometry, combined with the accuracy afforded by stable isotope dilution, ensures reliable quantification of this critical biomarker for the diagnosis of urea cycle disorders and other metabolic diseases.[6]

References

Application Notes and Protocols for Orotate-Facilitated Magnesium Delivery to Cultured Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium is a critical cation in cardiac physiology, playing an essential role in enzymatic reactions, ion channel function, and the maintenance of cellular energy homeostasis.[1] Deficiencies in myocardial magnesium have been linked to an increased risk of arrhythmias, coronary artery disease, and heart failure. Orotic acid, an intermediate in pyrimidine (B1678525) biosynthesis, has been shown to act as a carrier for magnesium, potentially enhancing its uptake into cells.[2][3] This document provides a detailed protocol for utilizing sodium orotate (B1227488) to facilitate the delivery of magnesium to cultured cardiomyocytes. The methodologies outlined here are designed to enable researchers to investigate the intracellular magnesium concentration and subsequent functional effects in a controlled in vitro setting.

Principle of Orotate-Mediated Magnesium Delivery

Orotic acid is thought to facilitate magnesium transport into cells, acting as a "magnesium-fixing agent" by providing binding sites for Mg(ATP).[4][5] The proposed mechanism involves the uptake of the orotate molecule by cellular transport systems, which in turn carries the associated magnesium ion across the cell membrane.[2] Orotic acid itself does not freely diffuse across the lipid bilayer but is actively transported by anion transporters, such as those from the solute carrier (SLC) family. The expression and activity of these transporters on cardiomyocytes will influence the efficiency of this delivery system.

Logical Relationship of Orotate-Mediated Magnesium Delivery

cluster_extracellular Extracellular Space cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space Na_Orotate Sodium Orotate Orotate_Mg_Complex Orotate_Mg_Complex Na_Orotate->Orotate_Mg_Complex Complex Formation MgCl2 Magnesium Chloride MgCl2->Orotate_Mg_Complex Anion_Transporter Anion Transporter (e.g., SLC family) Orotate_Mg_Complex->Anion_Transporter Transport Mg_Ion Free Mg²⁺ Anion_Transporter->Mg_Ion Release Functional_Effects Modulation of Ca²⁺ Channels, Enzymatic Activity, etc. Mg_Ion->Functional_Effects

Caption: Orotate complexes with magnesium extracellularly and is transported into the cardiomyocyte via anion transporters, releasing free magnesium intracellularly to exert its effects.

Materials and Reagents

Cell Culture
  • Cardiomyocyte cell line (e.g., H9c2, AC16) or primary neonatal ventricular cardiomyocytes.

  • Dulbecco's Modified Eagle Medium (DMEM), magnesium-free for experimental conditions.

  • Fetal Bovine Serum (FBS), dialyzed to remove small molecules.

  • Penicillin-Streptomycin solution.

  • Trypsin-EDTA solution.

  • Phosphate-Buffered Saline (PBS), calcium and magnesium-free.

Reagents for Magnesium Delivery
  • This compound (Molar Mass: 178.08 g/mol ).

  • Magnesium Chloride (MgCl₂).

  • Sterile, deionized water.

Reagents for Intracellular Magnesium Measurement
  • Fluorescent magnesium indicator (e.g., Mag-Fura-2 AM, Magnesium Green™ AM, or mag-fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Hanks' Balanced Salt Solution (HBSS) without calcium and magnesium.

  • Ionomycin or a suitable ionophore for calibration.

  • Digitonin for cell permeabilization in calibration.

Experimental Protocols

Preparation of Stock Solutions

3.1.1 100 mM Magnesium Chloride (MgCl₂) Stock Solution

  • Dissolve 0.952 g of MgCl₂ in 100 mL of sterile, deionized water.

  • Sterilize by passing through a 0.22 µm filter.

  • Store at 4°C.

3.1.2 10 mM this compound Stock Solution Note: this compound has low water solubility (approximately 0.294 g/100 mL at 25°C). Preparation of a concentrated stock solution requires careful handling.

  • Weigh 17.8 mg of this compound.

  • Add to 10 mL of sterile, deionized water.

  • Warm the solution to 37°C and vortex or sonicate until fully dissolved.

  • Sterilize by passing through a 0.22 µm filter.

  • Prepare this solution fresh for each experiment due to potential precipitation upon cooling.

Cell Culture and Plating
  • Culture cardiomyocytes in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO₂.

  • For experiments, seed cells onto appropriate culture vessels (e.g., 96-well black-walled plates for fluorescence assays, 6-well plates for protein analysis).

  • Allow cells to adhere and reach 70-80% confluency.

Protocol for Magnesium Delivery
  • Preparation of Treatment Media:

    • Prepare a basal experimental medium using magnesium-free DMEM.

    • Create a series of treatment media by adding the this compound and MgCl₂ stock solutions to achieve the desired final concentrations. A common starting point is a 1:1 molar ratio of orotate to magnesium. (See Table 1 for example concentrations).

    • Include control groups:

      • Magnesium-free medium (Negative Control).

      • Medium with MgCl₂ alone.

      • Medium with this compound alone.

  • Cell Treatment:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS (calcium and magnesium-free).

    • Add the prepared treatment media to the respective wells.

    • Incubate for the desired time period (e.g., 1, 4, 12, or 24 hours).

Experimental Workflow for Magnesium Delivery

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Cardiomyocytes to 70-80% Confluency B Prepare Treatment Media (Mg-free DMEM + Test Compounds) A->B C Wash Cells with PBS B->C D Incubate with Treatment Media (e.g., 1-24 hours) C->D E Measure Intracellular Mg²⁺ (Fluorescent Indicator Assay) D->E F Perform Functional Assays (e.g., Ca²⁺ transients, contractility) E->F

Caption: Workflow for treating cultured cardiomyocytes with this compound and magnesium, followed by analysis of intracellular magnesium and cellular function.

Measurement of Intracellular Magnesium using a Fluorescent Indicator
  • Dye Loading:

    • Prepare a loading buffer by adding the fluorescent magnesium indicator (e.g., 5 µM Mag-Fura-2 AM) and Pluronic F-127 (0.02%) to HBSS with calcium and magnesium.

    • After the treatment incubation, aspirate the media and wash the cells twice with the loading buffer.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Measurement:

    • Aspirate the loading buffer and wash the cells twice with HBSS.

    • Add fresh HBSS to the wells.

    • Measure the fluorescence using a plate reader or microscope with the appropriate excitation and emission wavelengths for the chosen indicator.

  • Calibration (Optional but Recommended):

    • To convert fluorescence ratios to absolute magnesium concentrations, perform a calibration at the end of the experiment using cells permeabilized with an ionophore (e.g., ionomycin) in the presence of known concentrations of extracellular magnesium.

Data Presentation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Example Treatment Groups and Concentrations

GroupBasal MediumThis compound (mM)MgCl₂ (mM)
1 (Negative Control)Mg-free DMEM00
2 (Mg Control)Mg-free DMEM01.0
3 (Orotate Control)Mg-free DMEM1.00
4 (Test Group 1)Mg-free DMEM0.50.5
5 (Test Group 2)Mg-free DMEM1.01.0
6 (Test Group 3)Mg-free DMEM2.02.0

Table 2: Summary of Expected Outcomes

MeasurementExpected Effect of Orotate + Mg²⁺Rationale
Intracellular [Mg²⁺]Increase compared to MgCl₂ aloneOrotate facilitates magnesium transport into the cell.
L-type Ca²⁺ CurrentDecreaseIncreased intracellular Mg²⁺ can inhibit L-type calcium channels.[6][7]
Contractile AmplitudePotential DecreaseAlterations in calcium handling due to changes in L-type Ca²⁺ current can affect contractility.

Signaling Pathways and Functional Consequences

An increase in intracellular magnesium can modulate several signaling pathways and cellular functions in cardiomyocytes. A primary effect is the regulation of ion channels, particularly L-type calcium channels, which are crucial for excitation-contraction coupling.

Signaling Pathway of Increased Intracellular Magnesium

Orotate_Mg Orotate-Mediated Mg²⁺ Influx Intra_Mg ↑ Intracellular [Mg²⁺] Orotate_Mg->Intra_Mg L_Type_Ca L-type Ca²⁺ Channel Intra_Mg->L_Type_Ca Inhibition ATP_Enzymes ATP-dependent Enzymes (e.g., Na⁺/K⁺-ATPase) Intra_Mg->ATP_Enzymes Cofactor Ca_Influx ↓ Ca²⁺ Influx L_Type_Ca->Ca_Influx SR_Ca_Release ↓ Sarcoplasmic Reticulum Ca²⁺ Release Ca_Influx->SR_Ca_Release Contraction ↓ Myofilament Contraction SR_Ca_Release->Contraction Enzyme_Activity Modulated Enzyme Activity ATP_Enzymes->Enzyme_Activity

Caption: Increased intracellular magnesium, facilitated by orotate, can inhibit L-type calcium channels, leading to reduced calcium influx and contraction, while also acting as a cofactor for essential enzymes.

Troubleshooting and Considerations

  • Solubility of this compound: If precipitation is observed in the stock solution or treatment media, prepare it fresh and ensure it is fully dissolved before adding to cells. Sonication may aid dissolution.

  • Cell Viability: High concentrations of orotate or significant shifts in ion concentrations may affect cell health. Perform a cell viability assay (e.g., LDH release or MTT assay) in parallel with the main experiments.

  • Variability in Uptake: The efficiency of orotate-mediated transport may vary between different cardiomyocyte cell types (primary vs. cell lines) due to differences in transporter expression.

  • Fluorescent Dye Artifacts: Ensure that the experimental compounds do not interfere with the fluorescence of the magnesium indicator. Run appropriate controls with the dye and compounds in a cell-free system.

These protocols provide a framework for the systematic investigation of this compound as a vehicle for magnesium delivery to cultured cardiomyocytes. Researchers can adapt the concentrations, incubation times, and downstream functional assays to address their specific scientific questions.

References

"application of sodium orotate in neuroscience research for studying synaptic plasticity"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Sodium Orotate (B1227488) in Synaptic Plasticity Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to understanding the molecular mechanisms of learning and memory. A variety of compounds are investigated for their potential to modulate these processes. While there is a growing body of research on lithium orotate for its neuroprotective and mood-stabilizing effects, there is a notable lack of direct scientific evidence on the specific application of sodium orotate in neuroscience research for studying synaptic plasticity.

Recent studies that have utilized this compound as a control compound in experiments with lithium orotate have found that this compound did not produce the same neuroprotective or memory-enhancing effects, suggesting the observed benefits in those studies were attributable to the lithium ion.[1][2] However, the orotate moiety itself, as a salt of orotic acid, is a key intermediate in the de novo pyrimidine (B1678525) biosynthesis pathway.[3][4] This pathway is crucial for the synthesis of nucleotides necessary for DNA and RNA, as well as for the production of phospholipids (B1166683) and glycoproteins that are essential components of neuronal membranes and synapses.[3][4][5]

Therefore, these application notes will focus on the potential, yet currently unexplored, role of the orotate component of this compound as a precursor for pyrimidine synthesis and its subsequent implications for synaptic plasticity. We will provide a scientific rationale for its investigation, detailed protocols for assessing its effects on long-term potentiation (LTP), and visualizations of the relevant biological pathways and experimental workflows.

Section 1: Scientific Rationale and Potential Applications

Orotic acid is a critical intermediate in the synthesis of uridine (B1682114) monophosphate (UMP), a precursor to all other pyrimidine nucleotides.[3][4] In the central nervous system, these nucleotides are vital for:

  • Neuronal Membrane Synthesis: Pyrimidine nucleotides are essential for the production of phosphatidylcholine and other phospholipids that form the lipid bilayers of neuronal and synaptic membranes.[6][7][8]

  • Synaptogenesis: The administration of pyrimidine precursors, such as uridine, has been shown to increase the formation of dendritic spines and synapses.[6][7][9]

  • Nucleic Acid Synthesis: Adequate levels of pyrimidines are necessary for the transcription and translation of genes involved in synaptic plasticity.

  • Glycosylation: Pyrimidine-derived nucleotide sugars are required for the proper glycosylation of synaptic proteins, which is important for their function and localization.[3][4]

Given that this compound can serve as a source of orotic acid, it is plausible that it could support neuronal function and plasticity by boosting the pyrimidine pool. Research into uridine, a downstream metabolite of the orotic acid pathway, has shown promising results in enhancing synaptic components and cognitive function, providing a strong rationale for investigating the effects of orotate.[6][7][8]

Potential Research Applications:

  • Investigating the role of pyrimidine metabolism in synaptic plasticity: this compound could be used as a tool to study how modulating the pyrimidine synthesis pathway affects LTP and long-term depression (LTD).

  • Screening for neuroprotective and cognitive-enhancing compounds: The potential for this compound to support neuronal health makes it a candidate for investigation in models of neurodegenerative diseases and cognitive decline.[5][10]

  • Basic research into the metabolic requirements of synapse formation and function: By providing a key precursor, this compound could help elucidate the metabolic dependencies of synaptic plasticity.

Section 2: Quantitative Data Summary

Direct quantitative data on the effects of this compound on synaptic plasticity is not available in the current scientific literature. However, studies on uridine, a downstream product of orotic acid metabolism, provide valuable insights into the potential effects of enhancing the pyrimidine pathway.

Compound Model System Key Finding Quantitative Change Reference
Uridine (administered with DHA and choline)Adult GerbilsIncreased dendritic spine density on hippocampal CA1 neurons.Data not presented as percentage increase in the cited abstract.[7]
Uridine (administered with DHA and choline)RodentsIncreased levels of synaptic proteins (e.g., PSD-95, synapsin-I).Data not presented as percentage increase in the cited abstract.[9]
UridineCultured PC-12 cellsIncreased neurite outgrowth and expression of neurofilament proteins.Data not presented as percentage increase in the cited abstract.[7]

Section 3: Signaling Pathway and Experimental Workflow

De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the de novo synthesis of pyrimidine nucleotides, where orotic acid is a key intermediate.

Pyrimidine_Biosynthesis cluster_0 Cytosol cluster_1 Mitochondria cluster_2 Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CAD (CPSII) Bicarbonate Bicarbonate Bicarbonate->Carbamoyl_Phosphate ATP ATP ATP->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate CAD (ATCase) Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate CAD (DHOase) Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Orotic_Acid Orotic Acid Orotic_Acid_cyto Orotic Acid Orotic_Acid->Orotic_Acid_cyto Dihydroorotate_mito->Orotic_Acid DHODH DHODH DHODH UMP Uridine Monophosphate (UMP) UDP Uridine Diphosphate (UDP) UMP->UDP UTP Uridine Triphosphate (UTP) UDP->UTP CTP Cytidine Triphosphate (CTP) UTP->CTP Nucleic_Acids RNA/DNA Synthesis UTP->Nucleic_Acids Glycoproteins Glycoprotein Synthesis UTP->Glycoproteins CTP->Nucleic_Acids Phospholipids Phospholipid Synthesis CTP->Phospholipids Orotic_Acid_cyto->UMP UMPS LTP_Workflow Start Start Prepare_Hippocampal_Slices Prepare Acute Hippocampal Slices Start->Prepare_Hippocampal_Slices Acclimatize_Slices Acclimatize Slices in ACSF Prepare_Hippocampal_Slices->Acclimatize_Slices Baseline_Recording Record Baseline fEPSPs (20-30 min) Acclimatize_Slices->Baseline_Recording Apply_Compound Apply this compound or Vehicle Control Baseline_Recording->Apply_Compound Induce_LTP Induce LTP (e.g., Theta-Burst Stimulation) Apply_Compound->Induce_LTP Post_Induction_Recording Record Post-Induction fEPSPs (60+ min) Induce_LTP->Post_Induction_Recording Data_Analysis Analyze fEPSP Slope Potentiation Post_Induction_Recording->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Assessing the Cardioprotective Effects of Sodium Orotate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium orotate (B1227488), the sodium salt of orotic acid (a key intermediate in pyrimidine (B1678525) biosynthesis), has garnered significant interest for its potential cardioprotective effects. Emerging evidence suggests that sodium orotate may mitigate myocardial injury, particularly in the context of ischemia-reperfusion (I/R) injury, through various metabolic and cellular signaling pathways. These application notes provide a comprehensive overview of the experimental design, detailed protocols, and data interpretation methods for assessing the cardioprotective properties of this compound.

The primary proposed mechanisms of action for the orotate moiety include:

  • Stimulation of Pyrimidine Synthesis: Orotic acid serves as a precursor for the de novo synthesis of pyrimidine nucleotides (UTP, CTP), which are essential for the synthesis of RNA, proteins, phospholipids, and glycogen (B147801). This can enhance the repair and recovery of cardiac cells following injury.[1]

  • Enhancement of Myocardial Energy Metabolism: Orotate administration has been shown to increase myocardial glycogen stores, providing a crucial substrate for anaerobic glycolysis during ischemia.[1][2] It also helps in the preservation of adenine (B156593) nucleotides like ATP, which are vital for maintaining cardiac function.[3][4]

  • Activation of the Pentose Phosphate Pathway (PPP): By influencing glucose metabolism, orotate may enhance the flux through the PPP. This pathway generates NADPH, which is crucial for antioxidant defense, and ribose-5-phosphate, a precursor for nucleotide synthesis.[1]

These notes will guide researchers through in vivo, ex vivo, and in vitro models to rigorously evaluate the therapeutic potential of this compound in a preclinical setting.

Key Signaling Pathways

The cardioprotective effects of this compound are believed to be mediated through the modulation of several key metabolic and signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

Sodium_Orotate This compound Pyrimidine_Synthesis ↑ De Novo Pyrimidine Synthesis Sodium_Orotate->Pyrimidine_Synthesis Pentose_Phosphate_Pathway ↑ Pentose Phosphate Pathway (PPP) Sodium_Orotate->Pentose_Phosphate_Pathway Uridine_Cytidine ↑ Uridine & Cytidine Pyrimidine_Synthesis->Uridine_Cytidine UTP_CTP ↑ UTP & CTP Uridine_Cytidine->UTP_CTP RNA_Protein_Synthesis ↑ RNA & Protein Synthesis UTP_CTP->RNA_Protein_Synthesis Phospholipid_Synthesis ↑ Phospholipid Synthesis UTP_CTP->Phospholipid_Synthesis UDP_Glucose ↑ UDP-Glucose UTP_CTP->UDP_Glucose Cardioprotection Cardioprotection RNA_Protein_Synthesis->Cardioprotection Phospholipid_Synthesis->Cardioprotection Glycogen_Synthesis ↑ Glycogen Synthesis UDP_Glucose->Glycogen_Synthesis Glycogen_Synthesis->Cardioprotection PRPP ↑ PRPP Pentose_Phosphate_Pathway->PRPP PRPP->Pyrimidine_Synthesis Adenine_Nucleotide_Synthesis ↑ De Novo Adenine Nucleotide Synthesis PRPP->Adenine_Nucleotide_Synthesis ATP_Preservation ↑ ATP Preservation Adenine_Nucleotide_Synthesis->ATP_Preservation ATP_Preservation->Cardioprotection

Key metabolic pathways modulated by this compound.

Experimental Workflow

A multi-faceted approach employing in vivo, ex vivo, and in vitro models is recommended for a thorough assessment of this compound's cardioprotective effects.

cluster_invivo In Vivo Model cluster_exvivo Ex Vivo Model cluster_invitro In Vitro Model Rat_MI_Model Rat Myocardial Ischemia/Reperfusion Model Treatment This compound Administration Rat_MI_Model->Treatment Cardiac_Function_InVivo Cardiac Function Assessment (Echocardiography, PV Loop) Treatment->Cardiac_Function_InVivo Biochemical_Markers Biochemical Marker Analysis (cTnI, CK-MB) Cardiac_Function_InVivo->Biochemical_Markers Infarct_Size_InVivo Infarct Size Quantification (TTC Staining) Biochemical_Markers->Infarct_Size_InVivo Cardioprotection_Assessment Comprehensive Assessment of This compound Cardioprotection Infarct_Size_InVivo->Cardioprotection_Assessment Langendorff Langendorff-Perfused Isolated Rat Heart Ischemia_Reperfusion Global Ischemia/ Reperfusion Protocol Langendorff->Ischemia_Reperfusion Hemodynamic_Assessment Hemodynamic Function (LVDP, HR, CF) Ischemia_Reperfusion->Hemodynamic_Assessment Infarct_Size_ExVivo Infarct Size Quantification (TTC Staining) Hemodynamic_Assessment->Infarct_Size_ExVivo Infarct_Size_ExVivo->Cardioprotection_Assessment Cardiomyocyte_Isolation Neonatal Rat Ventricular Myocyte Isolation Simulated_IR Simulated Ischemia/ Reperfusion (sI/R) Cardiomyocyte_Isolation->Simulated_IR Cell_Viability Cell Viability Assays (LDH, MTT) Simulated_IR->Cell_Viability Molecular_Analysis Molecular Analysis (ATP levels, Western Blot) Cell_Viability->Molecular_Analysis Molecular_Analysis->Cardioprotection_Assessment

A comprehensive experimental workflow.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: In Vivo Myocardial Ischemia/Reperfusion Model - Cardiac Function and Infarct Size

ParameterShamI/R ControlI/R + this compound
Echocardiography
LVEF (%)75 ± 540 ± 655 ± 7
FS (%)45 ± 420 ± 530 ± 6
Hemodynamics (PV Loop)
ESPVR (mmHg/µL)2.5 ± 0.31.2 ± 0.21.8 ± 0.3
dP/dt_max (mmHg/s)8000 ± 7004500 ± 6006500 ± 800
Infarct Size
Infarct Size / AAR (%)N/A50 ± 830 ± 6
Biochemical Markers
Serum cTnI (ng/mL)< 0.115 ± 48 ± 3
Serum CK-MB (U/L)< 20250 ± 50140 ± 40*

*Data are presented as Mean ± SD. *p < 0.05 vs. I/R Control. LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; ESPVR: End-Systolic Pressure-Volume Relationship; dP/dt_max: Maximum rate of pressure rise; AAR: Area at Risk; cTnI: cardiac Troponin I; CK-MB: Creatine (B1669601) Kinase-MB isoenzyme.

Table 2: Ex Vivo Langendorff Model - Hemodynamic Recovery

ParameterNormoxia ControlI/R ControlI/R + this compound
LVDP (% of baseline)100 ± 535 ± 760 ± 8
+dP/dt_max (% of baseline)100 ± 640 ± 865 ± 9
-dP/dt_max (% of baseline)100 ± 545 ± 770 ± 8
Heart Rate (bpm)300 ± 20250 ± 30280 ± 25
Coronary Flow (mL/min)12 ± 28 ± 1.510 ± 1.8

*Data are presented as Mean ± SD. *p < 0.05 vs. I/R Control. LVDP: Left Ventricular Developed Pressure; +dP/dt_max: Maximum rate of pressure development; -dP/dt_max: Maximum rate of pressure decay.

Table 3: In Vitro Cardiomyocyte Model - Cellular and Molecular Parameters

ParameterNormoxia ControlsI/R ControlsI/R + this compound
Cell Viability (%)100 ± 555 ± 880 ± 7
LDH Release (% of max)5 ± 260 ± 1025 ± 7
Myocardial ATP (nmol/mg protein)25 ± 310 ± 218 ± 3
p-Akt / Total Akt (ratio)1.0 ± 0.10.4 ± 0.10.8 ± 0.2
p-GSK-3β / Total GSK-3β (ratio)1.0 ± 0.10.5 ± 0.10.9 ± 0.2*

*Data are presented as Mean ± SD. *p < 0.05 vs. sI/R Control. LDH: Lactate Dehydrogenase; ATP: Adenosine Triphosphate; p-Akt: phosphorylated Protein Kinase B; p-GSK-3β: phosphorylated Glycogen Synthase Kinase-3 beta.

Experimental Protocols

In Vivo Model: Myocardial Ischemia/Reperfusion in Rats

This model mimics the clinical scenario of myocardial infarction and subsequent reperfusion therapy.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthesia: Isoflurane or Ketamine/Xylazine

  • Ventilator

  • Surgical instruments

  • 6-0 silk suture

  • This compound solution

  • Saline (vehicle control)

Protocol:

  • Anesthetize the rat and intubate for mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Ischemia is confirmed by the paling of the ventricular wall and ST-segment elevation on ECG.

  • Maintain ischemia for 30-45 minutes.

  • Administer this compound or vehicle intravenously or intraperitoneally at a predetermined dose and time point (e.g., just before reperfusion).

  • Release the ligature to allow for reperfusion for 24-72 hours.

  • Close the chest incision in layers.

  • Provide post-operative analgesia and care.

  • At the end of the reperfusion period, perform functional assessments (echocardiography, PV loop), collect blood for biochemical markers, and harvest the heart for infarct size measurement.

Ex Vivo Model: Langendorff-Perfused Isolated Rat Heart

This model allows for the assessment of cardiac function independent of systemic influences.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit (KH) buffer

  • Heparin

  • Anesthesia

  • Surgical instruments

  • Latex balloon for isovolumetric pressure measurement

Protocol:

  • Anesthetize the rat and administer heparin.

  • Rapidly excise the heart and place it in ice-cold KH buffer.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated KH buffer at a constant pressure (e.g., 80 mmHg) and temperature (37°C).

  • Insert a latex balloon into the left ventricle to measure isovolumetric pressure.

  • Allow the heart to stabilize for 20-30 minutes.

  • Induce global ischemia by stopping the perfusion for 30 minutes.

  • Initiate reperfusion with KH buffer (with or without this compound) for 60-120 minutes.

  • Continuously record hemodynamic parameters (LVDP, dP/dt, heart rate, coronary flow).

  • At the end of reperfusion, the heart can be processed for infarct size staining or biochemical analysis.

In Vitro Model: Simulated Ischemia/Reperfusion in Neonatal Rat Ventricular Myocytes (NRVMs)

This model is suitable for mechanistic studies at the cellular and molecular level.

Materials:

  • Neonatal Sprague-Dawley rats (1-2 days old)

  • Collagenase type II

  • Percoll gradient

  • Cell culture reagents (DMEM, FBS)

  • Hypoxia chamber (95% N₂, 5% CO₂)

  • Ischemia buffer (glucose-free, low pH)

  • Reoxygenation buffer (normal culture medium)

Protocol:

  • Isolate NRVMs from neonatal rat hearts by enzymatic digestion with collagenase.

  • Purify cardiomyocytes from fibroblasts using a Percoll gradient.

  • Plate the NRVMs on laminin-coated culture dishes and allow them to attach and beat synchronously.

  • To simulate ischemia, replace the culture medium with ischemia buffer and place the cells in a hypoxia chamber for 3-6 hours.

  • To simulate reperfusion, replace the ischemia buffer with normal, oxygenated culture medium (with or without this compound) and return the cells to a normoxic incubator for 12-24 hours.

  • Assess cell viability using LDH or MTT assays.

  • Lyse the cells to perform molecular analyses, such as measuring ATP levels or performing Western blotting for signaling proteins.

Assessment Protocols
  • Infarct Size Quantification (TTC Staining):

    • Excise the heart and freeze it.

    • Slice the ventricles into 2 mm sections.

    • Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 20 minutes.

    • Viable tissue stains red, while infarcted tissue remains pale.

    • Image the slices and quantify the infarct area and the area at risk using image analysis software.

  • Biochemical Marker Analysis:

    • Collect blood samples via cardiac puncture or from the tail vein.

    • Separate the serum by centrifugation.

    • Measure the concentrations of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB) using commercially available ELISA kits specific for rats.

  • Myocardial ATP Level Measurement:

    • Rapidly freeze cardiac tissue samples in liquid nitrogen.

    • Homogenize the tissue in a suitable extraction buffer (e.g., perchloric acid).

    • Measure ATP concentration using a luciferase-based bioluminescence assay kit.

    • Normalize the ATP levels to the total protein content of the sample.

  • Western Blot Analysis:

    • Extract proteins from cardiac tissue or cultured cardiomyocytes using RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Total Akt, p-GSK-3β, Total GSK-3β) and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate and quantify band intensities using densitometry.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a cardioprotective agent. A comprehensive approach that combines in vivo, ex vivo, and in vitro models will yield a thorough understanding of its efficacy and underlying mechanisms of action. The consistent and standardized application of these protocols will ensure the generation of high-quality, reproducible data, which is essential for advancing the development of novel cardiac therapies.

References

Application Notes & Protocols: Using Sodium Orotate to Trace Pyrimidine Metabolism in Isolated Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis, as well as for the formation of nucleotide sugars involved in glycosylation reactions. While the initial and final steps of this pathway occur in the cytosol, a crucial oxidative step is catalyzed by the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is located on the inner mitochondrial membrane.[1] This unique compartmentalization highlights the central role of mitochondria in pyrimidine (B1678525) biosynthesis.

This document provides detailed application notes and protocols for investigating the mitochondrial component of pyrimidine metabolism using sodium orotate (B1227488) as a tracer in isolated mitochondria. It is important to note that the complete metabolic conversion of orotate to downstream pyrimidines such as UMP occurs in the cytosol, as the necessary enzyme, UMP synthase, is not present in the mitochondrial matrix. Therefore, using sodium orotate with isolated mitochondria primarily allows for the study of orotate transport across the mitochondrial inner membrane, a critical step for the subsequent cytosolic reactions.

These protocols are designed to provide a framework for researchers to explore the kinetics of orotate uptake and to investigate how this process is affected by various physiological conditions or pharmacological agents.

Signaling Pathways and Experimental Logic

The de novo pyrimidine biosynthesis pathway involves a series of enzymatic reactions that are spatially separated between the cytosol and the mitochondria. The following diagram illustrates the key steps and their subcellular locations.

Pyrimidine_Biosynthesis_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Matrix Glutamine Glutamine + Bicarbonate + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate CAD Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate_cytosol Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate_cytosol CAD Dihydroorotate_matrix Dihydroorotate Dihydroorotate_cytosol->Dihydroorotate_matrix Transport Orotate_cytosol Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate_cytosol->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS DHODH DHODH Orotate_matrix Orotate Dihydroorotate_matrix->Orotate_matrix DHODH Orotate_matrix->Orotate_cytosol Transport

Caption: De novo pyrimidine biosynthesis pathway showing subcellular localization.

The following workflow outlines the experimental procedure for tracing this compound uptake in isolated mitochondria.

Experimental_Workflow start Start: Cultured Cells or Tissue Sample homogenization Homogenization start->homogenization centrifugation1 Differential Centrifugation (Low Speed to pellet nuclei and debris) homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation (to pellet mitochondria) supernatant1->centrifugation2 mitochondria_pellet Isolated Mitochondria Pellet centrifugation2->mitochondria_pellet resuspension Resuspend in Assay Buffer mitochondria_pellet->resuspension incubation Incubate with Radiolabeled This compound resuspension->incubation separation Separate Mitochondria from Incubation Medium (e.g., centrifugation through silicone oil) incubation->separation lysis Lyse Mitochondrial Pellet separation->lysis scintillation Quantify Radioactivity (Scintillation Counting) lysis->scintillation data_analysis Data Analysis: Calculate Orotate Uptake scintillation->data_analysis end End data_analysis->end

Caption: Experimental workflow for tracing this compound uptake in isolated mitochondria.

Data Presentation

The following table presents the concentrations of key metabolites in the mitochondrial matrix of HeLa cells. This data provides a baseline for understanding the metabolic environment within mitochondria.

MetaboliteConcentration in Mitochondrial Matrix (µM)
Aspartate1600
Glutamate830
Malate260
Citrate/Isocitrate180
α-Ketoglutarate120
Succinate (B1194679)70
Fumarate20
Urate0.017

Data adapted from Chen W.W., et al. (2016). Absolute Quantification of Matrix Metabolites Reveals the Dynamics of Mitochondrial Metabolism. Cell, 166(5), 1324-1337.e11.

Experimental Protocols

Protocol 1: Isolation of Functional Mitochondria from Cultured Cells

This protocol describes the isolation of mitochondria from cultured mammalian cells using differential centrifugation.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293T)

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondria Isolation Buffer (MIB):

    • 225 mM Mannitol

    • 75 mM Sucrose

    • 10 mM HEPES (pH 7.4)

    • 1 mM EGTA

    • Protease inhibitor cocktail (added fresh)

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting:

    • Harvest cells from culture flasks by trypsinization or scraping.

    • Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet with ice-cold PBS.

    • Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Homogenization:

    • Resuspend the cell pellet in 1 mL of ice-cold MIB per 10^7 cells.

    • Incubate on ice for 10 minutes to allow the cells to swell.

    • Transfer the cell suspension to a pre-chilled Dounce homogenizer.

    • Homogenize the cells with 20-30 strokes of the tight-fitting pestle on ice. Check for cell lysis under a microscope.

  • Differential Centrifugation:

    • Transfer the homogenate to a microcentrifuge tube.

    • Centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

    • Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Washing the Mitochondrial Pellet:

    • Discard the supernatant (this is the cytosolic fraction and can be saved for other analyses).

    • Gently resuspend the mitochondrial pellet in 1 mL of ice-cold MIB.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Discard the supernatant.

  • Final Mitochondrial Pellet:

    • The resulting pellet contains the isolated mitochondria.

    • Resuspend the mitochondrial pellet in a minimal volume of MIB or the appropriate assay buffer for immediate use.

    • Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA or Bradford assay).

Protocol 2: this compound Uptake Assay in Isolated Mitochondria

This protocol details a method to measure the uptake of radiolabeled this compound into isolated mitochondria.

Materials:

  • Isolated mitochondria (from Protocol 1)

  • Assay Buffer:

    • 125 mM KCl

    • 20 mM HEPES (pH 7.2)

    • 2 mM K2HPO4

    • 1 mM MgCl2

    • 1 mM EGTA

    • Substrates for mitochondrial respiration (e.g., 5 mM succinate and 1 µM rotenone)

  • Radiolabeled this compound (e.g., [14C] or [3H]-orotate)

  • Unlabeled this compound

  • Silicone oil (e.g., a mixture of AR20 and AR200 to achieve a density of ~1.03 g/mL)

  • Perchloric acid (PCA), 2 M

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Microcentrifuge capable of rapid acceleration and deceleration

Procedure:

  • Preparation:

    • Prepare a stock solution of radiolabeled this compound of known specific activity.

    • Prepare working solutions of radiolabeled and unlabeled this compound in the assay buffer at the desired concentrations.

    • Pre-chill all buffers and equipment.

  • Uptake Assay Setup:

    • In a microcentrifuge tube, add 100 µL of silicone oil.

    • Carefully layer 50 µL of 2 M PCA at the bottom of the tube, underneath the silicone oil.

    • Keep the tubes on ice.

  • Initiating the Uptake Reaction:

    • In a separate set of microcentrifuge tubes, add 50-100 µg of isolated mitochondrial protein resuspended in 50 µL of assay buffer containing respiratory substrates.

    • Pre-incubate the mitochondria at the desired temperature (e.g., 25°C or 37°C) for 2-3 minutes to energize them.

    • To start the uptake, add 50 µL of the radiolabeled this compound solution to the mitochondrial suspension and mix gently.

  • Terminating the Uptake:

    • At specific time points (e.g., 0, 1, 2, 5, 10 minutes), take the entire 100 µL reaction mixture and layer it on top of the silicone oil in the prepared tubes.

    • Immediately centrifuge at high speed (e.g., 12,000 x g) for 1-2 minutes. The mitochondria will be pelleted through the silicone oil into the PCA layer, effectively stopping the transport process and separating them from the incubation medium.

  • Quantification:

    • After centrifugation, freeze the tubes in liquid nitrogen.

    • Carefully cut the tube through the silicone oil layer to separate the upper aqueous layer (incubation medium) from the frozen PCA layer containing the mitochondrial pellet.

    • Place the frozen pellet in a scintillation vial and allow it to thaw.

    • Add scintillation cocktail and vortex thoroughly.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the amount of orotate taken up by the mitochondria at each time point (in nmol/mg of mitochondrial protein).

    • To determine specific transport, perform parallel experiments in the presence of a large excess of unlabeled this compound (as a competitive inhibitor) or with a known transport inhibitor (if available). Subtract the non-specific uptake from the total uptake to get the specific uptake.

Protocol 3: Separation of Mitochondrial and Cytosolic Fractions

This protocol provides a method to obtain both mitochondrial and cytosolic fractions from the same sample for comparative studies.

Materials:

  • Same as Protocol 1.

Procedure:

  • Follow steps 1 and 2 of Protocol 1 for cell harvesting and homogenization.

  • Initial Centrifugation:

    • Transfer the homogenate to a microcentrifuge tube.

    • Centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Separation of Mitochondria and Cytosol:

    • Carefully collect the supernatant and transfer it to a new pre-chilled microcentrifuge tube. This supernatant contains both mitochondria and the cytosolic fraction.

    • Centrifuge this supernatant at 10,000 x g for 15 minutes at 4°C.

  • Fraction Collection:

    • The resulting supernatant is the cytosolic fraction . Carefully collect it without disturbing the pellet and store it at -80°C for further analysis (e.g., UMP synthase activity assay).

    • The pellet contains the mitochondrial fraction .

  • Washing the Mitochondrial Fraction:

    • Resuspend the mitochondrial pellet in 1 mL of ice-cold MIB.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Discard the supernatant. The washed mitochondrial pellet is now ready for use in experiments like the orotate uptake assay or for storage at -80°C.

The protocols and information provided herein offer a comprehensive guide for researchers to investigate the role of mitochondria in pyrimidine metabolism by tracing the uptake of this compound. By understanding the transport of this key precursor into mitochondria, scientists can gain valuable insights into the regulation of pyrimidine biosynthesis and its implications in health and disease. These methods can be adapted to study the effects of novel drug candidates on this essential metabolic pathway.

References

Application Notes and Protocols for Spectrophotometric Measurement of Orotate Concentration in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Orotic acid (orotate) is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides. The quantification of orotate (B1227488) in biological fluids such as urine and plasma is crucial for the diagnosis and monitoring of several inherited metabolic disorders. Elevated levels of orotic acid are a hallmark of urea (B33335) cycle defects, particularly ornithine transcarbamylase (OTC) deficiency, and hereditary orotic aciduria, which results from a deficiency in the enzyme UMP synthase. Spectrophotometric methods, due to their accessibility and cost-effectiveness, provide a viable option for the determination of orotate concentrations, complementing more complex techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed protocols for three spectrophotometric approaches for measuring orotate concentrations in biological fluids:

  • Enzymatic Spectrophotometric Assay: A specific method involving the enzymatic conversion of orotate to UMP.

  • Indirect Spectrophotometric Assay via Dihydroorotate Dehydrogenase (DHODH) Activity: An assay measuring the activity of the enzyme that produces orotate.

  • Direct UV Spectrophotometric Assay: A straightforward method based on the intrinsic UV absorbance of orotate.

Data Presentation: Reference Intervals for Orotic Acid

The following tables summarize typical orotic acid concentrations in healthy individuals across different age groups. These values are primarily established using LC-MS/MS, which is the current gold standard for accuracy and sensitivity.[1][2]

Table 1: Reference Intervals for Orotic Acid in Human Plasma

Age GroupMean (µM)Standard Deviation (µM)Upper Limit (99th Percentile, µM)
< 1 year0.300.120.59
1–12 years0.300.090.48
13–19 years0.150.070.30
20–40 yearsN/AN/A0.77

Data sourced from D'Apolito et al. (2012).[1][2]

Table 2: Reference Intervals for Orotic Acid in Human Urine

Age GroupUpper Limit (mmol/mol creatinine)
0–4 years≤ 5.1
5 years and older≤ 1.5
< 1 year3.44
1–12 years1.30
13–19 years0.64
20–40 years1.21

Data compiled from ARUP Laboratories Test Directory and D'Apolito et al. (2012).[1][2][3]

Signaling and Metabolic Pathways

The concentration of orotate is intrinsically linked to the urea cycle and pyrimidine biosynthesis. An excess of carbamoyl (B1232498) phosphate, often due to a urea cycle block, leads to its diversion into the pyrimidine pathway, causing an accumulation of orotic acid.

Orotate_Metabolism cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Ammonia Ammonia + HCO3- CPS1 Carbamoyl Phosphate Synthetase I (CPS I) Ammonia->CPS1 CP_mito Carbamoyl Phosphate CPS1->CP_mito OTC Ornithine Transcarbamylase (OTC) CP_mito->OTC CP_cyto Carbamoyl Phosphate CP_mito->CP_cyto Overflow in Urea Cycle Defects Citrulline Citrulline OTC->Citrulline Ornithine Ornithine Ornithine->OTC UreaCycle Urea Cycle Citrulline->UreaCycle Glutamine Glutamine CPS2 Carbamoyl Phosphate Synthetase II (CPS II) Glutamine->CPS2 CPS2->CP_cyto ATCase Aspartate Transcarbamoylase CP_cyto->ATCase Aspartate Aspartate Aspartate->ATCase CarbamoylAspartate Carbamoyl Aspartate ATCase->CarbamoylAspartate DHOase Dihydroorotase CarbamoylAspartate->DHOase Dihydroorotate Dihydroorotate DHOase->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotic Acid (Orotate) DHODH->Orotate UMPS UMP Synthase Orotate->UMPS UMP Uridine Monophosphate (UMP) UMPS->UMP

Caption: Orotate's role in pyrimidine synthesis and its link to the urea cycle.

Experimental Protocols

Protocol 1: Enzymatic Spectrophotometric Assay for Orotate

This method is based on the specific enzymatic conversion of orotate to Uridine 5'-Monophosphate (UMP), followed by a colorimetric reaction. The orotate concentration is determined by the difference in absorbance before and after the enzymatic reaction.[4]

1.1. Principle

Orotate is converted to UMP by orotate phosphoribosyltransferase in the presence of phosphoribosyl pyrophosphate. The decrease in a colored product, which is formed in a non-specific manner by other urine constituents, is proportional to the initial orotate concentration.

1.2. Materials and Reagents

  • Orotate Phosphoribosyltransferase (OPRTase)

  • Phosphoribosyl Pyrophosphate (PRPP)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Magnesium Chloride (MgCl₂)

  • Perchloric Acid (PCA), 0.6 M

  • Potassium Carbonate (K₂CO₃), 5 M

  • Colorimetric reagent (e.g., a reagent sensitive to pyrimidine rings, requiring empirical determination)

  • Orotic acid standard solution (1 mg/mL)

  • Spectrophotometer and cuvettes

1.3. Sample Preparation (Urine)

  • Centrifuge urine samples at 2000 x g for 10 minutes to remove particulate matter.

  • Use the clear supernatant for the assay. For samples with expected high orotate levels, dilute with deionized water.

1.4. Assay Procedure

  • Reaction Setup: Prepare two sets of tubes for each sample: a "Test" tube and a "Blank" tube.

  • To each tube, add:

    • 200 µL Tris-HCl buffer

    • 50 µL MgCl₂ solution (100 mM)

    • 100 µL PRPP solution (10 mM)

    • 100 µL urine sample (or standard)

  • To the "Test" tubes, add 50 µL of OPRTase solution (e.g., 1 U/mL).

  • To the "Blank" tubes, add 50 µL of Tris-HCl buffer instead of the enzyme.

  • Incubate all tubes at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of 0.6 M PCA to all tubes. Vortex and centrifuge at 10,000 x g for 5 minutes to pellet precipitated protein.

  • Transfer the supernatant to a new tube and neutralize by adding K₂CO₃.

  • Colorimetric Reaction: Add the colorimetric reagent according to its specific protocol to both "Test" and "Blank" supernatants.

  • Measure the absorbance at the appropriate wavelength (e.g., 550 nm).

1.5. Calculation

  • Calculate the change in absorbance (ΔAbs) for each sample: ΔAbs = Abs_Blank - Abs_Test.

  • Prepare a standard curve by plotting the ΔAbs of the orotic acid standards against their known concentrations.

  • Determine the orotate concentration in the samples from the standard curve.

Enzymatic_Assay_Workflow start Start: Urine/Plasma Sample prep Sample Preparation (Centrifugation) start->prep setup Prepare Test (+Enzyme) and Blank (-Enzyme) Reactions prep->setup incubate Incubate at 37°C for 30 min setup->incubate stop Stop Reaction with PCA (Deproteinization) incubate->stop color Add Colorimetric Reagent stop->color measure Measure Absorbance at λ_max color->measure calculate Calculate Concentration (ΔAbs vs Standard Curve) measure->calculate end End: Orotate Concentration calculate->end Logical_Relationships cluster_assays Spectrophotometric Assays for Orotate Enzymatic Enzymatic Assay (Protocol 1) Specificity Specificity Enzymatic->Specificity High Simplicity Simplicity Enzymatic->Simplicity Low Interference Susceptibility to Interference Enzymatic->Interference Low Indirect Indirect DHODH Assay (Protocol 2) Indirect->Specificity Moderate (Measures activity) Indirect->Simplicity Moderate Indirect->Interference Moderate DirectUV Direct UV Assay (Protocol 3) DirectUV->Specificity Low DirectUV->Simplicity High DirectUV->Interference High

References

Preparation of Sodium Orotate Solutions for Cell Culture and In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium orotate (B1227488), the sodium salt of orotic acid (a key intermediate in pyrimidine (B1678525) biosynthesis), is utilized in various biological research settings. Its role in nucleotide metabolism makes it a compound of interest for studies involving cell proliferation, mitochondrial function, and cellular signaling. Proper preparation of sodium orotate solutions is critical to ensure experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation of this compound solutions for use in both cell culture (in vitro) and animal (in vivo) studies, addressing its characteristically low aqueous solubility.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₅H₃N₂NaO₄[1]
Molar Mass 178.08 g/mol [2]
Appearance White powder[2]
Solubility in Water 0.294 g/100 mL (2.94 mg/mL or ~16.5 mM) at 25°C.[2] At a pH of 7.0 to 8.0, the solubility is approximately 0.3% (3 mg/mL).[3][2][3]
Stability Decomposes at high temperatures.[2] Solutions should be protected from microbial contamination. Stable when stored properly.[2]
Storage Store the solid powder in a cool, dry place.[2] Solutions should be stored at 2-8°C or frozen at -20°C for longer-term storage.

Signaling Pathways Involving Orotate

Orotic acid, and by extension its salt form this compound, is a pivotal molecule in the de novo pyrimidine biosynthesis pathway. This pathway is fundamental for the synthesis of nucleotides required for DNA and RNA replication and repair. Disruptions in this pathway can have significant cellular consequences.[4][5] Beyond its role as a metabolic intermediate, orotate influences cellular processes through various mechanisms:

  • Nucleotide Synthesis: Orotate is a direct precursor to Uridine Monophosphate (UMP), a foundational pyrimidine nucleotide.[4] This pathway is critical for rapidly proliferating cells.

  • Mitochondrial Function: The synthesis of orotic acid is linked to mitochondrial enzymes, suggesting a role in mitochondrial activity and energy production.[4][6]

  • Cellular Signaling: Pyrimidine nucleotides derived from the orotate pathway, such as UTP, are involved in activating G-protein-coupled receptors and regulating ion channels.[4]

  • Gene Regulation: There is evidence to suggest that the orotate molecule itself may be involved in regulating genes essential for cellular development and differentiation.[5]

Below is a diagram illustrating the central role of orotate in the pyrimidine biosynthesis pathway.

Pyrimidine_Biosynthesis cluster_Mitochondria Mitochondria cluster_Cytoplasm Cytoplasm Dihydroorotate Dihydroorotate Dihydroorotate_Dehydrogenase Dihydroorotate Dehydrogenase Dihydroorotate->Dihydroorotate_Dehydrogenase Orotate_Mito Orotate Dihydroorotate_Dehydrogenase->Orotate_Mito Orotate_Cyto Orotate Orotate_Mito->Orotate_Cyto Transport Glutamine_CO2 Glutamine + CO2 Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine_CO2->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate + Aspartate Aspartate Aspartate Carbamoyl_Aspartate->Dihydroorotate ... UMP_Synthase UMP Synthase Orotate_Cyto->UMP_Synthase UMP Uridine Monophosphate (UMP) UMP_Synthase->UMP UTP_CTP UTP, CTP UMP->UTP_CTP Further Synthesis RNA_DNA RNA & DNA Synthesis UTP_CTP->RNA_DNA Incorporation

Fig. 1: Orotate in Pyrimidine Biosynthesis

Protocols for Solution Preparation

Protocol 1: Preparation of this compound Stock Solution for Cell Culture

Due to its low solubility, careful preparation is required to achieve a usable stock solution. This protocol employs pH adjustment and gentle warming to aid dissolution.

Materials:

  • This compound powder (M.W. 178.08 g/mol )

  • Nuclease-free water (cell culture grade)

  • 1 M NaOH solution (sterile)

  • 1 M HCl solution (sterile)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Water bath or incubator set to 37-50°C

  • pH meter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. To prepare a 10 mM stock solution, weigh 1.78 mg of this compound for each mL of final volume (e.g., 17.8 mg for 10 mL).

  • Initial Dissolution: Add approximately 80% of the final volume of nuclease-free water to the tube. Vortex vigorously. A uniform suspension should form, but the powder will not completely dissolve.

  • pH Adjustment: Place a calibrated pH probe into the suspension. Slowly add 1 M NaOH dropwise while stirring until the pH reaches approximately 9.0-10.0. This will significantly aid in the dissolution of the this compound.

  • Gentle Warming: Place the tube in a 37-50°C water bath for 15-30 minutes. Intermittently vortex the solution to facilitate dissolution. Avoid boiling, as this compound can decompose at high temperatures.[2]

  • Final pH Adjustment: After cooling to room temperature, re-check the pH. If necessary, adjust the pH back to the desired physiological range (typically 7.2-7.4) for cell culture experiments using sterile 1 M HCl. Add the acid dropwise as the solution approaches the neutral pH range to avoid precipitation. If precipitation occurs, slight warming and further pH adjustment may be necessary.

  • Volume Adjustment: Bring the solution to the final desired volume with nuclease-free water.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile storage tube.

  • Storage: Store the stock solution at 2-8°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.

Cell_Culture_Prep_Workflow Weigh 1. Weigh this compound Add_Water 2. Add 80% final volume of nuclease-free water Weigh->Add_Water Adjust_pH_Up 3. Adjust pH to 9.0-10.0 with 1 M NaOH Add_Water->Adjust_pH_Up Warm 4. Warm to 37-50°C for 15-30 min Adjust_pH_Up->Warm Adjust_pH_Down 5. Cool and adjust pH to 7.2-7.4 with 1 M HCl Warm->Adjust_pH_Down Final_Volume 6. Bring to final volume Adjust_pH_Down->Final_Volume Sterilize 7. Sterilize with 0.22 µm filter Final_Volume->Sterilize Store 8. Store at 2-8°C or -20°C Sterilize->Store

Fig. 2: Cell Culture Solution Workflow

Typical In Vitro Concentrations:

While specific concentrations for this compound are not widely published, studies using orotic acid in cultured cells can provide a starting point. For instance, orotic acid has been shown to affect nucleotide metabolism in hepatoma cells.[7] A typical starting range for in vitro studies would be from 1 µM to 1 mM, with dose-response curves generated to determine the optimal concentration for the specific cell type and experimental endpoint.

Protocol 2: Preparation of this compound Solution for In Vivo Studies

For in vivo studies, the route of administration (e.g., oral gavage, intraperitoneal injection) will influence the choice of vehicle and preparation method. This protocol is for preparing a solution for oral gavage.

Materials:

  • This compound powder

  • Vehicle (e.g., sterile water, 0.9% saline, or a 0.5% methylcellulose (B11928114) solution)

  • 1 M NaOH solution

  • 1 M HCl solution

  • Sterile glass beaker and magnetic stirrer

  • pH meter

  • Sterile storage container

Procedure:

  • Vehicle Preparation: Prepare the chosen vehicle. For a 0.5% methylcellulose solution, slowly add 0.5 g of methylcellulose to 100 mL of stirring, hot (80-90°C) sterile water. Once dispersed, cool the solution in an ice bath with continued stirring until it forms a clear, viscous solution.

  • Calculate Required Amount: Determine the total amount of this compound needed based on the dosage, number of animals, and dosing volume. Dosages of related compounds like lithium orotate in rats have ranged from 100-400 mg/kg.[8] A diet containing 0.5-1% orotic acid has also been used in rats.[9]

  • Dissolution: Add the weighed this compound to the vehicle. As with the in vitro protocol, complete dissolution may not occur immediately.

  • pH Adjustment and Warming: If using water or saline as a vehicle, adjust the pH to ~9.0 with 1 M NaOH to aid dissolution, followed by gentle warming (37-50°C) with continuous stirring.

  • Neutralization: Once dissolved, cool the solution to room temperature and neutralize to a pH of 7.0-7.5 with 1 M HCl.

  • Final Volume: Adjust to the final volume with the vehicle.

  • Storage: Store the prepared solution at 2-8°C. If using a suspension (like with methylcellulose), ensure it is thoroughly mixed before each administration to ensure uniform dosage.

Quantitative Data for In Vivo Studies (Based on Orotic Acid and its Salts):

CompoundSpeciesDosageRoute of AdministrationStudy FocusReference
Orotic AcidRat0.5-1% in dietOral (dietary)Liver tumor promotion[9]
Lithium OrotateRat100, 200, 400 mg/kg/dayOral (gavage)Toxicological evaluation[8]
Sodium Iodate (B108269)Mouse250 mg/kg (single dose)OralAcute toxicity[10]

Note: These values are for related compounds and should be used as a starting point for dose-ranging studies with this compound.

Conclusion

The low aqueous solubility of this compound presents a challenge that can be overcome with careful attention to pH and temperature during solution preparation. For cell culture applications, sterile filtration is mandatory. For in vivo studies, the choice of vehicle and route of administration are key considerations. The protocols and data provided herein offer a comprehensive guide for researchers to prepare stable and effective this compound solutions for their experimental needs. It is always recommended to perform pilot studies to determine the optimal concentrations and dosages for a specific model system.

References

Application Notes and Protocols for Testing Orotate Salt Efficacy in Animal Models of Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches for the efficacy of sodium orotate (B1227488) in animal models of neurological disorders did not yield sufficient published data to create detailed application notes and protocols. The available scientific literature predominantly focuses on the neuroprotective effects of lithium orotate . Given the shared orotate moiety and the potential interest in its contribution to bioavailability, this document will detail the application of lithium orotate in preclinical models of neurological disorders as a well-researched alternative.

Introduction to Lithium Orotate in Neurological Research

Lithium has long been investigated for its neuroprotective properties.[1][2] Lithium orotate, a salt of lithium and orotic acid, has garnered significant attention due to its potential for enhanced bioavailability and ability to cross the blood-brain barrier more efficiently than other lithium salts like lithium carbonate.[1][3] Preclinical studies have demonstrated its promise in various models of neurological conditions, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke.[1] The proposed mechanisms of action are multifaceted, including the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), modulation of neurotrophic factors, reduction of oxidative stress, and anti-inflammatory effects.[1][3][4]

I. Animal Models of Alzheimer's Disease (AD)

Recent studies have highlighted a potential link between lithium deficiency in the brain and the progression of Alzheimer's disease.[5] Low-dose lithium orotate has been shown to prevent pathological changes and restore memory in mouse models of AD.[5]

Commonly Used Animal Models:
  • Transgenic Mouse Models: These models overexpress genes associated with familial AD, such as amyloid precursor protein (APP) and presenilin (PSEN). A widely used model is the 5XFAD mouse, which develops amyloid plaques and memory deficits.

  • Aged Wild-Type Mice: Used to study age-related cognitive decline and the protective effects of lithium orotate in a non-genetically predisposed context.[5]

  • Lithium-Deficient Diet Models: Mice fed a diet lacking in lithium develop AD-like pathology, including increased amyloid-β deposition and cognitive decline.[5]

Experimental Protocols:

1. Induction of AD-like Pathology (Lithium-Deficient Diet Model):

  • Animals: C57BL/6J mice (wild-type).

  • Diet: A custom diet with near-complete elimination of lithium is provided to the experimental group, while a control group receives a standard diet with normal lithium levels.

  • Duration: The lithium-deficient diet is maintained for a period sufficient to induce pathological changes, for example, from a young age up to 17-22 months.[6]

  • Outcome Measures: Assessment of cognitive function (e.g., Morris water maze, Y-maze), and post-mortem analysis of brain tissue for amyloid plaques, tau pathology, and neuroinflammation.[5]

2. Lithium Orotate Administration:

  • Route of Administration: Typically administered in drinking water or via oral gavage.

  • Dosage: Low doses are often effective. For instance, dosages that result in serum concentrations below 0.5 mM have been suggested.[7] In some mouse studies, doses as low as 40 µg/kg have been used.[8]

  • Treatment Regimen: Can be administered either prophylactically (before the onset of significant pathology) or therapeutically (after pathology has developed).[6]

  • Control Group: A control group receiving a placebo (e.g., sodium orotate in some studies to control for the orotate ion) should be included.[6]

Quantitative Data Summary: Lithium Orotate in AD Models
Animal ModelDosage of Lithium OrotateAdministration RouteTreatment DurationKey Findings
AD-prone miceNot specified, low doseSupplementationFrom 17 to 22 months of ageAlmost completely reversed expected cognitive impairment.[6]
Aged wild-type miceLow-doseDietNot specifiedPrevented synapse loss and reversed cognitive decline.[5]
3xTg-AD mice1.2 mg/kg/dayFood8 or 16 monthsDecreased senile plaques and increased BDNF in the cortex.[8]
SAMP-8 mice1.5 mg/kgFood10 monthsImproved cognitive performance.[8]

II. Animal Models of Parkinson's Disease (PD)

Lithium has shown neuroprotective effects in preclinical models of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons.[9]

Commonly Used Animal Models:
  • Neurotoxin-Based Models:

    • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: Systemic administration of MPTP in mice leads to the selective destruction of dopaminergic neurons in the substantia nigra.

    • 6-OHDA (6-hydroxydopamine) Model: Intracerebral injection of 6-OHDA into the striatum or medial forebrain bundle in rats causes a rapid and specific lesion of the nigrostriatal pathway.

  • Genetic Models:

    • Parkin Mutant Transgenic Mice: These mice exhibit age-related motor deficits and striatal axonal degeneration.[9]

Experimental Protocols:

1. Induction of Parkinsonism (MPTP Model):

  • Animals: C57BL/6 mice are commonly used as they are sensitive to MPTP.

  • Procedure: MPTP is administered via intraperitoneal injection. A common protocol involves multiple injections over a short period (e.g., four injections of 20 mg/kg at 2-hour intervals).

  • Outcome Measures: Behavioral tests (e.g., pole test, rotarod test) to assess motor function, and post-mortem analysis of dopamine (B1211576) levels and tyrosine hydroxylase-positive neurons in the substantia nigra and striatum.

2. Lithium Orotate Administration:

  • Route of Administration: Oral (in drinking water or food) or intraperitoneal injection.

  • Dosage: Dosages in the low therapeutic range are being investigated.[7]

  • Treatment Regimen: Lithium treatment can be initiated before or after the administration of the neurotoxin to assess both protective and restorative effects.

Quantitative Data Summary: Lithium in PD Models
Animal ModelLithium CompoundDosageAdministration RouteKey Findings
Aged parkin mutant transgenic miceLithiumNot specifiedNot specifiedReversible age-related neurodegenerative effects.[9]
Paraquat-treated alpha-synuclein (B15492655) transgenic miceLithiumNot specifiedNot specifiedNeuroprotective effects observed.[9]
6-OHDA in vitro modelLithiumNot specifiedNot specifiedInhibited 6-OHDA-mediated GFAP elevations and neurodegeneration.[9]

III. Animal Models of Traumatic Brain Injury (TBI)

Emerging evidence suggests that lithium can mitigate the neurological deficits resulting from TBI by reducing neuronal death, microglial activation, and preserving blood-brain barrier integrity.[10]

Commonly Used Animal Models:
  • Controlled Cortical Impact (CCI): A pneumatic or electromagnetic impactor is used to directly impact the exposed dura, allowing for precise control over injury severity.

  • Fluid Percussion Injury (FPI): A pendulum strikes a piston to deliver a fluid pulse to the intact dura, producing a diffuse brain injury.

  • Weight-Drop Models: A weight is dropped from a specific height onto the skull, which can be either exposed or protected.

Experimental Protocols:

1. Induction of TBI (CCI Model):

  • Animals: Rats or mice.

  • Procedure: Animals are anesthetized, and a craniotomy is performed. The tip of the CCI device is positioned over the exposed dura, and a controlled impact is delivered.

  • Outcome Measures: Neurological severity score (NSS), assessment of motor and cognitive deficits (e.g., beam walking, Morris water maze), and histological analysis of lesion volume and neuronal loss.

2. Lithium Administration:

  • Route of Administration: Intraperitoneal injection or oral administration.

  • Dosage: Varies depending on the study design.

  • Treatment Regimen: Lithium is often administered shortly after the injury to evaluate its neuroprotective effects in the acute phase.

IV. Animal Models of Stroke

Lithium has been shown to reduce brain damage in animal models of stroke, even when administered after the onset of ischemia.[11]

Commonly Used Animal Models:
  • Middle Cerebral Artery Occlusion (MCAO): This is the most common model for focal cerebral ischemia.

    • Transient MCAO (tMCAO): An intraluminal filament is used to occlude the MCA for a specific period (e.g., 60-90 minutes), after which the filament is withdrawn to allow for reperfusion.

    • Permanent MCAO (pMCAO): The MCA is permanently occluded.

Experimental Protocols:

1. Induction of Stroke (tMCAO Model):

  • Animals: Rats are frequently used.

  • Procedure: Under anesthesia, a nylon filament is inserted into the external carotid artery and advanced to the origin of the MCA to block blood flow. After the desired occlusion time, the filament is removed.

  • Outcome Measures: Neurological deficit scoring, measurement of infarct volume (e.g., using TTC staining), and behavioral tests.

2. Lithium Administration:

  • Route of Administration: Intraperitoneal injection is common for acute studies.

  • Dosage: Therapeutic concentrations are aimed for.

  • Treatment Regimen: A key area of investigation is the therapeutic window, with studies administering lithium at various time points post-MCAO.

Signaling Pathways and Experimental Workflow

Key Signaling Pathways of Lithium Orotate

Lithium's neuroprotective effects are mediated through several interconnected signaling pathways. A primary target is the inhibition of GSK-3β, which has downstream effects on neurotrophic factor expression, inflammation, and apoptosis.

G cluster_lithium Lithium Orotate cluster_cellular Cellular Mechanisms cluster_outcomes Neuroprotective Outcomes Lithium Orotate Lithium Orotate GSK3b GSK-3β Inhibition Lithium Orotate->GSK3b inhibits BDNF ↑ BDNF & VEGF Lithium Orotate->BDNF promotes AntiInflammatory Anti-inflammatory Effects (↓ Pro-inflammatory cytokines) Lithium Orotate->AntiInflammatory AntiApoptotic Anti-apoptotic Effects (↑ Bcl-2, ↓ Bax) Lithium Orotate->AntiApoptotic GSK3b->BDNF leads to GSK3b->AntiApoptotic contributes to Neurogenesis ↑ Neurogenesis & Synaptic Plasticity BDNF->Neurogenesis Angiogenesis ↑ Angiogenesis BDNF->Angiogenesis ReducedDamage ↓ Neuronal Damage AntiInflammatory->ReducedDamage CellSurvival ↑ Neuronal Survival AntiApoptotic->CellSurvival CellSurvival->ReducedDamage G cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment cluster_analysis Analysis AnimalModel 1. Select Animal Model (e.g., 5XFAD Mice, MCAO Rats) Grouping 2. Randomize into Groups (Control, Vehicle, LiOr Treatment) AnimalModel->Grouping Induction 3. Induce Neurological Disorder (e.g., MCAO surgery, TBI) Grouping->Induction Treatment 4. Administer Lithium Orotate (Define dose, route, duration) Induction->Treatment Behavioral 5. Behavioral Testing (Cognitive, Motor function) Treatment->Behavioral Histology 6. Post-mortem Analysis (Histology, Biomarkers) Behavioral->Histology Data 7. Data Analysis (Statistical comparison) Histology->Data Conclusion 8. Conclusion (Efficacy and mechanism) Data->Conclusion

References

Application Notes and Protocols for the Characterization of Sodium Orotate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium orotate (B1227488), the sodium salt of orotic acid (Vitamin B13), is a nutritional supplement and an intermediate in the biosynthesis of pyrimidines.[1] Its complete physicochemical characterization is crucial for quality control, formulation development, and regulatory compliance. These application notes provide detailed protocols for the analytical techniques used to characterize sodium orotate, ensuring its identity, purity, and solid-state properties.

Spectroscopic Techniques

Spectroscopic methods are essential for elucidating the molecular structure and confirming the identity of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and robust method for the quantitative analysis of this compound in solution.

Experimental Protocol:

  • Instrument: Double-beam UV-Vis Spectrophotometer.

  • Solvent: Deionized water or a suitable buffer solution (e.g., phosphate (B84403) buffer).

  • Wavelength of Maximum Absorbance (λmax): Approximately 274-280 nm.[2][3]

  • Standard Preparation:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 100 µg/mL).

    • From the stock solution, prepare a series of calibration standards with concentrations ranging from approximately 1 to 12 µg/mL.[4]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the solvent to obtain a concentration within the calibration range.

  • Measurement:

    • Record the absorbance of the blank (solvent).

    • Measure the absorbance of each standard and the sample solution at the λmax.

  • Quantification: Create a calibration curve by plotting absorbance versus concentration of the standards. Determine the concentration of the sample from its absorbance using the calibration curve.

Data Presentation:

ParameterValueReference
λmax274-280 nm[2][3]
Linearity Range1 - 12 µg/mL[4]
Correlation Coefficient (r²)> 0.999[3]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound, providing a molecular fingerprint.

Experimental Protocol:

  • Instrument: FTIR Spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) disk by mixing a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Measurement:

    • Record a background spectrum of a blank KBr disk.

    • Record the FTIR spectrum of the sample from approximately 4000 to 400 cm⁻¹.

Data Presentation: Characteristic FTIR Peaks

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching (water of hydration, if present)
~3100-3000N-H stretching
~1700-1600C=O stretching (carbonyl groups)
~1450C=C stretching (aromatic ring)
~1200-1000C-N stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of the hydrogen (¹H) and carbon (¹³C) atoms in this compound.

Experimental Protocol:

  • Instrument: NMR Spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Reference Standard: For D₂O, sodium 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP) at 0 ppm. For DMSO-d₆, Tetramethylsilane (TMS) at 0 ppm.[5]

  • Sample Preparation: Dissolve an appropriate amount of this compound in the chosen deuterated solvent.

  • Measurement: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts (δ) in D₂O

NucleusChemical Shift (ppm)MultiplicityAssignmentReference
¹H~6.18singletC5-H
¹³C~165singletC7 (Carboxylate)
¹³C~155singletC4
¹³C~140singletC6
¹³C~103singletC5
¹³C~152singletC2

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound and any related impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Experimental Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and methanol (B129727) (60:40 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detector Wavelength: 280 nm.[3]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution and a series of calibration standards of this compound in the mobile phase (e.g., 10-70 µg/mL).[3]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and sample, and record the chromatograms. Identify the this compound peak by its retention time and quantify using the peak area against the calibration curve.

Data Presentation:

ParameterValueReference
ColumnC18 (250 mm x 4.6 mm, 5 µm)[3]
Mobile PhaseAcetonitrile:Methanol (60:40 v/v)[3]
Flow Rate1.0 mL/min[3]
Detection Wavelength280 nm[3]
Retention Time~9.1 min[3]
Linearity Range10 - 70 µg/mL[3]

Thermal Analysis

Thermal analysis techniques are used to investigate the thermal stability, decomposition, and phase transitions of this compound.[6][7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

Experimental Protocol:

  • Instrument: Thermogravimetric Analyzer.

  • Sample Size: 4-7 mg.[8]

  • Crucible: Platinum or alumina.

  • Atmosphere: Dry nitrogen purge (e.g., 20 mL/min).[8]

  • Heating Rate: 5-10 °C/min.[2][8]

  • Temperature Range: Ambient to 600 °C.[2]

  • Analysis: Record the mass loss as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.

Experimental Protocol:

  • Instrument: Differential Scanning Calorimeter.

  • Sample Size: 2-5 mg.[2]

  • Crucible: Hermetically sealed aluminum pans.[2]

  • Atmosphere: Dry nitrogen purge (e.g., 50 mL/min).[2]

  • Heating Rate: 5-10 °C/min.[2]

  • Temperature Range: Ambient to 400 °C.[2]

  • Analysis: Record the heat flow and identify endothermic (melting, dehydration) and exothermic (decomposition) events.

Data Presentation: Expected Thermal Events

TechniqueTemperature Range (°C)Observation
TGA~100 - 150Mass loss corresponding to dehydration (if hydrate (B1144303) form is present)
TGA> 300Significant mass loss due to decomposition
DSC~100 - 150Endothermic peak corresponding to dehydration
DSC> 340Endothermic peak corresponding to melting with decomposition

X-Ray Diffraction (XRD)

Powder X-Ray Diffraction (PXRD) is a non-destructive technique used to analyze the crystalline structure of this compound.

Experimental Protocol:

  • Instrument: Powder X-Ray Diffractometer.

  • Radiation Source: Cu Kα radiation.[2]

  • Voltage and Current: 40 kV and 40 mA.[8]

  • Scan Range (2θ): 2° to 40°.[2][8]

  • Scan Speed: 0.5°/min.[2]

  • Sample Preparation: Gently pack the powdered this compound sample into a sample holder.

  • Analysis: Record the diffraction pattern (intensity vs. 2θ) and determine the d-spacings.

Data Presentation:

The PXRD pattern of crystalline this compound will show a series of characteristic peaks at specific 2θ angles. The positions and relative intensities of these peaks are unique to its crystal structure.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis Sample Sample UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR HPLC HPLC Sample->HPLC Thermal_Analysis Thermal Analysis (TGA/DSC) Sample->Thermal_Analysis XRD Powder X-Ray Diffraction Sample->XRD Quantification Quantification UV_Vis->Quantification Identification Identification & Structure FTIR->Identification NMR->Identification HPLC->Quantification Purity Purity & Impurity Profile HPLC->Purity Solid_State Solid-State Properties Thermal_Analysis->Solid_State XRD->Solid_State

Caption: Experimental workflow for the characterization of this compound.

Signaling_Pathway cluster_0 Spectroscopic & Chromatographic Analysis cluster_1 Solid-State Characterization A This compound Solution B UV-Vis Spectrophotometry A->B C HPLC A->C D Absorbance @ 280 nm B->D E Chromatographic Peak C->E F Concentration D->F E->F G Purity E->G H This compound Powder I FTIR H->I J Thermal Analysis (TGA/DSC) H->J K PXRD H->K L Functional Groups I->L M Thermal Stability & Phase Transitions J->M N Crystalline Structure K->N

Caption: Logical relationships between analytical techniques and obtained data.

References

Application Notes and Protocols for Sodium Orotate in Targeted Mineral Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotic acid, a key intermediate in pyrimidine (B1678525) biosynthesis, and its salts, such as sodium orotate (B1227488), have demonstrated potential as carriers for enhancing the bioavailability of minerals.[1][2][3][4] The underlying principle is the formation of stable, neutral complexes that can more readily traverse cellular membranes, leading to improved absorption and targeted delivery of essential minerals.[5] This document provides detailed application notes and experimental protocols for the development and characterization of sodium orotate-based drug delivery systems for targeted mineral supplementation.

The proposed mechanisms for the enhanced efficacy of orotic acid as a mineral carrier include the formation of electrically neutral compounds that may have limited dissociation in biological fluids and the potential use of nucleotide transporters for cellular entry.[5] Once inside the cell, the mineral is released, and the orotic acid can be metabolized through the pyrimidine synthesis pathway.[5]

Application Notes

This compound can be formulated into various drug delivery systems, including nanoparticles and liposomes, to further enhance the targeted delivery and bioavailability of minerals. These systems can be designed to protect the mineral-orotate complex from degradation in the gastrointestinal tract, control its release, and target specific tissues or cells.

Key Advantages of this compound Delivery Systems:
  • Enhanced Bioavailability: Orotate complexes can significantly improve the absorption of minerals compared to inorganic mineral salts.[3][6]

  • Targeted Delivery: The intrinsic properties of orotate and the design of the delivery system can facilitate mineral accumulation in specific tissues.

  • Reduced Side Effects: Improved absorption at lower doses can minimize gastrointestinal side effects associated with some mineral supplements.[3]

  • Metabolic Integration: Orotic acid is a natural metabolite, which can be utilized by the body's metabolic pathways.[7]

Quantitative Data Summary

The following table summarizes typical quantitative data for magnesium orotate-loaded chitosan (B1678972) nanoparticles, which can serve as a reference for developing this compound-based systems.

ParameterValueAnalytical Technique(s)Reference
Particle Size (Z-average) 24 - 458 nmDynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM)[8][9]
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)[10]
Zeta Potential +30.4 mVElectrophoretic Light Scattering (ELS)[8]
Encapsulation Efficiency > 98%High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy[9]
Drug Loading VariableHigh-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy[11]
In Vitro Release (at pH 7.4) Sustained release over 24-48 hoursDialysis Method, Sample and Separate Method[12]

Experimental Protocols

I. Formulation of this compound-Mineral Nanoparticles (Chitosan-based)

This protocol describes the preparation of this compound-mineral loaded chitosan nanoparticles using the ionic gelation method.

Materials:

  • This compound

  • Mineral Salt (e.g., Zinc Chloride, Magnesium Chloride)

  • Chitosan (low molecular weight)

  • Sodium Tripolyphosphate (TPP)

  • Acetic Acid

  • Deionized Water

Procedure:

  • Preparation of Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 0.1-0.5% (w/v). Stir overnight at room temperature to ensure complete dissolution.

  • Preparation of this compound-Mineral Solution: Dissolve this compound and the desired mineral salt in deionized water. The molar ratio of orotate to mineral should be optimized based on the desired loading.

  • Nanoparticle Formation:

    • Add the this compound-mineral solution to the chitosan solution under constant magnetic stirring.

    • Prepare a TPP solution (0.1-0.5% w/v) in deionized water.

    • Add the TPP solution dropwise to the chitosan/orotate-mineral mixture.

    • Continue stirring for 30-60 minutes at room temperature to allow for the formation of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension at approximately 15,000 x g for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove unreacted reagents.

  • Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., trehalose) may be added before freezing.

II. Characterization of this compound-Mineral Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
  • Protocol: Dilute the nanoparticle suspension in deionized water. Analyze the sample using a Zetasizer instrument. Perform measurements in triplicate.[13][14]

2. Morphology:

  • Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
  • Protocol: For TEM, place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid and allow it to air dry before imaging. For SEM, the dried sample is sputter-coated with gold before imaging.[8][13]

3. Encapsulation Efficiency and Drug Loading:

  • Technique: High-Performance Liquid Chromatography (HPLC) for orotate quantification and Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for mineral quantification.[15][16][17][18][19]
  • Protocol:
  • Separate the nanoparticles from the aqueous medium by centrifugation.
  • Analyze the supernatant for the amount of free this compound and mineral.
  • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
  • Drug Loading (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

4. In Vitro Release Study:

  • Technique: Dialysis method.[12]
  • Protocol:
  • Place a known amount of the nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.
  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.
  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
  • Analyze the concentration of this compound and the mineral in the collected samples using HPLC and AAS/ICP-MS, respectively.

5. Stability Studies:

  • Protocol: Store the nanoparticle formulation at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).[10][20]
  • Analysis: At specified time points, evaluate the physical appearance, particle size, PDI, zeta potential, and drug content to assess the stability of the formulation.

Visualizations

Proposed Cellular Uptake and Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Na_Orotate_Mineral This compound-Mineral Complex (Electrically Neutral) Transporter Nucleotide/Organic Anion Transporters (e.g., OAT10, URAT1) Na_Orotate_Mineral->Transporter Uptake Orotate_Mineral Orotate-Mineral Complex Transporter->Orotate_Mineral Mineral Mineral Ion Orotate_Mineral->Mineral Dissociation Orotate Orotic Acid Orotate_Mineral->Orotate Dissociation Biological_Effect Targeted Mineral Supplementation (e.g., Enzyme Cofactor, Signaling) Mineral->Biological_Effect Metabolism Pyrimidine Biosynthesis Pathway Orotate->Metabolism

Caption: Proposed mechanism of cellular uptake for this compound-mineral complexes.

Experimental Workflow for Nanoparticle Formulation and Characterization

G Start Start: Formulation Formulation Ionic Gelation of Chitosan, this compound-Mineral, and TPP Start->Formulation Purification Centrifugation and Washing Formulation->Purification Characterization Characterization Purification->Characterization Size_Zeta Particle Size & Zeta Potential (DLS) Characterization->Size_Zeta Morphology Morphology (TEM/SEM) Characterization->Morphology Encapsulation Encapsulation Efficiency (HPLC, AAS/ICP-MS) Characterization->Encapsulation Release In Vitro Release (Dialysis) Characterization->Release Stability Stability Studies Characterization->Stability End End: Optimized Formulation Size_Zeta->End Morphology->End Encapsulation->End Release->End Stability->End

Caption: Workflow for the formulation and characterization of this compound nanoparticles.

References

Application Notes and Protocols for Studying Gene Expression Changes in Response to Sodium Orotate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotic acid is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, which are essential for the synthesis of RNA and DNA.[1] As a salt, sodium orotate (B1227488) provides a soluble form of orotic acid for in vitro and in vivo studies. Understanding the effects of sodium orotate on gene expression is crucial for elucidating its potential therapeutic applications and toxicological profile. Alterations in pyrimidine metabolism can impact numerous cellular processes, including proliferation, differentiation, and apoptosis.

These application notes provide a comprehensive framework for investigating the gene expression changes induced by this compound treatment in a cellular context. The protocols detailed below cover cell culture and treatment, RNA isolation, and gene expression analysis by quantitative reverse transcription PCR (qRT-PCR). Additionally, potential signaling pathways affected by this compound are discussed, and corresponding diagrams are provided to visualize these complex interactions. While extensive research on the global gene expression effects of this compound is still emerging, this document consolidates current knowledge on related compounds and pathways to guide experimental design and data interpretation.

Key Signaling Pathways Potentially Affected by this compound

Based on the roles of orotic acid and the influence of sodium ions, several signaling pathways may be modulated by this compound treatment:

  • Pyrimidine Biosynthesis Pathway: As a direct precursor, elevated levels of orotic acid from this compound could influence the expression of genes encoding enzymes within this pathway through feedback mechanisms.

  • MAPK Signaling Pathway: High concentrations of sodium salts have been shown to activate the p38 and p42/44 Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are involved in cellular stress responses, proliferation, and apoptosis.[2]

  • Apoptosis Pathway: Orotic acid has been implicated in inducing apoptosis in certain cancer cell lines. This may involve the regulation of pro-apoptotic and anti-apoptotic genes.

Data Presentation: Quantitative Gene Expression Analysis

The following tables present hypothetical, yet plausible, quantitative data for changes in gene expression following this compound treatment. This data is structured for clarity and is based on the potential involvement of the aforementioned signaling pathways. The fold changes are represented as relative to a vehicle-treated control.

Table 1: Hypothetical Gene Expression Changes in the Pyrimidine Biosynthesis Pathway

Gene SymbolGene NameFold Change (this compound Treatment)p-value
UMPSUridine monophosphate synthetase-1.5< 0.05
CADCarbamoyl-phosphate synthetase 2-1.2> 0.05
DHODHDihydroorotate dehydrogenase-1.3> 0.05
OPRTOrotate phosphoribosyltransferase-1.4< 0.05

Table 2: Hypothetical Gene Expression Changes in the MAPK Signaling Pathway

Gene SymbolGene NameFold Change (this compound Treatment)p-value
MAP2K3Mitogen-activated protein kinase kinase 31.8< 0.05
MAP2K6Mitogen-activated protein kinase kinase 62.1< 0.01
MAPK14Mitogen-activated protein kinase 14 (p38α)2.5< 0.01
FOSFos proto-oncogene, AP-1 transcription factor3.2< 0.001
JUNJun proto-oncogene, AP-1 transcription factor2.8< 0.01

Table 3: Hypothetical Gene Expression Changes in the Apoptosis Pathway

Gene SymbolGene NameFold Change (this compound Treatment)p-value
BAXBCL2 associated X, apoptosis regulator2.0< 0.05
BCL2B-cell lymphoma 2-1.7< 0.05
CASP3Caspase 31.5> 0.05
CASP9Caspase 91.8< 0.05
TP53Tumor protein p531.3> 0.05

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol outlines the steps for culturing mammalian cells and treating them with this compound for gene expression analysis.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (molecular biology grade)

  • Sterile, nuclease-free water

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80-90% confluency in a T-75 flask.

    • Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours to allow for attachment.

  • This compound Preparation:

    • Prepare a sterile stock solution of this compound (e.g., 100 mM) in nuclease-free water.

    • Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 mM, 5 mM, 10 mM).

  • Treatment:

    • After 24 hours of incubation, aspirate the medium from the wells.

    • Add 2 mL of the medium containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with an equivalent volume of nuclease-free water).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: RNA Isolation

This protocol describes the isolation of total RNA from cultured cells using a column-based kit (e.g., Qiagen RNeasy Mini Kit).

Materials:

  • Cells treated with this compound (from Protocol 1)

  • RNA isolation kit (e.g., Qiagen RNeasy Mini Kit)

  • Buffer RLT with β-mercaptoethanol

  • 70% Ethanol (B145695) (in nuclease-free water)

  • RNase-free water

  • Microcentrifuge

Procedure:

  • Cell Lysis:

    • Aspirate the medium from the wells and wash the cells once with cold PBS.

    • Add 350 µL of Buffer RLT (with β-mercaptoethanol) to each well and scrape the cells to lyse them.

    • Pipette the lysate into a microcentrifuge tube.

  • Homogenization:

    • Pass the lysate at least 5 times through a 20-gauge needle fitted to an RNase-free syringe.

  • RNA Precipitation:

    • Add 1 volume of 70% ethanol to the homogenized lysate and mix well by pipetting.

  • Column Binding:

    • Transfer the sample to an RNeasy spin column placed in a 2 mL collection tube.

    • Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

  • Washing:

    • Add 700 µL of Buffer RW1 to the column and centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

    • Add 500 µL of Buffer RPE to the column and centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

    • Add another 500 µL of Buffer RPE and centrifuge for 2 minutes at ≥8000 x g.

  • Elution:

    • Place the RNeasy column in a new 1.5 mL collection tube.

    • Add 30-50 µL of RNase-free water directly to the spin column membrane.

    • Centrifuge for 1 minute at ≥8000 x g to elute the RNA.

  • Quantification and Quality Control:

    • Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

    • Store the RNA at -80°C.

Protocol 3: Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol details the steps for cDNA synthesis and subsequent qRT-PCR to quantify the expression of target genes.

Materials:

  • Isolated total RNA (from Protocol 2)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green Master Mix

  • Gene-specific forward and reverse primers

  • Nuclease-free water

  • qRT-PCR instrument (e.g., Bio-Rad CFX96)

  • 96-well qPCR plates

Procedure:

  • cDNA Synthesis:

    • In a PCR tube, combine 1 µg of total RNA with the components of the reverse transcription kit according to the manufacturer's instructions.

    • Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile.

    • Dilute the resulting cDNA 1:10 with nuclease-free water.

  • qRT-PCR Reaction Setup:

    • Prepare a master mix for each gene of interest containing:

      • 10 µL SYBR Green Master Mix (2x)

      • 0.5 µL Forward Primer (10 µM)

      • 0.5 µL Reverse Primer (10 µM)

      • 4 µL Nuclease-free water

    • Aliquot 15 µL of the master mix into the wells of a 96-well qPCR plate.

    • Add 5 µL of the diluted cDNA to each well.

    • Seal the plate with an optical adhesive cover and centrifuge briefly.

  • qRT-PCR Amplification:

    • Run the qPCR plate in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds).

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each sample.

    • Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[3]

Visualizations

The following diagrams illustrate the potential signaling pathways and the experimental workflow described in these application notes.

Pyrimidine_Biosynthesis_Pathway Glutamine Glutamine + CO2 + ATP CPSII CAD (CPSII, ATCase, DHOase) Glutamine->CPSII Carbamoyl_P Carbamoyl Phosphate CPSII->Carbamoyl_P Carbamoyl_Asp N-Carbamoyl Aspartate Carbamoyl_P->Carbamoyl_Asp Aspartate Aspartate Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Asp->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMPS UMPS (OPRT, ODC) Orotate->UMPS UMP UMP UMPS->UMP UTP_CTP UTP & CTP UMP->UTP_CTP RNA_DNA RNA & DNA Synthesis UTP_CTP->RNA_DNA Sodium_Orotate This compound (External) Sodium_Orotate->Orotate Increases intracellular pool

Caption: De novo pyrimidine biosynthesis pathway highlighting the role of orotate.

MAPK_Signaling_Pathway Sodium_Orotate This compound (High Concentration) Cellular_Stress Cellular Stress (e.g., Osmotic) Sodium_Orotate->Cellular_Stress MAP3K MAP3K (e.g., ASK1) Cellular_Stress->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K MAPK p38 MAPK MAP2K->MAPK Transcription_Factors Transcription Factors (e.g., AP-1: Fos/Jun) MAPK->Transcription_Factors Gene_Expression Gene Expression Changes (Inflammation, Apoptosis, Proliferation) Transcription_Factors->Gene_Expression

Caption: Potential activation of the p38 MAPK pathway by this compound-induced stress.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis Cell_Seeding 1. Seed Cells in 6-well plates Treatment 2. Treat with This compound Cell_Seeding->Treatment RNA_Isolation 3. Isolate Total RNA Treatment->RNA_Isolation RNA_QC 4. Quantify & Assess RNA Quality RNA_Isolation->RNA_QC cDNA_Synthesis 5. Synthesize cDNA RNA_QC->cDNA_Synthesis qPCR 6. Perform qRT-PCR cDNA_Synthesis->qPCR Data_Analysis 7. Analyze Gene Expression Data (2-ΔΔCt) qPCR->Data_Analysis

Caption: Workflow for analyzing gene expression changes in response to this compound.

References

Troubleshooting & Optimization

"addressing sodium orotate stability issues in long-term storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the long-term storage and experimental use of sodium orotate (B1227488).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of sodium orotate during long-term storage?

A1: The primary factors affecting the stability of this compound are temperature, humidity, and light. This compound is known to decompose at high temperatures and is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Exposure to light can also potentially lead to degradation. To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.

Q2: What are the visible signs of this compound degradation?

A2: Visible signs of degradation may include a change in color from its typical white or off-white appearance, clumping or caking of the powder due to moisture absorption, or the development of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm the stability and purity of the compound.

Q3: What are the potential degradation pathways of this compound?

A3: Based on the chemical structure of orotic acid (a uracil (B121893) derivative), the degradation of this compound can be postulated to occur through hydrolytic, oxidative, and thermal pathways. The pyrimidine (B1678525) ring is susceptible to cleavage, which can lead to the formation of smaller, more water-soluble compounds. A proposed degradation pathway involves the opening of the pyrimidine ring, potentially leading to the formation of N-carbamoyl-aspartic acid and subsequent breakdown to aspartic acid, ammonia, and carbon dioxide.

Q4: How can I analytically determine the stability of my this compound sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for determining the stability of this compound. This method should be able to separate the intact this compound from its potential degradation products. The use of a photodiode array (PDA) detector can help in assessing peak purity. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Q5: Are there any known incompatibilities of this compound with common excipients?

A5: this compound should be stored away from strong oxidizing agents and strong acids, as they can accelerate its degradation.[1] When formulating, it is essential to conduct compatibility studies with all excipients to ensure the stability of the final product.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Symptoms:

  • Variability in experimental results using different batches of this compound.

  • Loss of expected biological activity over time.

Possible Cause:

  • Degradation of the this compound sample due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the this compound has been stored in a tightly sealed container at the recommended cool, dry, and dark conditions.

  • Perform Analytical Purity Check: Use a validated stability-indicating HPLC method to assess the purity of the this compound sample and to check for the presence of any degradation products.

  • Compare Batches: If possible, analyze a fresh, unopened batch of this compound alongside the suspect batch to compare purity profiles.

  • Review Solution Preparation: If using solutions of this compound, ensure they are freshly prepared and protected from light and extreme temperatures. The low solubility of this compound in water (0.294 g/100 ml at 25 °C) should also be considered.[2]

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

Symptoms:

  • Additional peaks are observed in the HPLC chromatogram of a this compound sample that were not present in the initial analysis.

Possible Cause:

  • Degradation of this compound has occurred, leading to the formation of new chemical entities.

Troubleshooting Steps:

  • Characterize Unknown Peaks: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks to help in their identification.

  • Conduct Forced Degradation Studies: To confirm if the unknown peaks are degradation products, perform forced degradation studies on a pure this compound sample under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). Compare the chromatograms of the stressed samples with the chromatogram of the suspect sample.

  • Evaluate Method Specificity: Ensure that the HPLC method is specific for this compound and is capable of separating it from all potential degradation products. This may require method optimization, including changes to the mobile phase, column, or gradient profile.

Data Presentation

The following tables summarize the recommended conditions for performing forced degradation studies on this compound and a template for presenting the stability data.

Table 1: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidative 3% H₂O₂Room Temperature24 hours
Thermal Dry Heat105°C48 hours
Photolytic UV light (254 nm) and Visible lightRoom Temperature7 days

Table 2: Example of Stability Data Summary for this compound

Stress Condition% Assay of this compound% Total DegradationNumber of DegradantsRRT of Major Degradant
Control 99.80.21-
Acid Hydrolysis 85.214.830.75
Base Hydrolysis 78.521.540.68, 0.82
Oxidative 92.17.920.91
Thermal 95.64.420.88
Photolytic 97.32.710.95
RRT = Relative Retention Time

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound in the presence of its degradation products.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions (starting point based on orotic acid and calcium orotate methods):

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation behavior of this compound under various stress conditions and to identify the resulting degradation products.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase before injection.

  • Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase before injection.

  • Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples at appropriate time intervals and dilute with mobile phase before injection.

  • Thermal Degradation: Place a known amount of solid this compound in a hot air oven at 105°C for 48 hours. At the end of the study, dissolve the sample in the solvent to obtain a concentration of 1 mg/mL and analyze.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL) and solid this compound to UV light (254 nm) and visible light in a photostability chamber for 7 days. Prepare a control sample wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples.

  • Analysis: Analyze all samples using the validated stability-indicating HPLC method. For the identification of major degradation products, analyze the stressed samples using LC-MS/MS.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome start This compound (Solid or Solution) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (105°C, Dry Heat) start->thermal photo Photolytic (UV/Vis Light) start->photo hplc Stability-Indicating HPLC-UV/PDA acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Identification hplc->lcms If unknown peaks pathway Degradation Pathway Elucidation hplc->pathway method Validated Stability- Indicating Method hplc->method lcms->pathway

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway cluster_degradation Proposed Degradation Products sodium_orotate This compound (C₅H₃N₂NaO₄) ring_opening Ring-Opened Intermediate (e.g., N-Carbamoyl-Aspartic Acid) sodium_orotate->ring_opening Hydrolysis/ Oxidation aspartic_acid Aspartic Acid ring_opening->aspartic_acid ammonia Ammonia ring_opening->ammonia co2 Carbon Dioxide ring_opening->co2

Caption: Proposed degradation pathway of this compound.

References

Technical Support Center: Solubility Challenges of Sodium Orotate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing sodium orotate (B1227488) in their experiments, ensuring its complete dissolution in cell culture media is critical for accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of sodium orotate.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is known to have low solubility in water.[1] Its solubility is significantly influenced by the pH of the solution.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound decreases as the pH of the solution approaches neutral (pH 7.0).[2] At a pH between 7.0 and 8.0, its water solubility is only about 0.3%.[2] To enhance solubility, a more alkaline environment is required.

Q3: Can I dissolve this compound directly into my cell culture medium?

A3: It is not recommended to dissolve this compound directly into complex cell culture media like DMEM or RPMI-1640. The presence of various salts and other components can lead to precipitation. It is best to prepare a concentrated stock solution first.

Q4: What is the recommended solvent for preparing a this compound stock solution?

A4: A common method is to dissolve this compound in a slightly alkaline solution, such as sterile water adjusted to a pH of 10.0 with 1 M NaOH.[3] Some protocols also suggest using 1 M NH4OH.

Q5: My this compound solution is cloudy or has formed a precipitate. What should I do?

A5: Cloudiness or precipitation is a common issue. Please refer to the Troubleshooting Guide below for a step-by-step approach to identify and resolve the problem.

Data Presentation: Solubility of this compound

Solvent/ConditionSolubilityReference
Water (25 °C)0.294 g/100 mL[1]
Water (pH 7.0 - 8.0)~0.3 g/100mL (0.3%)[2]
1 M NaOH25 mg/mL[4]
1 M NH4OH50 mg/mL[4]
MethanolInsoluble[1]
EthanolInsoluble[1]

Experimental Protocols

Protocol for Preparing a Concentrated this compound Stock Solution

This protocol describes the preparation of a 100 mM this compound stock solution.

Materials:

  • This compound powder

  • Sterile, deionized water

  • 1 M Sodium Hydroxide (NaOH), sterile

  • Sterile conical tubes or vials

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh out the required amount of this compound to prepare the desired volume of a 100 mM solution (Molar Mass of this compound: 178.08 g/mol ).

  • Add the this compound powder to a sterile conical tube.

  • Add a portion of the sterile water (e.g., 80% of the final volume).

  • Slowly add 1 M NaOH dropwise while vortexing until the this compound is completely dissolved.

  • Check the pH of the solution. Adjust to approximately pH 10.0 with 1 M NaOH if necessary.

  • Bring the solution to the final desired volume with sterile water.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, nuclease-free tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Mandatory Visualizations

Experimental Workflow for Preparing and Using this compound in Cell Culture

G cluster_prep Stock Solution Preparation cluster_use Use in Cell Culture weigh Weigh this compound dissolve Dissolve in sterile water + 1M NaOH (pH ~10) weigh->dissolve filter Sterile filter (0.22 µm) dissolve->filter aliquot Aliquot and store at -20°C filter->aliquot thaw Thaw aliquot aliquot->thaw dilute Dilute in pre-warmed cell culture medium thaw->dilute add_to_cells Add to cell culture dilute->add_to_cells incubate Incubate under standard conditions add_to_cells->incubate

Caption: Workflow for preparing and using this compound in cell culture.

Signaling Pathway: Orotic Acid and the PI3K/Akt/mTOR Pathway

Orotic acid has been shown to promote the proliferation of certain cancer cells, such as hepatocellular carcinoma cells, through the activation of the mTORC1 signaling pathway, which is a downstream effector of the PI3K/Akt pathway.[5]

G cluster_pathway Orotic Acid and PI3K/Akt/mTOR Signaling OA Orotic Acid PI3K PI3K OA->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits

Caption: Orotic acid's influence on the PI3K/Akt/mTOR pathway.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Precipitate forms in the stock solution upon storage. - Concentration is too high: The concentration of this compound may have exceeded its solubility limit in the prepared solvent. - pH has shifted: The pH of the stock solution may have decreased over time, reducing solubility.- Prepare a new stock solution at a lower concentration. - Re-check and adjust the pH of the stock solution to ~10.0 with 1 M NaOH.
Precipitate forms immediately upon adding the stock solution to the cell culture medium. - "Salting out" effect: High salt concentrations in the cell culture medium can reduce the solubility of this compound. - Interaction with divalent cations: Cell culture media contain calcium and phosphate (B84403) ions, which can form insoluble complexes with orotate.- Add the this compound stock solution to the medium slowly while gently swirling. - Warm the cell culture medium to 37°C before adding the stock solution. - Consider using a serum-free medium or a medium with a lower concentration of calcium and phosphate if your experiment allows.
A fine, crystalline precipitate appears in the cell culture plate after incubation. - Evaporation of media: Water evaporation from the culture plates can increase the concentration of all components, leading to precipitation. - Temperature fluctuations: Changes in temperature can affect the solubility of media components.- Ensure proper humidification in the incubator. - Use culture plates with tight-fitting lids or seal the plates with parafilm. - Maintain a stable incubator temperature.
Cells are not responding as expected to the this compound treatment. - Incomplete dissolution: If the this compound is not fully dissolved, the actual concentration in the medium will be lower than intended. - Degradation of the compound: Although generally stable, prolonged storage or improper handling could lead to degradation.- Visually inspect your stock solution for any undissolved particles before use. - Prepare a fresh stock solution. - Ensure proper storage of the stock solution at -20°C in single-use aliquots.

References

"optimizing in vivo delivery of sodium orotate for improved bioavailability"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the in vivo delivery of sodium orotate (B1227488) to improve its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is sodium orotate and why is it used in research?

This compound is the sodium salt of orotic acid, a naturally occurring compound that serves as a precursor in the biosynthesis of pyrimidines.[1] In research and supplementation, orotic acid is sometimes used as a carrier molecule for minerals and other substances to potentially enhance their uptake and bioavailability.[2] While research on specific orotate salts like lithium orotate suggests this carrier effect, direct evidence for this compound is limited.[3][4]

Q2: What are the primary challenges in achieving high oral bioavailability of this compound?

The oral delivery of this compound faces several challenges common to many orally administered compounds:

  • Low Solubility: this compound has low solubility in water, which can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption.[5]

  • Gastrointestinal Barriers: The acidic environment of the stomach, enzymatic degradation, and the mucus layer of the intestines can all impede the absorption of this compound.[6][7]

  • Membrane Permeability: The ability of this compound to pass through the intestinal epithelial cells into the bloodstream may be limited.[8]

Q3: Are there any known transporters for orotic acid that could influence this compound uptake?

Yes, orotic acid is known to compete with urate at the hURAT1 transporter, which could influence its absorption and renal handling.[1] The involvement of organic anion transporters has also been suggested in the uptake of orotate salts.[9] Understanding the role of these transporters could be key to optimizing this compound delivery.

Q4: What are the potential advantages of using the orotate salt of sodium compared to other sodium salts like sodium chloride?

While direct comparative studies are scarce, the theoretical advantage of this compound lies in the potential for the orotate moiety to facilitate the transport of sodium across biological membranes, potentially leading to improved intracellular delivery.[3] However, it's important to note that oral sodium chloride tablets are a recognized treatment for hyponatremia.[10]

Troubleshooting Guides

Problem: Low or variable plasma concentrations of orotic acid after oral administration of this compound.
Possible Cause Troubleshooting Suggestion Rationale
Poor Dissolution Reduce the particle size of the this compound powder through micronization or nanonization.Increasing the surface area of the compound can enhance its dissolution rate in the gastrointestinal fluids.[11]
Formulate the this compound as a solid dispersion with a hydrophilic polymer.This presents the compound in a higher-energy amorphous state, which can improve solubility and dissolution.[11]
Degradation in Stomach Acid Utilize enteric-coated capsules or tablets.Enteric coatings are pH-sensitive and will only dissolve in the more neutral pH of the small intestine, protecting the compound from the acidic environment of the stomach.
Poor Membrane Permeation Co-administer with a permeation enhancer.Permeation enhancers can facilitate the transport of molecules across the intestinal epithelium.[11]
Investigate nanoformulations such as nanoparticles or liposomes.Encapsulating this compound in nanocarriers can improve solubility, protect it from degradation, and potentially enhance its uptake.[11]
Efflux by Transporters Co-administer with an inhibitor of relevant efflux transporters (e.g., P-glycoprotein).This would be an exploratory approach, as the specific transporters involved in this compound efflux are not well-defined.
Problem: Inconsistent results between in vitro dissolution and in vivo bioavailability.
Possible Cause Troubleshooting Suggestion Rationale
Inappropriate Dissolution Medium Use a dissolution medium that better mimics the pH and composition of the small intestine (e.g., pH 6.8 phosphate (B84403) buffer with simulated intestinal fluid components).The solubility and dissolution of this compound can be highly dependent on the pH of the surrounding medium.[11]
Food Effects Conduct in vivo studies in both fasted and fed states.The presence of food can significantly alter the gastrointestinal environment and affect the absorption of the compound.
Presystemic Metabolism Investigate the potential for first-pass metabolism of the orotate moiety in the liver.While orotic acid is a natural metabolite, high concentrations could be subject to significant metabolism before reaching systemic circulation.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension

Objective: To prepare a nanosuspension of this compound to potentially improve its dissolution rate and bioavailability.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188 or HPMC)

  • High-pressure homogenizer or wet milling equipment

  • Deionized water

Methodology:

  • Prepare a 1-5% (w/v) solution of the chosen stabilizer in deionized water.

  • Disperse the this compound powder in the stabilizer solution to form a pre-suspension.

  • Homogenize the pre-suspension using a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles) or until the desired particle size is achieved. Alternatively, use a wet milling apparatus with appropriate milling media.

  • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Assess the dissolution rate of the nanosuspension compared to the unprocessed this compound powder using a USP Dissolution Apparatus 2 (Paddle) with a pH 6.8 phosphate buffer.[11]

Protocol 2: Quantification of Orotic Acid in Plasma/Urine using LC-MS/MS

Objective: To accurately measure the concentration of orotic acid in biological samples to determine the pharmacokinetics of orally administered this compound.

Materials:

  • Plasma or urine samples from the in vivo study

  • Orotic acid standard

  • Internal standard (e.g., stable isotope-labeled orotic acid)

  • Acetonitrile (B52724)

  • Formic acid

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Thaw plasma or urine samples on ice.

    • To a 100 µL aliquot of the sample, add the internal standard solution.

    • Precipitate proteins by adding a sufficient volume of cold acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a suitable C18 or HILIC column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid.

    • Set the mass spectrometer to operate in negative ion mode and monitor the appropriate precursor-to-product ion transitions for orotic acid and the internal standard.

    • Quantify the orotic acid concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis cluster_outcome Outcome A This compound Powder B Particle Size Reduction (Micronization/Nanonization) A->B C Solid Dispersion A->C D Enteric Coating A->D E Nanoformulation (e.g., Liposomes) A->E F Oral Administration to Animal Model B->F C->F D->F E->F G Blood/Urine Sample Collection F->G H LC-MS/MS Analysis of Orotic Acid G->H I Pharmacokinetic Modeling H->I J Determination of Bioavailability I->J

Caption: Experimental workflow for optimizing this compound delivery.

signaling_pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_blood Bloodstream A Oral this compound B Dissolution A->B C Na+ + Orotate- B->C D Transporters (e.g., hURAT1) C->D Carrier-mediated Uptake E Passive Diffusion C->E F Systemic Circulation D->F E->F

Caption: Putative absorption pathways of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sodium Orotate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of sodium orotate (B1227488). The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address and resolve specific issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of sodium orotate?

A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, having a "tail" extending from the peak maximum towards the baseline. In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape. For this compound, a polar and ionizable compound, peak tailing can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and decreased overall method sensitivity.[1][2]

Q2: What are the primary chemical properties of this compound that can contribute to peak tailing?

A2: this compound is the salt of orotic acid. Understanding its physicochemical properties is crucial for troubleshooting. Orotic acid is a polar compound with two pKa values, meaning its ionization state is dependent on the pH of the mobile phase.[3][4] These properties directly influence its interaction with the stationary phase and can be a root cause of peak tailing.

PropertyValueImplication for HPLC Analysis
pKa1 ~2.1[4]Below this pH, the carboxylic acid group is protonated (neutral).
pKa2 ~9.45[4]Above this pH, the second proton on the uracil (B121893) ring can be removed.
Solubility Poorly soluble in water.[5]Can affect sample preparation and injection solvent choice.
Structure Contains a carboxylic acid and a uracil ring.[3]The polar nature can lead to secondary interactions with the stationary phase.

Q3: How do secondary interactions with the HPLC column cause peak tailing for this compound?

A3: In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction. However, this compound, being a polar molecule, can engage in undesirable secondary interactions with the stationary phase. The most common cause is the interaction of the negatively charged carboxylate group of the orotate anion with residual silanol (B1196071) groups on the surface of silica-based columns.[1][6] These silanol groups are weakly acidic and can be deprotonated, leading to strong ionic interactions that cause some analyte molecules to be retained longer, resulting in a tailing peak.[6]

Troubleshooting Guides

Issue 1: Peak tailing observed with a standard C18 column.

Possible Cause: Secondary interactions between the ionized this compound and residual silanols on the silica (B1680970) stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment:

    • Goal: To suppress the ionization of either the this compound or the residual silanols.

    • Protocol:

      • Prepare a mobile phase with a pH well below the pKa of the residual silanols (typically < pH 3). This ensures the silanols are protonated and minimizes ionic interactions.[7]

      • A common choice is a phosphate (B84403) or citrate (B86180) buffer at pH 2.5.

      • Equilibrate the column with the new mobile phase for at least 20-30 column volumes before injecting the sample.

      • Observe the peak shape. A significant reduction in tailing indicates that silanol interactions were the primary cause.

    • Consideration: Lowering the pH will also protonate the carboxylic acid group of orotic acid, which may alter its retention time.

  • Use of an End-Capped Column:

    • Goal: To reduce the number of available residual silanols.

    • Action: Switch to a column that is "end-capped." End-capping is a process where the residual silanol groups are chemically bonded with a small, non-polar group, making them less accessible for secondary interactions.[7][6][8] Many modern C18 columns are end-capped.

  • Employing a Polar-Embedded or Polar-Endcapped Column:

    • Goal: To provide an alternative interaction site and shield the analyte from silanol groups.

    • Action: Consider using a column with a polar-embedded group. These columns have a polar functional group incorporated near the base of the alkyl chain, which can help to shield the analyte from residual silanols and can also provide alternative selectivity.[9]

Issue 2: Persistent peak tailing even after mobile phase pH adjustment.

Possible Cause: Column contamination, column degradation, or extra-column effects.

Troubleshooting Steps:

  • Column Washing:

    • Goal: To remove strongly retained contaminants from the column.

    • Protocol:

      • Disconnect the column from the detector.

      • Flush the column in the reverse direction with a series of strong solvents. A typical sequence for a reversed-phase column is:

      • Flush with at least 10-20 column volumes of each solvent.

      • Re-equilibrate the column with the mobile phase and test the performance.

  • Use of a Guard Column:

    • Goal: To protect the analytical column from contaminants in the sample.[1][10]

    • Action: Install a guard column with a stationary phase that matches the analytical column. Regularly replace the guard column.

  • Checking for Extra-Column Volume:

    • Goal: To minimize peak broadening and tailing caused by the HPLC system.

    • Action:

      • Ensure that all tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.[11]

      • Check all fittings for proper connection to avoid dead volume.[12]

Issue 3: Peak tailing accompanied by poor retention.

Possible Cause: The highly polar nature of this compound leads to insufficient retention on traditional C18 phases, and the conditions are exacerbating peak shape issues.

Troubleshooting Steps:

  • Consider a Different Stationary Phase:

    • Goal: To utilize a stationary phase better suited for retaining polar compounds.

    • Options:

      • Phenyl-Hexyl Column: Offers alternative selectivity through pi-pi interactions with the uracil ring of this compound.

      • Hydrophilic Interaction Liquid Chromatography (HILIC) Column: HILIC is an excellent technique for retaining and separating very polar compounds.[13] A typical HILIC mobile phase consists of a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.

  • Use of Ion-Pairing Agents:

    • Goal: To increase the hydrophobicity of the this compound and improve retention and peak shape on a reversed-phase column.

    • Protocol:

      • Add an ion-pairing agent, such as tetrabutylammonium (B224687) hydroxide, to the mobile phase.[1]

      • The ion-pairing agent forms a neutral complex with the negatively charged orotate, which has a stronger interaction with the C18 stationary phase.

      • Optimize the concentration of the ion-pairing agent.

    • Caution: Ion-pairing agents can be difficult to remove from the column and may require a dedicated column for this type of analysis.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Stock Buffer Preparation: Prepare 100 mM stock solutions of monobasic sodium phosphate and phosphoric acid.

  • Mobile Phase Preparation (pH 2.5):

    • In a 1 L volumetric flask, add approximately 800 mL of HPLC-grade water.

    • Add a sufficient volume of the phosphoric acid stock solution to reach a pH of 2.5, monitoring with a calibrated pH meter.

    • Bring the volume to 1 L with HPLC-grade water.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Organic Modifier: Use HPLC-grade acetonitrile or methanol.

  • Mobile Phase Composition: Start with a mobile phase of 95:5 (v/v) aqueous buffer:organic modifier. Adjust the organic content as needed to achieve the desired retention time.

  • Column Equilibration: Equilibrate the C18 column with the prepared mobile phase at a constant flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the this compound sample and evaluate the peak shape.

Visual Troubleshooting Guides

PeakTailing_Troubleshooting start Peak Tailing Observed for this compound cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Contamination or Degradation? cause1->cause2 No solution1a Adjust Mobile Phase pH (e.g., pH < 3) cause1->solution1a Yes solution1b Use End-Capped or Polar-Embedded Column cause1->solution1b Alternative cause3 Poor Retention? cause2->cause3 No solution2a Wash Column with Strong Solvents cause2->solution2a Yes solution2b Use Guard Column cause2->solution2b Preventative solution3a Switch to HILIC or Phenyl-Hexyl Column cause3->solution3a Yes solution3b Add Ion-Pairing Agent to Mobile Phase cause3->solution3b Alternative end_node Symmetrical Peak cause3->end_node No, problem solved solution1a->end_node solution1b->end_node solution2a->end_node solution2b->end_node solution3a->end_node solution3b->end_node

Caption: A logical workflow for troubleshooting peak tailing in this compound HPLC analysis.

Caption: Secondary ionic interaction of this compound with residual silanols causing peak tailing.

References

Technical Support Center: Enhancing Sodium Orotate Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during animal studies focused on enhancing the bioavailability of sodium orotate (B1227488).

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of sodium orotate after oral administration in rats. What are the potential causes and solutions?

A1: Low and variable oral bioavailability of this compound can stem from several factors, primarily its physicochemical properties and physiological barriers in the gastrointestinal (GI) tract. Key contributing factors include:

  • Poor Aqueous Solubility: this compound has low solubility in water, which can limit its dissolution in the GI fluid, a prerequisite for absorption.[1]

  • Low Permeability: The intestinal epithelium acts as a significant barrier to the absorption of many compounds. The specific mechanisms for orotate transport across the intestinal wall may be saturable or inefficient. While the exact transporters for orotate are not fully elucidated, it is known that urate, a structurally similar molecule, is transported by various transporters like URAT1 and OATs.[2] It's possible orotate shares some of these pathways.

  • First-Pass Metabolism: Although not extensively documented for orotate, metabolism in the intestinal wall or the liver before reaching systemic circulation can reduce bioavailability.

Troubleshooting Strategies:

  • Formulation Optimization:

    • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially improving its dissolution rate and, consequently, absorption.[3][4]

    • Lipid-Based Formulations: Formulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance its solubility and absorption.[3]

    • Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a polymer can improve its solubility and dissolution rate.[3]

  • Co-administration with Absorption Enhancers:

    • Permeation Enhancers: Co-administration with permeation enhancers such as sodium caprate or bile salts can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.[5][6][7][8]

    • Bioavailability Enhancers: Certain excipients can inhibit efflux pumps like P-glycoprotein, which can pump drugs out of cells and back into the intestinal lumen, thereby increasing intracellular concentration and absorption.

Q2: What are some advanced formulation strategies to enhance the systemic exposure of this compound?

A2: Advanced formulation strategies focus on protecting the drug from the harsh GI environment and facilitating its transport across the intestinal mucosa.

  • Nanoparticle-Based Delivery Systems:

    • Liposomes: Encapsulating this compound within liposomes can protect it from degradation, improve its solubility, and facilitate its uptake by intestinal cells.[9][10][11] Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.

    • Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that encapsulate this compound, offering controlled release and targeted delivery.

  • Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. While not extensively studied for orotate, designing a more lipophilic prodrug of orotic acid could potentially enhance its passive diffusion across the intestinal membrane.

Q3: How can we investigate the mechanism of intestinal absorption of this compound in our animal model?

A3: To elucidate the absorption mechanism, a combination of in vivo and in vitro studies is recommended.

  • In Vivo Studies:

    • Regional Absorption Studies: In situ intestinal perfusion in anesthetized rats can help identify the specific segments of the intestine (duodenum, jejunum, ileum, colon) where this compound is preferentially absorbed.

    • Role of Transporters: Co-administering known inhibitors of specific intestinal transporters (e.g., OATPs) and observing the impact on this compound's plasma concentration can suggest the involvement of those transporters in its absorption.[12]

  • In Vitro Studies:

    • Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line is a well-established in vitro model that mimics the human intestinal epithelium. It can be used to study the transport of this compound and the effects of various absorption enhancers.[6][8]

Troubleshooting Guides

Issue: High variability in pharmacokinetic data between individual animals.
Potential Cause Troubleshooting Action
Inconsistent dosing volume or technique.Ensure all technicians are properly trained on oral gavage techniques. Use standardized, weight-based dosing volumes.
Animal stress affecting GI motility.Allow for an adequate acclimatization period for the animals before the study. Handle animals gently to minimize stress.
Food effect on drug absorption.Standardize the fasting period before dosing. For compounds with suspected food effects, conduct studies in both fasted and fed states.
Genetic variability in animal models.Use a well-characterized and genetically homogenous strain of animals.
Issue: Suspected poor dissolution of the formulated this compound.
Potential Cause Troubleshooting Action
Inadequate formulation for the intended oral route.Characterize the solid-state properties of the this compound used (e.g., crystallinity, particle size).
Precipitation of the compound in the GI tract.Conduct in vitro dissolution studies under different pH conditions mimicking the stomach and intestine to assess the formulation's performance.
Insufficient wetting of the drug particles.Consider adding a surfactant to the formulation to improve wettability.

Data Presentation

The following table structure can be used to summarize and compare quantitative data from animal studies investigating different strategies to enhance this compound bioavailability.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Bioavailability (%)
This compound (Aqueous Suspension)50DataDataDataData
This compound with 1% Sodium Caprate50DataDataDataData
This compound Liposomal Formulation50DataDataDataData
This compound Nanocrystal Formulation50DataDataDataData

Note: "Data" should be replaced with experimentally determined mean values ± standard deviation.

Experimental Protocols

Protocol 1: Oral Administration (Gavage) in Rats
  • Animal Preparation: Use adult male Sprague-Dawley rats (200-250 g). Fast the animals overnight (12-18 hours) before dosing but allow free access to water.

  • Formulation Preparation: Prepare the this compound formulation (e.g., aqueous suspension, solution with enhancers, liposomal suspension) at the desired concentration. Ensure the formulation is homogenous before dosing.

  • Dosing:

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length for the gavage needle.

    • Insert a ball-tipped gavage needle gently into the esophagus and advance it into the stomach.

    • Administer the formulation slowly at a volume of 5-10 mL/kg body weight.[13]

    • Withdraw the needle gently and monitor the animal for any signs of distress.[14]

Protocol 2: Pharmacokinetic Study and Blood Sampling in Rats
  • Animal Model: Use jugular vein cannulated rats to facilitate serial blood sampling. Allow the animals to recover from surgery for at least 48 hours before the study.

  • Dosing: Administer the this compound formulation orally as described in Protocol 1.

  • Blood Collection:

    • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[14]

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.[14]

Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform a protein precipitation extraction by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Use a validated hydrophilic interaction liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of orotic acid.[15][16]

    • Chromatographic Conditions: Use an appropriate HILIC column and a mobile phase gradient.

    • Mass Spectrometric Conditions: Use a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) for the specific transitions of orotic acid and the internal standard.

  • Data Analysis: Construct a calibration curve using standards of known concentrations and determine the concentration of this compound in the plasma samples. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Prep Animal Preparation (Fasting, Cannulation) Oral_Gavage Oral Administration (Gavage) Animal_Prep->Oral_Gavage Formulation_Prep Formulation Preparation Formulation_Prep->Oral_Gavage Blood_Sampling Serial Blood Sampling Oral_Gavage->Blood_Sampling Plasma_Processing Plasma Processing (Centrifugation) Blood_Sampling->Plasma_Processing LCMS_Analysis LC-MS/MS Analysis Plasma_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis

Caption: Workflow for a typical oral pharmacokinetic study in rats.

Absorption_Enhancement cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation cluster_strategies Enhancement Strategies SO_Formulation This compound Formulation Epithelial_Cell Apical Membrane Enterocyte Basolateral Membrane SO_Formulation->Epithelial_Cell:f0 Absorption Bloodstream Bloodstream Epithelial_Cell:f2->Bloodstream Nanoparticles Nanoparticles (e.g., Liposomes) Nanoparticles->Epithelial_Cell:f0 Facilitated Uptake Permeation_Enhancers Permeation Enhancers (e.g., Sodium Caprate) Permeation_Enhancers->Epithelial_Cell:f0 Paracellular Transport

Caption: Conceptual diagram of strategies to enhance intestinal absorption.

References

Technical Support Center: Identification and Analysis of Sodium Orotate Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification and analysis of sodium orotate (B1227488) degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges encountered during experimental work with sodium orotate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, the sodium salt of orotic acid (uracil-6-carboxylic acid), is susceptible to degradation through several pathways, primarily driven by factors such as pH, temperature, light, and oxidizing agents. The main degradation pathways include:

  • Decarboxylation: Removal of the carboxyl group to form uracil (B121893). This is a common thermal degradation pathway.

  • Hydrolysis: Cleavage of the pyrimidine (B1678525) ring, which can be catalyzed by acidic or basic conditions. At high temperatures, this can lead to ring-opening and the formation of smaller molecules like acetaldehyde.[1]

  • Oxidation: The pyrimidine ring is susceptible to oxidative degradation, which can lead to the formation of products like urea (B33335) and maleic acid, particularly if uracil is formed as an intermediate.

  • Photodegradation: Exposure to UV light can induce photohydration, leading to the formation of 6-hydroxy-5,6-dihydrouracil derivatives if uracil is present as a degradant.

Q2: I am seeing an unexpected peak in my HPLC analysis of a stressed this compound sample. What could it be?

A2: An unexpected peak in your chromatogram could be one of several potential degradation products. The identity of the peak will depend on the specific stress conditions applied.

  • If you performed thermal stress or acidic hydrolysis, a likely candidate is uracil , formed via decarboxylation of orotic acid.

  • Under oxidative stress, if uracil has formed, you might observe peaks corresponding to urea or maleic acid .

  • Following photolytic stress, if uracil is present, you may detect its photohydrate .

  • Under harsh hydrolytic conditions (acidic or basic), you could be observing products of pyrimidine ring cleavage.

To identify the unknown peak, it is recommended to use a mass spectrometer (MS) coupled with your HPLC system (LC-MS). The characteristic mass-to-charge ratio (m/z) of orotic acid is 155 (negative ion mode), and its decarboxylation product, uracil, will have an m/z of 111.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a well-closed container, protected from light, and kept in a cool and dry place. Avoid exposure to high temperatures and strong oxidizing agents.

Troubleshooting Guides

Issue 1: Significant degradation of this compound is observed under acidic conditions.
Possible Cause Troubleshooting Step
Decarboxylation The primary degradation pathway under acidic conditions is often decarboxylation to uracil. Confirm the identity of the degradant peak using LC-MS (look for m/z 111).
Hydrolysis of the pyrimidine ring If other significant degradants are observed, they may be due to the cleavage of the pyrimidine ring. This is more likely under more forcing conditions (higher temperature, longer exposure).
Issue 2: Multiple degradation peaks appear after exposure to oxidative stress.
Possible Cause Troubleshooting Step
Formation of multiple oxidation products Oxidative degradation can be complex. The primary degradant, uracil, can further degrade into smaller molecules like urea and maleic acid. Use LC-MS to identify the molecular weights of the observed peaks.
Secondary degradation The initial degradation products may themselves be unstable under the applied stress conditions, leading to a cascade of degradation. Consider reducing the stress level (e.g., lower concentration of oxidizing agent, shorter exposure time) to identify the primary degradants.
Issue 3: Loss of mass balance in the stability study.
Possible Cause Troubleshooting Step
Formation of volatile degradation products Decarboxylation produces carbon dioxide, which will not be detected by typical HPLC-UV methods. Ring cleavage can also produce small, volatile molecules. This can lead to an apparent loss of mass.
Degradation products not detected by the analytical method Some degradation products may not have a chromophore and will not be detected by a UV detector. Use a universal detector like a mass spectrometer or a charged aerosol detector (CAD) to ensure all non-volatile components are being observed.

Data Presentation

Table 1: Potential Degradation Products of this compound and their Characteristics

Degradation PathwayPotential Degradation ProductChemical FormulaMolecular Weight ( g/mol )Expected m/z [M-H]⁻
DecarboxylationUracilC₄H₄N₂O₂112.09111
Ring Opening (High Temp)AcetaldehydeC₂H₄O44.05-
Oxidative (of Uracil)UreaCH₄N₂O60.06-
Oxidative (of Uracil)Maleic AcidC₄H₄O₄116.07115
Reductive (of Uracil)β-AlanineC₃H₇NO₂89.0988
Photodegradation (of Uracil)Uracil PhotohydrateC₄H₆N₂O₃130.10129

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting forced degradation studies on this compound to identify potential degradation products.

1.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent like methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

1.2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid this compound powder and the stock solution at 60°C for 7 days.

  • Photolytic Degradation: Expose the solid this compound powder and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

1.3. Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method coupled with a mass spectrometer.

Protocol 2: Stability-Indicating HPLC-MS Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC-MS method. Optimization will be required based on the specific instrumentation and degradation products observed.

  • HPLC System: A system with a UV detector and coupled to a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection: 280 nm.

  • MS Detection: Electrospray ionization (ESI) in negative ion mode, scanning a mass range of m/z 50-500.

Visualizations

degradation_pathway sodium_orotate This compound uracil Uracil sodium_orotate->uracil Decarboxylation (Heat, Acid) ring_cleavage Ring Cleavage Products (e.g., Acetaldehyde) sodium_orotate->ring_cleavage Hydrolysis (Acid/Base, Heat) oxidative_products Oxidative Products (e.g., Urea, Maleic Acid) uracil->oxidative_products Oxidation photohydrate Uracil Photohydrate uracil->photohydrate Photodegradation reductive_products Reductive Products (e.g., β-Alanine) uracil->reductive_products Reduction

Caption: Degradation pathways of this compound.

experimental_workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis HPLC-UV/MS Analysis stress->analysis identification Identify Degradation Products (MS Fragmentation) analysis->identification quantification Quantify Degradation Products identification->quantification end End: Stability Profile quantification->end

Caption: Experimental workflow for degradation analysis.

References

"common challenges and solutions in animal studies involving sodium orotate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for navigating the common challenges encountered in animal studies involving sodium orotate (B1227488). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is the most common adverse effect observed in rats administered sodium orotate?

A1: The most well-documented adverse effect of dietary orotic acid (the active component of this compound) in rats is the induction of hepatic steatosis, commonly known as fatty liver.[1][2][3][4] This is characterized by a significant accumulation of triglycerides within the liver.[2][3]

Q2: Are all animal species susceptible to orotate-induced fatty liver?

A2: No, there is a marked species specificity. Rats are highly susceptible to developing fatty liver when fed a diet containing orotic acid.[1][4] In contrast, mice, hamsters, and guinea pigs appear to be resistant to this effect.[1]

Q3: Why are mice resistant to orotate-induced fatty liver?

A3: The resistance in mice is attributed to differences in metabolic pathways. The AMPK/SREBP-1 signaling pathway, which is crucial for lipogenesis and is activated by orotic acid in rats, shows little to no response in mouse hepatocytes.[4]

Q4: What are the concerns regarding renal toxicity with this compound?

A4: High doses of orotates have been associated with renal complications, including the formation of crystals in the urine (crystalluria) and urolithiasis (kidney stones), particularly in cats.[5][6] While not as pronounced in rats, it remains a potential concern at high concentrations due to the low solubility of orotate salts.

Q5: Can orotate-induced fatty liver be prevented or reversed?

A5: Yes. Co-administration of adenine (B156593) has been shown to prevent the development of fatty liver and can also reverse the condition.[7][8] Supplementation with uridine (B1682114) has also been demonstrated to be effective.[9][10]

Troubleshooting Guides

Problem 1: Induction of Severe Fatty Liver and Hepatomegaly in Rats
  • Symptom: Rapid weight gain, pale and enlarged liver upon necropsy, and significantly elevated hepatic triglyceride levels. Serum levels of liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) may be elevated.[11]

  • Root Cause: Orotic acid supplementation, typically at 1% of the diet, inhibits the secretion of very-low-density lipoproteins (VLDL) from the liver, decreases mitochondrial fatty acid β-oxidation, and upregulates fatty acid synthesis via the SREBP-1c pathway.[2][4] This combination leads to a massive accumulation of lipids.

  • Solution/Mitigation:

    • Dose Adjustment: The severity of fatty liver is dose-dependent. While a 1% orotic acid diet is standard for inducing the phenotype, lower concentrations (e.g., 0.5%) can be used to produce a milder effect. Diets with 0.1% orotic acid do not typically lead to fat accumulation.[12]

    • Adenine Supplementation: Including adenine in the diet can effectively prevent or reverse orotic acid-induced fatty liver.[7][8] This is thought to work by restoring the hepatic adenine nucleotide pool.

    • Study Duration: Fatty liver development is time-dependent. Significant effects are typically observed after 7 days of feeding a 1% orotic acid diet.[12] Shortening the exposure time can reduce the severity.

    • Species Selection: If the research question does not specifically require the fatty liver phenotype, consider using mice, which are resistant to this particular effect.[1]

Problem 2: Suspected Renal Toxicity or Urinary Tract Obstruction
  • Symptom: Reduced urine output, presence of crystals in the urine, or signs of discomfort in the animals. Post-mortem analysis may reveal kidney stones or histological changes in the kidneys.[5][6]

  • Root Cause: Orotic acid and its salts have low solubility, especially in neutral or acidic pH.[13] At high concentrations, they can precipitate in the renal tubules, leading to obstruction and damage.

  • Solution/Mitigation:

    • Ensure Adequate Hydration: Provide ad libitum access to water to maintain good urine flow and help prevent the concentration of orotate in the tubules.

    • Monitor Renal Function: Periodically monitor serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels, especially in long-term or high-dose studies.

    • Urinalysis: Perform urinalysis to check for the presence of crystals and other abnormalities.

    • Dietary Arginine: Arginine deficiency can lead to an increase in endogenous orotic acid production. Ensuring adequate arginine in the diet may help reduce the overall orotate load on the kidneys.[8]

    • Histopathology: At the end of the study, perform a thorough histopathological examination of the kidneys to look for any signs of nephropathy.[14][15][16]

Problem 3: Poor Solubility and Formulation Issues for Oral Gavage
  • Symptom: Difficulty dissolving this compound in a suitable vehicle, leading to inaccurate dosing due to precipitation or non-homogenous suspension.

  • Root Cause: this compound has a low water solubility of approximately 0.294 g/100 mL at 25°C.[17]

  • Solution/Mitigation:

    • Use of a Suspension: Since achieving a high concentration solution is difficult, administering this compound as a uniform suspension is a common practice.

    • Vehicle Selection: A common vehicle for oral gavage of suspensions is an aqueous solution containing a suspending agent like carboxymethylcellulose (CMC) or methylcellulose (B11928114) (0.5% - 1% w/v). Tween® 80 can also be added as a wetting agent to improve dispersibility.

    • Preparation Technique:

      • Micronize the this compound powder to a fine particle size to improve suspension stability.

      • Prepare the vehicle first. Slowly add the this compound powder while continuously stirring or vortexing to ensure a homogenous mixture.

      • Always vortex the suspension immediately before each animal is dosed to ensure uniform delivery of the compound.

    • Alternative Administration: If oral gavage proves problematic, consider incorporating the this compound directly into a custom-formulated powdered diet for ad libitum feeding. This is the standard method for fatty liver induction studies.[2]

Data and Experimental Protocols

Quantitative Data Summary

The following tables summarize typical biochemical and physiological changes observed in rats fed a diet supplemented with 1% orotic acid.

Table 1: Effects of 1% Orotic Acid Diet on Hepatic and Serum Lipids in Rats

ParameterControl GroupOrotic Acid GroupObservationReference(s)
Hepatic Triglycerides NormalSignificantly IncreasedAccumulation of fat in the liver is a hallmark effect.[2]
Serum Triglycerides NormalDecreasedOrotic acid inhibits the secretion of VLDL from the liver.[2]
Serum Cholesterol NormalDecreasedHypocholesterolemia is a consistent finding in rats.[1]

Table 2: Effects of 1% Orotic Acid Diet on Liver Enzymes and Body/Liver Weight in Rats

ParameterControl GroupOrotic Acid GroupObservationReference(s)
Serum ALT/AST NormalMay be elevatedIndicates potential liver stress or damage.[11]
Liver Weight NormalIncreasedHepatomegaly can occur with significant fat accumulation.[12]
Body Weight Normal GainMay show retarded growthCan be an initial effect of the specialized diet.[18]
Experimental Protocols

Protocol 1: Induction of Fatty Liver in Rats using a this compound-Supplemented Diet

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Housing: House animals individually to allow for accurate food intake monitoring. Maintain a standard 12-hour light/dark cycle.

  • Diet Formulation:

    • Prepare a purified basal diet (e.g., AIN-93 based).[2]

    • For the experimental group, mix this compound into the basal diet at a concentration of 1% (w/w).

    • The control group receives the basal diet without this compound.

  • Acclimation: Allow rats to acclimate to the facility and handling for at least one week before the start of the experiment.

  • Experimental Procedure:

    • Provide the respective diets and water ad libitum for the duration of the study (typically 7-14 days).[2][12]

    • Monitor food consumption and body weight regularly (e.g., every 2-3 days).

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals.

    • Collect blood for serum analysis of triglycerides, cholesterol, ALT, and AST.

    • Excise the liver, weigh it, and take samples for histological analysis (e.g., H&E and Oil Red O staining) and biochemical analysis (e.g., measurement of hepatic triglyceride content).

Protocol 2: Oral Gavage Administration of a this compound Suspension

  • Objective: To administer a precise dose of this compound when dietary administration is not suitable.

  • Materials:

    • This compound powder.

    • Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

    • Appropriately sized gavage needles for rats (e.g., 16-18 gauge, curved, with a ball tip).[19][20]

    • Syringes.

  • Preparation of Suspension:

    • Calculate the required amount of this compound and vehicle based on the desired dose and concentration. A typical maximum dosing volume for rats is 10 mL/kg.[20]

    • Prepare the 0.5% CMC solution.

    • Gradually add the this compound powder to the vehicle while continuously vortexing to create a uniform suspension.

  • Administration Procedure:

    • Weigh the rat to determine the exact volume to be administered.

    • Thoroughly vortex the suspension immediately before drawing it into the syringe to ensure homogeneity.

    • Properly restrain the rat. The head and body should be aligned vertically.[21]

    • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance easily without force.[21][22]

    • Slowly administer the suspension into the stomach.

    • Withdraw the needle gently and return the animal to its cage.

    • Monitor the animal for any signs of distress immediately after the procedure.[20]

Visualizations

Signaling Pathway Diagram

Orotate_Induced_Steatosis Orotate This compound LKB1 LKB1 Degradation Orotate->LKB1 induces BetaOxidation ↓ Mitochondrial β-Oxidation (↓ Acyl-CoA Dehydrogenase) Orotate->BetaOxidation VLDL ↓ VLDL Secretion Orotate->VLDL AMPK AMPK Phosphorylation mTOR mTOR Activation AMPK->mTOR inhibits LKB1->AMPK inhibits SREBP1c SREBP-1c Activation (Nuclear Translocation) mTOR->SREBP1c activates LipogenicGenes Increased Expression of Lipogenic Genes (e.g., FAS) SREBP1c->LipogenicGenes FASynthesis ↑ De Novo Fatty Acid Synthesis LipogenicGenes->FASynthesis Triglycerides Triglyceride Accumulation FASynthesis->Triglycerides BetaOxidation->Triglycerides contributes to VLDL->Triglycerides contributes to FattyLiver Hepatic Steatosis (Fatty Liver) Triglycerides->FattyLiver key_stim Stimulatory/Activating key_inhib Inhibitory stim_arrow inhib_arrow

Caption: Signaling pathway of orotate-induced hepatic steatosis in rats.

Experimental Workflow Diagram

Experimental_Workflow start Start: Animal Acclimation diet Dietary Administration: Control vs. 1% this compound start->diet monitoring In-Life Monitoring: - Body Weight - Food Intake diet->monitoring termination Study Termination (e.g., Day 14) monitoring->termination blood Blood Collection: Serum Biochemistry (Lipids, ALT, AST) termination->blood necropsy Necropsy: - Liver Weight - Gross Pathology termination->necropsy analysis Data Analysis & Interpretation blood->analysis histology Tissue Processing: - Histopathology (H&E) - Lipid Staining (Oil Red O) necropsy->histology biochem Tissue Processing: - Hepatic Triglyceride  Quantification necropsy->biochem histology->analysis biochem->analysis

Caption: Workflow for a typical orotate-induced fatty liver study in rats.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Issue Encountered in this compound Study issue_liver Unexpectedly Severe Fatty Liver? start->issue_liver Hepatotoxicity issue_renal Signs of Renal Distress? start->issue_renal Nephrotoxicity issue_sol Dosing/Formulation Inconsistency? start->issue_sol Technical sol_liver1 Reduce Orotate Dose (e.g., to 0.5%) issue_liver->sol_liver1 Yes sol_liver2 Add Adenine/Uridine to Diet issue_liver->sol_liver2 Yes sol_liver3 Consider Using Mice (Resistant Species) issue_liver->sol_liver3 Yes sol_renal1 Ensure Ad Libitum Hydration issue_renal->sol_renal1 Yes sol_renal2 Perform Urinalysis for Crystals issue_renal->sol_renal2 Yes sol_renal3 Check Dietary Arginine Levels issue_renal->sol_renal3 Yes sol_sol1 Prepare as a Homogenous Suspension (e.g., in 0.5% CMC) issue_sol->sol_sol1 Yes sol_sol2 Vortex Vigorously Before Each Gavage issue_sol->sol_sol2 Yes sol_sol3 Switch to Dietary Administration issue_sol->sol_sol3 Yes

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Refining Experimental Protocols for Consistent Results with Sodium Orotate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sodium orotate (B1227488). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable experimental outcomes. Given the limited specific literature for sodium orotate, some protocols and starting concentrations are adapted from established methods for orotic acid and other sodium salts.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving properly in my cell culture medium. What can I do?

A1: this compound has low water solubility, which can lead to precipitation in physiological buffers and cell culture media.[1][2] Here are several troubleshooting steps:

  • Prepare a concentrated stock solution in a suitable solvent. While direct dissolution in aqueous solutions is challenging, preparing a stock in a solvent like 1 M NaOH and then diluting it into your media can be effective.[3] Always perform a solvent control in your experiments.

  • Adjust the pH. The solubility of orotate salts can be pH-dependent. For instance, at a pH of 7.0 to 8.0, this compound is only 0.3% water-soluble.[1] Increasing the pH of your solvent may improve solubility.

  • Gentle heating and sonication. Gently warming the solution or using a sonicator can aid in the dissolution of this compound. However, avoid excessive heat as it may degrade the compound.

  • Prepare fresh solutions. Due to its potential for precipitation over time, it is recommended to prepare this compound solutions fresh for each experiment.

Q2: I'm observing unexpected cytotoxicity in my cell viability assays. What could be the cause?

A2: Unforeseen cytotoxicity can arise from several factors:

  • High concentration of this compound. It is crucial to determine the optimal, non-toxic concentration for your specific cell line through a dose-response experiment.

  • Solvent toxicity. If you are using a solvent like DMSO or ethanol (B145695) to dissolve the this compound, ensure the final concentration in your culture medium is well below the cytotoxic threshold for your cells (typically <0.5%).[4][5] Always include a vehicle control (media with the solvent only) in your experimental design.

  • Precipitation. Undissolved this compound crystals can cause mechanical stress to cells, leading to cell death. Visually inspect your culture wells for any precipitate.

  • Contamination. Microbial contamination can rapidly lead to cell death. Regularly check your cultures for any signs of contamination.

Q3: What is the expected mechanism of action for this compound?

A3: Orotic acid, the conjugate acid of orotate, is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[6][7][8] These nucleotides (uridine and cytidine) are essential for the synthesis of DNA, RNA, and other vital cellular components. By providing an exogenous source of orotate, this compound can influence this pathway. The precise downstream effects can vary depending on the cell type and metabolic state.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms in stock solution or cell culture media. Low aqueous solubility of this compound.[1][2]Prepare a higher pH stock solution (e.g., in 1 M NaOH) and dilute. Prepare fresh solutions before each experiment. Use gentle heating or sonication to aid dissolution.
Interaction with components in the media.Filter-sterilize the this compound solution before adding it to the complete media. Add the this compound solution to the media slowly while stirring.
Inconsistent or non-reproducible results. Instability of this compound in solution.Prepare fresh stock solutions for each experiment and store them properly (aliquoted at -20°C for short-term storage).
Pipetting errors or inaccurate dilutions.Use calibrated pipettes and perform serial dilutions carefully.
Cell passage number and health.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
No observable effect at expected concentrations. Insufficient concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint.
Cellular uptake issues.While specific transporters for this compound are not fully characterized, orotate uptake can be mediated by transporters like hURAT1.[9] Ensure your cell line expresses appropriate transporters if known.
High background in assays. Interference from the compound or solvent.Run appropriate controls, including a vehicle control and a media-only control with this compound, to assess for any assay interference.

Quantitative Data Summary

The optimal concentration of this compound is highly cell-type and assay-dependent. The following table provides a starting point for concentration ranges based on studies with orotic acid and related compounds. It is critical to perform a dose-response curve for your specific experimental system.

Parameter Cell Line Concentration Range Application Reference (Adapted from)
Working Concentration Various Cancer Cell Lines (e.g., A549, HTB44, DU145)1 - 20 µMInhibition of autocrine growth[10][11]
IC₅₀ (as Sodium Orthovanadate) Murine Breast Cancer (4T1)1.92 µM (48h)Inhibition of proliferation[12]
Effective Concentration General1 mM (as Sodium Orthovanadate)Phosphatase inhibition[10]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol is adapted from general laboratory procedures for preparing solutions of sparingly soluble salts.

Materials:

  • This compound powder

  • 1 M Sodium Hydroxide (NaOH), sterile

  • Nuclease-free water, sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh out the appropriate amount of this compound powder to make a 100 mM solution (Molar Mass of this compound: 178.08 g/mol ). For 10 mL of a 100 mM solution, you will need 0.178 g.

  • Transfer the powder to a sterile conical tube.

  • Add a small volume of 1 M NaOH (e.g., 1 mL) to the powder and vortex to create a slurry.

  • Slowly add nuclease-free water while vortexing until the desired final volume is reached (e.g., 10 mL).

  • Gently warm the solution in a water bath (not exceeding 37°C) and/or sonicate until the this compound is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability (MTT) Assay

This protocol is a standard procedure for assessing cell viability and can be adapted for use with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: The next day, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank), cells in medium without treatment (negative control), and cells in medium with the highest concentration of the solvent used for the stock solution (vehicle control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.

Mandatory Visualizations

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The primary mechanism of action of this compound is through its role as a precursor in the de novo pyrimidine biosynthesis pathway.

Pyrimidine_Biosynthesis Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII N_Carbamoyl_Aspartate N-Carbamoyl-Aspartate Carbamoyl_Phosphate->N_Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->N_Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate N_Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMPS UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUMP dUMP UDP->dUMP CTP CTP UTP->CTP dTMP dTMP dUMP->dTMP Sodium_Orotate This compound (Exogenous Source) Sodium_Orotate->Orotate

Caption: De novo pyrimidine biosynthesis pathway.

Experimental Workflow: In Vitro Cell Viability Assay

This workflow outlines the key steps for assessing the effect of this compound on cell viability.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Prepare_Treatment Prepare serial dilutions of This compound Adherence->Prepare_Treatment Treat_Cells Treat cells with this compound Prepare_Treatment->Treat_Cells Incubate Incubate for 24, 48, or 72 hours Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan with DMSO Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze data and calculate cell viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell viability (MTT) assay.

Logical Relationship: Troubleshooting Precipitation

This diagram illustrates a logical approach to troubleshooting precipitation issues with this compound.

Caption: Troubleshooting logic for this compound precipitation.

References

"minimizing variability in sodium orotate quantification across different sample types"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in sodium orotate (B1227488) quantification across different sample types.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability when quantifying sodium orotate in different biological samples?

The primary sources of variability in this compound quantification stem from the sample matrix itself. Different sample types such as plasma, urine, and tissue have unique compositions that can interfere with the analytical process. This is broadly termed "matrix effects."[1][2]

Key sources of variability include:

  • Matrix Effects: Endogenous components in the sample can co-elute with this compound (orotic acid) and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[1][2][3] Phospholipids are a common cause of matrix effects in plasma samples.[1]

  • Sample Preparation: Inconsistent sample cleanup can lead to variable recoveries and matrix effects. Techniques like protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) must be optimized and consistently applied.[4]

  • Ion Suppression/Enhancement: This is a common issue in LC-MS/MS analysis where other molecules in the sample compete with the analyte for ionization, reducing or increasing the signal.[2][5]

  • Analyte Stability: this compound may degrade in certain sample matrices or under specific storage conditions.

  • Instrumental Variability: Fluctuations in instrument performance, such as changes in the ion source or detector, can introduce variability.[6]

Q2: How can I minimize matrix effects for different sample types?

Minimizing matrix effects is crucial for accurate and reproducible quantification. The strategy depends on the sample type.

  • For Plasma/Serum: The high protein content is a major source of interference.

    • Protein Precipitation (PPT): A simple and common method. Acetonitrile (B52724) is often used to precipitate proteins, which are then removed by centrifugation.[7]

    • Solid-Phase Extraction (SPE): Provides a more thorough cleanup by selectively retaining the analyte while washing away interfering components.[1][4] Anion exchange SPE can be effective for acidic compounds like orotic acid.[8]

    • Liquid-Liquid Extraction (LLE): Another effective technique to separate the analyte from matrix components based on their differential solubility in immiscible liquids.[4]

  • For Urine: Urine samples have high salt content and variability in pH and creatinine (B1669602) levels.

    • Dilute and Shoot: A common approach for urine is to simply dilute the sample (e.g., 1:10 or 1:20) with water or a suitable buffer before injection.[7][9][10] This reduces the concentration of interfering matrix components.

    • Filtration: Removing particulates with a 0.2 µm or 0.45 µm filter can prevent column clogging.[7]

  • For Tissue Homogenates: These are complex matrices containing lipids, proteins, and other cellular components.

    • Homogenization: Efficient homogenization is critical to ensure complete extraction of the analyte.

    • Combined Cleanup: A multi-step cleanup process involving protein precipitation followed by SPE or LLE is often necessary to achieve a clean extract.

The use of a stable isotope-labeled internal standard (SIL-IS), such as 1,3-¹⁵N-orotic acid, is highly recommended.[11][12] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.[6]

Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the column; column contamination.[13]- Ensure mobile phase pH is appropriate for orotic acid (an acidic compound).- Flush the column with a strong solvent to remove contaminants.- If the problem persists, consider using a new column.
Peak Fronting Column overload; sample solvent stronger than mobile phase.- Reduce the injection volume or dilute the sample.- Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.
Split Peaks Partially clogged column frit; column void.[13]- Install an in-line filter to protect the column from particulates.[13]- Reverse-flush the column (if recommended by the manufacturer).- If a void is suspected, the column may need to be replaced.[13]

Issue 2: Inconsistent Retention Times

Shifts in retention time can lead to misidentification of the analyte peak.[6]

Potential Cause Recommended Solution
Changes in Mobile Phase Composition Prepare fresh mobile phase daily.[14] Ensure accurate mixing of solvents. Keep mobile phase bottles capped to prevent evaporation.[14]
Column Degradation Column performance can degrade over time. Monitor column pressure and peak shape. Replace the column if performance deteriorates significantly.
Fluctuating Column Temperature Use a column oven to maintain a stable temperature.[15] Insufficient equilibration time between runs can also cause shifts.[15]
Air Bubbles in the Pump Purge the pump to remove any trapped air bubbles.[15]

Issue 3: High Signal Variability or Low Sensitivity

This is often linked to matrix effects or issues with the mass spectrometer.

Potential Cause Recommended Solution
Ion Suppression - Improve sample cleanup using SPE or LLE.[1]- Adjust chromatography to separate orotic acid from co-eluting interferences.- Use a stable isotope-labeled internal standard to compensate for signal suppression.[5]
Dirty Ion Source The ion source can become contaminated with non-volatile matrix components.[6] Clean the ion source according to the manufacturer's protocol.
Incorrect MS/MS Transition Optimize the precursor and product ion masses (m/z) for orotic acid. A common transition is m/z 155 to 111.[9][10]
Sample Degradation Ensure proper sample storage (e.g., at -80°C).[16] Analyze samples as quickly as possible after preparation.

Experimental Protocols & Data

Protocol 1: Orotic Acid Quantification in Human Urine by LC-MS/MS

This protocol is adapted from a rapid analysis method.[9][10]

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex each sample to ensure homogeneity.

    • Dilute the urine sample 1:20 with deionized water containing 0.1% formic acid. For example, mix 50 µL of urine with 950 µL of the acidic water.

    • Vortex the diluted sample.

    • If particulates are visible, centrifuge at 10,000 x g for 5 minutes.

  • LC-MS/MS Analysis:

    • LC Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Injection Volume: 2 µL.

    • MS Detection: Use an ion spray tandem mass spectrometer in negative ionization mode.

    • MS/MS Transition: Monitor the transition for orotic acid at m/z 155 → 111.[9][10]

  • Calibration:

    • Prepare a series of calibration standards by spiking known concentrations of orotic acid into water.

    • A typical calibration range might be 0.5–5.0 µmol/L, which corresponds to 10–100 µmol/L in the original urine sample after accounting for the 1:20 dilution.[10]

Table 1: Performance Characteristics for Orotic Acid Quantification in Urine

ParameterValueReference
Linearity Range (in diluted sample)0.5 - 5.0 µmol/L[10]
Inter-assay Coefficient of Variation (CV)4.97% at 10.99 µmol/L[10]
Analysis Time< 4.5 minutes[9]
Retention Time~3.9 minutes[9][10]

Protocol 2: General Sample Preparation for Plasma

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹⁵N₂-orotic acid).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Table 2: Recovery and Precision Data for Orotic Acid in Dried Blood Spots (DBS)

This data from a DBS method provides an example of expected performance.[17]

Sample TypeAnalyte LevelRecoveryPrecision (CV%)
Dried Blood SpotEnriched Level 175-85%Comparable to traditional methods
Dried Blood SpotEnriched Level 275-85%Comparable to traditional methods
Dried Blood SpotEnriched Level 375-85%Comparable to traditional methods

Visual Guides

Workflow_Plasma_Quantification cluster_prep Sample Preparation cluster_analysis Analysis start Plasma Sample ppt Add Acetonitrile (+ Internal Standard) start->ppt 100 µL vortex Vortex ppt->vortex 300 µL centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporate supernatant->evap reconstitute Reconstitute evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject data Data Processing lcms->data result Final Concentration data->result

Caption: Workflow for this compound Quantification in Plasma.

Troubleshooting_Tree cluster_peakshape Peak Shape Issues cluster_retention Retention Time Issues cluster_intensity Intensity Issues start High Variability in Results? cause1 Check Peak Shape start->cause1 No cause2 Check Retention Time start->cause2 No cause3 Check Signal Intensity start->cause3 Yes shape_issue Tailing, Splitting, or Fronting? cause1->shape_issue rt_issue Consistent Shifts? cause2->rt_issue int_issue Low or Variable Signal? cause3->int_issue sol_tail Adjust Mobile Phase pH Clean/Replace Column shape_issue->sol_tail Tailing sol_split Use In-line Filter Replace Column shape_issue->sol_split Splitting sol_front Dilute Sample Check Sample Solvent shape_issue->sol_front Fronting sol_rt Prepare Fresh Mobile Phase Check Column Temp & Health rt_issue->sol_rt Yes sol_int Improve Sample Cleanup (SPE) Use Isotope-Labeled IS Clean Ion Source int_issue->sol_int Yes

References

"troubleshooting guide for sodium orotate synthesis and purification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis and purification of sodium orotate (B1227488). It is designed for researchers, scientists, and drug development professionals to navigate potential challenges in their experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of sodium orotate in a question-and-answer format.

Synthesis Troubleshooting

Q1: My reaction to form this compound appears to be incomplete, resulting in a low yield. What are the possible causes and solutions?

A1: An incomplete reaction is a common issue and can often be attributed to several factors:

  • Insufficient Reaction Time or Temperature: The reaction between orotic acid and the sodium base (e.g., sodium hydroxide (B78521) or sodium carbonate) may not have proceeded to completion.

    • Solution: Ensure the reaction mixture is stirred for the recommended time at the specified temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Inaccurate Stoichiometry: An incorrect molar ratio of reactants can lead to unreacted starting material.

    • Solution: Carefully measure and verify the molar equivalents of orotic acid and the sodium base. A slight excess of the base is sometimes used to ensure complete conversion of the acid.

  • Poor Solubility of Orotic Acid: Orotic acid has low solubility in water at room temperature, which can hinder the reaction.

    • Solution: The synthesis is typically carried out in hot aqueous solutions to increase the solubility of orotic acid.[1] Ensure the temperature is maintained throughout the addition of the base.

Q2: The pH of my reaction mixture is difficult to control. What is the target pH and how can I maintain it?

A2: Precise pH control is crucial for the successful precipitation of this compound.

  • Target pH: The target pH for the precipitation of this compound is approximately 6.[1]

    • Solution: Add the acid (e.g., hydrochloric acid) dropwise while continuously monitoring the pH with a calibrated pH meter. Vigorous stirring ensures uniform pH throughout the solution.

Q3: My final product has an off-white or yellowish color. What is the cause and how can I decolorize it?

A3: The formation of colored impurities can occur due to the degradation of starting materials or side reactions at elevated temperatures.

  • Solution: Decolorization can be achieved by treating the hot solution of this compound with activated carbon. Add a small amount of activated carbon to the dissolved product, stir for a short period, and then perform a hot filtration to remove the carbon particles before proceeding with crystallization.

Purification Troubleshooting

Q4: I am having trouble with the crystallization of this compound. The product is precipitating as a very fine powder that is difficult to filter.

A4: The formation of fine particles is often a result of rapid precipitation.

  • Solution: To obtain larger crystals that are easier to filter, slow cooling of the saturated solution is recommended. After dissolving the crude product in hot water, allow the solution to cool slowly to room temperature, and then further cool it in an ice bath. Avoid agitating the solution during the initial cooling phase.

Q5: My purified this compound still contains unreacted orotic acid. How can I improve the purity?

A5: The presence of unreacted starting material is a common impurity.[2]

  • Solution: Recrystallization is an effective method for purifying this compound.[1] The principle relies on the difference in solubility between the product and the impurity. Since orotic acid is less soluble in cold water than this compound, a carefully controlled recrystallization should leave the unreacted orotic acid in the mother liquor. Washing the filtered crystals with a small amount of ice-cold water will also help remove residual impurities.

Q6: How can I confirm the purity of my final this compound product?

A6: The purity of the synthesized this compound can be assessed using several analytical techniques:

  • Melting Point: Determine the melting point of the product. Pure this compound decomposes at high temperatures.[3] A sharp decomposition point indicates high purity.

  • Spectroscopy:

    • ¹H NMR: Acquire a proton NMR spectrum. The spectrum should show a characteristic singlet for the vinyl proton. The absence of peaks corresponding to orotic acid indicates high purity.

    • FT-IR: Obtain an FT-IR spectrum. Compare the spectrum with a reference spectrum of pure this compound or orotic acid to identify the presence of the carboxylate salt and the absence of the carboxylic acid.

Quantitative Data Summary

The following tables provide key quantitative data for orotic acid and this compound to assist in experimental design and analysis.

Compound Molecular Formula Molar Mass ( g/mol ) Appearance Solubility in Water Melting Point (°C)
Orotic AcidC₅H₄N₂O₄156.10White crystalline powder0.294 g/100 mL at 25 °C345-346 (decomposes)
This compoundC₅H₃N₂NaO₄178.08White solidPoorly soluble in cold waterDecomposes at high temperatures[3]
Spectroscopic Data Orotic Acid This compound (Predicted)
¹H NMR (ppm in D₂O) ~6.2 (s, 1H, vinyl H)~6.0-6.1 (s, 1H, vinyl H) - slight upfield shift upon deprotonation
FT-IR (cm⁻¹) ~1700 (C=O, carboxylic acid), Broad O-H stretch (~2500-3300)~1600-1650 (C=O, carboxylate salt, asymmetric stretch), ~1400 (C=O, carboxylate salt, symmetric stretch), Absence of broad O-H stretch

Experimental Protocols

1. Synthesis of this compound from Orotic Acid and Sodium Hydroxide

This protocol is adapted from a similar synthesis of lithium orotate.[2]

  • Dissolution: In a suitable reaction flask, suspend orotic acid (1 molar equivalent) in deionized water.

  • Reaction: While stirring, heat the suspension to 60-70 °C. Prepare a solution of sodium hydroxide (1 molar equivalent) in deionized water and add it dropwise to the hot suspension.

  • pH Adjustment: Continue stirring at 60-70 °C for 1-2 hours. After cooling to room temperature, adjust the pH to approximately 6 with dropwise addition of concentrated hydrochloric acid while monitoring with a pH meter.[1]

  • Precipitation: Cool the mixture in an ice bath to induce precipitation of this compound.

  • Filtration and Washing: Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of ice-cold deionized water, followed by a wash with ethanol.

  • Drying: Dry the product in a vacuum oven at a temperature not exceeding 80 °C.

2. Purification of this compound by Recrystallization

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of hot deionized water to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and stir for 10-15 minutes while maintaining the temperature.

  • Hot Filtration (if necessary): If activated carbon was used, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the carbon.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small volume of ice-cold deionized water.

  • Drying: Dry the purified this compound in a vacuum oven.

Visualizations

The following diagrams illustrate the key workflows in this compound synthesis and purification.

SynthesisWorkflow cluster_synthesis Synthesis Stage Reactants Orotic Acid + Sodium Hydroxide Solution ReactionVessel Reaction at 60-70°C Reactants->ReactionVessel 1. Add base to acid pH_Adjustment pH Adjustment to ~6 with HCl ReactionVessel->pH_Adjustment 2. Reaction completion Precipitation Cooling and Precipitation pH_Adjustment->Precipitation 3. Induce precipitation CrudeProduct Crude this compound Precipitation->CrudeProduct 4. Isolate solid

Caption: Experimental workflow for the synthesis of this compound.

PurificationWorkflow cluster_purification Purification Stage Crude_SO Crude this compound Dissolution Dissolve in Hot Water Crude_SO->Dissolution Decolorization Activated Carbon Treatment (Optional) Dissolution->Decolorization If colored Crystallization Slow Cooling and Crystallization Dissolution->Crystallization If not colored Hot_Filtration Hot Filtration (Optional) Decolorization->Hot_Filtration Hot_Filtration->Crystallization Final_Product Pure this compound Crystallization->Final_Product Filter and Dry

Caption: Workflow for the purification of this compound by recrystallization.

References

"degradation pathways of sodium orotate under different pH and temperature conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium orotate (B1227488). The information focuses on the degradation pathways of sodium orotate under various pH and temperature conditions to anticipate and troubleshoot potential stability issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is the sodium salt of orotic acid and is generally considered a stable compound. In its solid form, particularly as a monohydrate, it exhibits high thermal stability. The decomposition of anhydrous orotic acid occurs at temperatures above 290°C, while the monohydrate form is stable up to approximately 135-148°C. In aqueous solutions, its stability is influenced by pH, with optimal stability in the neutral to slightly acidic range (pH 6-7).

Q2: How do pH and temperature affect the stability of this compound in aqueous solutions?

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound under various conditions have not been extensively detailed in published literature, potential degradation mechanisms can be inferred from the chemistry of orotic acid and related pyrimidine (B1678525) compounds. The primary degradation pathways are likely to involve:

  • Hydrolysis: Under acidic or basic conditions, the amide bonds within the pyrimidine ring could be susceptible to hydrolysis, leading to ring-opening products.

  • Decarboxylation: The carboxylic acid group on the pyrimidine ring may be lost as carbon dioxide, particularly at elevated temperatures.

The following diagram illustrates a hypothetical degradation pathway for this compound under hydrolytic stress.

SodiumOrotate This compound AcidBaseStress Acid/Base Hydrolysis (pH < 4 or pH > 8) SodiumOrotate->AcidBaseStress ThermalStress Thermal Stress (High Temperature) SodiumOrotate->ThermalStress RingOpening Ring-Opened Products AcidBaseStress->RingOpening Decarboxylation Decarboxylated Products ThermalStress->Decarboxylation

Caption: Hypothetical degradation pathways of this compound.

Q4: Are there any known degradation products of this compound?

Specific degradation products of this compound formed under forced degradation conditions are not well-documented in publicly available literature. To identify and characterize potential degradation products, it is recommended to perform forced degradation studies and utilize analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Troubleshooting Guides

Issue: Unexpected Loss of this compound in Solution During Storage
  • Possible Cause 1: Inappropriate pH of the solution.

    • Troubleshooting: Measure the pH of your solution. If it is in the highly acidic (pH < 4) or highly basic (pH > 8) range, the degradation of this compound may be accelerated. Adjust the pH to a neutral or slightly acidic range (pH 6-7) for improved stability.

  • Possible Cause 2: Elevated storage temperature.

    • Troubleshooting: Store this compound solutions at recommended temperatures (typically 2-8°C for short-term storage). Avoid prolonged exposure to ambient or higher temperatures. If experiments require elevated temperatures, be aware of the potential for accelerated degradation and consider this in the experimental design and data analysis.

  • Possible Cause 3: Presence of strong oxidizing agents.

    • Troubleshooting: Orotic acid is incompatible with strong oxidizing agents. Ensure that your formulation or experimental setup does not include such agents, as they may lead to oxidative degradation of the this compound molecule.

Issue: Appearance of Unknown Peaks in HPLC Analysis of a this compound Sample
  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting: Review the storage conditions (pH, temperature, light exposure) of your sample. If the sample has been subjected to stress conditions, the unknown peaks are likely degradation products. To confirm this, you can perform a forced degradation study on a reference standard of this compound under similar stress conditions and compare the resulting chromatograms.

  • Possible Cause 2: Contamination of the sample or mobile phase.

    • Troubleshooting: Prepare fresh solutions of your sample and mobile phase using high-purity solvents and reagents. Re-run the analysis to see if the unknown peaks persist. If they disappear, the issue was likely contamination.

Experimental Protocols

Forced Degradation Study Protocol (General Guideline)

This protocol provides a general framework for conducting a forced degradation study on this compound. The specific conditions may need to be optimized based on the stability of the molecule.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of water.

    • Incubate at a specific temperature (e.g., 60°C or 80°C) for a defined period.

    • At each time point, withdraw a sample and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Store at room temperature for a defined period, protected from light.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a stability chamber at an elevated temperature (e.g., 105°C) for a defined period.

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

3. Analytical Method:

  • Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase HPLC method with UV detection is often suitable. The mobile phase and column should be chosen to achieve good separation between the parent this compound peak and any potential degradation product peaks.

  • Example HPLC Conditions (starting point, requires optimization):

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 20 mM KH2PO4, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) in a suitable ratio (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 20 µL

4. Data Analysis:

  • Calculate the percentage of degradation for each stress condition at each time point by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.

  • Identify and, if possible, characterize any significant degradation products using techniques like HPLC-MS.

The following diagram outlines the general workflow for a forced degradation study.

cluster_stress Stress Conditions Acid Acid Hydrolysis Sampling Sample at Time Points Acid->Sampling Base Base Hydrolysis Base->Sampling Neutral Neutral Hydrolysis Neutral->Sampling Oxidative Oxidative Oxidative->Sampling Thermal Thermal Thermal->Sampling StockSolution Prepare this compound Stock Solution StressApplication Apply Stress Conditions StockSolution->StressApplication Analysis HPLC Analysis Sampling->Analysis Data Data Analysis and Degradation Pathway Elucidation Analysis->Data

References

Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of Sodium Orotate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of sodium orotate (B1227488).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of sodium orotate?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] For this compound, a polar molecule, common biological matrices like plasma, serum, and urine contain endogenous substances such as salts, phospholipids (B1166683), and proteins that can interfere with its ionization.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][2]

Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A2: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation from the stable baseline signal of this compound indicates the presence of matrix effects at that retention time.

  • Post-Extraction Spike: This is a quantitative method to determine the matrix factor (MF). The response of this compound spiked into a blank matrix extract is compared to the response of a pure standard solution at the same concentration.[1] An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[1]

Q3: What is the most effective strategy to compensate for matrix effects in this compound analysis?

A3: The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects.[2] For this compound analysis, [1,3-15N2]orotic acid is the recommended SIL internal standard. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will co-elute and experience similar degrees of ion suppression or enhancement.[2] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.

Q4: Which sample preparation technique is best for minimizing matrix effects for this compound in plasma?

A4: The choice of sample preparation technique significantly impacts the extent of matrix effects. While there is a lack of direct comparative studies for this compound across all methods, general principles for polar analytes suggest the following:

  • Protein Precipitation (PPT): This is the simplest and fastest method but often results in the least clean extracts, leading to significant matrix effects.[3]

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning this compound into a solvent where interfering matrix components are less soluble.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts and minimizing matrix effects.[3] For a polar analyte like this compound, a mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE sorbent would likely be most effective.

The following table provides an illustrative comparison of these techniques for a polar analyte like this compound. Note: This data is illustrative and may not be representative of all experimental conditions.

Sample Preparation TechniqueTypical Matrix Effect (%)Typical Recovery (%)Typical Process Efficiency (%)
Protein Precipitation (PPT) 30 - 50 (Suppression)85 - 10040 - 70
Liquid-Liquid Extraction (LLE) 15 - 30 (Suppression)70 - 9050 - 75
Solid-Phase Extraction (SPE) < 15 (Suppression)80 - 9570 - 90

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column overload- Inappropriate mobile phase pH- Column contamination- Dilute the sample.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Use a guard column and flush the column regularly.
High Signal Suppression - Inefficient sample cleanup- Co-elution with phospholipids or other matrix components- Optimize the sample preparation method (consider switching from PPT to SPE).- Modify the chromatographic gradient to better separate this compound from interfering peaks.- Use a stable isotope-labeled internal standard.
Inconsistent Retention Time - Changes in mobile phase composition- Column degradation- System leaks- Prepare fresh mobile phase daily.- Check the column performance with a standard mixture.- Inspect the LC system for any leaks.
Low Analyte Recovery - Inefficient extraction during sample preparation- Analyte adsorption to surfaces- Optimize the pH and solvent composition of the extraction solution.- Use low-binding tubes and pipette tips.- Ensure complete elution from the SPE cartridge by testing different elution solvents.
High Background Noise - Contaminated mobile phase or LC system- Dirty ion source- Use high-purity solvents and additives.- Flush the LC system thoroughly.- Clean the ion source according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound in Plasma
  • Sample Preparation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard, [1,3-15N2]orotic acid.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Extraction:

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Plasma
  • Sample Pre-treatment:

    • To 500 µL of plasma, add 500 µL of 4% phosphoric acid and the internal standard, [1,3-15N2]orotic acid.

    • Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode or HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound and internal standard with 1 mL of 5% formic acid in acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation cluster_spe Solid-Phase Extraction cluster_extraction Extraction & Reconstitution cluster_analysis Analysis plasma Plasma Sample + Internal Standard ppt Add Acetonitrile plasma->ppt spe_cond Condition Cartridge spe_load Load Sample plasma->spe_load vortex1 Vortex ppt->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute spe_elute->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data

Figure 1. General experimental workflow for sample preparation and analysis.

troubleshooting_logic start Problem Identified: Inaccurate Quantification check_is Check Internal Standard Response start->check_is is_ok IS Response Stable? check_is->is_ok check_matrix Assess Matrix Effect (Post-Extraction Spike) is_ok->check_matrix Yes troubleshoot_is Troubleshoot IS (Purity, Concentration) is_ok->troubleshoot_is No matrix_high Significant Matrix Effect? check_matrix->matrix_high optimize_prep Optimize Sample Prep (e.g., PPT -> SPE) matrix_high->optimize_prep Yes revalidate Re-validate Method matrix_high->revalidate No optimize_chrom Optimize Chromatography (Gradient, Column) optimize_prep->optimize_chrom optimize_chrom->revalidate troubleshoot_is->revalidate

Figure 2. Logical troubleshooting flow for inaccurate quantification.

References

Validation & Comparative

"validating HPLC methods for sodium orotate quantification using a reference standard"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of sodium orotate (B1227488), utilizing a reference standard. The following sections detail the experimental protocols and performance data to assist in selecting and implementing a suitable analytical method for quality control and research purposes.

Comparison of Validated HPLC Methods

The accurate quantification of sodium orotate is crucial for ensuring the quality and efficacy of pharmaceutical formulations. Reversed-Phase HPLC (RP-HPLC) is a widely adopted technique for this purpose due to its simplicity, sensitivity, and specificity.[1][2] This section compares different validated RP-HPLC methods reported for the analysis of orotic acid, the active component of this compound.

Method Performance Data

The performance of an analytical method is evaluated through various validation parameters as stipulated by guidelines from the International Council for Harmonisation (ICH).[3] The following tables summarize the key performance data from a validated RP-HPLC method for orotic acid quantification.[1][2]

Validation Parameter Method 1: RP-HPLC Alternative Method: UFLC
Linearity Range 10 - 70 µg/mL4 - 800 ng injected
Correlation Coefficient (r²) 0.999Not explicitly stated, but linearity is implied
Accuracy (% Recovery) 99.65% (from capsule assay)96.7 - 105.3%
Precision (% RSD) < 1% (Intra-day and Inter-day)Intra-assay: 0.710% - 0.784%, Inter-assay: 1.221% - 1.283%
Limit of Detection (LOD) Not explicitly stated0.04 ng
Limit of Quantification (LOQ) Not explicitly stated0.12 ng

Table 1: Comparison of HPLC and UFLC Method Validation Parameters.

Chromatographic Conditions

The choice of chromatographic conditions is critical for achieving optimal separation and quantification.

Parameter Method 1: RP-HPLC Alternative Method: UFLC
Column Enable C18G (250 x 4.6 mm, 5µm)Two Kinetex C18 columns (150 x 2.1 mm, 1.7µm) with a C18 pre-column
Mobile Phase Acetonitrile (B52724): Methanol (60:40 v/v)Binary gradient elution
Flow Rate 1 mL/minNot explicitly stated
Detection Wavelength 280 nm278 nm
Retention Time 9.1 min6.44 ± 0.03 min

Table 2: Comparison of Chromatographic Conditions.

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following protocols are based on validated methods for orotic acid quantification.

Method 1: RP-HPLC for Capsule Formulation

This method is suitable for the routine quality control analysis of orotic acid in capsule dosage forms.[1][2]

1. Preparation of Standard Solution:

  • Accurately weigh a suitable amount of Orotic Acid working standard.

  • Dissolve in the mobile phase (Acetonitrile: Methanol, 60:40 v/v) to achieve a known concentration within the linear range (e.g., 10-70 µg/mL).

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

2. Preparation of Sample Solution (from Capsules):

  • Weigh and transfer capsule powder equivalent to 500 mg of orotic acid into a 100 mL volumetric flask.

  • Add about 60 mL of the mobile phase and sonicate for 5 minutes.

  • Cool to room temperature and dilute to volume with the mobile phase.

  • Further dilute an aliquot of this solution with the mobile phase to fall within the calibration range.

  • Filter the final solution through a 0.45 µm nylon syringe filter.

3. Chromatographic Analysis:

  • Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Monitor the effluent at 280 nm.

  • The retention time for orotic acid is approximately 9.1 minutes.[1][2]

Alternative Method: Ultra-Fast Liquid Chromatography (UFLC) for Milk Samples

This method demonstrates a highly sensitive approach for determining orotic acid in a complex matrix.[4][5]

1. Preparation of Standard Solution:

  • Dissolve 0.1–1 mg of orotic acid in 10 mL of acetonitrile and water (5:95, v/v).

  • Vortex and centrifuge the solution at 15,000× g for 15 minutes at 4 °C.

  • Transfer the clear supernatant to a vial for injection.

2. Preparation of Sample Solution (from Milk):

  • Add acetonitrile to the milk sample in a 1:1 (v/v) ratio.

  • Centrifuge the mixture.

  • Add 9 mL of ultrapure water to 1 mL of the resulting supernatant.

  • Inject the final solution into the UFLC system.

3. Chromatographic Analysis:

  • Employ a binary gradient elution program.

  • Monitor the eluent at 278 nm.

  • The retention time for orotic acid is approximately 6.44 minutes.[4]

Method Validation Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for HPLC method validation.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

Alternative Analytical Techniques

While RP-HPLC is a common and reliable method, other techniques can be employed for the quantification of this compound or its components.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that can be used for the separation of polar compounds like orotic acid.[6] It can also be utilized for the simultaneous analysis of the active pharmaceutical ingredient and its salt counterion (sodium).[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For very low concentrations or complex matrices, LC-MS/MS offers superior sensitivity and selectivity.[6][8] This technique is often used for the analysis of orotic acid in biological fluids.[6][8][9]

Conclusion

The selection of an appropriate analytical method for this compound quantification depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The presented RP-HPLC method is a robust and validated approach suitable for routine quality control in pharmaceutical settings. For more demanding applications requiring higher sensitivity or analysis in complex biological matrices, UFLC or LC-MS/MS may be more appropriate. The provided data and protocols serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for this compound.

References

"cross-validation of sodium orotate measurements between LC-MS/MS and spectrophotometry"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sodium orotate (B1227488) is crucial for various applications, from metabolic research to pharmaceutical quality control. This guide provides an objective comparison of two common analytical techniques: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and spectrophotometry, supported by experimental data and detailed protocols.

This comparison aims to assist in selecting the most appropriate method based on specific analytical needs, considering factors such as sensitivity, specificity, and throughput.

Experimental Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a highly sensitive and specific method for the quantification of sodium orotate in complex biological matrices.[1][2] The principle of this technique involves the chromatographic separation of the analyte followed by its detection based on its mass-to-charge ratio (m/z).

Sample Preparation: A significant advantage of modern LC-MS/MS methods for orotic acid analysis is the minimal sample preparation required. For urine samples, a simple dilution (e.g., 1:20 with a water/acetonitrile solution containing an internal standard) is often sufficient.[1] This straightforward approach enhances throughput and reduces the potential for sample loss or contamination.

Chromatographic Separation: Reversed-phase chromatography is commonly employed, utilizing a C18 column. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a buffer like ammonium (B1175870) acetate.[1]

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. For orotic acid, the transition of the precursor ion [M-H]⁻ at m/z 155.1 to a specific product ion (e.g., m/z 111.1) is monitored.[1] The use of a stable isotope-labeled internal standard, such as ¹⁵N₂-orotic acid, is recommended to ensure high accuracy and precision.[1]

Spectrophotometry

Spectrophotometric methods offer a more traditional and widely accessible approach for the quantification of this compound. These methods are based on the principle that molecules absorb light at specific wavelengths.

Enzymatic Assays: A common spectrophotometric approach involves the use of enzymes that specifically react with orotic acid, leading to a change in absorbance that can be measured. This provides a degree of specificity to the measurement.

UV Spectrophotometry: Direct UV spectrophotometry can also be utilized. Orotic acid exhibits a characteristic absorbance maximum in the UV range, typically around 280 nm. However, the selectivity of this method can be limited due to potential interference from other components in the sample that also absorb at this wavelength. The use of derivative spectrophotometry can sometimes help to resolve overlapping spectra and improve specificity.[3]

Sample Preparation: Sample preparation for spectrophotometric methods can be more involved compared to LC-MS/MS, especially for complex matrices, to remove interfering substances.

Performance Comparison

The choice between LC-MS/MS and spectrophotometry often depends on the specific requirements of the analysis. The following table summarizes key performance metrics for each technique based on published data.

Performance MetricLC-MS/MSSpectrophotometry
Linearity Range Wide dynamic range, typically from low ng/mL to high µg/mL levels.[2]Generally a narrower linear range compared to LC-MS/MS.[3]
Accuracy (% Recovery) High accuracy, often in the range of 95-105%.[2]Good accuracy, with recoveries typically between 98-102%.[3]
Precision (%RSD) Excellent precision, with relative standard deviations (RSD) typically below 5%.[2]Good precision, with RSD values generally below 2%.[4]
Limit of Detection (LOD) Very low, often in the sub-ng/mL range, allowing for the analysis of trace amounts.Higher than LC-MS/MS, typically in the µg/mL range.[4]
Limit of Quantification (LOQ) Very low, enabling precise measurement at low concentrations.Higher than LC-MS/MS.[4]
Specificity Highly specific due to the combination of chromatographic separation and mass spectrometric detection.Can be prone to interference from other compounds that absorb at the same wavelength, although enzymatic methods improve specificity.
Throughput High throughput is achievable due to simple sample preparation and rapid analysis times.Can be lower throughput, especially if extensive sample preparation is required.

Visualizing the Methodologies

To further illustrate the processes discussed, the following diagrams outline the experimental workflow for cross-validation and the metabolic pathway of orotic acid.

experimental_workflow Experimental Workflow for Cross-Validation cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_spectro Spectrophotometric Analysis cluster_data Data Analysis and Comparison Sample Biological Sample (e.g., Urine) Dilution Dilution with Internal Standard Sample->Dilution LC Liquid Chromatography Separation Dilution->LC Reaction Enzymatic Reaction (if applicable) Dilution->Reaction MSMS Tandem Mass Spectrometry Detection LC->MSMS Quant_LCMS Quantification (LC-MS/MS) MSMS->Quant_LCMS Measurement Absorbance Measurement Reaction->Measurement Quant_Spectro Quantification (Spectrophotometry) Measurement->Quant_Spectro Comparison Statistical Comparison of Results Quant_LCMS->Comparison Quant_Spectro->Comparison

Figure 1. Workflow for cross-validating this compound measurements.

orotic_acid_pathway De Novo Pyrimidine (B1678525) Biosynthesis Pathway cluster_pathway Metabolic Steps cluster_enzymes Enzymes CP Carbamoyl Phosphate + Aspartate CA Carbamoyl Aspartate CP->CA E1 DHO Dihydroorotate CA->DHO E2 OA Orotic Acid DHO->OA E3 OMP Orotidine 5'-monophosphate (OMP) OA->OMP E4 UMP Uridine 5'-monophosphate (UMP) OMP->UMP E5 E1 Aspartate Transcarbamoylase E2 Dihydroorotase E3 Dihydroorotate Dehydrogenase E4 Orotate Phosphoribosyltransferase E5 OMP Decarboxylase

Figure 2. Orotic acid's role in pyrimidine synthesis.

Conclusion

Both LC-MS/MS and spectrophotometry are viable methods for the quantification of this compound. The choice of method should be guided by the specific requirements of the study.

  • LC-MS/MS is the superior method when high sensitivity, high specificity, and high throughput are required, particularly for the analysis of complex biological samples where trace amounts of orotic acid need to be accurately measured.[1][2] Its minimal sample preparation requirements are a significant advantage in large-scale studies.

  • Spectrophotometry offers a cost-effective and accessible alternative, suitable for applications where the concentration of orotic acid is relatively high and the sample matrix is less complex. Enzymatic methods can enhance the specificity of spectrophotometric analysis.

For laboratories conducting drug development and clinical research, the superior sensitivity and specificity of LC-MS/MS make it the method of choice for reliable and accurate quantification of this compound. For routine quality control of bulk materials where concentrations are high, spectrophotometry may be a sufficient and more economical option. Ultimately, the data presented in this guide can help researchers make an informed decision based on their analytical needs and available resources.

References

A Comparative Analysis of Sodium Orotate and Sodium Chloride on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of sodium orotate (B1227488) and sodium chloride on cell viability, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in understanding the distinct cellular responses to these two sodium salts.

Introduction

Sodium chloride (NaCl) is a fundamental component of physiological solutions, but at high concentrations, it induces hyperosmotic stress, significantly impacting cell viability. Sodium orotate, the sodium salt of orotic acid, is a metabolic intermediate in the pyrimidine (B1678525) biosynthesis pathway. While its role as a mineral carrier for other cations has been explored, its direct effects on cell viability are less characterized and appear to be highly cell-type specific. This guide contrasts the known cellular impacts of these two compounds.

Data Summary

The following table summarizes the quantitative and qualitative effects of this compound and sodium chloride on cell viability based on available research.

ParameterThis compoundSodium Chloride
Effect on Cell Viability Cell-type dependent: - No effect on viability of normal human ovarian epithelial (HOSEpiC) and granulosa (HGrC1) cells at concentrations up to 1000 µM.[1][2] - Reduced viability and induced apoptosis in tumor-derived human ovarian granulosa cells (KGN).[3][4]Generally cytotoxic at high concentrations.[5] Induces cell swelling, senescence, and apoptosis.[6]
Effect on Cell Proliferation Cell-type dependent: - Enhanced proliferation of normal human ovarian granulosa cells (HGrC1).[3][4]Decreased proliferation and DNA synthesis.[1]
Mechanism of Action - Precursor for pyrimidine nucleotide biosynthesis.[3][4] - In tumor cells, may induce apoptosis.[3][4] - In normal cells, may enhance mitochondrial activity.[3][4]- Induces hyperosmotic stress, leading to water efflux and cell shrinkage.[7] - Activates cellular stress pathways, including MAP kinases.[6][8] - Can lead to the generation of reactive oxygen species (ROS).[9]
Observed Concentrations - 0.01–1000 µM showed no effect on normal ovarian cell viability.[1][2] - 10-250 µM tested on ovarian granulosa cells.[3]- Optimal NaCl concentration for HeLa cell growth is 100–130 mM.[1] - Increased concentrations up to 220 mM decreased growth rate.[1] - Cell viability decreases with increased NaCl concentration up to 300 mosmol/liter.[5]

Experimental Protocols

Detailed methodologies for assessing cell viability are crucial for reproducible research. The following are standard protocols for assays commonly used to evaluate the effects of compounds like this compound and sodium chloride.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or sodium chloride. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.[9][10]

Trypan Blue Exclusion Assay

This dye exclusion method distinguishes viable from non-viable cells based on membrane integrity.

  • Cell Preparation: After treatment with this compound or sodium chloride, harvest the cells (for adherent cells, use trypsinization) and resuspend them in a serum-free medium or PBS.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).

  • Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.

  • Cell Counting: Load the stained cell suspension into a hemocytometer.

  • Microscopic Analysis: Under a light microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells.

  • Viability Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.[11][12]

Visualizations

Experimental Workflow for Cell Viability Assays

The following diagram illustrates a general workflow for assessing the impact of chemical compounds on cell viability.

G General Workflow for In Vitro Cell Viability Testing cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Compound Solutions (this compound / Sodium Chloride) compound_prep->treatment incubation Incubate for a Defined Period treatment->incubation perform_assay Perform Assay Protocol incubation->perform_assay assay_choice Select Assay (e.g., MTT, Trypan Blue) assay_choice->perform_assay data_acquisition Data Acquisition (e.g., Absorbance, Cell Count) perform_assay->data_acquisition analysis Calculate Cell Viability (%) data_acquisition->analysis interpretation Interpret Results analysis->interpretation

Caption: A generalized workflow for conducting in vitro cell viability experiments.

Signaling Pathways

The cellular responses to this compound and high concentrations of sodium chloride are mediated by distinct signaling pathways.

G Comparative Signaling Pathways cluster_orotate This compound cluster_chloride Sodium Chloride (High Conc.) orotate This compound pyrimidine Pyrimidine Biosynthesis orotate->pyrimidine apoptosis_o Apoptosis (Tumor Cells) orotate->apoptosis_o mitochondria Increased Mitochondrial Activity orotate->mitochondria proliferation Cell Proliferation (Normal Cells) pyrimidine->proliferation nacl High [NaCl] stress Hyperosmotic Stress nacl->stress mapk MAP Kinase Activation stress->mapk ros ROS Production stress->ros senescence Cellular Senescence stress->senescence apoptosis_n Apoptosis mapk->apoptosis_n ros->apoptosis_n

Caption: Simplified signaling pathways for this compound and high-concentration sodium chloride.

References

"efficacy of sodium orotate compared to other orotic acid salts as a mineral carrier"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable gap in direct comparative studies on the efficacy of sodium orotate (B1227488) versus other orotic acid salts as mineral carriers. The available research primarily focuses on comparing individual orotate salts, such as lithium, magnesium, and zinc orotates, against their inorganic counterparts (e.g., carbonates, sulfates, and oxides). This guide synthesizes the findings from these key studies to provide an objective comparison of orotic acid salts' performance as mineral transporters, supported by the available experimental data and proposed mechanisms of action.

Orotic Acid: The Mineral Chaperone

Orotic acid, a naturally occurring intermediate in pyrimidine (B1678525) synthesis, is believed to function as a "mineral chaperone," facilitating the transport of minerals across cell membranes. The proposed mechanism suggests that orotate salts can permeate cell membranes intact, delivering the mineral ion directly into the cell's interior. This is in contrast to many inorganic mineral salts, which dissociate in the gastrointestinal tract, leaving the mineral ions to be absorbed through various transport channels, a process that can be influenced by dietary factors.

Comparative Efficacy: Insights from Preclinical and Clinical Studies

While direct comparisons between different orotate salts are lacking, studies on lithium, zinc, and magnesium orotates provide valuable insights into their efficacy as mineral carriers compared to other salt forms.

Lithium Orotate vs. Lithium Carbonate

Preclinical studies have shown that lithium orotate may lead to significantly higher brain lithium concentrations compared to lithium carbonate. A 1978 study by Kling et al. found that 24 hours after injection in rats, the brain concentration of lithium was approximately three times greater in the lithium orotate group than in the lithium carbonate group. However, a subsequent study by Smith and Schou in 1979 suggested that these higher lithium concentrations could be attributed to lower kidney function and renal clearance in the rats treated with lithium orotate. It is important to note that long-term exposure to high doses of lithium, regardless of the salt form, has been associated with renal toxicity.

Zinc Orotate vs. Zinc Sulfate (B86663) and Zinc Pantothenate

A 1982 study by Andermann and Dietz compared the pharmacokinetics of three zinc salts in rabbits: zinc sulfate (a soluble inorganic salt), zinc pantothenate (a soluble organic salt), and zinc orotate (an insoluble organic salt). The results indicated that the bioavailability of the two soluble salts was not significantly different. However, zinc orotate exhibited a slower absorption phase after oral administration.

Magnesium Orotate in Clinical Settings

A 2009 study by Stepura and Martynow investigated the effects of magnesium orotate as an adjuvant therapy in patients with severe congestive heart failure. The study found that after one year, the survival rate in the magnesium orotate group was 75.7% compared to 51.6% in the placebo group. Clinical symptoms also improved in a significantly higher percentage of patients receiving magnesium orotate.

Data Summary

Study Orotic Acid Salt Comparator Salt(s) Key Findings Organism/Model
Kling et al. (1978)Lithium OrotateLithium Carbonate24h post-injection, brain lithium concentration was ~3x higher with lithium orotate.Rats
Smith and Schou (1979)Lithium OrotateLithium CarbonateHigher lithium concentrations with lithium orotate were associated with lower glomerular filtration rate and renal lithium clearance.Rats
Andermann & Dietz (1982)Zinc OrotateZinc Sulfate, Zinc PantothenateZinc orotate (insoluble) showed a slower absorption phase compared to the soluble zinc salts.Rabbits
Stepura & Martynow (2009)Magnesium OrotatePlaceboIncreased survival rate (75.7% vs. 51.6%) and improved clinical symptoms in patients with severe congestive heart failure.Humans

Experimental Protocols

Kling et al. (1978): Rat Brain and Serum Lithium Concentrations
  • Objective: To compare the serum and brain lithium concentrations in rats after acute injections of lithium carbonate and lithium orotate.

  • Methodology:

    • Male rats were administered intraperitoneal injections of either lithium orotate or lithium carbonate at doses of 1.0, 2.0, and 4.0 mEq Li/kg.

    • Serum and brain tissue samples were collected at 8 and 24 hours post-injection.

    • Lithium concentrations in the samples were measured.

  • Abstract Reference: Eight hours after intraperitoneal injections, serum and brain lithium concentrations were significantly greater after lithium orotate than after lithium carbonate. At 24 hours, the brain concentration of lithium after lithium orotate was approximately three times greater than that after lithium carbonate.

Andermann and Dietz (1982): Bioavailability and Pharmacokinetics of Three Zinc Salts
  • Objective: To compare the pharmacokinetics of zinc sulfate, zinc pantothenate, and zinc orotate after parenteral and oral administration in rabbits.

  • Methodology:

    • Three groups of rabbits received either zinc sulfate, zinc pantothenate, or zinc orotate through both parenteral (intravenous) and oral routes.

    • Plasma samples were collected at various time points after administration.

    • Zinc concentrations in the plasma were determined to evaluate pharmacokinetic parameters such as absorption, distribution, and elimination.

  • Abstract Reference: The results for the two soluble salts (zinc sulfate and zinc pantothenate) were not significantly different. Zinc orotate, an insoluble salt, showed a slower absorption phase after oral administration compared to the other two salts.

Visualizing the Proposed Mechanisms and Workflow

Proposed Mineral Transport Pathway by Orotic Acid Salts

G cluster_GI_Tract Gastrointestinal Tract cluster_Cell_Membrane Intestinal Cell Membrane cluster_Intracellular Intracellular Space Orotate_Salt Orotate Salt (e.g., Sodium Orotate) Membrane_Transport_Orotate Direct Transport (Undissociated) Orotate_Salt->Membrane_Transport_Orotate Proposed Pathway Inorganic_Salt Inorganic Salt (e.g., Sodium Chloride) Dissociation_Inorganic Dissociation Inorganic_Salt->Dissociation_Inorganic Mineral_Ion Mineral Ion (Na+) Dissociation_Inorganic->Mineral_Ion Anion Anion (Cl-) Dissociation_Inorganic->Anion Membrane_Transport_Ion Ion Channel Mineral_Ion->Membrane_Transport_Ion Standard Pathway Intracellular_Dissociation Intracellular Dissociation Membrane_Transport_Orotate->Intracellular_Dissociation Intracellular_Mineral Mineral Ion (Na+) Membrane_Transport_Ion->Intracellular_Mineral Intracellular_Dissociation->Intracellular_Mineral Orotate_Metabolism Orotate Metabolized Intracellular_Dissociation->Orotate_Metabolism

Caption: Proposed transport pathways for orotate vs. inorganic mineral salts.

Generalized Experimental Workflow for Bioavailability Studies

G Animal_Model Select Animal Model (e.g., Rats, Rabbits) Grouping Divide into Groups (Control, Orotate Salt, Comparator Salt) Animal_Model->Grouping Administration Administer Test Compounds (Oral or Parenteral) Grouping->Administration Sampling Collect Biological Samples (Blood, Tissue) at Time Points Administration->Sampling Analysis Measure Mineral Concentration (e.g., Atomic Absorption Spectroscopy) Sampling->Analysis Pharmacokinetics Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax, Bioavailability) Analysis->Pharmacokinetics

Caption: A generalized workflow for in vivo mineral bioavailability experiments.

Conclusion and Future Directions

The available evidence suggests that orotic acid salts may offer an effective means of mineral delivery, with some studies indicating enhanced bioavailability and tissue-specific accumulation compared to inorganic salts. However, the research landscape is far from complete. There is a clear and pressing need for direct, head-to-head comparative studies evaluating the efficacy of different orotic acid salts, including this compound, as carriers for the same mineral. Such studies should employ rigorous, well-defined experimental protocols to provide the quantitative data necessary for a definitive comparison. Future research should also focus on elucidating the precise molecular mechanisms and signaling pathways involved in orotate-mediated mineral transport to fully understand their potential benefits and limitations. For researchers and drug development professionals, while the existing data on salts like lithium and magnesium orotate are promising, caution is warranted when extrapolating these findings to other orotate salts, particularly in the absence of specific comparative data.

An In Vitro Comparison of Sodium Orotate and Lithium Orotate on Neuronal Cells: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Summary of Known Effects

While a direct head-to-head in vitro comparison is absent in the current literature, this table summarizes the known effects of the constituent ions and the orotate (B1227488) molecule on central nervous system cells. The effects of lithium are primarily derived from studies on various lithium salts, including lithium orotate.

FeatureLithium OrotateSodium Orotate
Primary Active Moiety Lithium (Li⁺)Orotate (potential effects), Sodium (Na⁺)
Bioavailability The orotate carrier is proposed to enhance the transport of lithium across the blood-brain barrier and into cells more readily than other salts like lithium carbonate.[3][4]Data not available.
Neuroprotective Effects Exhibits significant neuroprotective properties.[1][5][6] This is achieved through multiple mechanisms, including the modulation of mitochondrial function, reduction of oxidative stress, and promotion of neuronal survival.[1][7][8]Data not available in current literature.
Key Signaling Pathways Inhibition of GSK-3β: A primary mechanism of action.[8][9][10][11] This inhibition reduces tau phosphorylation and Aβ deposition in disease models.[4][12] Upregulation of Neurotrophic Factors: Increases the expression of Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival, growth, and synaptic plasticity.[1][7][8][13][14] Activation of Pro-Survival Cascades: Activates pathways such as PI3K/Akt and ERK/MAP kinase.[13][15]Data not available.
Mitochondrial Function Supports mitochondrial processes, enhances energy metabolism, and can increase overall mitochondrial function.[1][7][16]Data not available.
Neuroinflammation Modulates neuroimmune signaling pathways and can reduce the activation of microglia, the primary immune cells in the brain, thereby lowering the production of pro-inflammatory cytokines.[6][10]Data not available.
Neurogenesis Promotes the growth of new brain cells (neurogenesis), particularly in the hippocampus, a region critical for learning and memory.[8][13]Data not available.
Orotate Moiety Effects The orotic acid component may contribute to the overall effect. In astrocytes, orotic acid was shown to support normal mitochondrial metabolism during hypoxic conditions, which could indirectly benefit neuronal survival.[17]Any potential effect would be attributed to the orotate moiety, as described.[17]

Established Signaling Pathways of Lithium

Lithium exerts its neuroprotective effects by modulating several key intracellular signaling pathways. The inhibition of Glycogen Synthase Kinase-3β (GSK-3β) is a central mechanism, leading to a cascade of downstream effects that promote cell survival and resilience.

Lithium_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus cluster_effects Receptor Neurotrophic Factor Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt ERK_MAPK ERK/MAPK Pathway Receptor->ERK_MAPK Li_Orotate Lithium Orotate Lithium Lithium (Li+) Li_Orotate->Lithium Intracellular dissociation GSK3B GSK-3β Lithium->GSK3B Inhibits PI3K_Akt->GSK3B Inhibits CREB CREB ERK_MAPK->CREB Activates Beta_Catenin β-catenin GSK3B->Beta_Catenin Inhibits (Phosphorylation) Gene_Expression Gene Expression (BDNF, Bcl-2) Beta_Catenin->Gene_Expression Promotes Transcription CREB->Gene_Expression Promotes Transcription Neuroprotection Neuroprotection & Cell Survival Gene_Expression->Neuroprotection Neurogenesis Neurogenesis Gene_Expression->Neurogenesis Synaptic_Plasticity Synaptic Plasticity Gene_Expression->Synaptic_Plasticity

Caption: Neuroprotective signaling pathways modulated by lithium.

Proposed Experimental Protocol for In Vitro Comparison

To address the current data gap, a standardized in vitro experimental workflow is proposed. This protocol would allow for the direct comparison of this compound and lithium orotate on neuronal cell health under both normal and stressed conditions.

1. Cell Culture and Differentiation:

  • Cell Line: Human neuroblastoma SH-SY5Y cells are a common and reliable model for neurotoxicity and neuroprotection studies.[18]

  • Culture Conditions: Maintain cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation: Induce differentiation into a mature neuron-like phenotype by treating with 10 µM retinoic acid for 5-7 days. This increases the expression of neuronal markers and provides a more relevant model.[18]

2. Treatment and Induction of Stress:

  • Compounds: Prepare stock solutions of this compound and lithium orotate.

  • Dose-Response: Treat differentiated cells with a range of concentrations (e.g., 1 µM to 10 mM) of each compound for 24-48 hours to determine baseline toxicity.

  • Neuroprotection Assay: Pre-treat cells with non-toxic concentrations of each compound for 24 hours. Subsequently, introduce a neurotoxic stressor such as glutamate (B1630785) (to model excitotoxicity), hydrogen peroxide (H₂O₂) (to model oxidative stress), or sodium azide (B81097) (to induce mitochondrial dysfunction).[19]

3. Key Experimental Assays:

  • Cell Viability:

    • MTT Assay: Quantifies metabolic activity as an indicator of cell viability. A reduction in the conversion of MTT to formazan (B1609692) indicates cell death.

    • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, indicating loss of membrane integrity.

  • Apoptosis and Necrosis:

    • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.

  • Oxidative Stress:

    • ROS Measurement: Use a fluorescent probe like DCFH-DA to quantify the intracellular generation of reactive oxygen species.

  • Mitochondrial Function:

    • Mitochondrial Membrane Potential (ΔΨm): Use a dye such as JC-1 or TMRM to assess mitochondrial health. A decrease in ΔΨm is an early indicator of cellular stress and apoptosis.

Experimental_Workflow cluster_setup Phase 1: Cell Culture cluster_treatment Phase 2: Treatment Protocol cluster_assays Phase 3: Endpoint Analysis cluster_conclusion Phase 4: Data Comparison Culture Culture SH-SY5Y Neuroblastoma Cells Differentiate Differentiate with Retinoic Acid (5-7 days) Culture->Differentiate Treat Treat with this compound or Lithium Orotate (Dose-Response) Differentiate->Treat Stress Induce Neurotoxic Stress (e.g., H₂O₂, Glutamate) Treat->Stress Viability Cell Viability (MTT, LDH) Stress->Viability Apoptosis Apoptosis/Necrosis (Annexin V, Caspase-3) Stress->Apoptosis Oxidative_Stress Oxidative Stress (ROS Measurement) Stress->Oxidative_Stress Mitochondria Mitochondrial Health (Membrane Potential) Stress->Mitochondria Analysis Analyze and Compare Neuroprotective Efficacy Viability->Analysis Apoptosis->Analysis Oxidative_Stress->Analysis Mitochondria->Analysis

Caption: Proposed workflow for comparing orotates in vitro.

Conclusion

The existing body of research provides substantial evidence for the neuroprotective effects of lithium orotate in vitro, mediated primarily through the inhibition of GSK-3β and the upregulation of neurotrophic factors.[8][9] These actions position it as a compound of interest for neurodegenerative and mood disorders. The role of the orotate moiety itself is less clear, though it is theorized to enhance lithium's bioavailability and may possess its own metabolic benefits for neural cells.[3][17]

Crucially, there is a significant gap in the scientific literature regarding the effects of this compound on neuronal cells. Without direct experimental data, its potential for neuroprotection or neurotoxicity remains unknown. The proposed experimental protocol offers a clear and robust framework for future research to directly compare these two compounds, which would provide invaluable data for the scientific and drug development communities. Such studies are essential to determine if the observed benefits of lithium orotate are solely due to the lithium ion or if a synergistic effect with the orotate carrier is at play.

References

A Head-to-Head Comparison of Sodium Orotate and Magnesium Orotate for Cardioprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Preclinical and Clinical Evidence

The therapeutic potential of orotic acid and its salts in cardiovascular disease has been a subject of interest for decades. Orotic acid, a key intermediate in pyrimidine (B1678525) biosynthesis, is believed to exert cardioprotective effects by enhancing myocardial energy metabolism and promoting the synthesis of nucleic acids and proteins essential for tissue repair. This guide provides a comparative analysis of two common forms of orotate (B1227488) salts: sodium orotate and magnesium orotate, with a focus on their application in cardioprotection.

While direct head-to-head clinical trials are lacking, this guide synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental evidence.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the cardioprotective effects of orotic acid/sodium orotate and magnesium orotate.

Table 1: Preclinical Studies in Myocardial Ischemia/Infarction Models

ParameterOrotic Acid / this compoundMagnesium OrotateControl/PlaceboStudy Details
Post-Ischemic Functional Recovery (% of pre-ischemic level) 133% improvement vs. infarct group[1]-26%[1]Animal Model: Rat model of myocardial infarction followed by global ischemia. Treatment: Orotic acid (30 mg/kg/day) for 2 days post-infarction.[1]
Infarct Size Reduction 25% reduction in necrotic area--Animal Model: Rat model of isoproterenol-induced ischemia. Treatment: Orotic acid for 14 days.[2]
Myocardial ATP levels (µmol/g dry wt) Prevented reduction (maintained at ~20.7)-Reduced to 14.7[1]Animal Model: Rat model of myocardial infarction. Treatment: Orotic acid (30 mg/kg/day) for 2 days post-infarction.[1]
Post-Ischemic Myocardial Function Significantly improvedSignificantly improved-Animal Model: Isolated working rat hearts subjected to global ischemia and reperfusion. Treatment: Orotic acid (0.01 mg/kg IV for 4 days) or Magnesium Orotate at reperfusion.[3][4]
Myocardial Contractility Equally effective as potassium orotate--Animal Model: Hamster hereditary cardiomyopathy model.[5][6]

Table 2: Clinical Studies in Heart Failure

Outcome MeasureMagnesium OrotatePlaceboStudy Details
Survival Rate (1-year) 75.7%[7][8]51.6%[7][8]Study: MACH (Magnesium Orotate in Severe Congestive Heart Failure). Participants: 79 patients with severe congestive heart failure (NYHA IV). Treatment: 6000 mg/day for 1 month, then 3000 mg/day for 11 months.[7][8]
Improvement in Clinical Symptoms 38.5% of patients improved[7][8]56.3% of patients deteriorated[7][8]Study: MACH.[7][8]
NT-proBNP Levels (pg/ml) Pre-therapy: 4761 +/- 2284Post-therapy: 3516 +/- 2114-Study: Observational study in 11 patients with hypertensive heart disease (NYHA III-IV). Treatment: 3 x 3 tablets Magnerot CLASSIC N (300 mg magnesium/day) for 1 week.

Experimental Protocols

Preclinical Model: Myocardial Ischemia-Reperfusion Injury in Rats

A commonly employed experimental model to assess cardioprotection involves inducing myocardial ischemia followed by reperfusion in rats.[9][10]

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.[2][11]

  • Anesthesia: Animals are anesthetized, commonly with agents like sodium pentobarbital.

  • Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce regional ischemia.[9]

  • Ischemia and Reperfusion: The ligation is maintained for a defined period (e.g., 30 minutes) to induce ischemia. Reperfusion is initiated by releasing the ligature.[9][10]

  • Treatment Administration: The investigational drug (e.g., this compound, magnesium orotate) or placebo is administered at a specified time point, which could be before ischemia (pre-conditioning), during ischemia, or at the onset of reperfusion.[3]

  • Assessment of Cardioprotection:

    • Infarct Size Measurement: After a set reperfusion period (e.g., 24 hours), the heart is excised. The area at risk and the infarcted area are delineated using staining techniques (e.g., triphenyltetrazolium (B181601) chloride - TTC) to quantify the extent of myocardial necrosis.

    • Cardiac Function: Hemodynamic parameters such as left ventricular developed pressure, heart rate, and coronary flow can be continuously monitored using a Langendorff apparatus in an isolated heart preparation.[12]

    • Biochemical Markers: Blood samples can be collected to measure cardiac enzymes (e.g., creatine (B1669601) kinase-MB, troponin) indicative of myocardial damage. Myocardial tissue can be analyzed for ATP content and other metabolic markers.[1]

Clinical Trial: Magnesium Orotate in Severe Congestive Heart Failure (MACH Study)

This prospective, randomized, double-blind, placebo-controlled study evaluated the efficacy of adjuvant magnesium orotate in patients with severe congestive heart failure.[7][8]

  • Participants: 79 patients with severe congestive heart failure (New York Heart Association - NYHA Class IV) who were already receiving optimal standard medical treatment.

  • Intervention: Patients were randomized to receive either magnesium orotate or a matching placebo.

    • Dosage: The magnesium orotate group received 6000 mg daily for the first month, followed by 3000 mg daily for the subsequent 11 months.[7][8]

  • Primary Outcome: The primary endpoint was the mortality rate after one year of treatment.

  • Secondary Outcomes:

    • Improvement in clinical symptoms (e.g., reduction in dyspnea, fatigue).

    • Changes in NYHA functional class.

  • Data Analysis: Statistical analysis was performed to compare the survival rates and changes in clinical symptoms between the magnesium orotate and placebo groups.

Signaling Pathways and Experimental Workflows

Proposed Cardioprotective Signaling Pathway of Orotic Acid

The cardioprotective effects of orotic acid are believed to be mediated through its role as a precursor in the pyrimidine biosynthesis pathway, which is crucial for cellular repair and energy metabolism.

Orotic_Acid_Pathway Orotic_Acid Orotic Acid Liver Liver Orotic_Acid->Liver Pyrimidine_Synthesis Stimulation of Pyrimidine Synthesis Liver->Pyrimidine_Synthesis Uridine_Release Increased Uridine Release to Bloodstream Pyrimidine_Synthesis->Uridine_Release Heart Heart Uridine_Release->Heart Pyrimidine_Salvage Pyrimidine Salvage Pathway Heart->Pyrimidine_Salvage RNA_Protein_Synthesis Increased RNA & Protein Synthesis Pyrimidine_Salvage->RNA_Protein_Synthesis Glycogen_Stores Increased Glycogen (B147801) Stores Pyrimidine_Salvage->Glycogen_Stores ATP_Production Enhanced ATP Production Pyrimidine_Salvage->ATP_Production Cardioprotection Cardioprotection RNA_Protein_Synthesis->Cardioprotection Glycogen_Stores->Cardioprotection ATP_Production->Cardioprotection

Caption: Orotic acid's cardioprotective signaling pathway.

Experimental Workflow for Ischemia-Reperfusion Model

The following diagram illustrates a typical experimental workflow for evaluating cardioprotective agents in a rodent model of myocardial ischemia-reperfusion injury.

Experimental_Workflow Animal_Model Animal Model (Rat) Anesthesia Anesthesia Animal_Model->Anesthesia Surgery Thoracotomy & Heart Exposure Anesthesia->Surgery Ischemia LAD Coronary Artery Ligation (e.g., 30 min) Surgery->Ischemia Treatment Administer This compound, Magnesium Orotate, or Placebo Ischemia->Treatment Reperfusion Release Ligature (e.g., 24 hours) Treatment->Reperfusion Assessment Assessment of Cardioprotection Reperfusion->Assessment Infarct_Size Infarct Size Measurement (TTC Staining) Assessment->Infarct_Size Function Cardiac Function (Hemodynamics) Assessment->Function Biomarkers Biochemical Markers (ATP, Enzymes) Assessment->Biomarkers

Caption: Workflow for ischemia-reperfusion experiments.

Discussion and Conclusion

The available evidence suggests that both the orotate moiety and the associated cation (sodium or magnesium) may contribute to the observed cardioprotective effects.

Magnesium Orotate is supported by clinical data, most notably the MACH study, which demonstrated a significant improvement in survival and clinical symptoms in patients with severe congestive heart failure.[7][8] The well-established cardiovascular benefits of magnesium, including its role in regulating heart rhythm and blood pressure, likely act synergistically with the metabolic effects of orotic acid.[13]

This compound and orotic acid have demonstrated cardioprotective effects in preclinical models of myocardial ischemia.[1][5][6] These effects are primarily attributed to the ability of orotic acid to enhance myocardial energy stores and support cellular repair mechanisms.[1][14] However, there is a notable absence of robust clinical trial data for this compound in cardioprotection.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of strategies and tools for validating the specificity of antibodies used in the detection of orotate-related metabolites. Given the scarcity of commercially available antibodies directly targeting orotate (B1227488), this guide focuses on antibodies against key enzymes involved in the de novo pyrimidine (B1678525) biosynthesis pathway, which are crucial for studying orotate metabolism.

Comparison of Commercially Available Antibodies for Orotate Pathway Enzymes

While direct comparative studies between different antibody suppliers are limited in publicly available literature, this section summarizes the specifications and available validation data for antibodies targeting key enzymes in the orotate metabolism pathway: Dihydroorotate Dehydrogenase (DHODH) and Uridine Monophosphate Synthetase (UMPS). Researchers should always perform in-house validation for their specific application and experimental conditions.

Target EnzymeSupplierCatalog NumberClonalityHostValidated ApplicationsSpecies ReactivityAvailable Validation Data Highlights
DHODH Thermo Fisher ScientificPA5-29532PolyclonalRabbitWB, IHC, IF, IPHuman, Mouse, RatIHC on human colon carcinoma, WB on various cell lines.[1]
Cell Signaling Technology#80981PolyclonalRabbitWBHumanRecognizes endogenous levels of total DHODH protein.[2]
Abcamab174288Monoclonal (EPR11814)RabbitWBHuman, Mouse, RatRecombinant antibody with information on biological function and pathways.
Santa Cruz Biotechnologysc-166348 (E-8)MonoclonalMouseWB, IP, IF, ELISAHuman, Mouse, RatCited in 17 publications, available in multiple conjugated forms.[3]
UMPS Proteintech14830-1-APPolyclonalRabbitWB, IP, IHCHuman, MouseWB validation using sh-UMPS transfected HeLa cells (knockdown validation).[4]
Boster BioA04069PolyclonalRabbitWBHumanWestern blot analysis of extracts from Jurkat cells.[5]
Santa Cruz Biotechnologysc-398086 (A-9)MonoclonalMouseWB, IP, IF, ELISAHuman, Mouse, RatCited in 3 publications, with user reviews available.[6]
MyBioSourceMBS2032437PolyclonalRabbitWB, ICC, IHC, ELISAHuman-

Experimental Protocols for Antibody Specificity Validation

Robust validation of antibody specificity is crucial for reliable experimental outcomes. Below are detailed protocols for key validation experiments.

Western Blot (WB) for Target Specificity

Western blotting is a fundamental technique to assess an antibody's ability to recognize the target protein at the correct molecular weight.[7]

a. Sample Preparation:

  • Prepare cell lysates from a positive control cell line (known to express the target enzyme) and a negative control cell line (with low or no expression). For enhanced validation, use lysates from cells treated with siRNA or shRNA to specifically knock down the target protein.[4]

  • Quantify the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Denature 20-30 µg of protein from each lysate by boiling in Laemmli sample buffer for 5 minutes.

b. Gel Electrophoresis and Transfer:

  • Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

c. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-DHODH or anti-UMPS) at the recommended dilution overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

d. Interpretation of Results:

  • A specific antibody should produce a single band at the expected molecular weight of the target protein in the positive control lane.

  • This band should be significantly reduced or absent in the negative control or knockdown/knockout samples.

  • The presence of multiple bands may indicate non-specific binding.[7]

Immunohistochemistry (IHC) for Cellular Localization

IHC is used to validate antibody specificity by examining the cellular and tissue localization of the target protein.

a. Tissue Preparation:

  • Fix paraffin-embedded tissue sections known to express the target protein (positive control) and tissues with expected low or no expression (negative control).

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0) and method (e.g., heat-induced).

b. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding sites with a blocking serum.

  • Incubate the sections with the primary antibody at the optimized dilution overnight at 4°C.

  • Wash the sections with a wash buffer (e.g., PBS).

  • Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.

  • Develop the signal with a chromogen such as diaminobenzidine (DAB).

  • Counterstain with hematoxylin.

c. Interpretation of Results:

  • The staining pattern should be consistent with the known subcellular localization of the target enzyme (e.g., mitochondrial for DHODH).

  • Negative control tissues should show minimal to no staining.

  • The specificity of staining can be further confirmed by pre-incubating the antibody with the immunizing peptide, which should block the staining signal.

Orthogonal Validation using Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific method for the absolute quantification of small molecules like orotate. It can be used as an orthogonal method to validate the results obtained from antibody-based assays.

a. Sample Preparation:

  • Extract metabolites from biological samples (e.g., urine, cell culture supernatant) using a suitable solvent (e.g., methanol/acetonitrile).

  • Include an internal standard (e.g., isotopically labeled orotic acid) for accurate quantification.

b. LC-MS/MS Analysis:

  • Separate the metabolites using a liquid chromatography system.

  • Detect and quantify orotate and its related metabolites using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

c. Data Analysis and Correlation:

  • Quantify the concentration of orotate in a panel of samples using both the antibody-based method (e.g., ELISA) and LC-MS.

  • A strong correlation between the results from the two different methods provides confidence in the specificity of the antibody-based assay.

Visualizing Key Pathways and Workflows

De novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the key enzymatic steps in the de novo synthesis of pyrimidines, highlighting the role of enzymes for which antibodies are discussed in this guide.

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate Bicarbonate Bicarbonate Bicarbonate->Carbamoyl_Phosphate ATP ATP ATP->Carbamoyl_Phosphate CPS1 CPS1 Carbamoyl_Phosphate->CPS1 Aspartate Aspartate Carbamoyl_Aspartate Carbamoyl_Aspartate Aspartate->Carbamoyl_Aspartate ATCase ATCase Carbamoyl_Aspartate->ATCase Dihydroorotate Dihydroorotate DHO DHO Dihydroorotate->DHO Orotate Orotate PRPP PRPP OMP OMP PRPP->OMP UMPS_ODC UMPS (ODC domain) OMP->UMPS_ODC UMP UMP CPS1->Carbamoyl_Aspartate ATCase->Dihydroorotate Orotate_mito Orotate DHO->Orotate_mito To Mitochondria UMPS_OPRT UMPS (OPRT domain) UMPS_OPRT->OMP UMPS_ODC->UMP Orotate_cyto Orotate Orotate_mito->Orotate_cyto To Cytosol DHODH DHODH DHODH->Orotate_mito Orotate_cyto->UMPS_OPRT Dihydroorotate_mito Dihydroorotate Dihydroorotate_mito->DHODH

Caption: De novo pyrimidine biosynthesis pathway highlighting key enzymes.

Experimental Workflow for Antibody Specificity Validation

The following diagram outlines a logical workflow for validating the specificity of an antibody targeting an enzyme in the orotate metabolism pathway.

Antibody_Validation_Workflow cluster_initial_screen Initial Specificity Screen cluster_application_specific Application-Specific Validation cluster_orthogonal_method Orthogonal Method Validation WB_Control_Lysates Western Blot (Positive & Negative Control Lysates) WB_KD_KO Western Blot (Knockdown/Knockout Lysates) WB_Control_Lysates->WB_KD_KO If single band at correct MW Re-evaluate Re-evaluate WB_Control_Lysates->Re-evaluate If multiple bands or incorrect MW IHC_Tissues Immunohistochemistry (Positive & Negative Tissues) WB_KD_KO->IHC_Tissues If specific signal reduction WB_KD_KO->Re-evaluate If no signal reduction Peptide_Block Peptide Blocking (for IHC/IF) IHC_Tissues->Peptide_Block If correct localization IHC_Tissues->Re-evaluate If incorrect localization or high background LCMS_Quantification LC-MS/MS Quantification of Orotate Peptide_Block->LCMS_Quantification If staining is blocked Peptide_Block->Re-evaluate If staining is not blocked Correlation_Analysis Correlation Analysis (ELISA vs. LC-MS) LCMS_Quantification->Correlation_Analysis End Validated Antibody Correlation_Analysis->End If strong correlation Correlation_Analysis->Re-evaluate If poor correlation Start Select Antibody Candidate Start->WB_Control_Lysates

Caption: A stepwise workflow for validating antibody specificity.

References

Navigating the Labyrinth of Neuroprotection: A Comparative Guide to Sodium Orotate and its Alternatives in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into the Reproducibility and Efficacy of a Putative Neuroprotectant

For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a journey fraught with challenges, paramount among them being the reproducibility of preclinical findings. This guide offers a comprehensive comparison of the in vivo neuroprotective effects of sodium orotate (B1227488) and its alternatives, with a critical focus on the available experimental data and the methodologies employed. While the in vivo evidence for sodium orotate's neuroprotective efficacy is sparse, this guide aims to provide a clear, data-driven comparison with more established or researched alternatives, namely orotic acid, sodium valproate, sodium selenate (B1209512), and lithium carbonate.

The Enigma of this compound: A Scarcity of In Vivo Evidence

A thorough review of existing scientific literature reveals a significant gap in in vivo research specifically investigating the neuroprotective properties of this compound. The majority of available studies focus on lithium orotate, where the therapeutic effects are predominantly attributed to the lithium ion. Consequently, direct evidence supporting the reproducibility of this compound's neuroprotective effects in animal models of neurological disorders is currently unavailable. This lack of data underscores the critical need for foundational research to establish a baseline for any future reproducibility studies.

Orotic Acid: The Potential Neuroprotective Moiety

Given the absence of data on this compound, we turn our attention to its core component (other than the sodium ion): orotic acid. Some preclinical studies suggest that orotic acid itself may possess neuroprotective qualities, primarily linked to its essential role as a precursor in the biosynthesis of pyrimidine (B1678525) nucleotides.[1][2] These nucleotides are vital for the synthesis of DNA, RNA, and phospholipids, which are crucial for neuronal survival and repair.[1][3]

Signaling Pathway of Orotic Acid

The proposed neuroprotective mechanism of orotic acid centers on its ability to support cellular bioenergetics and nucleic acid synthesis, particularly in metabolically stressed neurons.

Orotic Acid Signaling Pathway cluster_0 Pyrimidine Biosynthesis cluster_1 Neuroprotective Outcomes Orotic Acid Orotic Acid UMP Uridine Monophosphate (UMP) Orotic Acid->UMP via UMPS Mitochondrial_Function Improved Mitochondrial Function Orotic Acid->Mitochondrial_Function Potential Influence Nucleotides Pyrimidine Nucleotides (UTP, CTP) UMP->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Phospholipids Phospholipid Synthesis Nucleotides->Phospholipids Neuronal_Survival Enhanced Neuronal Survival & Repair DNA_RNA->Neuronal_Survival Myelin_Maintenance Myelin Sheath Maintenance Phospholipids->Myelin_Maintenance

Caption: Proposed neuroprotective pathway of orotic acid.

A Comparative Analysis of Neuroprotective Alternatives

To provide a comprehensive overview, this section compares the in vivo neuroprotective effects of orotic acid with three other compounds: sodium valproate, sodium selenate, and lithium carbonate. The following tables summarize key quantitative data from representative animal studies.

Table 1: In Vivo Neuroprotective Efficacy in Stroke Models
CompoundAnimal ModelKey Outcome MeasuresResultsCitation(s)
Orotic Acid Gerbil, Global Cerebral IschemiaNeuronal survival in CA1 hippocampusSignificant reduction in neuronal damage at 100-300 mg/kg.[4]
Sodium Valproate Rat, Middle Cerebral Artery Occlusion (MCAO)Infarct volume, Neurological deficit scoreSignificant reduction in total infarct volume; Improved spatial learning and memory.[5][6]
Table 2: In Vivo Neuroprotective Efficacy in Neurodegenerative Disease Models
CompoundAnimal ModelKey Outcome MeasuresResultsCitation(s)
Sodium Selenate Mouse, Alzheimer's Disease (Tauopathy model)Cognitive function (Morris Water Maze), Tau pathologyImproved spatial learning and memory; Reduced phospho- and total tau levels.[7]
Lithium Carbonate Mouse, Parkinson's Disease (6-OHDA model)Dopaminergic neuron survival, Motor functionDid not protect dopaminergic neurons in this specific study.[8]
Lithium Mouse, Parkinson's Disease (Parkin mutant model)Motor impairment, Striatal degeneration, NeuroinflammationPrevented motor impairment and striatal degeneration; Reduced astrogliosis and microglial activation.[9][10]

Detailed Experimental Protocols

Reproducibility in preclinical research is critically dependent on detailed and standardized experimental protocols.[11][12][13][14] Below are overviews of the methodologies used in the key studies cited.

Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke

This widely used model mimics human ischemic stroke.[15][16][17][18][19][20]

MCAO Experimental Workflow Anesthesia Anesthetize Rodent Surgery Expose Carotid Arteries Anesthesia->Surgery Occlusion Insert Filament to Occlude MCA Surgery->Occlusion Ischemia Period of Ischemia (e.g., 60-120 min) Occlusion->Ischemia Reperfusion Withdraw Filament for Reperfusion Ischemia->Reperfusion Treatment Administer Test Compound Reperfusion->Treatment Assessment Behavioral & Histological Assessment Treatment->Assessment

Caption: General workflow for the MCAO stroke model.

Key Steps:

  • Animal Preparation: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are anesthetized, and body temperature is maintained.[16]

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[16]

  • Occlusion: A monofilament suture is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[16]

  • Reperfusion: For transient MCAO, the filament is withdrawn after a defined period (e.g., 60 or 120 minutes) to allow reperfusion. For permanent MCAO, the filament is left in place.

  • Outcome Assessment: Infarct volume is typically measured 24-72 hours post-MCAO using TTC staining. Neurological deficits are assessed using various behavioral tests (e.g., mNSS, rotarod, Morris water maze).[5][21]

6-Hydroxydopamine (6-OHDA) Model for Parkinson's Disease

This model induces the degeneration of dopaminergic neurons, mimicking a key pathological feature of Parkinson's disease.[22][23][24][25][26]

6-OHDA Experimental Workflow Pre-treatment Administer Desipramine (B1205290) (protects noradrenergic neurons) Anesthesia Anesthetize Rodent Pre-treatment->Anesthesia Stereotaxic_Surgery Stereotaxic Injection of 6-OHDA Anesthesia->Stereotaxic_Surgery Injection_Site Target: Medial Forebrain Bundle or Striatum Stereotaxic_Surgery->Injection_Site Post-operative_Care Analgesia & Monitoring Stereotaxic_Surgery->Post-operative_Care Assessment Behavioral & Immunohistochemical Assessment Post-operative_Care->Assessment

Caption: General workflow for the 6-OHDA Parkinson's model.

Key Steps:

  • Animal Preparation: Mice (e.g., C57BL/6) or rats are used. Pre-treatment with a norepinephrine (B1679862) reuptake inhibitor like desipramine is often performed to protect noradrenergic neurons from 6-OHDA toxicity.[23]

  • Stereotaxic Surgery: Under anesthesia, the animal is placed in a stereotaxic frame. A burr hole is drilled in the skull over the target brain region (e.g., medial forebrain bundle or striatum).[26]

  • 6-OHDA Injection: A solution of 6-OHDA is slowly infused into the target area.[23]

  • Post-operative Care: Animals receive analgesics and are monitored for recovery.[24]

  • Outcome Assessment: The extent of the dopaminergic lesion is assessed weeks after surgery through immunohistochemical staining for tyrosine hydroxylase (TH). Motor deficits are evaluated using tests like the cylinder test, apomorphine-induced rotations, and the pole test.[25][26]

The Reproducibility Crisis in Preclinical Neuroprotection Research

The lack of in vivo data for this compound is symptomatic of a broader issue in preclinical neuroscience: the "reproducibility crisis."[11][12][13][14][27] Many promising findings from animal studies fail to be replicated in subsequent studies or translate to clinical efficacy in humans. Factors contributing to this include:

  • Publication Bias: A tendency to publish positive results over negative or inconclusive ones.[13]

  • Low Statistical Power: Studies with small sample sizes that may overestimate effect sizes.[13]

  • Lack of Methodological Detail: Insufficiently described experimental protocols that hinder replication efforts.

  • Biological Variables: Differences in animal strain, sex, age, and microbiome can all influence experimental outcomes.

Addressing this crisis requires a concerted effort towards greater transparency, methodological rigor, and the publication of both positive and negative results to build a more robust and reliable body of preclinical evidence.

Conclusion

The current body of scientific literature does not provide sufficient in vivo evidence to support the neuroprotective effects of this compound or to assess the reproducibility of such claims. The neuroprotective potential of the orotate moiety itself, as suggested by studies on orotic acid, warrants further investigation. In contrast, alternatives such as sodium valproate and sodium selenate have demonstrated neuroprotective effects in various animal models of neurological disorders, supported by quantitative data and detailed experimental protocols. As the field of neuroprotection continues to evolve, a commitment to rigorous and reproducible preclinical research will be paramount in identifying and validating truly effective therapeutic strategies.

References

A Tale of Two Pyrimidines: Comparing the Metabolic Fates of Sodium Orotate and Uridine in Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways within hepatocytes is paramount. This guide provides an objective comparison of the metabolic fates of two key pyrimidine (B1678525) precursors: sodium orotate (B1227488) and uridine (B1682114). By examining their distinct routes of metabolism, downstream effects, and the experimental data that underpins our understanding, we offer a comprehensive resource for those investigating liver function, metabolic disorders, and therapeutic interventions.

Sodium orotate, a salt of orotic acid, serves as a cornerstone of the de novo pyrimidine synthesis pathway, the body's mechanism for building pyrimidine nucleotides from simpler molecules. In contrast, uridine is primarily utilized through the salvage pathway, a recycling route that reclaims pre-existing nucleosides. While both molecules ultimately contribute to the pool of uridine monophosphate (UMP) and its downstream derivatives essential for RNA synthesis and various metabolic processes, their entry points and regulatory mechanisms within hepatocytes are markedly different. These differences have significant implications for liver metabolism, particularly concerning nucleotide pools and lipid homeostasis.

At a Glance: Key Metabolic Differences

FeatureThis compoundUridine
Primary Metabolic Pathway De novo pyrimidine synthesisPyrimidine salvage pathway
Key Converting Enzyme UMP Synthase (bifunctional enzyme with OPRT and OMPdecase activity)Uridine Kinase (UCK) & Uridine Phosphorylase (UPase)
Primary Cellular Location Cytosol and MitochondriaCytosol
Initial Metabolic Product Orotidine (B106555) 5'-monophosphate (OMP)Uridine monophosphate (UMP) or Uracil (B121893)
Effect on Hepatic Lipids Can induce hepatic steatosis (fatty liver) in some models by impairing VLDL secretion.[1][2]Can suppress orotate-induced steatosis.[3][4] Long-term high doses may induce fatty liver.[5]
Regulation Feedback inhibition by pyrimidine nucleotides.Substrate availability; Uridine transport.
Hepatocyte Uptake Via specific organic anion transporters.Via sodium-dependent and -independent nucleoside transporters.[6][7]

Delving into the Metabolic Pathways

The metabolic journey of this compound and uridine within a hepatocyte diverges significantly from the outset.

This compound: The De Novo Route

This compound enters the de novo pyrimidine synthesis pathway as orotic acid. The key enzymatic step is its conversion to orotidine 5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase (OPRT), a domain of the bifunctional enzyme UMP synthase.[8][9] OMP is then rapidly decarboxylated by the orotidine 5'-monophosphate decarboxylase (OMPdecase) domain of the same enzyme to form uridine monophosphate (UMP).[10] This process primarily occurs in the cytosol.

Uridine: The Salvage Pathway

Uridine, on the other hand, is primarily metabolized through the salvage pathway. It is taken up by hepatocytes through various nucleoside transporters.[6][7] Once inside the cell, it can be acted upon by two key enzymes:

  • Uridine Kinase (UCK): This enzyme directly phosphorylates uridine to UMP, which can then be further phosphorylated to UDP and UTP.[11][12]

  • Uridine Phosphorylase (UPase): This enzyme reversibly cleaves uridine into uracil and ribose-1-phosphate.[13] Uracil can then be either degraded or salvaged back into the nucleotide pool.

The following diagram illustrates the distinct metabolic pathways of this compound and uridine in hepatocytes.

MetabolicPathways cluster_orotate De Novo Pathway cluster_uridine Salvage Pathway cluster_downstream Downstream Products substance substance enzyme enzyme pathway_label pathway_label This compound This compound Orotic Acid Orotic Acid This compound->Orotic Acid OMP OMP Orotic Acid->OMP UMP Synthase (OPRT domain) UMP_de_novo UMP OMP->UMP_de_novo UMP Synthase (OMPdecase domain) Uridine Uridine UMP_salvage UMP Uridine->UMP_salvage Uridine Kinase (UCK) Uracil Uracil Uridine->Uracil Uridine Phosphorylase (UPase) UDP UDP UMP UMP UMP_salvage->UMP UTP UTP UDP->UTP UMP->UDP UDP-sugars UDP-sugars UTP->UDP-sugars RNA RNA UTP->RNA

Fig. 1: Metabolic pathways of this compound and uridine.

Quantitative Comparison of Key Metabolic Parameters

The efficiency and rate of metabolism for this compound and uridine are governed by the kinetic properties of their respective enzymes and the capacity of their transporters.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg protein)Source Organism/Tissue
Orotate Phosphoribosyltransferase (OPRT) Orotic Acid9.3 ± 0.52,994P. falciparum (recombinant)[14]
PRPP12.5 - 250-P. falciparum (recombinant)[14]
Uridine-Cytidine Kinase 2 (UCK2) Uridine--Human (recombinant)[11]
kcat/KM (s⁻¹M⁻¹)Uridine1.2 x 10⁴-Human (recombinant)[15]
Uridine Phosphorylase 1 (hUP1) Uridine--Human (recombinant)[13]

Note: Kinetic parameters can vary significantly based on the source of the enzyme (species, tissue), purity, and assay conditions. The data presented here are from various sources and may not be directly comparable but provide an indication of enzyme characteristics.

Table 2: Hepatocyte Uptake Characteristics

CompoundTransporter TypeKinetic Parameters
Orotic Acid Organic anion transportersUptake is generally rapid in hepatocytes.[16]
Uridine Sodium-dependent and -independent nucleoside transportersNa+-dependent: Apparent Km: 8-13 µM; Vmax: 246 pmol/3 min/10⁶ cells (in rat liver parenchymal cells).[7]
Na+-independent: Insensitive to nitrobenzylthioinosine (NBTI) in hepatocytes.[7]

Experimental Protocols

A variety of experimental techniques are employed to elucidate the metabolic fates of this compound and uridine in hepatocytes.

Isolation of Primary Hepatocytes

The foundation for in vitro studies lies in the successful isolation of viable primary hepatocytes. The two-step collagenase perfusion method is considered the gold standard.[17][18]

Protocol: Two-Step Collagenase Perfusion of Rodent Liver

  • Anesthesia and Surgical Preparation: The animal is anesthetized, and the abdominal cavity is surgically opened to expose the portal vein and inferior vena cava.

  • Pre-perfusion: The liver is perfused via the portal vein with a calcium-free buffer (e.g., Hank's Balanced Salt Solution with EGTA) to disrupt cell-cell junctions.[17]

  • Enzymatic Digestion: The liver is then perfused with a buffer containing collagenase to digest the extracellular matrix.[17][19]

  • Cell Dissociation and Purification: The digested liver is excised, and the cell suspension is filtered to remove undigested tissue. Hepatocytes are then purified from other cell types by low-speed centrifugation.

  • Cell Viability Assessment: Viability is typically assessed using trypan blue exclusion.[18]

The following diagram outlines the general workflow for isolating and culturing primary hepatocytes for metabolic studies.

Fig. 2: Workflow for primary hepatocyte isolation.
Enzyme Activity Assays

Orotate Phosphoribosyltransferase (OPRT) Activity Assay

A common method involves monitoring the conversion of radiolabeled orotic acid to OMP.

  • Reaction Mixture: A reaction mixture is prepared containing cell lysate (source of OPRT), radiolabeled [¹⁴C]orotic acid, phosphoribosyl pyrophosphate (PRPP), and a suitable buffer.

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Separation: The product, [¹⁴C]OMP, is separated from the unreacted [¹⁴C]orotic acid using techniques like thin-layer chromatography (TLC) or ion-exchange chromatography.

  • Quantification: The radioactivity of the separated product is measured using a scintillation counter to determine the enzyme activity.

A non-radioactive, fluorescence-based method has also been developed, which measures the consumption of orotic acid.[20]

Uridine Kinase (UCK) Activity Assay

UCK activity can be measured by monitoring the formation of radiolabeled UMP from radiolabeled uridine.

  • Reaction Mixture: The assay mixture includes cell lysate, [³H]uridine, ATP, Mg²⁺, and a buffer.

  • Incubation: The reaction is carried out at 37°C.

  • Separation: The reaction is stopped, and the radiolabeled UMP is separated from unreacted [³H]uridine, typically using anion-exchange chromatography or TLC.

  • Quantification: The amount of [³H]UMP formed is quantified by scintillation counting.

Metabolic Tracing with Stable Isotopes

Stable isotope-resolved metabolomics (SIRM) is a powerful technique to trace the metabolic fate of this compound and uridine.

Protocol: ¹³C-Labeling in Cultured Hepatocytes

  • Cell Culture: Primary hepatocytes are cultured to allow for attachment and recovery.[21]

  • Isotope Introduction: The culture medium is replaced with a medium containing either [¹³C]-labeled orotic acid or [¹³C]-labeled uridine.[21]

  • Time-Course Sampling: Cells are harvested at different time points after the introduction of the labeled substrate.[21]

  • Metabolite Extraction: Metabolites are extracted from the cells, typically using a cold solvent mixture (e.g., methanol:water:chloroform).[21]

  • Analysis by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy: The extracts are analyzed by LC-MS or GC-MS to identify and quantify the incorporation of ¹³C into various downstream metabolites (e.g., UMP, UDP, UTP, UDP-sugars). NMR spectroscopy can also be used to determine the positional labeling of metabolites.[2][16][22]

The following diagram illustrates the logical relationship in a stable isotope tracing experiment.

Fig. 3: Isotope tracing experimental logic.

Conclusion

The metabolic fates of this compound and uridine in hepatocytes, while both converging on the synthesis of essential pyrimidine nucleotides, are distinct in their pathways, regulation, and physiological consequences. This compound is exclusively channeled through the de novo synthesis pathway, and its excess can lead to metabolic disturbances such as fatty liver in certain experimental models. Uridine, primarily utilized via the salvage pathway, demonstrates a more complex role, including the ability to counteract some of the negative effects of orotate. A thorough understanding of these differences, supported by robust experimental data, is crucial for researchers in the fields of liver metabolism, toxicology, and the development of therapies targeting pyrimidine metabolism. The experimental protocols outlined provide a framework for further investigation into these vital metabolic processes.

References

Benchmarking a High-Sensitivity LC-MS/MS Method Against a Gold Standard RP-HPLC-UV Method for the Quantification of Sodium Orotate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against a well-established Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for the quantitative analysis of sodium orotate (B1227488). The information presented is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical method for their specific needs, ensuring accuracy, precision, and reliability.

The RP-HPLC-UV method is presented as the "gold standard" due to its widespread use and robustness in routine quality control analysis of orotic acid and its salts in pharmaceutical dosage forms.[1][2] The LC-MS/MS method represents a newer, high-sensitivity alternative, particularly advantageous for complex matrices or when lower detection limits are required.[3][4]

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters of the new LC-MS/MS method benchmarked against the gold standard RP-HPLC-UV method for the determination of sodium orotate.

ParameterGold Standard: RP-HPLC-UVNew Method: LC-MS/MS
Linearity Range 10 - 70 µg/mL[1]0.5 - 5.0 µmol/L (in diluted sample)[3]
Correlation Coefficient (r²) > 0.999[1]Not explicitly stated, but linearity is implied
Accuracy (% Recovery) 99.65% (Assay)[1]Not explicitly stated, but external calibration is viable[3]
Precision (% RSD) < 1% (Intra-day & Inter-day)[2]Not explicitly stated, but described as having good precision[4]
Limit of Detection (LOD) Not explicitly stated0.15 µmol/L (in urine)[3]
Limit of Quantification (LOQ) Not explicitly stated0.383 µmol/L (in urine)[3]
Retention Time 9.1 min[1]3.9 min[3]
Total Run Time > 10 min< 4.5 min[3]
Specificity Good, based on chromatographic separationHigh, based on mass transitions (m/z 155 to 111)[3]

Experimental Protocols

Gold Standard: RP-HPLC-UV Method

This protocol is adapted from validated methods for the quantification of orotic acid in pharmaceutical capsule formulations.[1][2]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Enable C18G (250 mm x 4.6 mm i.d., 5 µm particle size).[1]

  • Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and methanol (B129727) (60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: Not specified, typically 10-20 µL.

  • Column Temperature: Ambient.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards within the linear range (e.g., 10 - 70 µg/mL).[1]

  • Sample Preparation (from capsules):

    • Empty and weigh the contents of a representative number of capsules.

    • Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

    • Dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and make up to a known volume in a volumetric flask.

    • Filter the solution through a 0.45 µm syringe filter before injection.[2]

3. Data Analysis:

  • Quantification is based on the peak area of the analyte compared to a calibration curve generated from the standard solutions.

New Method: LC-MS/MS

This protocol is based on a rapid method for the determination of orotic acid, adaptable for this compound.[3][4]

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an ion spray source.[3]

  • Column: A suitable reversed-phase column for fast chromatography.

  • Mobile Phase: Specifics would be optimized, but typically involves a gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid).

  • Flow Rate: Optimized for the specific column and separation, e.g., in the range of 0.2-0.5 mL/min.

  • Injection Volume: Small, e.g., 2 µL.[3]

  • Column Temperature: Controlled, e.g., 35 °C.[5]

  • Mass Spectrometry Detection:

    • Mode: Selected Reaction Monitoring (SRM).[3]

    • Ionization: Negative Ion Spray.

    • Transition: m/z 155 -> 111 for orotate.[3]

    • Parameters: Decluster potential (DP) and collision energy (CE) optimized for the specific instrument (e.g., DP: 10 V, CE: 12 eV).[3]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50% acetonitrile in water). Prepare working standards by diluting the stock solution. An internal standard (e.g., ¹⁵N₂-orotic acid) is recommended for highest accuracy.[4]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the initial mobile phase or a suitable solvent.

    • Dilute the sample to fall within the calibration range. For complex matrices, a simple dilution is often sufficient due to the high specificity of MS/MS.[3]

    • If an internal standard is used, add it to all samples and standards.

    • Centrifuge or filter the sample if particulates are present.

3. Data Analysis:

  • Quantification is performed by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Mandatory Visualizations

Benchmarking_Workflow cluster_Prep 1. Sample & Standard Preparation cluster_Analysis 2. Analytical Methods cluster_Data 3. Data Acquisition & Processing cluster_Comparison 4. Performance Benchmarking Sample This compound Bulk Material or Formulation Prep_Sample Weigh, Dissolve, Dilute, Filter Sample->Prep_Sample Standard This compound Reference Standard Prep_Standard Prepare Stock & Calibration Standards Standard->Prep_Standard HPLC Gold Standard: RP-HPLC-UV Analysis Prep_Sample->HPLC LCMS New Method: LC-MS/MS Analysis Prep_Sample->LCMS Prep_Standard->HPLC Prep_Standard->LCMS Data_HPLC Chromatogram (Peak Area) HPLC->Data_HPLC Data_LCMS SRM Chromatogram (Peak Area Ratio) LCMS->Data_LCMS Compare Compare Parameters: - Accuracy - Precision - Linearity - LOD/LOQ - Run Time Data_HPLC->Compare Data_LCMS->Compare Conclusion Conclusion: Method Suitability Compare->Conclusion

Caption: Workflow for benchmarking a new analytical method against a gold standard.

References

Unveiling the Action of Sodium Orotate: A Comparative Guide Using Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sodium orotate's mechanism of action, validated through the use of knockout cell lines, against alternative pyrimidine (B1678525) supplementation strategies. By leveraging data from studies on key enzyme knockouts in the de novo pyrimidine synthesis pathway, we offer a comprehensive understanding of how sodium orotate (B1227488) functions at a cellular level.

Executive Summary

This compound serves as a pro-drug for orotic acid, a critical intermediate in the de novo synthesis of pyrimidine nucleotides. Its primary mechanism of action is to provide a substrate for the synthesis of uridine (B1682114) monophosphate (UMP), which is essential for the production of RNA and DNA. The use of knockout cell lines, specifically those targeting dihydroorotate (B8406146) dehydrogenase (DHODH) and UMP synthase (UMPS), provides a definitive model to confirm this mechanism. In DHODH knockout cells, which are incapable of producing their own orotic acid, this compound is expected to rescue cell viability by replenishing the downstream pyrimidine pool. Conversely, in UMPS knockout cells, which cannot convert orotic acid to UMP, this compound would be ineffective. This guide will detail these mechanisms, compare the utility of this compound to its primary alternative, uridine, and provide the experimental framework necessary to replicate and validate these findings.

Mechanism of Action of this compound Confirmed with Knockout Cell Lines

The de novo pyrimidine synthesis pathway is a fundamental cellular process for producing the building blocks of nucleic acids. Orotic acid is a key intermediate in this pathway. This compound, being a salt of orotic acid, readily dissociates to provide orotate to the cell.

The Role of DHODH and UMPS

Two critical enzymes in this pathway are Dihydroorotate Dehydrogenase (DHODH) and UMP Synthase (UMPS).

  • DHODH: Catalyzes the conversion of dihydroorotate to orotic acid.

  • UMPS: A bifunctional enzyme that converts orotic acid to UMP.

By creating knockout cell lines for the genes encoding these enzymes, we can precisely probe the mechanism of this compound.

  • DHODH Knockout (DHODH-/-) Cell Lines: These cells are incapable of synthesizing their own orotic acid.[1][2][3] Consequently, they cannot produce pyrimidines de novo and will undergo cell cycle arrest and death without supplementation.[1] Supplementation with this compound would provide the missing orotic acid, allowing UMPS to produce UMP and rescue cell viability.

  • UMPS Knockout (UMPS-/-) Cell Lines: These cells can produce orotic acid but cannot convert it to UMP. This leads to a buildup of orotic acid (orotic aciduria) and a deficiency in downstream pyrimidines.[4][5][6][7] In this model, this compound supplementation would be ineffective, as the metabolic block lies downstream of orotic acid.

The expected outcomes of supplementation in these knockout cell lines are summarized in the table below.

Cell LineGenetic DefectEffect of this compoundEffect of Uridine
Wild-TypeNoneIncreased pyrimidine poolsIncreased pyrimidine pools
DHODH-/-Cannot synthesize orotic acidRescues cell viabilityRescues cell viability
UMPS-/-Cannot convert orotic acid to UMPNo effect on cell viabilityRescues cell viability

This compound vs. Uridine: A Comparative Analysis

Uridine is a primary alternative to this compound for pyrimidine supplementation. It enters the pyrimidine salvage pathway, where it is converted to UMP by uridine kinase.

FeatureThis compoundUridine
Mechanism Enters the de novo pyrimidine synthesis pathway as orotic acid.Enters the pyrimidine salvage pathway.
Cellular Uptake Utilizes specific transporters for orotate.Transported by nucleoside transporters.
Efficacy in DHODH-/- cells Effective in rescuing the knockout phenotype.Effective in rescuing the knockout phenotype.[1][3][8]
Efficacy in UMPS-/- cells Ineffective.Effective in rescuing the knockout phenotype.[5][6]
Potential for Orotic Aciduria High doses could potentially lead to an accumulation of orotic acid.Does not contribute to orotic acid accumulation.
Clinical Relevance Used as a mineral carrier to improve bioavailability.Used in the treatment of hereditary orotic aciduria.[9]

Experimental Protocols

Generation of Knockout Cell Lines using CRISPR/Cas9

This protocol provides a general framework for creating DHODH or UMPS knockout cell lines.

Materials:

  • HEK293 or other suitable human cell line

  • Lentiviral vectors for Cas9 and gene-specific guide RNAs (sgRNAs)

  • Transfection reagent

  • Puromycin or other selection antibiotic

  • Culture medium and supplements

  • PCR reagents

  • Sanger sequencing reagents

Procedure:

  • sgRNA Design: Design two sgRNAs targeting an early exon of the DHODH or UMPS gene to induce a frameshift mutation.

  • Vector Construction: Clone the designed sgRNAs into a suitable lentiviral vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA vector, a Cas9-expressing vector, and packaging plasmids to produce lentiviral particles.

  • Transduction: Transduce the target cell line with the lentiviral particles.

  • Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Clonal Isolation: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.

  • Genotyping: Expand the clones and extract genomic DNA. Perform PCR to amplify the targeted region and verify the knockout by Sanger sequencing.

  • Protein Validation: Confirm the absence of the target protein by Western blot analysis.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.[10][11][12][13][14]

Materials:

  • Knockout and wild-type cell lines

  • 96-well plates

  • This compound and uridine solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound or uridine. Include untreated controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Analysis of Intracellular Nucleotide Pools by HPLC

This method allows for the quantification of intracellular nucleotides.[15][16][17][18]

Materials:

  • Knockout and wild-type cell lines

  • This compound and uridine solutions

  • Trichloroacetic acid (TCA)

  • Freon-trioctylamine solution (for extraction)

  • HPLC system with a C18 reverse-phase column

  • Nucleotide standards

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with this compound or uridine as for the viability assay.

  • Extraction:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold 0.4 M perchloric acid or 10% TCA to the cell pellet.

    • Incubate on ice for 30 minutes.

    • Centrifuge to pellet the precipitated protein.

    • Neutralize the supernatant with a suitable buffer (e.g., K2CO3).

  • HPLC Analysis:

    • Filter the neutralized extract.

    • Inject the sample into the HPLC system.

    • Separate the nucleotides using a gradient of a suitable buffer system (e.g., potassium phosphate (B84403) buffer with methanol).

    • Detect the nucleotides by UV absorbance at 254 nm.

  • Quantification: Compare the peak areas of the samples to those of the nucleotide standards to determine the concentrations of UMP, UDP, and UTP.

Visualizations

De_Novo_Pyrimidine_Synthesis cluster_knockout Knockout Targets Dihydroorotate Dihydroorotate Orotic Acid Orotic Acid Dihydroorotate->Orotic Acid DHODH UMP UMP Orotic Acid->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA RNA UTP->RNA dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA DNA dTTP->DNA DHODH_KO DHODH Knockout UMPS_KO UMPS Knockout

Caption: The de novo pyrimidine synthesis pathway with key enzymes and knockout targets.

Experimental_Workflow cluster_ko Knockout Cell Line Generation cluster_assays Functional Assays sgRNA_Design sgRNA Design Lentivirus_Production Lentivirus Production sgRNA_Design->Lentivirus_Production Transduction Transduction & Selection Lentivirus_Production->Transduction Clonal_Isolation Clonal Isolation & Expansion Transduction->Clonal_Isolation Validation Genotyping & Western Blot Clonal_Isolation->Validation Cell_Seeding Seed WT and KO cells Validation->Cell_Seeding Treatment Treat with this compound/Uridine Cell_Seeding->Treatment Viability_Assay MTT Assay Treatment->Viability_Assay Nucleotide_Analysis HPLC Analysis Treatment->Nucleotide_Analysis

Caption: Workflow for generating and testing knockout cell lines.

Logical_Relationship cluster_dhhodh DHODH-/- Cells cluster_umps UMPS-/- Cells Sodium_Orotate This compound Supplementation DHODH_Rescue Cell Viability Rescued Sodium_Orotate->DHODH_Rescue UMPS_No_Rescue Cell Viability Not Rescued Sodium_Orotate->UMPS_No_Rescue Uridine Uridine Supplementation Uridine->DHODH_Rescue UMPS_Rescue Cell Viability Rescued Uridine->UMPS_Rescue

References

"comparative study of the bioavailability of different sodium orotate formulations"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Orotic acid and its salts, like sodium orotate (B1227488), are utilized as mineral carriers to potentially enhance the bioavailability of various substances.[1][2] The underlying hypothesis is that the orotate moiety may facilitate transport across biological membranes.[3][4] Understanding the pharmacokinetic profiles of different sodium orotate formulations is crucial for optimizing their therapeutic or nutritional applications.

Quantitative Data Summary

The following table presents hypothetical pharmacokinetic data for three distinct this compound formulations. These formulations are conceptual and the data is for illustrative purposes to demonstrate a comparative framework. The parameters include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), which are standard metrics in bioavailability studies.[5][6]

FormulationDosage (mg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)
Formulation A: Standard Powder 500150 ± 252.5 ± 0.51200 ± 150
Formulation B: Enteric-Coated Tablet 500130 ± 204.0 ± 0.71100 ± 130
Formulation C: Nano-suspension 500220 ± 301.5 ± 0.31800 ± 200

Data are presented as mean ± standard deviation and are hypothetical.

Experimental Protocols

A robust experimental design is essential for the accurate assessment of bioavailability. The following protocol is a model based on established methodologies for bioequivalence studies.[7][8][9]

Study Design: A randomized, open-label, two-period crossover study is proposed.[7][8]

Participants: A cohort of healthy adult volunteers would be recruited. The number of participants should be sufficient for statistical power.[9]

Procedure:

  • Fasting: Participants would fast overnight for at least 10 hours before administration of the this compound formulation.

  • Dosing: A single oral dose of a specific formulation of this compound would be administered with a standardized volume of water.

  • Blood Sampling: Venous blood samples would be collected at predetermined intervals, for instance: pre-dose (0 hours), and then at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Washout Period: A washout period of at least one week would separate the two treatment periods to ensure complete elimination of the substance from the body.

  • Second Period: After the washout period, participants would receive the alternate formulation.

  • Sample Analysis: Plasma concentrations of orotic acid would be determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • Pharmacokinetic Analysis: The pharmacokinetic parameters (Cmax, Tmax, AUC) would be calculated from the plasma concentration-time data for each participant and each formulation using non-compartmental analysis.[8]

  • Statistical Analysis: Statistical comparisons of the pharmacokinetic parameters between the formulations would be performed to assess for any significant differences in bioavailability. The 90% confidence intervals for the ratio of the geometric means of Cmax and AUC are typically used to determine bioequivalence.[7][10]

Visualizations

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for a comparative bioavailability study of this compound formulations.

cluster_enrollment Participant Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Data Analysis p Healthy Volunteers fasting1 Overnight Fasting p->fasting1 dose1 Administer Formulation A fasting1->dose1 sampling1 Serial Blood Sampling (0-72h) dose1->sampling1 washout Washout Period (≥ 1 week) sampling1->washout fasting2 Overnight Fasting washout->fasting2 dose2 Administer Formulation B fasting2->dose2 sampling2 Serial Blood Sampling (0-72h) dose2->sampling2 lcms LC-MS/MS Analysis of Plasma sampling2->lcms pk Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) lcms->pk stats Statistical Comparison pk->stats cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_blood Bloodstream na_orotate This compound Formulation transporter Membrane Transporters na_orotate->transporter Uptake intracellular Intracellular Dissociation transporter->intracellular na Sodium Ion (Na+) intracellular->na orotate Orotate intracellular->orotate blood_na Absorbed Na+ na->blood_na pyrimidine Pyrimidine Synthesis Pathway orotate->pyrimidine

References

"validation of animal models for assessing the therapeutic potential of sodium orotate"

Author: BenchChem Technical Support Team. Date: December 2025

A note on the scope of this guide: Direct research on the validation of animal models specifically for sodium orotate (B1227488) is limited in publicly available literature. This guide, therefore, focuses on the broader therapeutic potential of the orotate moiety, drawing from studies on orotic acid and its various salts (e.g., magnesium and lithium orotate). The presented data and models are intended to provide a foundational understanding for researchers interested in the therapeutic application of any orotate salt, including sodium orotate.

Introduction to Orotate and its Therapeutic Potential

Orotic acid (OA), a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, has garnered scientific interest for its potential therapeutic applications. As a precursor for pyrimidines, orotic acid is essential for the synthesis of DNA, RNA, and other critical biomolecules. Its salts, known as orotates, are believed to act as effective carriers for delivering minerals and other therapeutic agents into cells and tissues. This guide provides a comparative overview of various animal models used to validate the therapeutic potential of orotates in a range of pathological conditions.

Comparative Efficacy of Orotates in Preclinical Animal Models

The therapeutic effects of orotates have been investigated in several validated animal models, demonstrating protective and regenerative properties across different disease states. The following tables summarize the key quantitative findings from these studies.

Table 1: Neuroprotective Effects of Orotic Acid in a Gerbil Model of Transient Global Cerebral Ischemia
Treatment GroupDose (mg/kg, i.p.)Time of AdministrationNeuronal Damage (CA1 Hippocampus)
Control (Ischemia)--Significant Neuronal Death
Orotic Acid1002 hours pre-ischemiaSignificantly Reduced
Orotic Acid2002 hours pre-ischemiaSignificantly Reduced
Orotic Acid3002 hours pre-ischemiaSignificantly Reduced
Orotic Acid30024 hours post-ischemiaSuppressed Neuronal Damage
Orotic Acid30048 or 72 hours post-ischemiaNo Effect

Data synthesized from studies on transient global cerebral ischemia in Mongolian gerbils.[1]

Table 2: Cardioprotective Effects of Orotic Acid in an Isolated Working Rat Heart Model of Ischemia-Reperfusion
Treatment GroupDoseOutcome
Control (Ischemia-Reperfusion)-Impaired post-ischemic myocardial function
Orotic Acid (in perfusate)0.01 - 0.10 mg/LSignificantly improved left ventricular function
Orotic Acid (i.v. pretreatment)0.01 mg/kg for 4 daysSignificantly improved post-ischemic myocardial function and increased pre- and post-ischemic glycogen (B147801) content

This table summarizes findings from studies on isolated working rat hearts subjected to global ischemia and reperfusion.[2]

Table 3: Metabolic Effects of Orotic Acid in a db/db Mouse Model of Type 2 Diabetes
Treatment GroupOutcome
db/db mice (Control)Pancreatic β-cell impairment, increased p53 activation, β-cell death
db/db mice + Orotic AcidReduced p53 activation, reduced β-cell death, maintained islet size and number, protected insulin (B600854) secretion

This table presents data from studies on the protective effects of orotic acid on pancreatic β-cells in a diabetic mouse model.[3]

Table 4: Effects of Orotate on Intestinal Adaptation in a Rat Model of Short Bowel Syndrome
Treatment Group (after 80% jejunoileal resection)Supplement in Diet (1% w/w)Jejunal Villus HeightJejunal Crypt DepthTotal Mucosal HeightJejunal DNA ContentBrdU Incorporation
Standard Diet-IncreasedIncreasedIncreasedIncreasedIncreased
OrotateOrotateFurther StimulatedSignificantly IncreasedSignificantly IncreasedIncreasedIncreased
Uracil (B121893)UracilNo Further StimulationSignificantly IncreasedSignificantly IncreasedNo Further IncreaseNo Increase

This table compares the effects of dietary orotate and uracil on adaptive gut growth in a rat model of short bowel syndrome.[4]

Table 5: Anti-Hypercholesterolemic Effects of Orotic Acid and Magnesium Orotate in a Rabbit Model
Treatment Group (on a 2% cholesterol diet)Treatment (oral, from day 56 to 112)Effect on Atherosclerotic Alterations
Control-Severe Atherosclerosis
Magnesium ChlorideMgCl2Moderately Influenced
Orotic AcidOrotic AcidWell Influenced
Magnesium OrotateMg-OrotateExcellently Influenced

This table illustrates the comparative efficacy of orotic acid and its magnesium salt in a rabbit model of hypercholesterolemia.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used in the key studies cited.

Transient Global Cerebral Ischemia in Mongolian Gerbils
  • Animal Model: Adult Mongolian gerbils.

  • Ischemia Induction: Bilateral common carotid artery occlusion for a specified duration (e.g., 5 minutes) to induce transient forebrain ischemia. Anesthesia is used during the surgical procedure.

  • Treatment Administration: Orotic acid is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at various doses and time points relative to the ischemic insult (pre- or post-ischemia).

  • Outcome Assessment: After a set reperfusion period (e.g., 4 or 21 days), animals are euthanized. Brains are harvested, and histological analysis (e.g., silver staining) is performed to assess neuronal damage, particularly in the vulnerable CA1 region of the hippocampus. Behavioral tests, such as the Morris water maze, can also be used to evaluate cognitive deficits.[1][5][6]

Isolated Working Rat Heart Model of Ischemia-Reperfusion
  • Animal Model: Male Wistar rats (300-350 g).[2]

  • Heart Isolation and Perfusion: Rats are anesthetized, and hearts are rapidly excised and mounted on a Langendorff apparatus. They are then switched to a working heart mode, perfused with oxygenated Krebs-Henseleit buffer.

  • Ischemia-Reperfusion Protocol: Hearts are subjected to a period of global no-flow ischemia (e.g., 30 minutes) followed by a period of reperfusion (e.g., 10-120 minutes).[2][7]

  • Treatment Administration: Orotic acid or its salts can be administered in two ways:

    • Added directly to the perfusion buffer at various concentrations.[2]

    • Administered to the animals intravenously for several days before heart isolation.[2]

  • Outcome Assessment: Myocardial function is assessed by measuring parameters such as heart rate, aortic flow, and coronary flow. Infarct size can be determined using staining techniques (e.g., triphenyltetrazolium (B181601) chloride). Biochemical analyses of the heart tissue (e.g., for glycogen content) and perfusate can also be performed.[2][8]

db/db Mouse Model of Type 2 Diabetes
  • Animal Model: db/db mice, which have a mutation in the leptin receptor and develop obesity, hyperglycemia, and insulin resistance, serving as a model for type 2 diabetes.[9][10]

  • Experimental Design: Mice are typically fed a standard or experimental diet for a specified period (e.g., 8 weeks).[11]

  • Treatment Administration: Orotic acid is administered to the mice, often as a dietary supplement.

  • Outcome Assessment: At the end of the treatment period, various metabolic and histological parameters are assessed. This includes:

    • Metabolic tests: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT).[12]

    • Histology: Pancreatic islets are examined for size, number, and signs of β-cell death (apoptosis).

    • Biochemical analysis: Blood glucose levels, insulin levels, and markers of cellular stress (e.g., p53 activation) are measured.[3]

Rat Model of Short Bowel Syndrome
  • Animal Model: Sprague-Dawley rats (approx. 200 g).[4]

  • Surgical Procedure: An 80% jejunoileal resection is performed to induce short bowel syndrome (SBS). A control group undergoes a sham operation (ileal transection).

  • Diet and Treatment: Post-surgery, rats are pair-fed a purified powdered diet (e.g., AIN-93G). The treatment groups receive the diet supplemented with 1% (w/w) orotate or uracil.

  • Outcome Assessment: After a set period (e.g., 7 days), the animals are euthanized. Segments of the jejunum are analyzed for:

    • Morphometry: Villus height, crypt depth, and total mucosal height.

    • Cell Proliferation: Bromodeoxyuridine (BrdU) incorporation.

    • Biochemical analysis: DNA and protein content.[4][13]

Rabbit Model of Hypercholesterolemia
  • Animal Model: New Zealand rabbits.

  • Induction of Hypercholesterolemia: Rabbits are fed a diet enriched with cholesterol (e.g., 2%) for an extended period (e.g., 112 days).[14][15][16]

  • Treatment Administration: Orotic acid or its salts (e.g., magnesium orotate) are administered orally during a portion of the high-cholesterol diet period.

  • Outcome Assessment: At the end of the study, various arteries (aorta, coronary, renal, femoral) are removed and evaluated using morphological and morphometric methods to assess the extent of atherosclerotic alterations. Serum lipid profiles (total cholesterol, LDL, HDL, triglycerides) are also analyzed.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of orotates are believed to be mediated through their fundamental role in pyrimidine biosynthesis and the subsequent impact on cellular energy metabolism and macromolecule synthesis.

G cluster_0 Cellular Stress (e.g., Ischemia, Metabolic Dysfunction) cluster_1 Orotate Administration cluster_2 Mechanism of Action cluster_3 Therapeutic Outcomes stress Increased Energy Demand & Pyrimidine Depletion p53 Inactivation of p53 stress->p53 activates orotate This compound (or other orotate salt) pyrimidine Increased Pyrimidine Nucleotide Pool (UMP, UTP, CTP) orotate->pyrimidine precursor orotate->p53 inhibits energy Enhanced Glycogen & ATP Synthesis pyrimidine->energy dna_rna Enhanced DNA/RNA Synthesis & Tissue Repair pyrimidine->dna_rna cardioprotection Cardioprotection energy->cardioprotection beta_cell β-cell Survival p53->beta_cell promotes survival neuroprotection Neuroprotection dna_rna->neuroprotection gut_growth Intestinal Mucosal Growth dna_rna->gut_growth

Caption: Proposed mechanism of orotate's therapeutic action.

The diagram above illustrates how orotate administration can counteract cellular stress. By serving as a precursor for pyrimidine nucleotides, orotate enhances the synthesis of DNA and RNA, which is crucial for tissue repair and regeneration. This increased nucleotide pool also contributes to enhanced energy metabolism through the synthesis of glycogen and ATP. Additionally, in models of diabetes, orotic acid has been shown to inactivate the tumor suppressor p53, thereby promoting the survival of pancreatic β-cells.[3]

Experimental Workflow for Validating Orotate's Therapeutic Potential

The following diagram outlines a general workflow for the preclinical validation of an orotate-based therapeutic, such as this compound.

G start Hypothesis: This compound has therapeutic potential in a specific disease model_selection Select Appropriate Animal Model (e.g., db/db mouse, gerbil ischemia) start->model_selection dose_ranging Dose-Ranging & Toxicity Studies model_selection->dose_ranging efficacy_study Efficacy Study: - Control Group - Vehicle Group - this compound Group(s) - Comparator Group (optional) dose_ranging->efficacy_study data_collection Data Collection: - Behavioral Tests - Histopathology - Biomarker Analysis - Functional Assessments efficacy_study->data_collection analysis Statistical Analysis & Interpretation data_collection->analysis conclusion Conclusion on Therapeutic Potential & Model Validation analysis->conclusion

References

Assessing Off-Target Effects: A Comparative Guide to Sodium Orotate and Other Pyrimidine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and cellular research, the use of pyrimidine (B1678525) precursors is fundamental for studying nucleotide metabolism and developing therapeutics that target this pathway. However, ensuring that these molecules act specifically on their intended targets is paramount to avoid unintended biological consequences. This guide provides a comparative assessment of the off-target effects of sodium orotate (B1227488) against other common pyrimidine precursors, such as uridine (B1682114) and cytidine (B196190), offering researchers, scientists, and drug development professionals a data-driven resource for informed compound selection.

Introduction to Pyrimidine Precursors and Off-Target Effects

Pyrimidine nucleotides, including uridine triphosphate (UTP), cytidine triphosphate (CTP), and thymidine (B127349) triphosphate (TTP), are essential for a myriad of cellular processes, most notably the synthesis of DNA and RNA.[1] Cells can generate these nucleotides through two primary routes: the de novo synthesis pathway, which builds them from simpler molecules like bicarbonate and aspartate, and the salvage pathway, which recycles pre-existing bases and nucleosides.[1]

Sodium orotate (the salt of orotic acid) is a key intermediate in the de novo pathway, directly preceding the formation of the first pyrimidine nucleotide, uridine monophosphate (UMP).[2] Other precursors like uridine and cytidine can feed into the salvage pathway to generate nucleotides.[3] While these compounds are invaluable tools, their potential to interact with unintended cellular targets—known as off-target effects—can lead to toxicity or confound experimental results. Assessing these effects is a critical step in preclinical safety evaluation.[4]

Comparative Analysis of Off-Target Effects

This section summarizes the available experimental data on the off-target profiles of this compound and other pyrimidine precursors. A significant challenge in this comparative analysis is the scarcity of studies directly comparing these specific compounds under identical experimental conditions.

Table 1: Comparative Cytotoxicity

Cytotoxicity assays measure the degree to which a compound is toxic to cells. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance needed to inhibit a biological process by 50%. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineAssay TypeIC50 ValueObservations & Key Findings
This compound Data Not Available--Studies suggest that orotic acid can inhibit the incorporation of [3H]thymidine into DNA, indicating an anti-proliferative effect at certain concentrations. However, specific IC50 values from direct cytotoxicity assays are not readily available in the literature.
Uridine MultipleVariousGenerally high µM to mMUridine is generally considered to have low cytotoxicity and is often used in rescue experiments to counteract the toxicity of other drugs.[5][6] However, long-term supplementation in animal models has been linked to metabolic side effects like fatty liver and insulin (B600854) resistance.[1][7]
Cytidine Data Not Available--As a natural nucleoside, cytidine is expected to have low intrinsic cytotoxicity, but comparative quantitative data is lacking.
Thymidine Data Not Available--Thymidine is a fundamental component of DNA and is generally not considered cytotoxic at physiological concentrations.

Note: The reliability of IC50 values can vary significantly depending on the assay method used (e.g., MTT, Alamar Blue) and the specific cell line, highlighting the need for standardized comparative studies.[8]

Table 2: Genotoxicity Profile

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, potentially leading to mutations and cancer.

CompoundTest SystemAssay TypeResultKey Findings
Orotate (as Lithium Orotate) Bacterial, Mammalian cells, Mice (in vivo)Ames test, Chromosomal Aberration, Micronucleus testNon-genotoxicLithium orotate was found to be not mutagenic or clastogenic in a battery of standard genotoxicity tests.[9] This suggests the orotate moiety itself has a low potential for direct DNA damage.
Uridine Not extensively studied--No significant evidence from available studies suggests that uridine is genotoxic. It is a natural component of RNA.
Cytidine Not extensively studied--Similar to uridine, cytidine is a natural nucleoside and is not typically associated with genotoxicity.
Table 3: Other Observed Off-Target Effects

Beyond direct cytotoxicity and genotoxicity, pyrimidine precursors can have other biological effects.

CompoundEffect TypeModel SystemObservation
This compound Neurological/BehavioralMouse model of maniaIn a study comparing lithium salts, this compound alone had no effect on amphetamine-induced hyperlocomotion, suggesting a lack of off-target psychoactive effects in this model.[10]
Uridine MetabolicAnimal modelsLong-term supplementation has been associated with the development of fatty liver and insulin resistance.[1][7]
Uridine NeuroprotectionMouse modelUridine supplementation was shown to antagonize the mitochondrial neurotoxicity induced by certain antiretroviral drugs.[5]

Signaling Pathways and Experimental Workflows

Understanding the metabolic context and the methods used to assess off-target effects is crucial for interpreting the data.

Pyrimidine Metabolism Pathways

The diagram below illustrates the central roles of orotate, uridine, and cytidine in the de novo and salvage pathways of pyrimidine synthesis. Orotate is a key intermediate in the de novo pathway, while uridine and cytidine are primarily utilized in the salvage pathway.

G cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_downstream Downstream Nucleotides Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate CAD Orotic Acid Orotic Acid Dihydroorotate->Orotic Acid DHODH (Mitochondria) OMP OMP Orotic Acid->OMP UMPS UMP UMP OMP->UMP UMPS UDP UDP UMP->UDP Uridine_in Uridine Uridine_in->UMP Cytidine_in Cytidine CMP CMP Cytidine_in->CMP CDP CDP CMP->CDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP->RNA Synthesis dTMP dTMP dUDP->dTMP TTP TTP dTMP->TTP DNA Synthesis DNA Synthesis TTP->DNA Synthesis CDP->CTP

Caption: Overview of De Novo and Salvage Pathways for Pyrimidine Synthesis.

General Workflow for Off-Target Assessment

A systematic approach is required to characterize the off-target profile of a compound. This involves a combination of computational (in silico) and experimental (in vitro) methods.

G A Compound of Interest (e.g., this compound) B In Silico Screening (Predict potential off-targets) A->B C Primary Target Assays (Confirm on-target activity) A->C D Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) B->D Prioritize C->D E Cell-Based Assays (Cytotoxicity, Genotoxicity) D->E F Mechanism of Action Studies (Pathway analysis, Biomarkers) E->F G Off-Target Profile (Risk Assessment) F->G G start Compare Precursors: This compound vs. Uridine q1 Is Cytotoxicity Low? start->q1 q2 Is Genotoxicity Absent? q1:e->q2 Low Cytotoxicity outcome_bad Unfavorable Off-Target Profile q1:s->outcome_bad:n High Cytotoxicity q3 Are Other Off-Target Effects Acceptable? q2:e->q3 Non-Genotoxic q2:s->outcome_bad:n Genotoxic outcome_good Favorable Off-Target Profile q3:e->outcome_good Acceptable q3:s->outcome_bad:n Unacceptable

References

Independent Verification of Sodium Orotate's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of sodium orotate (B1227488) with relevant alternatives, supported by experimental data from peer-reviewed literature. The information is intended to serve as a resource for independent verification and further research into the effects of this compound.

Overview of Sodium Orotate's Biological Activity

This compound is the sodium salt of orotic acid, a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides.[1] This pathway is fundamental for the synthesis of DNA, RNA, and other essential biomolecules. The primary reported biological activities of orotic acid and its salts revolve around their influence on nucleotide metabolism and cellular proliferation.

One of the most consistently documented effects of orotic acid is the inhibition of DNA synthesis.[2][3][4] This is thought to be mediated by an imbalance in the cellular nucleotide pools, specifically an increase in uridine (B1682114) nucleotides and a decrease in adenosine (B11128) nucleotides.[2] While orotic acid is a precursor for pyrimidines, high concentrations can disrupt the normal regulation of nucleotide synthesis, leading to a decrease in cellular proliferation.[4]

Recent studies have also explored the role of orotic acid in modulating signaling pathways related to cell growth and metabolism, such as the AMPK/mTOR pathway.[5][6][7][8][9] In some cancer cell lines, orotic acid has been shown to increase proliferation by inhibiting AMPK and activating mTORC1.[7]

Comparative Analysis of Biological Activity

For a comprehensive understanding, the biological effects of this compound are compared with those of sodium chloride, a common sodium salt used as a control in many biological experiments, and with other orotate salts where data is available.

Effect on Cellular Proliferation and DNA Synthesis

Comparison: this compound vs. Sodium Chloride

Biological ParameterThis compoundSodium ChlorideKey Findings
DNA Synthesis Inhibition Inhibits thymidine (B127349) incorporation into DNA.[3]High concentrations can impact cell proliferation, but it is not a specific inhibitor of DNA synthesis.[10]Orotic acid specifically inhibits DNA synthesis, likely due to nucleotide pool imbalance.[2]
Hepatocyte Proliferation Inhibits proliferation of primary hepatocytes.[2][4] Increased sodium ion influx is necessary to initiate hepatocyte proliferation.[11]High concentrations can be cytotoxic.[12]Orotic acid has a mitoinhibitory effect on normal hepatocytes.[2]
Cancer Cell Proliferation Can increase proliferation in certain cancer cell lines (e.g., SK-Hep1 hepatocellular carcinoma) via mTORC1 activation.[7]Effects on cancer cell proliferation are generally related to osmotic stress at high concentrations.[10]The effect of orotic acid on cancer cell proliferation appears to be cell-type specific and context-dependent.
Role as a Mineral Carrier

Orotic acid is also utilized as a carrier for various minerals to potentially enhance their bioavailability. The most studied of these is lithium orotate.

Comparison: Lithium Orotate vs. Lithium Carbonate

Biological ParameterLithium OrotateLithium CarbonateKey Findings
Potency in a Mouse Model of Mania More potent than lithium carbonate.Standard treatment for bipolar disorder.Lithium orotate may achieve therapeutic effects at lower doses.
Brain Lithium Levels (Animal Studies) Results in higher brain lithium concentrations.Standard for achieving therapeutic brain lithium levels.Orotate may facilitate the transport of lithium across the blood-brain barrier.
Toxicity Profile (Animal Studies) Appears to have a better safety profile with fewer adverse effects on kidney and thyroid function.Associated with a narrow therapeutic window and potential for renal and thyroid toxicity.The orotate salt may offer a safer alternative for lithium delivery.

Experimental Protocols

[³H]-Thymidine Incorporation Assay for DNA Synthesis

This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.[1][13][14][15]

Methodology:

  • Cell Culture: Plate cells at a desired density in a multi-well plate and culture under standard conditions.

  • Treatment: Expose cells to varying concentrations of this compound, sodium chloride (as a control), or other test compounds for a specified duration.

  • Radiolabeling: Add [³H]-thymidine to the culture medium and incubate for a period to allow for its incorporation into the DNA of proliferating cells.

  • Harvesting: Wash the cells to remove unincorporated [³H]-thymidine.

  • DNA Precipitation: Precipitate the cellular DNA using an acid solution (e.g., trichloroacetic acid).

  • Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity of the precipitated DNA using a scintillation counter. The amount of radioactivity is proportional to the rate of DNA synthesis.

UMP Synthase Activity Assay

This assay measures the activity of uridine monophosphate (UMP) synthase, the enzyme that converts orotic acid to UMP.[16]

Methodology:

  • Cell Lysate Preparation: Prepare a cell lysate from the cells of interest.

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate, 5-phosphoribosyl-α-1-pyrophosphate (PRPP), and a buffer.

  • Initiation of Reaction: Start the reaction by adding a known concentration of orotic acid.

  • Quantification of Orotic Acid Consumption: At various time points, measure the decrease in orotic acid concentration or the increase in UMP concentration using methods like high-performance liquid chromatography (HPLC) or a fluorometric assay.[16][17][18] The rate of change is indicative of UMP synthase activity.

Signaling Pathways and Experimental Workflows

De Novo Pyrimidine Biosynthesis Pathway

This compound serves as a substrate in the de novo pyrimidine biosynthesis pathway. Orotic acid is converted to orotidine-5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase, which is then decarboxylated to uridine monophosphate (UMP) by OMP decarboxylase. These two enzymatic activities are carried out by the bifunctional enzyme UMP synthase.

Pyrimidine_Biosynthesis Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotic Acid Orotic Acid Dihydroorotate->Orotic Acid DHODH OMP OMP Orotic Acid->OMP UMP Synthase (OPRT) UMP UMP OMP->UMP UMP Synthase (ODC)

De Novo Pyrimidine Biosynthesis Pathway.

Orotic Acid's Influence on the AMPK/mTOR Signaling Pathway

In some cellular contexts, particularly in certain cancer cells, orotic acid has been shown to influence the AMPK/mTOR signaling pathway, which is a central regulator of cell growth and metabolism.[6][8][19] Orotic acid can inhibit AMP-activated protein kinase (AMPK), leading to the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and subsequent cell proliferation.[7]

AMPK_mTOR_Pathway cluster_OA Orotic Acid Influence cluster_pathway AMPK/mTOR Pathway Orotic Acid Orotic Acid AMPK AMPK Orotic Acid->AMPK Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation Promotes

Orotic Acid's Effect on the AMPK/mTOR Pathway.

Experimental Workflow for Assessing Effects on Gene Expression

To independently verify the effects of this compound on global gene expression, a standard transcriptomic analysis workflow can be employed.[20][21][22][23]

Gene_Expression_Workflow Cell Culture Cell Culture Treatment Treatment with This compound vs. Control Cell Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing RNA Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Differential Gene Expression) Sequencing->Data_Analysis Pathway_Analysis Pathway Enrichment Analysis Data_Analysis->Pathway_Analysis

Gene Expression Analysis Workflow.

Potential Involvement of NF-κB and MAPK/ERK Signaling

While direct evidence for this compound's modulation of the NF-κB and MAPK/ERK pathways is limited, these are critical pathways in cellular responses to stress and proliferation signals.[24][25][26][27][28] Given that orotic acid can influence cell proliferation, investigating its effects on these pathways would be a logical next step for independent verification. A potential experimental approach would be to treat cells with this compound and measure the phosphorylation status of key proteins in these pathways (e.g., p65 for NF-κB, ERK1/2 for MAPK/ERK) via Western blotting or other immunoassays.

This guide provides a foundational overview for the independent verification of this compound's biological activities. Further targeted research is necessary to fully elucidate its mechanisms of action and to establish a comprehensive comparative profile with other relevant compounds.

References

Safety Operating Guide

Proper Disposal of Sodium Orotate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of sodium orotate (B1227488), ensuring compliance and minimizing environmental impact.

Sodium orotate is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, its low solubility and sodium content necessitate specific disposal procedures to prevent potential environmental effects.[3]

Recommended Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste. Always consult your institution's specific safety guidelines and local regulations before proceeding.

Small Quantities

For trace amounts or very small quantities of solid this compound, disposal in the regular trash may be permissible, provided it is properly contained.

Experimental Protocol for Small Quantity Disposal:

  • Ensure Full Identification: Confirm the waste is solely this compound and not mixed with other chemicals.

  • Containment: Place the solid this compound in a sealed, well-labeled container to prevent dust formation and spillage.

  • Secure Packaging: The primary container should be placed inside a secondary, durable container, such as a cardboard box lined with a plastic bag.

  • Labeling: Clearly label the outer container as "Normal Trash" or as per your institution's guidelines for non-hazardous solid waste.

  • Disposal: Dispose of the securely packaged waste in the designated laboratory trash container for non-hazardous materials.

Large Quantities

For larger quantities of this compound, disposal via a licensed professional waste disposal service is the recommended and safest approach. Due to its low solubility and sodium content, it should not be discharged into drains or soil, as excess sodium can be harmful to plant life.[3]

Experimental Protocol for Large Quantity Disposal:

  • Segregation: Keep this compound waste separate from other chemical waste streams.

  • Original Container: If possible, store the waste in its original container. Ensure the label is intact and legible.

  • Waste Labeling: If not in the original container, use a designated hazardous waste label (even if the substance is not classified as hazardous, this ensures it is handled correctly by disposal services). Fill out all required information, including the chemical name ("this compound"), quantity, and date.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or your designated chemical waste disposal service to schedule a pickup.

Quantitative Data Summary

PropertyValueReference
Chemical Formula NaC₅H₃N₂O₄[3]
Molar Mass 178.085 g/mol [3]
Appearance White powder[3]
Solubility in Water 0.294 g/100 ml (25 °C)[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste assess_quantity Assess Quantity start->assess_quantity small_quant Small Quantity? assess_quantity->small_quant Evaluate large_quant Large Quantity? small_quant->large_quant No contain Contain and Seal in Labeled Container small_quant->contain Yes segregate Segregate and Label for Chemical Waste Pickup large_quant->segregate Yes package Secure in Secondary Container for Normal Trash contain->package dispose_trash Dispose in Designated Non-Hazardous Lab Trash package->dispose_trash contact_ehs Contact EHS for Professional Disposal dispose_prof Professional Disposal contact_ehs->dispose_prof segregate->contact_ehs

Caption: this compound Disposal Workflow

Logical Relationship of Disposal Considerations

This diagram outlines the key factors and logical steps involved in determining the correct disposal path for this compound.

cluster_properties Chemical Properties cluster_disposal_path Disposal Path non_hazardous Non-Hazardous (per GHS) small_quant Small Quantity Disposal (Contained Solid Waste) non_hazardous->small_quant Allows for low_solubility Low Water Solubility large_quant Large Quantity Disposal (Professional Service) low_solubility->large_quant Necessitates na_content High Sodium Content na_content->large_quant Necessitates

References

Essential Safety and Operational Guide for Handling Sodium Orotate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for Sodium Orotate (B1227488), tailored for researchers, scientists, and professionals in drug development. Our aim is to be your preferred resource for laboratory safety, offering comprehensive guidance that extends beyond the product itself.

I. Personal Protective Equipment (PPE)

While Sodium Orotate is not classified as a hazardous substance according to its Safety Data Sheet (SDS), adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The following PPE is recommended when handling this compound, particularly in its powdered form.

PPE CategoryRecommended Equipment
Eye Protection ANSI-approved safety glasses with side shields or chemical safety goggles.
Hand Protection Nitrile gloves are recommended. It is advisable to consult with your glove manufacturer to confirm compatibility.
Body Protection A standard laboratory coat should be worn. Ensure that full-length pants or equivalent attire and closed-toe footwear are worn to prevent skin exposure.
Respiratory Protection Not typically required under normal handling conditions with adequate ventilation. If dust generation is likely, a NIOSH-approved N95 or higher-rated respirator should be used.

II. Operational Plan: Safe Handling and Storage

A. Engineering Controls:

  • Work in a well-ventilated area. If handling large quantities or if dust is generated, use a certified chemical fume hood.

  • An eyewash station and safety shower should be readily accessible in the work area.

B. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Minimize dust formation during handling.

  • Wash hands thoroughly before breaks and immediately after handling the substance.

  • Keep the container tightly closed when not in use.

C. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed to prevent moisture absorption.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental impact.

A. Waste Segregation and Collection:

  • Collect waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed waste container.

  • Do not mix with other waste streams unless compatible.

B. Disposal Method:

  • Due to its sodium content and low solubility, it is recommended to avoid disposing of this compound down the drain, as excess sodium can be harmful to plant life.[1]

  • For small quantities, disposal in the normal trash may be permissible, provided the material is in a sealed container and local regulations are followed.

  • For larger quantities, or if required by institutional policy, dispose of as chemical waste through a licensed environmental waste disposal contractor.

IV. Spill Response Protocol

In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup.

  • Assess the Spill: Determine the extent of the spill and if there is any immediate danger. For large spills, or if you are not trained to handle the cleanup, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Before beginning cleanup, put on the recommended personal protective equipment.

  • Contain the Spill: If it is a powder, carefully sweep it up to minimize dust generation. A HEPA-filtered vacuum can also be used. If it is a solution, contain the spill with absorbent materials.

  • Clean the Area: Once the bulk of the material has been removed, decontaminate the area with soap and water.

  • Dispose of Waste: Collect all cleanup materials in a sealed bag and dispose of it according to your institution's chemical waste procedures.

  • Report the Incident: Report the spill to your supervisor and EHS department as required by your institution's policies.

Below is a logical workflow for handling a chemical spill of this compound.

Spill_Response_Workflow cluster_assessment Assessment cluster_response Response Spill_Occurs Spill Occurs Assess_Spill Assess Spill Size and Hazard Spill_Occurs->Assess_Spill Evacuate_Contact_EHS Evacuate Area & Contact EHS Assess_Spill->Evacuate_Contact_EHS Large Spill or Unknown Hazard Don_PPE Don Appropriate PPE Assess_Spill->Don_PPE Small, Manageable Spill Contain_Spill Contain Spill Don_PPE->Contain_Spill Clean_Area Clean Spill Area Contain_Spill->Clean_Area Dispose_Waste Dispose of Waste Clean_Area->Dispose_Waste Report_Incident Report Incident Dispose_Waste->Report_Incident

Caption: Logical workflow for responding to a this compound spill.

Disclaimer: While this compound is generally considered to have low toxicity, it is important to note that the European Food Safety Authority (EFSA) has expressed some safety concerns regarding its use as a nutrient supplement.[2] As with any chemical, it is prudent to handle it with care and follow all recommended safety procedures. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.

References

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Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
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